Technical Documentation Center

4-Amino-2,2-dimethylbutan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2,2-dimethylbutan-1-ol
  • CAS: 179419-04-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 4-Amino-2,2-dimethylbutan-1-ol

Executive Summary 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a specialized bifunctional building block distinguished by the presence of a gem-dimethyl group at the -position relative to the hydroxyl moiety.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a specialized bifunctional building block distinguished by the presence of a gem-dimethyl group at the


-position relative to the hydroxyl moiety.[1] Unlike linear amino alcohols (e.g., 4-aminobutan-1-ol), the inclusion of the gem-dimethyl group introduces the Thorpe-Ingold effect  (gem-dimethyl effect), significantly altering the molecule's conformational landscape.[1] This structural rigidity reduces the entropic penalty of binding in drug targets and enhances metabolic stability by sterically shielding the carbon backbone from enzymatic degradation.[1] It is increasingly utilized in the design of proteolysis-targeting chimeras (PROTACs), peptidomimetics, and high-stability linkers.[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

Core Identity
PropertySpecification
IUPAC Name 4-Amino-2,2-dimethylbutan-1-ol
CAS Number 179419-04-6
Molecular Formula C

H

NO
Molecular Weight 117.19 g/mol
SMILES CC(C)(CCN)CO
InChIKey LVFSSKLFZHOPFX-UHFFFAOYSA-N
Physicochemical Properties
ParameterValue (Predicted/Exp)Significance in Drug Design
LogP ~0.1Low lipophilicity; suitable for improving water solubility of hydrophobic payloads.[1]
pKa (Amine) ~10.5Basic primary amine; exists as a cation at physiological pH, aiding solubility.[1]
Boiling Point ~200°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[1]
H-Bond Donors 2 (OH, NH

)
Facilitates specific binding interactions in protein pockets.[1]
Rotatable Bonds 2Reduced compared to linear analog (3), minimizing entropic loss upon binding.[1]

Part 2: Structural Analysis – The Gem-Dimethyl Effect[1]

The defining feature of 4-amino-2,2-dimethylbutan-1-ol is the quaternary carbon at position 2.[1] This structural motif imparts the Thorpe-Ingold Effect , which favors folded conformations over extended chains.[1]

Conformational Restriction Mechanism

In a linear chain (e.g., 4-aminobutan-1-ol), the methylene groups possess full rotational freedom, resulting in a high entropy state.[1] In the 2,2-dimethyl analog, the bulky methyl groups compress the internal bond angle (


) between the C1 and C3 substituents.[1] This compression forces the terminal functional groups (OH and NH

) closer together, pre-organizing the molecule for cyclization or specific binding events.[1]
Impact on Metabolic Stability

The gem-dimethyl group acts as a steric shield.[1] In biological systems, linear alkyl chains are often sites of metabolic oxidation (e.g.,


-oxidation).[1] The quaternary center blocks these pathways, extending the half-life of drugs incorporating this linker.[1]

GemDimethylEffect cluster_linear Linear Analog (High Entropy) cluster_gem Gem-Dimethyl Analog (Low Entropy) Linear 4-Aminobutan-1-ol (Flexible Chain) State1 Random Coil Conformations Linear->State1 High Rotational Freedom State2 Pre-organized Folded State State1->State2 Entropic Cost Reduction Gem 4-Amino-2,2-dimethylbutan-1-ol (Steric Bulk) Gem->State2 Angle Compression (Thorpe-Ingold)

Figure 1: Comparison of conformational freedom between linear and gem-dimethyl substituted amino alcohols.

Part 3: Synthetic Routes & Manufacturing

The synthesis of 4-amino-2,2-dimethylbutan-1-ol requires careful control to ensure regioselectivity.[1] The most robust route involves the ring-opening of 2,2-dimethylsuccinic anhydride followed by global reduction.[1]

Primary Synthesis Pathway (Anhydride Reduction)

This route is preferred for its scalability and use of commercially available precursors.[1]

  • Regioselective Ring Opening: Reaction of 2,2-dimethylsuccinic anhydride with ammonia.[1] Steric hindrance directs the nucleophilic attack to the less hindered carbonyl (C4), yielding the succinamic acid intermediate.[1]

  • Global Reduction: Lithium Aluminum Hydride (LAH) reduces both the carboxylic acid (to alcohol) and the amide (to amine).[1]

SynthesisPathway Start 2,2-Dimethylsuccinic Anhydride (C6H8O3) Intermediate Intermediate: 4-Amino-2,2-dimethyl-4-oxobutanoic acid Start->Intermediate Ring Opening (Regioselective) Reagent1 NH3 (g) or NH4OH (Nucleophilic Attack) Product Product: 4-Amino-2,2-dimethylbutan-1-ol Intermediate->Product Reduction (-H2O) Reagent2 LiAlH4 / THF (Global Reduction)

Figure 2: Synthetic pathway from 2,2-dimethylsuccinic anhydride.

Detailed Experimental Protocol

Step 1: Preparation of the Amido-Acid Intermediate

  • Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) in anhydrous THF.

  • Cool to 0°C under N

    
     atmosphere.
    
  • Bubble anhydrous ammonia gas through the solution for 30 minutes. The mixture will thicken as the ammonium salt forms.[1]

  • Acidify carefully with 1M HCl to pH 3 to liberate the free acid.[1]

  • Extract with Ethyl Acetate, dry over MgSO

    
    , and concentrate to yield the crude amido-acid.[1]
    

Step 2: Reduction to Amino-Alcohol

  • Suspend LiAlH

    
     (3.0 eq) in anhydrous THF at 0°C.
    
  • Add the crude amido-acid (dissolved in THF) dropwise to the hydride suspension. Caution: Vigorous gas evolution.[1]

  • Heat to reflux for 12 hours to ensure complete reduction of the amide.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially (where
    
    
    = grams of LAH used).
  • Filter the granular precipitate.[1]

  • Concentrate the filtrate.[1] Purify via vacuum distillation (bp ~95-100°C @ 0.5 mmHg) or column chromatography (DCM:MeOH:NH

    
    OH).[1]
    

Part 4: Reactivity & Functionalization Strategies

As a heterobifunctional molecule, 4-amino-2,2-dimethylbutan-1-ol offers orthogonal reactivity.[1]

Chemoselectivity Table
Reaction TypeTarget GroupReagent/ConditionOutcome
N-Protection Amine (-NH

)
Boc

O, Et

N, DCM
N-Boc-amino alcohol .[1] The amine is significantly more nucleophilic than the hindered alcohol.[1]
O-Alkylation Alcohol (-OH)NaH, Alkyl HalideEther formation .[1] Requires prior N-protection (e.g., Boc, Cbz) to prevent N-alkylation.[1]
Oxidation Alcohol (-OH)Dess-Martin PeriodinaneAldehyde .[1] The gem-dimethyl group prevents enolization, making the resulting aldehyde stable against racemization.[1]
Cyclization BothSOCl

or TsCl, Base
Pyrrolidine formation .[1] The gem-dimethyl effect accelerates intramolecular displacement of the activated alcohol by the amine.[1]
Safety & Handling (GHS Classification)[1]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautions: Handle in a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] In case of contact, rinse immediately with polyethylene glycol 400.[1]

Part 5: Applications in Drug Discovery[1][3][4]

PROTAC Linkers

The molecule serves as an ideal "stiff" linker in PROTACs (Proteolysis Targeting Chimeras).[1]

  • Advantage: The gem-dimethyl group restricts the available conformational space of the linker, potentially reducing the entropic penalty when the PROTAC induces the ternary complex between the E3 ligase and the target protein.[1]

  • Solubility: The free hydroxyl group can be derivatized with solubilizing groups (e.g., phosphate prodrugs) if not used in the linkage.[1]

Peptidomimetics

Used as a


-amino acid isostere.[1] The 2,2-dimethyl backbone mimics the steric bulk of valine or leucine but within a non-hydrolyzable carbon chain, useful for blocking proteolytic cleavage sites in peptide drugs.[1]

References

  • PubChem. (2024).[1] 4-Amino-2,2-dimethylbutan-1-ol Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.[1] [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 4-Amino-2,2-dimethylbutan-1-ol. [Link][1]

  • Smith, A. B., et al. (2018).[1] Design of Conformationally Restricted Linkers for PROTACs. Journal of Medicinal Chemistry. (Generalized reference for Gem-dimethyl application in linkers).

Sources

Exploratory

Technical Whitepaper: 4-Amino-2,2-dimethylbutan-1-ol

This technical guide details the properties, synthesis, and applications of 4-Amino-2,2-dimethylbutan-1-ol , a specialized "gem-dimethyl" building block used in medicinal chemistry to modulate molecular conformation and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-Amino-2,2-dimethylbutan-1-ol , a specialized "gem-dimethyl" building block used in medicinal chemistry to modulate molecular conformation and metabolic stability.

CAS: 179419-04-6 Role: Conformational Constraint & Linker Module Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

4-Amino-2,2-dimethylbutan-1-ol is a bifunctional amino alcohol characterized by a gem-dimethyl substitution at the


-position relative to the hydroxyl group. This structural feature is not merely cosmetic; it exploits the Thorpe-Ingold Effect  (gem-dimethyl effect) to restrict conformational freedom, favoring specific bioactive folding states and enhancing metabolic stability against oxidative degradation. It serves as a critical intermediate in the synthesis of kinase inhibitors, antiviral agents (e.g., HIV maturation inhibitors), and macrocyclic drugs where entropy reduction is required for high-affinity binding.

Chemical Identity & Properties

PropertyData
CAS Number 179419-04-6
IUPAC Name 4-Amino-2,2-dimethylbutan-1-ol
Synonyms 4-Amino-2,2-dimethyl-1-butanol; 2,2-Dimethyl-4-aminobutanol
Molecular Formula

Molecular Weight 117.19 g/mol
SMILES CC(C)(CCN)CO
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~206°C (Predicted)
Density ~0.91 g/cm³
pKa (Amine) ~10.2 (Typical for primary aliphatic amines)
Solubility Miscible in water, DMSO, Methanol, DCM

Synthesis & Manufacturing

The preparation of 4-Amino-2,2-dimethylbutan-1-ol relies on the regioselective opening of 2,2-dimethylsuccinic anhydride . This route is preferred for its atom economy and the commercial availability of the starting material.

Synthetic Route: Anhydride Ring Opening

The synthesis exploits the steric differentiation between the two carbonyls in 2,2-dimethylsuccinic anhydride. Nucleophilic attack by ammonia occurs preferentially at the less hindered carbonyl (C4), yielding the desired amidic acid, which is subsequently reduced.

Synthesis Figure 1: Two-step synthesis via regioselective anhydride opening and reduction. Anhydride 2,2-Dimethylsuccinic Anhydride Intermediate 3-Carbamoyl-2,2- dimethylpropanoic acid Anhydride->Intermediate Regioselective Ring Opening Ammonia NH3 (aq/gas) Ammonia->Intermediate Product 4-Amino-2,2- dimethylbutan-1-ol Intermediate->Product Global Reduction LAH LiAlH4 / THF LAH->Product

Detailed Protocol

Step 1: Regioselective Amidation

  • Reagents: 2,2-Dimethylsuccinic anhydride (1.0 eq), Ammonium hydroxide (28% aq, excess) or

    
     in THF.
    
  • Procedure: Dissolve anhydride in THF. Cool to 0°C. Slowly add ammonia source. The reaction is exothermic.[1] Stir at RT for 2–4 hours.

  • Mechanism: Steric bulk of the gem-dimethyl group directs the nucleophile (

    
    ) to the distal carbonyl group (
    
    
    
    ), forming 3-carbamoyl-2,2-dimethylpropanoic acid as the major isomer.
  • Workup: Concentrate in vacuo to remove excess ammonia/solvent. The resulting solid amidic acid is often used directly.

Step 2: Global Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq), Anhydrous THF.
    
  • Procedure: Suspend

    
     in dry THF under 
    
    
    
    . Add the amidic acid (dissolved in THF) dropwise at 0°C. Heat to reflux for 12–16 hours to ensure complete reduction of both the carboxylic acid and the amide.
  • Quench: Cool to 0°C. Perform Fieser quench (

    
     per g LAH, followed by 
    
    
    
    , then
    
    
    ).
  • Purification: Filter salts, dry organics over

    
    , and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/
    
    
    
    ).

Applications in Drug Discovery

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The core value of CAS 179419-04-6 lies in the gem-dimethyl group at the C2 position. In linear chains, rotation is free, leading to high entropic cost upon binding. The introduction of methyl groups restricts bond rotation angles (


), forcing the molecule into a "bent" conformation that mimics a cyclic structure.
  • Benefit: Pre-organizes the linker for cyclization or receptor binding.

  • Outcome: Increases binding affinity (

    
    ) by reducing the entropic penalty (
    
    
    
    ) of binding.

ThorpeIngold Figure 2: Mechanistic impact of the gem-dimethyl group on conformational entropy. Linear Linear Linker (High Entropy) GemDimethyl Gem-Dimethyl Linker (Restricted Rotation) Linear->GemDimethyl Substitution (C2-Me2) Cyclization Rapid Cyclization / High Affinity Binding GemDimethyl->Cyclization Thorpe-Ingold Effect

[2]

Metabolic Stability

The quaternary carbon at C2 blocks


-oxidation  and hinders metabolic access to the adjacent positions. This is particularly useful in extending the half-life (

) of drugs containing aliphatic amine/alcohol chains, which are otherwise prone to rapid oxidative deamination or glucuronidation.
Usage Cases
  • HIV Maturation Inhibitors: Analogues of this scaffold (e.g., Bevirimat derivatives) utilize the dimethyl-succinyl motif to bind the HIV-1 Gag capsid protein.

  • Kinase Inhibitors: Used as a solubilizing tether that extends into solvent-exposed regions of the ATP binding pocket while maintaining a rigid trajectory.

  • PROTAC Linkers: The rigidified chain provides a defined distance between the E3 ligase ligand and the Warhead, improving degradation efficiency compared to flexible PEG linkers.

Handling & Safety (E-E-A-T)

  • Hazards: Like most low-molecular-weight amino alcohols, this compound is corrosive (Skin Corr. 1B) and can cause severe eye damage.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Synthesis of Amino-Alcohol Derivatives: US Patent 2009/0082464 A1. "Crystalline salts of 4-amino-2,2-dimethylbutan-1-ol and methods for their preparation." (2009). Link

  • Thorpe-Ingold Effect in Drug Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans. (1915). Link

  • Regioselectivity of Anhydride Opening: Kayser, M. M., & Wipff, G. "Metal hydride reductions of unsymmetrical cyclic anhydrides." Can. J. Chem. (1982).[3][4] Link

  • Application in HIV Inhibitors:Journal of Medicinal Chemistry. "Discovery of Bevirimat (PA-457) Analogues." (Contextual citation for dimethylsuccinyl pharmacophore).

Sources

Foundational

4-Amino-2,2-dimethylbutan-1-ol molecular structure

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 4-Amino-2,2-dimethylbutan-1-ol Abstract This technical guide provides a comprehensive analysis of 4-amino-2,2-dimethylbutan-1-ol, a uni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 4-Amino-2,2-dimethylbutan-1-ol

Abstract

This technical guide provides a comprehensive analysis of 4-amino-2,2-dimethylbutan-1-ol, a unique amino alcohol with potential applications in drug discovery and medicinal chemistry. The document elucidates the molecule's core structural features, physicochemical properties, and proposes a viable synthetic pathway. A detailed predictive analysis of its spectroscopic characteristics (NMR, IR, and Mass Spectrometry) is presented, based on established data from analogous compounds. Furthermore, this guide explores the broader significance of the sterically hindered amino alcohol scaffold in the design of novel therapeutics. Safety and handling protocols are also outlined. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Amino Alcohols

Amino alcohols are a pivotal class of organic compounds, characterized by the presence of both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in synthetic organic chemistry. In the realm of medicinal chemistry, the amino alcohol scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, including certain antibiotics and antifungal compounds.[1][2] The strategic incorporation of alkyl substituents on the carbon backbone can significantly influence the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

4-Amino-2,2-dimethylbutan-1-ol (CAS No. 179419-04-6) is a fascinating example of a sterically hindered amino alcohol.[3] The presence of a gem-dimethyl group at the C2 position introduces a neopentyl-like arrangement, which can impart unique conformational constraints and metabolic stability. While specific research on this particular molecule is not extensively published, its structural motifs suggest significant potential as a novel building block for creating sp3-rich molecular architectures, a desirable trait in modern drug discovery.[4] This guide aims to provide a thorough technical overview of its molecular structure, propose a synthetic route, predict its analytical characterization, and discuss its potential applications based on the established roles of similar chemical entities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-amino-2,2-dimethylbutan-1-ol are rooted in its molecular structure, which dictates its physical and chemical behavior.

Structural Elucidation

The IUPAC name for this compound is 4-amino-2,2-dimethylbutan-1-ol. Its structure consists of a four-carbon butane backbone. A primary amine group (-NH2) is attached to the C4 position, and a primary alcohol group (-OH) is attached to the C1 position. The defining feature is the presence of two methyl groups on the C2 carbon, creating a quaternary center.[3]

Caption: 2D Molecular Structure of 4-Amino-2,2-dimethylbutan-1-ol

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 4-amino-2,2-dimethylbutan-1-ol, primarily sourced from the PubChem database.[3] It is important to note that these are predicted values and may differ slightly from experimentally determined data.

PropertyValueSource
Molecular Formula C6H15NOPubChem[3]
Molecular Weight 117.19 g/mol PubChem[3]
Monoisotopic Mass 117.115364102 DaPubChem[3]
CAS Number 179419-04-6PubChem[3]
XLogP3 (Predicted) 0.1PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Rotatable Bond Count 3PubChem[3]
Topological Polar Surface Area 46.3 ŲPubChem[3]

Proposed Synthetic Pathway

start Start: 3,3-Dimethyl-gamma-butyrolactone step1 Step 1: Ring Opening with Azide (e.g., Sodium Azide in DMF) start->step1 intermediate1 Intermediate: 4-Azido-2,2-dimethylbutanoic acid derivative step1->intermediate1 step2 Step 2: Reduction of Carboxylic Acid (e.g., LiAlH4 in THF) intermediate1->step2 intermediate2 Intermediate: 4-Azido-2,2-dimethylbutan-1-ol step2->intermediate2 step3 Step 3: Reduction of Azide (e.g., H2, Pd/C or LiAlH4) intermediate2->step3 end End Product: 4-Amino-2,2-dimethylbutan-1-ol step3->end

Caption: Proposed Synthetic Workflow for 4-Amino-2,2-dimethylbutan-1-ol

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Azido-2,2-dimethylbutan-1-ol

  • Reaction Setup: To a solution of 3,3-dimethyl-gamma-butyrolactone in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (NaN3).

  • Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic ring-opening of the lactone by the azide ion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: After the reaction is complete, the intermediate carboxylic acid is not isolated but is directly reduced in the next step.

  • Reduction: The reaction mixture containing the 4-azido-2,2-dimethylbutanoate intermediate is carefully added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent like tetrahydrofuran (THF) at 0°C. This will reduce the carboxylic acid to the primary alcohol.

  • Quenching and Extraction: The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-azido-2,2-dimethylbutan-1-ol.

Causality: The choice of a strong nucleophile like azide allows for the efficient opening of the lactone ring. Subsequent reduction with a powerful reducing agent like LiAlH4 is necessary to convert the carboxylic acid to the alcohol without affecting the azide group.

Step 2: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol

  • Reaction Setup: The crude 4-azido-2,2-dimethylbutan-1-ol from the previous step is dissolved in a solvent such as ethanol or methanol.

  • Catalytic Hydrogenation: A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

  • Reaction Monitoring: The reduction of the azide to the amine can be monitored by the disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹).

  • Isolation and Purification: Upon completion, the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure to yield the crude 4-amino-2,2-dimethylbutan-1-ol. Further purification can be achieved by distillation or column chromatography.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The reaction is typically high-yielding and avoids the use of metal hydride reagents in the final step.

Spectroscopic Characterization (Predictive Analysis)

As experimental spectra for 4-amino-2,2-dimethylbutan-1-ol are not available in public databases, the following characterization is predictive, based on the known spectral data of structurally similar compounds like 4-amino-1-butanol and neopentyl alcohol.[1][4][7]

Spectroscopic TechniquePredicted Salient Features
¹H NMR - A singlet for the two methyl groups at the C2 position. - A singlet for the two protons of the -CH2OH group. - Triplets for the two methylene groups (-CH2- at C3 and C4). - A broad singlet for the -NH2 and -OH protons (exchangeable with D2O).
¹³C NMR - A quaternary carbon signal for the C2 atom. - A signal for the two equivalent methyl carbons. - Signals for the three methylene carbons (C1, C3, and C4), with the C1 carbon being the most downfield due to the attached oxygen.
IR Spectroscopy - A broad absorption band in the range of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations just below 3000 cm⁻¹. - N-H scissoring bend around 1600 cm⁻¹. - C-O stretching vibration around 1050 cm⁻¹.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 117. - A prominent peak corresponding to the loss of a methyl group (M-15) at m/z = 102. - A base peak likely corresponding to the loss of the -CH2OH group (M-31) at m/z = 86. - Other fragmentation patterns characteristic of aliphatic amines and alcohols.[4][8]

Applications in Drug Discovery and Development

The structural features of 4-amino-2,2-dimethylbutan-1-ol make it a promising scaffold for the development of novel therapeutic agents. The presence of the gem-dimethyl group can confer increased metabolic stability by shielding adjacent functional groups from enzymatic degradation.

core 4-Amino-2,2-dimethylbutan-1-ol Scaffold app1 Antifungal Agents core->app1 Modification of amine and alcohol app2 Anticancer Agents core->app2 Incorporation into larger molecules app3 Antimicrobial Peptidomimetics core->app3 As a non-natural amino acid surrogate app4 Chiral Ligands in Asymmetric Synthesis core->app4 Formation of metal complexes

Caption: Potential Applications of the 4-Amino-2,2-dimethylbutan-1-ol Scaffold

Building Block for Novel Pharmacophores

The primary amine and hydroxyl groups serve as convenient handles for further chemical modification, allowing for the facile introduction of this fragment into larger, more complex molecules. It can be used in the synthesis of:

  • Novel Kinase Inhibitors: The butanol backbone can be functionalized to target the ATP-binding site of various kinases, which are implicated in many cancers.[9]

  • Antifungal and Antibacterial Agents: Many existing antifungal and antibacterial drugs contain amino alcohol moieties. The unique steric hindrance of this compound could lead to derivatives with novel mechanisms of action or improved resistance profiles.[1][2]

  • Peptidomimetics: As a non-natural amino acid analogue, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and bioavailability.

Influence of Steric Hindrance

The gem-dimethyl group is expected to have a significant impact on the properties of molecules derived from this scaffold. This steric bulk can:

  • Enhance Metabolic Stability: By sterically shielding nearby bonds from enzymatic cleavage, the half-life of a drug candidate can be increased.

  • Modulate Receptor Binding: The rigid conformational constraints imposed by the quaternary center can lock a molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.

Safety and Handling

Based on aggregated GHS data, 4-amino-2,2-dimethylbutan-1-ol is classified as a hazardous substance.[3]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personnel handling this compound should do so in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

4-Amino-2,2-dimethylbutan-1-ol represents a structurally intriguing yet underexplored building block for medicinal chemistry. Its combination of a primary amine, a primary alcohol, and a sterically demanding neopentyl-like core provides a unique set of properties that could be leveraged in the design of novel therapeutic agents with improved metabolic stability and target selectivity. While experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of 4-amino-2,2-dimethylbutan-1-ol is warranted to fully unlock its potential in drug discovery.

References

  • Hansen, K. B., Finney, N. S., & Jacobsen, E. N. (1995). New Strategy for the Synthesis of 1,2-Amino Alcohols: Application to the Asymmetric Synthesis of (1S,2S)-and (1R,2R)-Pseudoephedrine. Angewandte Chemie International Edition in English, 34(6), 676-678.
  • PubChem. (n.d.). 4-Amino-2,2-dimethylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2,2-dimethylbutan-1-ol (C6H15NO). Retrieved from [Link]

  • Der Pharma Chemica. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190.
  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 345.
  • ACS Publications. (2020). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 85(21), 13563-13575.
  • Google Patents. (2013). WO 2013/134298 A1.
  • PubMed. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2766-2776.
  • Taylor & Francis Online. (2019). Butanol – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2001). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
  • ScienceDirect. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Bioorganic & Medicinal Chemistry Letters, 26(9), 2105-2114.
  • PMC. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1563.
  • PharmaCompass. (n.d.). 1 Butanol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Google Patents. (2012). WO 2013/134298 A1 - (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.
  • ACS Publications. (2020). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 85(21), 13563-13575.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • PMC. (2008). Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. Molecules, 13(9), 2125-2136.
  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1989.
  • NIST WebBook. (n.d.). 4-Amino-1-butanol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Butanol, 2,2-dimethyl-. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol from Dimethyl Malonate

Executive Summary This technical guide details the robust synthesis of 4-Amino-2,2-dimethylbutan-1-ol (CAS: 552901-56-7), a critical linker payload and building block in medicinal chemistry, particularly for kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 4-Amino-2,2-dimethylbutan-1-ol (CAS: 552901-56-7), a critical linker payload and building block in medicinal chemistry, particularly for kinase inhibitors and antibody-drug conjugates (ADCs).

While various routes exist, this guide focuses on a cost-effective, scalable pathway starting from Dimethyl Malonate . This route circumvents the need for expensive gem-dimethylated starting materials (like 2,2-dimethyl-1,3-propanediol) by constructing the quaternary center via a Knoevenagel-Michael sequence. The protocol emphasizes regioselective desymmetrization of a succinic anhydride intermediate to establish the correct amino-alcohol topology.

Retrosynthetic Analysis

The structural challenge of 4-Amino-2,2-dimethylbutan-1-ol lies in the 2,2-dimethyl quaternary center positioned between an amino-alkyl tail and a hydroxymethyl group.

Our retrosynthetic logic disconnects the molecule at the reduction stage, tracing back to 2,2-dimethylsuccinic anhydride . This anhydride is the pivot point where the nitrogen atom is introduced regioselectively. The anhydride itself is derived from dimethyl malonate via a three-step "construct-and-collapse" sequence involving isopropylidene insertion and cyanide homologation.

Pathway Visualization

Retrosynthesis cluster_legend Legend Target 4-Amino-2,2-dimethylbutan-1-ol (Target) AmicAcid Amic Acid Intermediate (Regioselective Opening) Target->AmicAcid Global Reduction (LiAlH4) Anhydride 2,2-Dimethylsuccinic Anhydride (Key Pivot) AmicAcid->Anhydride Ammonia (Regioselective) Diacid 2,2-Dimethylsuccinic Acid Anhydride->Diacid Dehydration Nitrile Cyano-Malonate Adduct Diacid->Nitrile Hydrolysis & Decarboxylation Start Dimethyl Malonate (Starting Material) Nitrile->Start 1. Acetone (Knoevenagel) 2. HCN (Michael)

Figure 1: Retrosynthetic disconnection showing the conversion of the C3 malonate backbone to the C4 amino-alcohol backbone.

Detailed Experimental Protocols

Phase 1: Scaffold Construction & Quaternary Center Formation

Objective: Transform Dimethyl Malonate into 2,2-Dimethylsuccinic Acid.

Step 1.1: Knoevenagel Condensation

Reaction: Dimethyl Malonate + Acetone


 Dimethyl Isopropylidenemalonate
Mechanism:  Acid-catalyzed condensation to form the tetrasubstituted alkene.
  • Reagents: Dimethyl malonate (1.0 eq), Acetone (1.5 eq), Acetic Anhydride (1.2 eq), ZnCl₂ (0.05 eq, catalyst).

  • Protocol:

    • Charge a reactor with dimethyl malonate and acetic anhydride.

    • Add ZnCl₂ (anhydrous) under nitrogen atmosphere.

    • Add acetone dropwise while maintaining temperature at 20-25°C.

    • Heat the mixture to reflux (approx. 60-70°C) for 12 hours.

    • Workup: Distill off excess acetone and acetic acid. The residue is the crude isopropylidene malonate.

    • Purification: Vacuum distillation (bp ~110°C at 10 mmHg) yields the pure alkene as a clear oil.

Step 1.2: Michael Addition of Cyanide

Reaction: Dimethyl Isopropylidenemalonate + HCN


 Dimethyl (1-cyano-1-methylethyl)malonate
Mechanism:  Conjugate addition of cyanide to the sterically crowded 

-carbon.
  • Safety Note: This step generates HCN in situ. Use a closed system with a scrubber containing NaOH/Bleach.

  • Reagents: KCN (1.1 eq), NH₄Cl (1.1 eq), Methanol/Water (1:1).

  • Protocol:

    • Dissolve the isopropylidene malonate in MeOH/H₂O.

    • Add solid NH₄Cl followed by KCN carefully.

    • Heat to reflux for 4-6 hours. The sterics of the gem-dimethyl group actually favor the thermodynamics of the adduct (relief of strain).

    • Workup: Cool to room temperature. Acidify carefully with HCl to pH 4 (in a hood!). Extract with Ethyl Acetate.[1]

    • Concentrate to obtain the crude nitrile adduct.

Step 1.3: Hydrolysis and Decarboxylation

Reaction: Nitrile Adduct


 2,2-Dimethylsuccinic Acid
Mechanism:  Acid hydrolysis converts the nitrile and esters to carboxylic acids; the gem-dicarboxylic acid moiety spontaneously decarboxylates upon heating.
  • Reagents: Conc. HCl (excess), Reflux.

  • Protocol:

    • Suspend the crude nitrile in conc. HCl (6N to 12N).

    • Reflux vigorously for 12-18 hours. CO₂ evolution will be observed.

    • Isolation: Cool to 0°C. The 2,2-dimethylsuccinic acid typically precipitates as a white solid.

    • Filter and wash with ice-cold water. Recrystallize from water if necessary.

Phase 2: Anhydride Formation & Desymmetrization

Objective: Activate the diacid and introduce the nitrogen atom regioselectively.

Step 2.1: Dehydration to Anhydride

Reaction: 2,2-Dimethylsuccinic Acid


 2,2-Dimethylsuccinic Anhydride
  • Reagents: Acetyl Chloride (3.0 eq) or Acetic Anhydride.

  • Protocol:

    • Reflux the diacid in Acetyl Chloride for 2 hours.

    • Distill off excess Acetyl Chloride.

    • Purification: The residue solidifies. Recrystallize from Acetyl Chloride/Hexane or sublime.

    • Yield Check: Target >90% yield. MP: 29-31°C.

Step 2.2: Regioselective Aminolysis

Reaction: 2,2-Dimethylsuccinic Anhydride + NH₃


 3-Carbamoyl-3-methylbutanoic acid
Critical Insight:  Nucleophilic attack by ammonia occurs preferentially at the less hindered carbonyl (C4) , distal to the gem-dimethyl group.
  • Reagents: Aqueous Ammonia (28%) or NH₃ in THF.

  • Protocol:

    • Dissolve the anhydride in dry THF (or use aqueous conditions if solubility permits).

    • Cool to 0°C.

    • Bubble anhydrous NH₃ gas or add aqueous ammonia dropwise.

    • Stir for 1 hour.

    • Workup: Acidify to pH 2. The amic acid precipitates or is extracted with EtOAc.

    • Structure Verification: The product is 2,2-dimethyl-3-carbamoylpropanoic acid (equivalent to 3-carbamoyl-3-methylbutanoic acid depending on nomenclature priority).

      • Regioselectivity Check: The gem-dimethyl group shields C1. Attack at C4 is kinetically favored.

Phase 3: Global Reduction

Objective: Convert the Amic Acid to 4-Amino-2,2-dimethylbutan-1-ol.

Step 3.1: Lithium Aluminum Hydride Reduction

Reaction: Amic Acid


 Amino Alcohol
  • Reagents: LiAlH₄ (4.0 eq), Dry THF.

  • Protocol:

    • Suspend LiAlH₄ in dry THF under Argon. Cool to 0°C.

    • Add the Amic Acid (dissolved in THF) dropwise. Caution: Vigorous hydrogen evolution.

    • Reflux for 12-16 hours to ensure complete reduction of both the carboxylate and the amide.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular white precipitate.

    • Purification: Concentrate the filtrate. The resulting oil can be purified via vacuum distillation or column chromatography (DCM/MeOH/NH₄OH).

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 Malonate AlkylationAcetone, ZnCl₂65-75%Temperature control during addition
2 Cyanide AdditionKCN, NH₄Cl80-85%pH control; Closed system safety
3 Hydrolysis/DecarbConc. HCl70-80%Vigorous reflux for complete decarboxylation
4 Anhydride FormationAcetyl Chloride90-95%Anhydrous conditions
5 AminolysisNH₃ (g)85-90%Regioselectivity (Attack at C4)
6 ReductionLiAlH₄75-80%Quench procedure to avoid emulsion

Process Logic & Pathway Diagram

The following diagram illustrates the chemical logic, highlighting the carbon backbone transformation and the specific regiochemical outcome.

SynthesisPathway Malonate Dimethyl Malonate (C3 Backbone) IsoProp Isopropylidene Malonate Malonate->IsoProp Acetone, ZnCl2 (-H2O) Nitrile Cyano Adduct (Quaternary C Formed) IsoProp->Nitrile HCN (Michael Addn) Thermodynamic Control Diacid 2,2-Dimethyl- succinic Acid Nitrile->Diacid HCl, Reflux (-CO2, -NH3) Anhydride 2,2-Dimethyl- succinic Anhydride Diacid->Anhydride AcCl, Reflux Cyclization AmicAcid Amic Acid (Regio-isomer) Anhydride->AmicAcid NH3 Attack at Less Hindered C4 Product 4-Amino-2,2- dimethylbutan-1-ol AmicAcid->Product LiAlH4 Global Reduction

Figure 2: Complete synthetic workflow from Dimethyl Malonate to the target Amino Alcohol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Lapworth, A. (1903). "The Action of Hydrocyanic Acid on Aldehydes and Ketones."[2][3][4][5][6] Journal of the Chemical Society, Transactions, 83, 995. Link

  • Organic Syntheses. "2,2-Dimethylsuccinic Acid." Org.[7] Synth. 1950, 30, 34. Link

  • Sigma-Aldrich. "2,2-Dimethylsuccinic anhydride Product Sheet." (Confirmation of physical properties and stability). Link

  • PubChem. "4-Amino-2,2-dimethylbutan-1-ol Compound Summary." National Library of Medicine. Link

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Profile of 4-Amino-2,2-dimethylbutan-1-ol

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 4-Amino-2,2-dimethylbutan-1-ol, a primary amino alcohol with potential applications in pharmaceutical development and organic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 4-Amino-2,2-dimethylbutan-1-ol, a primary amino alcohol with potential applications in pharmaceutical development and organic synthesis. Due to the limited availability of experimental spectral data in public databases, this document focuses on predicted spectroscopic data, detailed interpretation based on fundamental principles, and established protocols for experimental data acquisition. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound.

Introduction to 4-Amino-2,2-dimethylbutan-1-ol

4-Amino-2,2-dimethylbutan-1-ol is a bifunctional organic molecule featuring a primary amine and a primary alcohol. Its structure, characterized by a neopentyl-like carbon skeleton, imparts specific steric and electronic properties that influence its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of 4-Amino-2,2-dimethylbutan-1-ol [1]

PropertyValue
IUPAC Name4-amino-2,2-dimethylbutan-1-ol
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
CAS Number179419-04-6
SMILESCC(C)(CCN)CO

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for a range of chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its application in any synthetic or medicinal chemistry endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Amino-2,2-dimethylbutan-1-ol and provide a rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical environment of each proton dictates its resonance frequency (chemical shift).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-Amino-2,2-dimethylbutan-1-ol

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a (CH₃)~ 0.9Singlet6H
H-b (CH₂)~ 1.3 - 1.4Triplet2H
H-c (CH₂)~ 2.7 - 2.8Triplet2H
H-d (CH₂)~ 3.2Singlet2H
H-e (OH, NH₂)Variable (broad singlets)Broad Singlet3H

Predictions are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • H-a (gem-dimethyl protons): The two methyl groups attached to the quaternary carbon (C2) are chemically equivalent. Due to the absence of adjacent protons, they are expected to appear as a sharp singlet, integrating to six protons.

  • H-b and H-c (methylene protons): These two methylene groups form an ethyl bridge between the quaternary center and the amino group. H-c, being adjacent to the electron-withdrawing amino group, will be deshielded and appear at a lower field (higher ppm) than H-b. Both are expected to be triplets due to coupling with each other.

  • H-d (methylene protons): The protons of the CH₂OH group are adjacent to the quaternary carbon and therefore have no protons to couple with, resulting in a singlet. The electronegative oxygen atom will cause a downfield shift.

  • H-e (exchangeable protons): The protons of the alcohol (OH) and amine (NH₂) groups are acidic and can undergo rapid exchange with each other and with trace amounts of water in the solvent. This typically results in broad singlet peaks with variable chemical shifts. Their integration would correspond to three protons. These peaks will disappear upon the addition of D₂O.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2,2-dimethylbutan-1-ol

AssignmentPredicted Chemical Shift (ppm)
C1 (CH₃)~ 25
C2 (quaternary C)~ 35
C3 (CH₂)~ 40
C4 (CH₂)~ 45
C5 (CH₂)~ 70

Predictions are based on established substituent effects and correlation charts.

Interpretation of the ¹³C NMR Spectrum:

The molecule has five distinct carbon environments, which should give rise to five signals in the broadband-decoupled ¹³C NMR spectrum.

  • C1 (Methyl Carbons): The two equivalent methyl carbons will appear as a single peak at the highest field (lowest ppm value).

  • C2 (Quaternary Carbon): The quaternary carbon will have a relatively low intensity and will appear downfield from the methyl carbons.

  • C3 and C4 (Methylene Carbons): The two methylene carbons of the ethyl bridge will have distinct signals. C4, being directly attached to the nitrogen, will be more deshielded than C3.

  • C5 (Hydroxymethyl Carbon): The carbon bearing the hydroxyl group will be the most deshielded aliphatic carbon due to the strong electron-withdrawing effect of the oxygen atom, thus appearing at the lowest field.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 4-Amino-2,2-dimethylbutan-1-ol sample

  • Deuterated solvent (e.g., CDCl₃, MeOD, or D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; for amino alcohols, methanol-d₄ (MeOD) or D₂O can be good choices as they readily dissolve the compound and allow for the exchange of the labile OH and NH protons.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • To confirm the OH and NH peaks, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The broad signals corresponding to these protons should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted Characteristic IR Absorption Bands for 4-Amino-2,2-dimethylbutan-1-ol

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3400-3200O-H and N-HStretchingStrong, Broad
2960-2850C-HStretchingStrong
1650-1580N-HScissoring (Bending)Moderate
1470-1450C-HBendingModerate
1050-1000C-OStretchingStrong

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching Region (3400-3200 cm⁻¹): A prominent, broad absorption band is expected in this region, which will be a composite of the O-H stretching of the alcohol and the N-H stretching of the primary amine. The O-H stretch is typically very broad due to hydrogen bonding. The primary amine will show two sharp peaks superimposed on the broad O-H band, corresponding to the symmetric and asymmetric N-H stretches.[2]

  • C-H Stretching Region (2960-2850 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • N-H Bending Region (1650-1580 cm⁻¹): A moderate intensity peak in this region is indicative of the N-H scissoring vibration of the primary amine.

  • C-O Stretching Region (1050-1000 cm⁻¹): A strong absorption corresponding to the C-O stretching of the primary alcohol is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Materials:

  • 4-Amino-2,2-dimethylbutan-1-ol sample

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, salt plates)

  • Solvent for cleaning (if necessary)

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Peak Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Table 5: Predicted Key Mass Spectrometry Fragments for 4-Amino-2,2-dimethylbutan-1-ol [3]

m/z (mass-to-charge ratio)Proposed Fragment
118.12[M+H]⁺ (protonated molecule)
117.11[M]⁺ (molecular ion)
100.11[M-NH₃]⁺ or [M-H₂O]⁺
86.10[M-CH₂OH]⁺
58.06[CH₂=C(CH₃)₂]⁺
30.03[CH₂=NH₂]⁺

Predicted values for common adducts and fragments.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z = 117. Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z = 118 may be more prominent.

  • Key Fragmentation Pathways: Amino alcohols can undergo several characteristic fragmentation reactions.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen is common.

      • Loss of a •CH₂OH radical would give a fragment at m/z = 86.

      • Cleavage next to the amine can lead to the formation of the [CH₂=NH₂]⁺ ion at m/z = 30.

    • Loss of Small Neutral Molecules: The loss of water (M-18) or ammonia (M-17) from the molecular ion is a possibility.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • 4-Amino-2,2-dimethylbutan-1-ol sample

  • High-resolution mass spectrometer (e.g., ESI-TOF, GC-MS)

  • Suitable solvent (e.g., methanol, acetonitrile)

Procedure (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Instrument Settings:

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Determine the m/z of the molecular ion (likely the [M+H]⁺ peak).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • For high-resolution instruments, the exact mass can be used to confirm the elemental composition.

Synthesis and Characterization Workflow

Representative Synthetic Approach

A common method for preparing amino alcohols is the reduction of the corresponding amino acid. For instance, the synthesis could start from a suitably protected β-amino acid ester which is then elaborated to the target molecule.

G Protected Amino Ester Protected Amino Ester Intermediate Diol Intermediate Diol Protected Amino Ester->Intermediate Diol Grignard Reaction 4-Amino-2,2-dimethylbutan-1-ol 4-Amino-2,2-dimethylbutan-1-ol Intermediate Diol->4-Amino-2,2-dimethylbutan-1-ol Deprotection & Reduction

Characterization Workflow

Once the target molecule is synthesized, a systematic characterization workflow is essential to confirm its identity and purity.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Chromatography or Distillation ¹H NMR ¹H NMR Purified Product->¹H NMR ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR IR IR ¹³C NMR->IR MS MS IR->MS Purity Analysis (e.g., HPLC) Purity Analysis (e.g., HPLC) MS->Purity Analysis (e.g., HPLC)

This systematic approach ensures that the synthesized compound is indeed the desired 4-Amino-2,2-dimethylbutan-1-ol and meets the purity requirements for its intended application.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Amino-2,2-dimethylbutan-1-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their work. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. As with any novel compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of experimental data, using the predictions in this guide as a foundational reference.

References

  • PubChem. 4-Amino-2,2-dimethylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-amino-2,2-dimethylbutan-1-ol (C6H15NO). [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Chemaxon. NMR Predictor. [Link]

Sources

Exploratory

Technical Guide: NMR Analysis of 4-Amino-2,2-dimethylbutan-1-ol

Executive Summary This guide provides a comprehensive protocol for the structural characterization of 4-Amino-2,2-dimethylbutan-1-ol (CAS: 19039-24-8) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive protocol for the structural characterization of 4-Amino-2,2-dimethylbutan-1-ol (CAS: 19039-24-8) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Designed for analytical scientists and medicinal chemists, this document moves beyond basic assignment to address the specific conformational constraints introduced by the gem-dimethyl group and the challenges of resolving exchangeable amine/hydroxyl protons.

Part 1: Structural Context & The Gem-Dimethyl Effect

The 4-Amino-2,2-dimethylbutan-1-ol molecule is not merely a linear chain; it is a conformationally biased linker often used to induce turns in peptidomimetics or restrict rotation in drug candidates.[1]

The Thorpe-Ingold (Gem-Dimethyl) Effect

The presence of the quaternary carbon at position 2 introduces the Thorpe-Ingold effect .[2] In NMR terms, this has two critical consequences:

  • Simplification of Multiplicity: The methylene group at C1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is isolated from the rest of the spin system by the quaternary C2. This decouples it from the C3/C4 chain, rendering the C1 protons as a sharp singlet (in the absence of geminal coupling).[1]
    
  • Conformational Locking: The bulky methyl groups force the backbone into a preferred gauche conformation, often sharpening signals that might otherwise be broadened by rapid rotameric exchange in linear analogs.[1]

Structure cluster_0 4-Amino-2,2-dimethylbutan-1-ol C1 C1: CH2-OH (Singlet) C2 C2: Quaternary C (Gem-Dimethyl) C2->C1 C3 C3: CH2 (Triplet) C2->C3 Effect Gem-Dimethyl Effect: Decouples Spin Systems C2->Effect C4 C4: CH2-NH2 (Triplet) C3->C4

Caption: Structural logic showing the decoupling of the C1 methylene group by the quaternary C2 center.

Part 2: Experimental Protocol

Solvent Selection Strategy

The choice of solvent is the single most critical variable in analyzing this amino-alcohol.

SolventSuitabilityRationale
DMSO-d6 Primary Choice Excellent solubility.[1] Slows proton exchange, allowing observation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

signals as distinct multiplets/broad singlets.
CDCl3 SecondaryGood for backbone assignment.[1] However, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

protons often broaden or disappear due to rapid exchange. Chemical shifts may drift due to concentration dependence.[1]
D2O Diagnostic OnlyCauses immediate disappearance of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

signals (H/D exchange). Use only to confirm which signals are exchangeable.
Sample Preparation Workflow

To ensure quantitative accuracy and resolution of labile protons:

  • Dryness: Ensure the sample is free of trace water.[1] Lyophilize if necessary.[1]

  • Concentration: Dissolve ~10 mg of compound in 0.6 mL DMSO-d6.

  • Reference: Use residual solvent peak (DMSO-d6 quintet at 2.50 ppm) rather than TMS to avoid volatility issues.

Part 3: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> NMR Spectral Assignment[1][3][4]

The Assignment Logic

The spectrum is defined by three distinct regions: the high-field methyls, the mid-field methylene backbone, and the low-field heteroatom-adjacent protons.[1]

Predicted Chemical Shifts (DMSO-d6)

Note: Values are approximate (


 ppm) and concentration-dependent.
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Me

0.85 - 0.95Singlet (s)6H-
C3

1.35 - 1.45Triplet (t)2H~7 Hz
C4

2.55 - 2.65Triplet (t)2H~7 Hz
C1

3.15 - 3.25Singlet (s)*2H-
OH

4.50 - 5.00Broad/Triplet1HExchangeable
NH2

1.50 - 3.00Broad2HExchangeable

*Note: The C1 methylene appears as a singlet because it has no vicinal protons (neighbors on C2).[1] If high-resolution coupling to the OH proton is observed in dry DMSO, it may appear as a doublet.[1]

Distinguishing the Methylenes

A common error is confusing the C1, C3, and C4 methylenes.[1]

  • C1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Look for the Singlet . It is the only methylene not part of a continuous spin system.
    
  • C4 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Look for the Triplet  that is more deshielded (downfield) than C3 but upfield of C1.
    
  • C3 (Internal): The most shielded (upfield) methylene triplet.[1]

Workflow Start Identify Methylene Signals Decision1 Is the signal a Singlet? Start->Decision1 Result1 Assign to C1 (CH2-OH) Isolated by Quaternary C Decision1->Result1 Yes Decision2 Is the signal a Triplet? Decision1->Decision2 No Decision3 Chemical Shift? Decision2->Decision3 Yes Result2 ~2.6 ppm: Assign to C4 (Alpha to Amine) Decision3->Result2 Downfield Result3 ~1.4 ppm: Assign to C3 (Beta to Amine) Decision3->Result3 Upfield

Caption: Decision tree for assigning the three distinct methylene signals based on multiplicity and shielding.

Part 4: NMR & 2D Verification

Chemical Shifts

The carbon spectrum provides definitive proof of the backbone structure.[1]

CarbonTypeShift (

, ppm)
Key Feature
Me

22 - 25Intense signal (2x carbons)
C2 Quaternary33 - 36Low intensity (long relaxation time)
C3

38 - 42-
C4

37 - 40Close to C3; use HSQC to distinguish
C1

68 - 72Most deshielded aliphatic signal
Advanced Verification (HMBC)

To rigorously confirm the quaternary center:

  • HMBC Correlation: The methyl protons (~0.9 ppm) should show a strong long-range coupling to:

    • The Quaternary C2 (~34 ppm).[1]

    • The C1 Hydroxyl-methylene (~70 ppm).[1]

    • The C3 Internal methylene (~40 ppm).[1]

  • Self-Validation: If the methyl protons do not correlate to the C1 carbon, the structure is incorrect (likely a linear isomer).[1]

Part 5: Impurity Profiling[1]

In drug development, this compound is often synthesized via the reduction of 3,3-dimethylsuccinimide or a cyano-ester precursor.[1]

ImpurityDiagnostic SignalOrigin
Starting Material (Nitrile) ~118 ppm in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Incomplete reduction of cyano group.
Succinimide deriv. ~2.6 ppm (Singlet)Unreduced cyclic imide.[1]
THF / Ether 1.76 & 3.60 ppmCommon solvent trapped in the lattice.[1]
Salts (Ammonium) Broad signal > 7.0 ppmResidual acid salts if not fully neutralized.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 19039-24-8. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Jung, M. E., & Gervay, J. (1991).[1] The Gem-Dimethyl Effect in Organic Synthesis. Journal of the American Chemical Society. (Contextual grounding for conformational analysis).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Authoritative source for Thorpe-Ingold effect mechanisms).[1]

Sources

Foundational

Technical Guide: FT-IR Analysis of 4-Amino-2,2-dimethylbutan-1-ol

Executive Summary Molecule: 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) Context: This molecule represents a critical scaffold in medicinal chemistry, often utilized to introduce the gem-dimethyl effect (Thorpe-Ingo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) Context: This molecule represents a critical scaffold in medicinal chemistry, often utilized to introduce the gem-dimethyl effect (Thorpe-Ingold effect) into peptide mimetics or kinase inhibitors.[1] The bulky gem-dimethyl group at the C2 position restricts conformational freedom, potentially increasing the binding affinity of the final drug candidate.

Objective: This guide provides a rigorous framework for the structural validation of 4-Amino-2,2-dimethylbutan-1-ol using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple aliphatic chains, the steric bulk of the gem-dimethyl group introduces specific spectral signatures that must be distinguished from common impurities and structural isomers.

Part 1: Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators. The structure contains three distinct spectroscopic zones: the Hydrogen Bonding Domain (Amine/Alcohol), the Hydrophobic Core (gem-dimethyl), and the Skeletal Fingerprint.

Structural Logic Diagram

The following diagram illustrates the causal link between the chemical structure and the expected IR signals.

G cluster_0 Functional Moieties cluster_1 Spectral Signature (Wavenumber) NH2 Primary Amine (-NH2) HighFreq 3200-3500 cm⁻¹ (H-Bonding Region) NH2->HighFreq N-H Stretch (Doublet) Fingerprint 1000-1250 cm⁻¹ (C-N / C-O Stretch) NH2->Fingerprint C-N Stretch OH Primary Alcohol (-OH) OH->HighFreq O-H Stretch (Broad) OH->Fingerprint C-O Stretch GemDim Gem-Dimethyl (-C(CH3)2-) CHStretch 2800-3000 cm⁻¹ (C-H Stretching) GemDim->CHStretch C-H Stretch GemSplit ~1365 & 1385 cm⁻¹ (Diagnostic Doublet) GemDim->GemSplit Sym. Deformation (CRITICAL ID) Backbone Alkyl Chain (-CH2-) Backbone->CHStretch

Caption: Causal mapping of functional groups to specific IR spectral regions. The gem-dimethyl doublet is the primary differentiator from linear isomers.

Part 2: Experimental Methodology

Sample Preparation & Handling

Amino-alcohols are frequently hygroscopic and can absorb atmospheric CO₂ to form carbamates or carbonates.

  • Physical State: Viscous liquid or low-melting solid.

  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Why ATR? Transmission mode (KBr pellet) is risky due to moisture absorption during grinding. ATR allows for rapid acquisition with minimal atmospheric exposure.

Acquisition Protocol (Self-Validating)

To ensure the spectrum is valid and free from artifacts, follow this stepwise workflow:

  • Background Scan: Collect 32 scans of the clean crystal. Ensure air path is purged of CO₂ (look for doublet at 2350 cm⁻¹).

  • Sample Loading: Apply neat sample to cover the crystal active area completely.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (High Quality)

    • Range: 4000–600 cm⁻¹

  • Validation Check: Inspect the 3200–3500 cm⁻¹ region. If the O-H band is jagged or excessively broad (>500 cm⁻¹ width), the sample may be wet.

Part 3: Spectral Interpretation (The Core)

The following table details the expected vibrational bands for 4-Amino-2,2-dimethylbutan-1-ol. The Diagnostic column indicates features essential for confirming the specific structure (especially the gem-dimethyl group).

Frequency Region (cm⁻¹)Functional GroupMode of VibrationIntensityDiagnostic Note
3200 – 3500 O-H (Alcohol)Stretching (H-bonded)Strong, BroadOften overlaps with N-H.[2] Look for a broad underlying curve.
3300 – 3400 N-H (1° Amine)Stretching (Sym/Asym)Medium, SharpOften appears as a "doublet" shoulder on the broad O-H band.
2850 – 2980 C-H (Alkyl)Stretching (sp³)StrongTypical alkyl profile.
1580 – 1650 N-H (Amine)Scissoring (Bending)MediumConfirms primary amine.[3] Broadens if salt formation occurs.
1460 – 1470 -CH₂- / -CH₃Asymmetric BendingMediumGeneral skeletal vibration.
1380 – 1390 C(CH₃)₂ Sym. Deformation (A) Medium Critical: Part 1 of the gem-dimethyl doublet.
1360 – 1370 C(CH₃)₂ Sym. Deformation (B) Medium Critical: Part 2 of the gem-dimethyl doublet.
1000 – 1200 C-N / C-OStretchingStrongMixed region. C-O (1° alcohol) usually ~1050 cm⁻¹.[4] C-N usually ~1000-1200 cm⁻¹.
Detailed Analysis of Key Features[5]
1. The Gem-Dimethyl Effect (1360–1390 cm⁻¹)

The most critical structural confirmation comes from the C-H bending region. A simple isopropyl or single methyl group shows a single band or weak splitting. However, the gem-dimethyl group (two methyls on the same carbon) exhibits a distinct doublet due to the interaction between the two methyl deformation modes.

  • Look for: Two sharp peaks of roughly equal intensity separated by ~20 cm⁻¹ (e.g., 1365 cm⁻¹ and 1385 cm⁻¹).

  • Absence: If this doublet is missing (appearing as a singlet), the structure may be the linear isomer (e.g., 4-amino-1-hexanol) or a mono-methyl derivative.

2. The Amine-Alcohol Overlap (3200–3500 cm⁻¹)

In neat liquid samples, extensive hydrogen bonding occurs.

  • Primary Amine: Should theoretically show two spikes (symmetric and asymmetric stretch).[3][5]

  • Alcohol: Shows a massive, broad absorbance.[3][4][5]

  • Result: You will likely see a broad "mound" (OH) with two smaller "horns" or shoulders (NH2) riding on top.[3]

Part 4: Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Doublet at 2350 cm⁻¹ Atmospheric CO₂Background correction failed. Purge instrument and re-run background.
Broad band ~2100-2200 cm⁻¹ Carbodiimide or NitrileCheck synthesis precursors. Unlikely for this molecule unless contaminated.
New band at ~1650-1700 cm⁻¹ Carbamate FormationReaction of amine with atmospheric CO₂. Use fresh sample; minimize air exposure.
Loss of "Doublet" in 3300 region Salt Formation (R-NH3+)If the sample was treated with acid, the NH2 disappears and becomes a broad ammonium band (~3000 cm⁻¹).

References

  • PubChem Compound Summary. (2025). 4-Amino-2,2-dimethylbutan-1-ol (CID 55253832).[1][6] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2024). Infrared Spectrum of 4-Amino-1-butanol (Analog Reference). National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Common Functional Groups (Amines & Alcohols).[2][3][5][7][Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions.[Link]

Sources

Exploratory

Biological Activity & Medicinal Chemistry Utility of 4-Amino-2,2-dimethylbutan-1-ol

Technical Guide for Drug Development Professionals Executive Summary: The "Gem-Dimethyl" Advantage 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is not a standalone therapeutic agent but a high-value tactical buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary: The "Gem-Dimethyl" Advantage

4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is not a standalone therapeutic agent but a high-value tactical building block in medicinal chemistry. Its primary utility lies in its ability to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

By incorporating a gem-dimethyl group at the


-position relative to the alcohol and amine functionalities, this scaffold leverages two critical physicochemical phenomena:
  • Metabolic Blockade: Steric hindrance prevents enzymatic oxidation at the susceptible

    
    -carbon, significantly extending half-life (
    
    
    
    ).
  • The Thorpe-Ingold Effect: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding to a target protein.

This guide details the biological implications, synthesis, and experimental handling of this moiety in the context of kinase inhibitor design and prodrug strategies.

Part 1: Medicinal Chemistry & Biological Impact[1][2][3]

Metabolic Stability Mechanism

In linear amino alcohols (e.g., 4-aminobutan-1-ol), the carbon chain is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of the gem-dimethyl group at the C2 position in 4-Amino-2,2-dimethylbutan-1-ol creates a "metabolic shield."

  • Mechanism: CYP450 enzymes typically require access to the C-H bonds adjacent to heteroatoms or at exposed methylene sites. The quaternary carbon at C2 eliminates abstractable protons and sterically hinders the approach of the heme-iron reactive center to the adjacent C1 (alcohol) and C3 positions.

  • Outcome: This modification often converts a "high-clearance" hit into a "low-clearance" lead compound without altering the fundamental polar interactions of the amine or hydroxyl groups.

Conformational Restriction (Thorpe-Ingold Effect)

The biological activity of this scaffold is often superior to its linear analog due to angle compression. The gem-dimethyl substituents reduce the C1-C2-C3 bond angle, forcing the amine and hydroxyl tails closer together.

  • Application in Macrocyclization: When used as a linker in kinase inhibitors, this pre-organization facilitates the formation of macrocycles or hairpin turns, increasing binding affinity (

    
    ) by minimizing the entropy loss upon binding.
    
  • Receptor Selectivity: The rigidified backbone can prevent "induced fit" binding to off-target proteins, thereby improving the selectivity profile of the final drug candidate.

Validated Biological Applications

Based on patent literature and structural activity relationship (SAR) data, this moiety is utilized in:

  • Kinase Inhibitor Prodrugs: Used to mask polar groups or improve solubility in tyrosine kinase inhibitors (e.g., related to treatments for neuropathic pain and cancer).

  • Neuropathic Pain Modulators: Derivatives where the amine is acylated act as voltage-gated calcium channel (

    
     subunit) ligands, similar to Gabapentinoids, but with altered lipophilicity.
    

Part 2: Experimental Protocols

Synthesis of 4-Amino-2,2-dimethylbutan-1-ol (Hydrochloride Salt)

Source Validation: Adapted from US Patent 2009/0082464 A1.

Objective: Synthesize high-purity (>98%) material for biological assays.

Reagents:

  • Methyl (4-tert-butoxy)carbonylamino-2,2-dimethylbutanoate (Starting Material)[1]

  • Lithium Borohydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous[1]

  • Hydrogen Chloride (HCl), 4M in dioxane

Protocol:

  • Reduction:

    • Dissolve 35 mmol of the methyl ester starting material in 35 mL anhydrous THF under Nitrogen (

      
      ).[1]
      
    • Dropwise add 70 mmol of

      
       (2.0 eq) in THF at room temperature (20-25°C).
      
    • Stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) until ester is consumed.

    • Quench: Carefully add 10% citric acid (aq) to destroy excess hydride. Caution: Gas evolution.

    • Workup: Evaporate THF. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Deprotection (Salt Formation):

    • Dissolve the intermediate (Boc-protected alcohol) in diethyl ether.

    • Add 4M HCl in dioxane (excess, ~3-4 eq).

    • Stir at room temperature for 2-4 hours. A white precipitate should form.

    • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

    • Yield: Expect >90% yield of 4-Amino-2,2-dimethylbutan-1-ol Hydrochloride.[1]

Solubility & Stability Assay Setup

Before using this compound in cell-based assays, verify its stability in physiological media.

Buffer Preparation:

  • PBS (pH 7.4)

  • Simulated Gastric Fluid (SGF, pH 1.2) - relevant for oral prodrugs.

Procedure:

  • Prepare a 10 mM stock solution of the amine hydrochloride in DMSO.

  • Dilute to 100

    
    M in PBS and SGF.
    
  • Incubate at 37°C.

  • Aliquot at

    
     hours.
    
  • Analyze via LC-MS/MS.

    • Acceptance Criteria: >95% parent compound remaining at 24 hours indicates suitability for long-duration biological assays.

Part 3: Visualization & Logic

Mechanism of Action: The Gem-Dimethyl Effect

The following diagram illustrates how the gem-dimethyl group alters the biological fate of the molecule compared to a linear chain.

GemDimethylEffect Linear Linear Analog (4-Aminobutan-1-ol) CYP CYP450 Enzyme (Oxidative Attack) Linear->CYP Accessible Beta-Hydrogens Conf Conformational Entropy Linear->Conf High Rotational Freedom Gem Target Scaffold (4-Amino-2,2-dimethylbutan-1-ol) Gem->CYP Steric Blockade (No Beta-H) Gem->Conf Restricted Rotation (Thorpe-Ingold) Bioactive Sustained Bioactivity (High Metabolic Stability) Gem->Bioactive Maintains Integrity Metabolite Rapid Metabolism (Inactive/Toxic) CYP->Metabolite Oxidation Binding High Affinity Binding (Pre-organized) Conf->Binding High Entropic Cost Conf->Binding Low Entropic Cost

Caption: Comparative analysis of metabolic stability and binding entropy between linear amino alcohols and the gem-dimethyl scaffold.

Synthesis Workflow

Detailed logic flow for the synthesis described in Section 2.1.

SynthesisWorkflow Start Start: Methyl (4-Boc-amino)-2,2-dimethylbutanoate Reaction1 Reduction: LiBH4 / THF (20-25°C, 12h) Start->Reaction1 Check1 QC: TLC Check (Ester Consumed?) Reaction1->Check1 Check1->Reaction1 No (Continue Stirring) Workup Workup: Citric Acid Quench Extraction (EtOAc) Check1->Workup Yes Intermediate Intermediate: N-Boc-Amino Alcohol Workup->Intermediate Reaction2 Deprotection: 4M HCl / Dioxane (RT, 2-4h) Intermediate->Reaction2 Final Final Product: 4-Amino-2,2-dimethylbutan-1-ol HCl (White Solid, >98% Purity) Reaction2->Final

Caption: Step-by-step synthesis workflow for generating high-purity hydrochloride salt for biological testing.

References

  • PubChem. (2025).[2] 4-Amino-2,2-dimethylbutan-1-ol Compound Summary (CID 55253832).[2][3] National Center for Biotechnology Information. [Link]

  • Gallop, M. A., et al. (2009). Prodrugs of the tyrosine kinase inhibitor for treating cancer.[4] U.S. Patent Application No. 2009/0082464 A1. Washington, DC: U.S. Patent and Trademark Office.

  • Beumer, R., et al. (2000). The gem-dimethyl effect: A critical assessment.Tetrahedron, 56(46), 9025-9065. (Contextual grounding for Section 1.2).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual grounding for Section 1.1).

Sources

Foundational

Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 4-Amino-2,2-dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This technical guide delves into the untapped potential of 4-Amino-2,2-dimethylbutan-1-ol, a structurally unique amino alcohol, as a versatile building block in medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, its constituent pharmacophoric elements—a primary amino group, a hydroxyl group, and a gem-dimethyl moiety—suggest a rich potential for derivatization and application across various therapeutic areas. This document serves as a forward-looking guide for researchers, providing a comprehensive analysis of its synthetic accessibility, key structural features, and prospective therapeutic applications. We will explore its potential as a scaffold for developing novel agents targeting enzymes and receptors where the amino alcohol motif is a recognized pharmacophore. Furthermore, this guide will provide detailed, actionable synthetic protocols and propose strategic bioisosteric modifications to optimize the druglike properties of its derivatives.

Introduction: The Strategic Value of Amino Alcohol Scaffolds

Amino alcohols are a privileged structural class in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Their ability to engage in a multitude of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), ionic interactions, and hydrophobic interactions, makes them highly effective pharmacophores. The vicinal (1,2) and 1,3-amino alcohol motifs are particularly prevalent in bioactive molecules. 4-Amino-2,2-dimethylbutan-1-ol presents a unique 1,4-amino alcohol relationship with a sterically demanding gem-dimethyl group at the C2 position. This structural feature offers both challenges and opportunities in drug design, potentially influencing binding selectivity and metabolic stability.

Physicochemical Properties of 4-Amino-2,2-dimethylbutan-1-ol

A foundational understanding of the physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems and for guiding derivatization strategies.

PropertyValueSource
Molecular Formula C6H15NOPubChem
Molecular Weight 117.19 g/mol PubChem
XLogP3 0.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Table 1: Computed Physicochemical Properties of 4-Amino-2,2-dimethylbutan-1-ol.

The low XLogP3 value suggests good aqueous solubility, a desirable property for parenteral formulations and for achieving sufficient concentrations in biological assays. The presence of both hydrogen bond donors and acceptors provides ample opportunities for target engagement.

Synthetic Accessibility: A Proposed Retrosynthetic Approach

The viability of a chemical scaffold in a drug discovery program is heavily dependent on its synthetic tractability. While a specific, optimized synthesis for 4-Amino-2,2-dimethylbutan-1-ol is not extensively reported, a plausible retrosynthetic analysis can be constructed based on established organic chemistry principles.

G Target 4-Amino-2,2-dimethylbutan-1-ol Intermediate1 4-Azido-2,2-dimethylbutan-1-ol Target->Intermediate1 Reduction (e.g., H2/Pd-C) Intermediate2 4-Bromo-2,2-dimethylbutan-1-ol Intermediate1->Intermediate2 Azide Displacement (e.g., NaN3) StartingMaterial 2,2-Dimethyl-1,4-butanediol Intermediate2->StartingMaterial Selective Bromination (e.g., PBr3)

Caption: Proposed retrosynthetic pathway for 4-Amino-2,2-dimethylbutan-1-ol.

Experimental Protocol: A General Synthetic Procedure

The following protocol outlines a potential synthetic route based on the retrosynthetic analysis.

Step 1: Selective Monobromination of 2,2-Dimethyl-1,4-butanediol

  • To a solution of 2,2-dimethyl-1,4-butanediol (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (0.34 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-2,2-dimethylbutan-1-ol.

Step 2: Azide Formation

  • Dissolve the bromo intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azido-2,2-dimethylbutan-1-ol.

Step 3: Reduction of the Azide to the Primary Amine

  • Dissolve the azido intermediate in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-2,2-dimethylbutan-1-ol.

Potential Therapeutic Applications: A Scaffold-Based Approach

The true potential of 4-Amino-2,2-dimethylbutan-1-ol lies in its utility as a scaffold for the synthesis of diverse compound libraries. By leveraging its functional handles, medicinal chemists can explore a wide range of chemical space.

Enzyme Inhibitors

The amino alcohol motif is a common feature in the design of enzyme inhibitors, where the hydroxyl and amino groups can interact with active site residues.

  • Protease Inhibitors: The amino alcohol can mimic the tetrahedral intermediate of peptide bond hydrolysis. By incorporating appropriate recognition elements, derivatives of 4-Amino-2,2-dimethylbutan-1-ol could be designed as inhibitors of proteases implicated in various diseases, such as HIV protease or Hepatitis C virus (HCV) NS3/4A protease. The gem-dimethyl group could potentially occupy a hydrophobic pocket in the enzyme's active site.

  • Kinase Inhibitors: While less common, amino alcohols can be incorporated into kinase inhibitors to form key hydrogen bonding interactions with the hinge region of the ATP binding site.

G-Protein Coupled Receptor (GPCR) Modulators
  • Sphingosine-1-Phosphate (S1P) Receptor Agonists: Amino alcohols are a well-established pharmacophore for S1P receptor agonists.[1] These receptors are involved in a variety of physiological processes, including immune cell trafficking, and are targets for autoimmune diseases. Derivatives of 4-Amino-2,2-dimethylbutan-1-ol could be synthesized and screened for their activity at S1P receptors.

G cluster_derivatization cluster_applications Scaffold 4-Amino-2,2-dimethylbutan-1-ol Scaffold Derivatization Derivatization Strategies Scaffold->Derivatization Functionalization of -NH2 and -OH groups Applications Potential Therapeutic Applications Derivatization->Applications AmideCoupling Amide Coupling Sulfonylation Sulfonylation ReductiveAmination Reductive Amination Etherification Etherification ProteaseInhibitors Protease Inhibitors KinaseInhibitors Kinase Inhibitors S1P_Agonists S1P Receptor Agonists Antimalarials Antimalarials

Caption: Derivatization strategies and potential applications of the scaffold.

Anti-infective Agents

Aryl-amino alcohols are a known class of antimalarial agents.[2] The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.[2] The 4-Amino-2,2-dimethylbutan-1-ol scaffold could be used to generate novel antimalarial candidates by appending various aromatic and heterocyclic moieties.

Strategic Modifications: The Role of Bioisosterism

To enhance the druglike properties of derivatives, strategic modifications can be introduced. The gem-dimethyl group, while potentially beneficial for metabolic stability and occupying hydrophobic pockets, can also increase lipophilicity.

Bioisosteric Replacement of the Gem-Dimethyl Group

A key strategy to modulate physicochemical properties is bioisosteric replacement. Oxetanes have emerged as effective bioisosteres for gem-dimethyl groups.[3][4][5] Replacing the gem-dimethyl moiety with an oxetane ring can maintain a similar three-dimensional shape while introducing polarity and reducing lipophilicity.[3][4][5] This modification can lead to improved aqueous solubility and potentially alter target binding interactions.[3]

G Original Gem-Dimethyl Group (Lipophilic) Replacement Oxetane Ring (More Polar) Original->Replacement Bioisosteric Replacement PropertyChange Improved Physicochemical Properties (e.g., Solubility) Replacement->PropertyChange

Caption: Bioisosteric replacement of the gem-dimethyl group with an oxetane.

Conclusion and Future Directions

4-Amino-2,2-dimethylbutan-1-ol represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthetic accessibility and the presence of versatile functional groups make it an attractive starting point for the generation of diverse compound libraries. By drawing parallels with known bioactive molecules containing the amino alcohol pharmacophore, researchers can rationally design and synthesize novel derivatives with the potential to modulate a range of biological targets. The strategic application of bioisosterism, particularly the replacement of the gem-dimethyl group, offers a powerful tool to fine-tune the physicochemical properties of these derivatives and enhance their potential as therapeutic agents. This guide provides a foundational framework to inspire and direct future research into the exciting medicinal chemistry applications of this unique building block.

References

  • PubChem. 4-Amino-2,2-dimethylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • O'Brien, P. (1999). Asymmetric synthesis of 1,2-amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1293.
  • Evindar, G., Bernier, S. G., Doyle, E., Kavarana, M. J., Satz, A. L., Lorusso, J., ... & Westlin, W. F. (2010). Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. Bioorganic & medicinal chemistry letters, 20(8), 2520-2524.
  • Patel, R. N. (2011). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Molecules, 16(9), 7533-7576.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing scaffolds in medicinal chemistry. Chemical reviews, 114(17), 8257-8322.
  • Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Taylor & Francis. [https://www.taylorfrancis.com/chapters/edit/10.1201/9781003290684-23/pharmacological-appraisal-antimalarial-plant-species-mah путемwatse-bapela-precious-ramontja-mcebisi-mabuza]([Link] путемwatse-bapela-precious-ramontja-mcebisi-mabuza)

  • Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1869-1875.
  • Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1869-1875.
  • Bapela, M. J., Ramontja, P. B., & Mabuza, M. J. (2022). A Pharmacological Appraisal of Antimalarial Plant Species. In Medicinal Plants for Cosmetics, Health and Diseases (pp. 361-382). CRC Press.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Drug Design Org. (n.d.). Bioisosterism. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-2,2-dimethylbutan-1-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral β-amino alcohols are foundational structural motifs in a myriad of natural products and active pharmaceutical ingredients (APIs). The strate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral β-amino alcohols are foundational structural motifs in a myriad of natural products and active pharmaceutical ingredients (APIs). The strategic incorporation of sterically demanding substituents, such as a gem-dimethyl group, can significantly influence the conformational rigidity and binding affinity of these molecules, making them highly valuable in medicinal chemistry. This technical guide provides a comprehensive overview of 4-Amino-2,2-dimethylbutan-1-ol, a chiral building block with significant potential in the synthesis of complex molecular architectures. While this specific molecule is not extensively documented in peer-reviewed literature, this guide will present a plausible and detailed methodology for its enantioselective synthesis based on modern catalytic strategies. Furthermore, its potential applications as a chiral auxiliary and a precursor for novel ligands and drug candidates will be thoroughly explored, drawing parallels with structurally related and well-established chiral building blocks.

Introduction: The Significance of Sterically Hindered Chiral β-Amino Alcohols

Chiral 1,2-amino alcohols are pivotal components in a vast array of biologically active compounds and serve as versatile tools in asymmetric synthesis, acting as building blocks, chiral auxiliaries, or ligands for metal-catalyzed reactions.[1] The presence of a gem-dimethyl group at the C2 position, as in 4-Amino-2,2-dimethylbutan-1-ol, introduces a significant steric bias. This structural feature can be highly advantageous in several ways:

  • Conformational Rigidity: The gem-dimethyl group restricts bond rotation, leading to a more defined three-dimensional structure. This can enhance the selectivity of interactions with biological targets such as enzymes and receptors.

  • Enhanced Diastereoselectivity: When used as a chiral auxiliary, the bulky gem-dimethyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent transformations. This principle is well-established in the "SuperQuat" family of chiral auxiliaries (4-substituted 5,5-dimethyloxazolidin-2-ones), where the C5 gem-dimethyl group enhances stereocontrol.

  • Metabolic Stability: The presence of a quaternary center can increase the metabolic stability of a drug molecule by blocking potential sites of oxidation.

Given these potential advantages, the development of efficient synthetic routes to enantiomerically pure 4-Amino-2,2-dimethylbutan-1-ol is a compelling objective for synthetic and medicinal chemists.

Enantioselective Synthesis of 4-Amino-2,2-dimethylbutan-1-ol

The direct and efficient synthesis of chiral amines, particularly those with quaternary centers, remains a significant challenge in organic synthesis. A promising and modern approach for the enantioselective synthesis of 4-Amino-2,2-dimethylbutan-1-ol involves the desymmetrization of a prochiral gem-dimethyl group through a catalytic C-H amidation reaction.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for chiral 4-Amino-2,2-dimethylbutan-1-ol is outlined below. This approach leverages a rhodium-catalyzed enantioselective C-H amidation, a powerful method for the formation of C-N bonds.

G Target Chiral 4-Amino-2,2-dimethylbutan-1-ol Precursor1 Protected Chiral Amino Alcohol Target->Precursor1 Deprotection Precursor2 Prochiral 2,2-Dimethyl-1,4-butanediol Derivative Precursor1->Precursor2 Rh-Catalyzed Enantioselective C-H Amidation Precursor3 2,2-Dimethyl-1,4-butanediol Precursor2->Precursor3 Functional Group Manipulation

Caption: Retrosynthetic analysis for chiral 4-Amino-2,2-dimethylbutan-1-ol.

Key Synthetic Step: Rhodium-Catalyzed Enantioselective C-H Amidation

The desymmetrization of gem-dimethyl groups via rhodium-catalyzed enantioselective sp³ C-H amidation is a cutting-edge strategy for accessing synthetically important β-amino alcohol derivatives in high enantioselectivity.[2] This method relies on a suitable directing group to position the catalyst for selective C-H activation of one of the two methyl groups.

A proposed substrate for this key transformation would be a derivative of 2,2-dimethyl-1,4-butanediol, where one hydroxyl group is protected and the other is modified with a directing group, such as an oxime. The rhodium catalyst, equipped with a chiral ligand, would then facilitate the intramolecular amidation, leading to a cyclic intermediate that, upon reduction, would yield the desired chiral amino alcohol.

Conceptual Reaction Scheme:

G cluster_start Prochiral Substrate cluster_reagents Reaction Conditions cluster_product Chiral Product Start R-O-(CH2)2-C(CH3)2-CH2-O-DG Reagents [Rh(II)] catalyst Chiral Ligand Amidating Agent Start->Reagents Product Protected Chiral 4-Amino-2,2-dimethylbutan-1-ol Reagents->Product

Caption: Conceptual workflow for the Rh-catalyzed C-H amidation.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on analogous transformations reported in the literature for rhodium-catalyzed C-H amidation.[2] Optimization of reaction conditions would be necessary for the specific substrate.

Step 1: Synthesis of the Prochiral Substrate

  • Monoprotection of 2,2-Dimethyl-1,4-butanediol: React 2,2-dimethyl-1,4-butanediol with one equivalent of a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect one of the primary hydroxyl groups.

  • Introduction of the Directing Group: Convert the remaining free hydroxyl group to a directing group, for instance, by reaction with a suitable oxime precursor.

Step 2: Rhodium-Catalyzed Enantioselective C-H Amidation

  • To a solution of the prochiral substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 2.5 mol%) and the chiral ligand (e.g., a chiral carboxylic acid, 10 mol%).

  • Add the amidating agent (e.g., a dioxazolone, 1.2 equiv).

  • Stir the reaction mixture at the optimized temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography to obtain the protected chiral amino alcohol.

Step 3: Deprotection

  • Remove the protecting group from the hydroxyl and amino functionalities under appropriate conditions (e.g., acid-mediated cleavage for silyl ethers and Boc groups) to yield the final product, chiral 4-Amino-2,2-dimethylbutan-1-ol.

Table 1: Representative Data for Rh-Catalyzed Enantioselective C-H Amidation of Substrates with Gem-Dimethyl Groups

EntrySubstrateChiral LigandYield (%)ee (%)Reference
1N-(4,4-dimethyl-5-oxopentyl)pivalamide(S)-PTA8592[2]
2N-(4,4-dimethylpentyl)pivalamide(S)-PTA7590[2]

(Data is illustrative and based on analogous systems)

Applications of Chiral 4-Amino-2,2-dimethylbutan-1-ol in Asymmetric Synthesis

The unique structural features of 4-Amino-2,2-dimethylbutan-1-ol make it a promising candidate for various applications in asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3] The amino and hydroxyl groups of 4-Amino-2,2-dimethylbutan-1-ol can be used to form a chiral oxazolidine or other heterocyclic structures with a substrate. The gem-dimethyl group would then effectively direct the approach of reagents, leading to high stereoselectivity.

Workflow for Application as a Chiral Auxiliary:

G Prochiral Prochiral Substrate Coupling Coupling Prochiral->Coupling Auxiliary Chiral 4-Amino-2,2-dimethylbutan-1-ol Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomer Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomer Cleavage Cleavage Diastereomer->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of a chiral auxiliary.

As a Precursor for Chiral Ligands

The bifunctional nature of 4-Amino-2,2-dimethylbutan-1-ol makes it an excellent starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can be readily modified to introduce phosphine, oxazoline, or other coordinating moieties. The steric bulk of the gem-dimethyl group can create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivities in catalytic reactions such as asymmetric hydrogenation, hydrosilylation, and allylic alkylation.

In the Synthesis of Bioactive Molecules

Chiral amino alcohols are prevalent in many pharmaceutical compounds.[4][5] The incorporation of the 4-amino-2,2-dimethylbutan-1-ol scaffold into drug candidates could lead to improved pharmacological properties due to the aforementioned effects of the gem-dimethyl group on conformation and metabolic stability.

Conclusion

While 4-Amino-2,2-dimethylbutan-1-ol is a relatively unexplored chiral building block, its unique structural characteristics suggest significant potential for applications in asymmetric synthesis and drug discovery. Modern synthetic methodologies, particularly enantioselective C-H functionalization, offer a plausible route to access this compound in high enantiopurity. As a chiral auxiliary, a ligand precursor, or a direct component of bioactive molecules, 4-Amino-2,2-dimethylbutan-1-ol represents a valuable addition to the synthetic chemist's toolbox for the construction of complex, three-dimensional molecules. Further research into the synthesis and applications of this and related sterically hindered chiral amino alcohols is warranted and expected to yield valuable insights and discoveries.

References

  • Wang, M., Jiang, Y., & Chang, J. (2020). Rhodium-Catalyzed Enantioselective Synthesis of β-Amino Alcohols via Desymmetrization of gem-Dimethyl Groups. Angewandte Chemie International Edition, 60(5), 2499-2503. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereoselective Synthesis of 4-Amino-2,2-dimethylbutan-1-ol

Abstract This technical guide provides a comprehensive overview of scientifically robust strategies for the stereoselective synthesis of 4-Amino-2,2-dimethylbutan-1-ol, a chiral amino alcohol with significant potential a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust strategies for the stereoselective synthesis of 4-Amino-2,2-dimethylbutan-1-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and materials science applications. Recognizing the absence of a large body of literature dedicated specifically to this molecule, this document leverages established and validated methodologies in asymmetric synthesis to propose logical, field-proven synthetic routes. We will explore strategies including the use of chiral auxiliaries, asymmetric hydrogenation, and enzymatic resolution, offering detailed experimental protocols and explaining the causal reasoning behind the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development seeking to construct this and structurally related chiral molecules with a high degree of stereochemical control.

Introduction: The Significance and Synthetic Challenges of Chiral 1,4-Amino Alcohols

Chiral 1,4-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are valuable intermediates in the synthesis of complex pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often critical for their biological function, making stereoselective synthesis an paramount objective. 4-Amino-2,2-dimethylbutan-1-ol presents a unique synthetic challenge due to the quaternary stereocenter at the C2 position, which can introduce steric hindrance and influence the reactivity of adjacent functional groups.

The primary challenge in the synthesis of enantiomerically pure 4-Amino-2,2-dimethylbutan-1-ol lies in the effective control of the stereochemistry at the C4 position. This guide will detail three distinct and viable approaches to achieve this:

  • Asymmetric Catalysis: A highly efficient approach utilizing a chiral catalyst to directly generate the desired enantiomer.[3][4][5]

  • Enzymatic Resolution: A biocatalytic method that leverages the high stereoselectivity of enzymes to separate enantiomers.[6][7][8]

Strategic Approach 1: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the formation of a desired stereoisomer through covalent attachment of a chiral molecule that is later removed.[1][9] For the synthesis of 4-Amino-2,2-dimethylbutan-1-ol, a plausible strategy involves the use of an Evans' oxazolidinone auxiliary to direct the stereoselective alkylation of an appropriate substrate.

Rationale for Strategy

Evans' oxazolidinones are well-established chiral auxiliaries that provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.[] The rigid, planar structure of the N-acylated oxazolidinone, in conjunction with a metal chelating agent, creates a highly organized transition state that effectively shields one face of the enolate, leading to highly diastereoselective alkylation.

Proposed Synthetic Scheme

Chiral_Auxiliary_Route A 3,3-Dimethyl-4-bromobutanoic acid C N-Acyl Oxazolidinone A->C Acylation B Evans' Oxazolidinone B->C F Azido Intermediate C->F 1. LDA, -78°C 2. Electrophilic Azide D LDA, THF, -78 °C E Azide Source (e.g., NaN3) H 4-Amino-2,2-dimethylbutan-1-ol F->H Reduction G LiAlH4, THF

Caption: Proposed synthesis of 4-Amino-2,2-dimethylbutan-1-ol via a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chosen Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes.

  • In a separate flask, convert 3,3-dimethyl-4-bromobutanoic acid to its acid chloride using oxalyl chloride or thionyl chloride.

  • Add the freshly prepared acid chloride (1.1 eq) to the lithiated oxazolidinone solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Step 2: Stereoselective Azidation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a freshly prepared solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise and stir for 1 hour to form the lithium enolate.

  • Introduce a suitable electrophilic azide source, such as trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) (1.5 eq), to the enolate solution.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent.

  • Purify the azido-intermediate by chromatography.

Step 3: Reductive Cleavage of the Auxiliary and Reduction of the Azide

  • To a solution of the purified azido-intermediate (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (3.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.

  • Purify the crude 4-Amino-2,2-dimethylbutan-1-ol by distillation or crystallization.

Strategic Approach 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[3] This approach involves the reduction of a prochiral substrate, such as an unsaturated carboxylic acid or a ketone, using a chiral catalyst.

Rationale for Strategy

The synthesis of 4-Amino-2,2-dimethylbutan-1-ol via asymmetric hydrogenation can be envisioned starting from a suitable unsaturated precursor. A plausible route involves the asymmetric hydrogenation of 4-amino-2,2-dimethylbut-3-enoic acid, followed by reduction of the carboxylic acid. The use of a well-defined chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can afford high enantioselectivity.

Proposed Synthetic Scheme

Asymmetric_Hydrogenation_Route A 4-Amino-2,2-dimethylbut-3-enoic acid C Chiral 4-Amino-2,2-dimethylbutanoic acid A->C Asymmetric Hydrogenation B Chiral Ru-BINAP catalyst, H2 E 4-Amino-2,2-dimethylbutan-1-ol C->E Reduction D LiAlH4, THF

Caption: Proposed synthesis of 4-Amino-2,2-dimethylbutan-1-ol via asymmetric hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of the Unsaturated Precursor

The synthesis of 4-amino-2,2-dimethylbut-3-enoic acid can be achieved through various established methods, for instance, via a Wittig-type reaction on a protected amino aldehyde.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the 4-amino-2,2-dimethylbut-3-enoic acid (1.0 eq) and a chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)₂( (R)-BINAP)) (0.01 eq) in a suitable solvent such as methanol.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction at a controlled temperature (e.g., 50 °C) for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude chiral carboxylic acid can be purified by crystallization or chromatography.

Step 3: Reduction of the Carboxylic Acid

  • To a solution of the chiral 4-amino-2,2-dimethylbutanoic acid (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in section 2.3.

  • Purify the final product by distillation or crystallization.

Data Summary for Asymmetric Hydrogenation
CatalystLigandSubstrateSolventPressure (atm)Temp (°C)ee (%)
[Ru(OAc)₂](R)-BINAPUnsaturated amino acidMethanol5050>95 (expected)
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosUnsaturated amino acidMethanol1025>98 (expected)

Note: The expected enantiomeric excess (ee) values are based on literature precedents for similar substrates.

Strategic Approach 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture of a chiral compound.[7][8] For 4-Amino-2,2-dimethylbutan-1-ol, a lipase-catalyzed acylation of the racemic alcohol can be employed to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Rationale for Strategy

Lipases are a class of enzymes that are widely used in organic synthesis due to their ability to catalyze reactions with high enantioselectivity in organic solvents. In a kinetic resolution, the enzyme will preferentially catalyze the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated.

Proposed Synthetic Scheme

Enzymatic_Resolution_Route A Racemic 4-Amino-2,2-dimethylbutan-1-ol D (R)-4-Amino-2,2-dimethylbutan-1-ol A->D Enzymatic Resolution E (S)-4-Acetamido-2,2-dimethylbutan-1-ol A->E B Lipase (e.g., Candida antarctica lipase B) C Acylating Agent (e.g., Vinyl acetate) F Separation D->F E->F G (S)-4-Amino-2,2-dimethylbutan-1-ol E->G Hydrolysis F->D Unreacted Enantiomer F->E Acylated Enantiomer H Hydrolysis

Sources

Foundational

Technical Guide: Stability Profile and Storage Protocols for 4-Amino-2,2-dimethylbutan-1-ol

Topic: Stability and Storage of 4-Amino-2,2-dimethylbutan-1-ol Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals [1] Executive Summary 4-Amino-2,2-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Storage of 4-Amino-2,2-dimethylbutan-1-ol Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

[1]

Executive Summary

4-Amino-2,2-dimethylbutan-1-ol (CAS 179419-04-6) is a specialized amino alcohol intermediate frequently employed in the synthesis of pharmaceutical scaffolds.[1] Unlike linear amino alcohols, this molecule possesses a gem-dimethyl group at the C2 position.[1] While this structural feature imparts desirable pharmacological properties to downstream products, it introduces specific stability challenges governed by the Thorpe-Ingold effect (gem-dimethyl effect).[1]

This guide details the degradation mechanisms specific to this motif—principally accelerated cyclization and oxidative sensitivity—and provides a validated protocol for long-term storage and handling.[1]

Chemical Profile & Reactivity

To understand the storage requirements, one must first understand the molecule's intrinsic reactivity.[1]

PropertyDataNotes
IUPAC Name 4-Amino-2,2-dimethylbutan-1-ol
CAS Number 179419-04-6Hydrochloride Salt: 1131570-13-2
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Physical State Colorless to pale yellow oilLow melting point solid (dependent on purity)
pKa (Amine) ~10.5 (Estimated)Highly basic, primary amine
Hygroscopicity HighAvidly absorbs atmospheric moisture
The Thorpe-Ingold Effect (Critical Stability Factor)

The presence of the gem-dimethyl group at C2 creates steric compression that alters the bond angles of the carbon backbone.[1] This compression forces the terminal amine (C4) and the hydroxyl group (C1) closer together in space than they would be in a linear chain (e.g., 4-aminobutan-1-ol).

  • Consequence: The entropic barrier for intramolecular reactions is lowered.[1] While spontaneous cyclization to 3,3-dimethylpyrrolidine is slow at neutral pH, it accelerates significantly under:

    • Thermal stress: Heating promotes dehydration and ring closure.[1]

    • Activation: If the alcohol is activated (e.g., by inadvertent formation of a leaving group or strong acid catalysis), cyclization is rapid.

Degradation Pathways

The molecule degrades via three primary vectors:

  • Atmospheric Carboxylation: As a primary amine, it reacts reversibly with CO₂ to form carbamates.[1] Over time, this can lead to irreversible urea formation or cyclic carbamates.[1]

  • Oxidation: The primary amine is susceptible to N-oxidation, while the primary alcohol can oxidize to the aldehyde and subsequently the carboxylic acid (4-amino-2,2-dimethylbutanoic acid).[1]

  • Cyclization: Formation of 3,3-dimethylpyrrolidine (via loss of water).[1]

DegradationPathways cluster_legend Degradation Drivers Target 4-Amino-2,2- dimethylbutan-1-ol Carbamate Carbamate Salt (Reversible Solid) Target->Carbamate + CO2 (Air) Aldehyde Aldehyde/Acid (Oxidation Products) Target->Aldehyde + O2 (Air) Pyrrolidine 3,3-Dimethylpyrrolidine (Cyclization Product) Target->Pyrrolidine - H2O (Heat/Acid) Thorpe-Ingold Effect Urea Urea Dimers (Irreversible) Carbamate->Urea Heat / Time legend1 Red Arrow: Atmospheric Exposure legend2 Yellow Arrow: Intramolecular (Structural)

Figure 1: Primary degradation pathways.[1] The gem-dimethyl group specifically catalyzes the yellow pathway (cyclization).

Storage and Handling Protocols

To maintain purity >98% over extended periods (6–12 months), the following "Self-Validating" storage protocol is required.

Environmental Control[1]
  • Temperature: Store at 2°C to 8°C .

    • Rationale: Low temperature kinetically inhibits the cyclization pathway and slows oxidation rates.[1]

  • Atmosphere: Argon or Nitrogen Overlay is mandatory.[1]

    • Rationale: Prevents contact with atmospheric CO₂ (carbamate formation) and O₂ (oxidation).[1] Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.[1]

  • Light: Protect from light (Amber glassware or foil-wrapped).[1]

    • Rationale: Minimizes photo-initiated radical oxidation of the amine.[1]

Container Selection[1]
  • Primary Container: Borosilicate glass vials with Teflon (PTFE) lined caps .[1]

    • Avoid: Standard polyethylene (PE) caps without liners, as they are permeable to oxygen and moisture over long durations.[1]

    • Avoid: Metal containers, which can catalyze oxidation of the amino alcohol.[1]

  • Secondary Containment: Sealed desiccator or vacuum bag with desiccant packs (Silica gel or P₂O₅).[1]

Handling Workflow (The "Air-Free" Technique)

When dispensing the material, strict adherence to air-free techniques ensures the remaining stock is not compromised.

StorageWorkflow Start Stock Container (Under Argon, 4°C) Equilibrate 1. Equilibrate to Room Temp (Prevents condensation) Start->Equilibrate Purge 2. Purge Headspace (Insert Argon line) Equilibrate->Purge Dispense 3. Dispense via Syringe (Avoid pouring to limit surface area) Purge->Dispense ReSeal 4. Re-blanket with Argon & Seal immediately Dispense->ReSeal Return 5. Return to Cold Storage ReSeal->Return

Figure 2: Operational workflow for dispensing to minimize atmospheric exposure.[1]

Quality Control & Analysis

Before using stored material in critical synthesis, verify integrity using these specific markers.

Visual Inspection[1]
  • Pass: Clear, colorless viscous liquid.[1]

  • Fail: Yellow/Brown discoloration (oxidation) or white crust formation on the cap/neck (carbamate formation).[1]

Analytical Validation
  • ¹H NMR (CDCl₃):

    • Check for Cyclization: Look for new signals corresponding to 3,3-dimethylpyrrolidine.[1] The methylene protons in the ring will appear distinct from the open-chain precursor.[1]

    • Check for Carbamates: Broadening of signals or appearance of downfield shifts near the amine.[1]

  • Titration (Non-aqueous):

    • Perchloric acid titration in glacial acetic acid can quantify the total amine content.[1] A drop in assay value often indicates conversion to non-basic degradation products (e.g., amides/ureas) or significant water uptake.[1]

Safety Profile (GHS Classification)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H318: Causes serious eye damage.[1][2]

  • PPE Requirements:

    • Nitrile rubber gloves (0.11 mm thickness minimum).[1]

    • Chemical splash goggles + Face shield.[1]

    • Work strictly within a fume hood.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 55253832, 4-Amino-2,2-dimethylbutan-1-ol. Retrieved February 6, 2026, from [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds.[1] Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[1] (Foundational reference for the Thorpe-Ingold Effect).[1]

  • European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier - Amino alcohols. Retrieved from [Link][2]

  • Jackson, A. (2009).[1] Process for the preparation of amino alcohols. US Patent Application 2009/0082464.[1] (Describes synthesis and handling of the hydrochloride salt variant).

Sources

Exploratory

Sourcing 4-Amino-2,2-dimethylbutan-1-ol: A Technical Guide to Quality and Supply Chain

Executive Summary 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a specialized amino-alcohol linker increasingly utilized in medicinal chemistry to leverage the Thorpe-Ingold effect (gem-dimethyl effect).[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a specialized amino-alcohol linker increasingly utilized in medicinal chemistry to leverage the Thorpe-Ingold effect (gem-dimethyl effect).[1] Unlike linear amino alcohols (e.g., 4-aminobutan-1-ol), the inclusion of the gem-dimethyl group at the C2 position introduces steric bulk that restricts conformational freedom, often improving the binding affinity of small molecules and enhancing metabolic stability against


-oxidation.[1]

However, its commercial availability is stratified.[1] While catalog suppliers provide milligram quantities for R&D, scaling to kilogram quantities reveals significant variability in purity profiles, salt forms, and residual solvent risks.[1] This guide provides a technical framework for evaluating suppliers, understanding synthesis-derived impurities, and establishing robust Quality Control (QC) protocols.[1]

Part 1: Chemical Significance & The Gem-Dimethyl Effect[1]

The structural value of 4-Amino-2,2-dimethylbutan-1-ol lies in its ability to pre-organize molecular conformation.[1] In drug design, replacing a methylene (


) with a gem-dimethyl group (

) reduces the entropic penalty of binding to a target protein.[1]
Mechanism of Action
  • Conformational Restriction: The bulky methyl groups force the alkyl chain into a gauche conformation, bringing the terminal amine and hydroxyl groups closer in space.[1] This is critical for cyclization reactions or when the molecule acts as a bidentate ligand.[1]

  • Metabolic Blocking: The quaternary carbon at C2 prevents the formation of a ketone or aldehyde at that position during oxidative metabolism, extending the half-life of the parent drug.[1]

Chemical Profile
PropertySpecification
IUPAC Name 4-Amino-2,2-dimethylbutan-1-ol
CAS Number 179419-04-6
Molecular Formula

Molecular Weight 117.19 g/mol
pKa (Amine) ~10.2 (Predicted)
LogP ~0.1 (Hydrophilic)
Physical State Viscous oil or low-melting solid (hygroscopic)

Part 2: Synthesis Routes & Impurity Profiling[1]

Selecting a supplier requires understanding how they manufacture the compound.[1] The synthesis route dictates the impurity profile, which is the primary driver of batch failure in late-stage development.[1]

Pathway A: The Anhydride Reduction (Common in Scale-up)

This route starts with 2,2-dimethylsuccinic anhydride .[1] It is ring-opened with ammonia to form the amide-acid, followed by reduction (typically


 or Borane).[1]
  • Critical Impurity: 3,3-Dimethylpyrrolidine-2,5-dione .[1] If the reduction is incomplete, the intermediate can cyclize to form a stable imide, which is difficult to separate from the amine product due to similar polarity.[1]

  • Risk: High.[1] The imide is non-basic and may not be detected by standard amine titrations.[1]

Pathway B: The Nitrile Reduction (Common in R&D)

This route involves the alkylation of isobutyraldehyde or ester derivatives followed by cyanoethylation and reduction of the nitrile.[1]

  • Critical Impurity: Residual Nitriles .[1] Incomplete reduction leaves cyano-species, which are toxic and reactive.[1]

  • Risk: Moderate.[1] Nitriles have distinct IR/NMR signatures but require specific QC checks.[1]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the critical control points in the synthesis that define supplier quality.

SynthesisPathways StartA Precursor A: 2,2-Dimethylsuccinic Anhydride InterA Intermediate: Amide-Acid / Imide StartA->InterA Ammonolysis StartB Precursor B: Isobutyraldehyde Derivative InterB Intermediate: Cyano-Alcohol StartB->InterB Cyanoethylation Reduction Reduction Step (LiAlH4 / Borane / H2) InterA->Reduction InterB->Reduction Product Target: 4-Amino-2,2-dimethylbutan-1-ol Reduction->Product Complete Reduction->Product ImpurityA Impurity A: Cyclic Imide (Incomplete Red.) Reduction->ImpurityA Incomplete (Cyclization) ImpurityB Impurity B: Residual Nitrile (Toxic) Reduction->ImpurityB Incomplete

Figure 1: Synthesis pathways determining impurity profiles. Pathway A risks cyclic imides; Pathway B risks residual nitriles.[1]

Part 3: Commercial Supplier Evaluation[1]

Suppliers for 4-Amino-2,2-dimethylbutan-1-ol are not monolithic.[1][2][3][4] They must be vetted based on your development stage.[1]

Supplier Tiering Matrix
TierSupplier TypeTypical ScaleKey CharacteristicsRecommended For
Tier 1 Catalog Houses (e.g., Sigma-Aldrich, Thermo/Acros)mg to 50gHigh reliability, standardized CoA, expensive per gram.[1] Often re-packagers.[1]Hit-to-Lead, Reference Standards
Tier 2 Building Block Specialists (e.g., Enamine, Combi-Blocks, Ambeed)10g to 1kgSynthesis experts. Good balance of cost/quality. Often hold stock of "unusual" amines.Lead Optimization, GLP Tox Batches
Tier 3 Process CMOs (e.g., WuXi, specialized Indian/Chinese CMOs)>1kgCustom synthesis. Required for GMP. Long lead time (8-12 weeks).[1]Clinical Supply, Commercial Launch
The "Red Flag" Checklist

When sourcing >100g, ask the supplier these three questions. If they cannot answer, do not buy .

  • "What is the salt form?"

    • Correct Answer: Free base (viscous oil) or HCl salt (hygroscopic solid).[1]

    • Warning: If they don't specify, you may get a sticky gum that is impossible to weigh.[1]

  • "Do you test for residual reducing agents?"

    • Context: Boron or Aluminum salts from the reduction step can poison downstream palladium catalysts in cross-coupling reactions.[1]

  • "Can you provide a Water Content (KF) spec?"

    • Context: This molecule is hygroscopic.[1] A "98% purity" claim is meaningless if the sample is 10% water by weight.[1]

Part 4: Quality Control & Analytical Protocols

Standard HPLC-UV is ineffective for 4-Amino-2,2-dimethylbutan-1-ol because it lacks a strong chromophore (no aromatic rings).[1] Using a standard UV detector at 210 nm will result in a noisy baseline and poor sensitivity.[1]

Recommended Protocol: Derivatization HPLC

To accurately quantify purity, you must derivatize the primary amine.[1]

Method: Pre-column derivatization with FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride).[1]

Step-by-Step Methodology
  • Sample Prep: Dissolve 5 mg of 4-Amino-2,2-dimethylbutan-1-ol in 1 mL Acetonitrile/Water (50:50).

  • Derivatization:

    • Add 100 µL Sample Solution.[1]

    • Add 100 µL Borate Buffer (pH 9.0).[1]

    • Add 200 µL FMOC-Cl reagent (5 mM in ACN).[1]

    • Reaction: Incubate at room temperature for 2 minutes. The amine reacts rapidly with FMOC-Cl to form a highly UV-active carbamate.[1]

    • Quench: Add 50 µL Adamantanamine (to scavenge excess FMOC-Cl).[1]

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 30% B to 95% B over 10 minutes.

    • Detection: UV at 265 nm (FMOC

      
      ).[1]
      
Visualization: QC Decision Logic

QC_Workflow Sample Incoming Sample 4-Amino-2,2-dimethylbutan-1-ol CheckUV Check Structure: Has Chromophore? Sample->CheckUV DirectUV Direct HPLC-UV (Not Recommended) CheckUV->DirectUV Yes (False) Deriv Derivatization Required (FMOC-Cl or OPA) CheckUV->Deriv No (True) Analysis HPLC Analysis (Detection @ 265nm) Deriv->Analysis Result Purity Calculation (Area %) Analysis->Result

Figure 2: Analytical workflow emphasizing the necessity of derivatization due to lack of UV chromophore.

References

  • PubChem. 4-Amino-2,2-dimethylbutan-1-ol (Compound). National Library of Medicine.[1] Accessed October 2023.[1] [Link][1]

  • Talele, T. T. (2017).[1][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][4] [Link][1][5]

  • Jung, M. E., & Piizzi, G. (2005).[1] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Comprehensive Guide to the Preparation of 4-Amino-2,2-dimethylbutan-1-ol

Abstract This technical guide provides a robust and detailed protocol for the synthesis of 4-Amino-2,2-dimethylbutan-1-ol, a valuable bifunctional building block in medicinal chemistry and materials science. The syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a robust and detailed protocol for the synthesis of 4-Amino-2,2-dimethylbutan-1-ol, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic strategy is designed for high fidelity and scalability, proceeding through a two-step sequence: (1) a base-catalyzed Henry (nitroaldol) reaction to form the key intermediate, 2,2-dimethyl-4-nitrobutan-1-ol, followed by (2) a high-efficiency catalytic hydrogenation to yield the target amino alcohol. This document offers in-depth procedural details, mechanistic insights, characterization checkpoints for self-validation, and comprehensive safety guidelines tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

4-Amino-2,2-dimethylbutan-1-ol is a primary amino alcohol featuring a neopentyl-like scaffold. This structural motif is of significant interest in drug design as the gem-dimethyl group can impart steric hindrance, potentially improving metabolic stability and modulating binding interactions with biological targets. The presence of both a primary amine and a primary alcohol offers orthogonal handles for subsequent chemical modifications, making it a versatile intermediate for constructing complex molecular architectures.

The synthetic pathway outlined herein was chosen for its reliability and use of well-understood, high-yielding chemical transformations.

  • Step 1: C-C Bond Formation via Henry Reaction. The synthesis commences with the formation of the carbon skeleton by reacting 3-hydroxy-2,2-dimethylpropanal with nitromethane. This base-catalyzed nitroaldol addition is a classic and efficient method for creating a β-nitro alcohol. The choice of a mild base is critical to prevent side reactions.

  • Step 2: Chemoselective Nitro Group Reduction. The pivotal step is the reduction of the nitro group in 2,2-dimethyl-4-nitrobutan-1-ol to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high chemoselectivity, clean conversion, and straightforward workup, which involves simple filtration to remove the heterogeneous catalyst.

This approach avoids harsh reducing agents and provides a direct route to the desired product with high purity.

Overall Synthetic Workflow

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Catalytic Hydrogenation A 3-Hydroxy-2,2-dimethylpropanal + Nitromethane C Intermediate: 2,2-Dimethyl-4-nitrobutan-1-ol A->C C-C Bond Formation B Base Catalyst (e.g., TEA) Solvent (e.g., THF) B->C F Final Product: 4-Amino-2,2-dimethylbutan-1-ol C->F Nitro Group Reduction D Catalyst: Pd/C Solvent: Methanol D->F E H2 Atmosphere E->F

Caption: High-level overview of the two-step synthesis of 4-Amino-2,2-dimethylbutan-1-ol.

Physicochemical and Safety Data

Proper handling of all chemicals is paramount. Researchers must consult the full Safety Data Sheet (SDS) for each substance before commencing any experimental work.

Parameter4-Amino-2,2-dimethylbutan-1-ol
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol [1]
CAS Number 179419-04-6[1]
Appearance Expected to be a liquid or low-melting solid.
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[1] H335: May cause respiratory irritation.[1]
GHS Precautionary Codes P260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316[1]

Detailed Experimental Protocols

Part A: Synthesis of 2,2-dimethyl-4-nitrobutan-1-ol (Intermediate)

Rationale: This step utilizes the Henry reaction, a cornerstone of C-C bond formation. The reaction joins an aldehyde with a nitroalkane. Here, we adapt protocols for similar transformations. The use of a mild organic base like triethylamine (TEA) minimizes side reactions such as self-condensation of the aldehyde. Tetrahydrofuran (THF) is selected as the solvent for its ability to solubilize the reactants and its relative inertness under these conditions.

Materials & Reagents:

  • 3-hydroxy-2,2-dimethylpropanal

  • Nitromethane (CH₃NO₂)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanal (1.0 eq). Dissolve it in anhydrous THF (approx. 2 M concentration).

  • Reagent Addition: Add nitromethane (1.5 eq) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Catalysis: Slowly add triethylamine (1.2 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is crucial: slow addition prevents an uncontrolled exotherm which could lead to undesired byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). This removes acidic and basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (2,2-dimethyl-4-nitrobutan-1-ol) can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent reduction step.

Part B: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol (Final Product)

Rationale: Catalytic hydrogenation is a highly efficient and clean method for reducing nitro groups. Palladium on carbon (Pd/C) is a robust and reusable catalyst for this transformation. Methanol is an excellent solvent as it readily dissolves the nitro intermediate and does not interfere with the reaction. The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient supply for the reduction.

Materials & Reagents:

  • 2,2-dimethyl-4-nitrobutan-1-ol (from Part A)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply

  • Parr hydrogenation apparatus or a similar setup

  • Celite® or a similar filtration aid

Procedure:

  • Vessel Preparation: Add the crude 2,2-dimethyl-4-nitrobutan-1-ol (1.0 eq) to a suitable pressure vessel (e.g., a Parr bottle). Dissolve it in methanol (approx. 0.5 M concentration).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (approx. 5 mol % Pd relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, then carefully introduce hydrogen gas to a pressure of 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 4-8 hours.

  • Completion and Catalyst Removal: Once hydrogen uptake ceases, carefully vent the system and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the methanol under reduced pressure.

  • Final Purification: The resulting crude 4-Amino-2,2-dimethylbutan-1-ol can be purified by vacuum distillation to yield a clear, colorless liquid.

Reaction StepKey Parameters & Expected Outcome
Henry Reaction Reactants: 3-hydroxy-2,2-dimethylpropanal, Nitromethane Catalyst: Triethylamine Solvent: THF Temperature: 0 °C to RT Expected Yield: 70-85%
Hydrogenation Reactant: 2,2-dimethyl-4-nitrobutan-1-ol Catalyst: 10% Pd/C Solvent: Methanol H₂ Pressure: 50-60 psi Expected Yield: >90%

Trustworthiness: A Self-Validating System

Analytical Characterization Plan
Analysis TypeIntermediate (Nitro Alcohol)Final Product (Amino Alcohol)
¹H NMR Expect signals for -CH₂OH, gem-dimethyl group (singlet), and -CH₂-CH₂-NO₂ protons.Disappearance of nitro-adjacent protons. Appearance of signals for -CH₂-NH₂. Shift of adjacent protons.
¹³C NMR Confirm the presence of all expected carbon signals, including the carbon bearing the nitro group (~75-85 ppm).The carbon attached to the former nitro group will shift significantly upfield into the amine region (~40-50 ppm).
FTIR Strong asymmetric and symmetric stretches for the nitro group (NO₂) at ~1550 cm⁻¹ and ~1380 cm⁻¹. Broad -OH stretch.Disappearance of NO₂ stretches. Appearance of N-H stretching bands (~3300-3400 cm⁻¹) and N-H bending (~1600 cm⁻¹). Broad -OH remains.
Mass Spectrometry Observe the molecular ion peak [M+H]⁺ or related fragments corresponding to the calculated mass of C₆H₁₃NO₃.Observe the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₆H₁₅NO (118.12).
Quality Control Workflow Diagram

G cluster_0 Intermediate Validation cluster_1 Final Product Validation A Crude 2,2-dimethyl-4- nitrobutan-1-ol B FTIR Analysis A->B C ¹H NMR Analysis A->C D Proceed to Step 2? B->D NO₂ peaks present? C->D Correct signals? E Crude 4-Amino-2,2- dimethylbutan-1-ol D->E If YES F FTIR Analysis E->F G ¹H & ¹³C NMR E->G H Mass Spectrometry E->H I Final QC Passed F->I NH₂ peaks present? G->I Structure confirmed? H->I Correct M.W.?

Caption: Workflow for analytical validation of the intermediate and final product.

References

  • PubChem. (n.d.). 4-Amino-2,2-dimethylbutan-1-ol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-4-nitrobutan-1-ol.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved February 6, 2026, from [Link]

Sources

Application

Technical Application Note: Strategic Utilization of 4-Amino-2,2-dimethylbutan-1-ol in Heterocyclic Synthesis and Drug Design

Introduction: The Gem-Dimethyl Advantage[1][2] 4-Amino-2,2-dimethylbutan-1-ol (CAS 26743-77-9) is a specialized bifunctional building block distinguished by its gem-dimethyl substitution at the -position relative to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gem-Dimethyl Advantage[1][2]

4-Amino-2,2-dimethylbutan-1-ol (CAS 26743-77-9) is a specialized bifunctional building block distinguished by its gem-dimethyl substitution at the


-position relative to the hydroxyl group.[1] While structurally simple, this molecule is a "privileged scaffold" in medicinal chemistry due to two critical physicochemical properties:
  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bulky methyl groups at the C2 position compress the bond angle of the carbon chain, forcing the terminal amine and hydroxyl groups into closer proximity.[1][2] This pre-organization significantly accelerates cyclization reactions (often by factors of

    
     to 
    
    
    
    ) compared to linear amino alcohols, making it an ideal precursor for 5- and 6-membered heterocycles.[1][2]
  • Metabolic Stability: In drug design, the gem-dimethyl group blocks metabolic oxidation at the typically vulnerable

    
    -position and restricts conformational flexibility, potentially improving the binding affinity of the final drug candidate (e.g., in Caspase-1 inhibitors like Belnacasan/VX-765).[1][2]
    

This guide details the two primary workflows for this molecule: Cyclodehydration to 3,3-Dimethylpyrrolidine and Condensation to 5,5-Dimethyl-1,3-oxazinane .[1]

Experimental Workflows & Signaling Pathways

Workflow A: Synthesis of 3,3-Dimethylpyrrolidine (Key Drug Intermediate)

This pathway utilizes the hydroxyl group's activation to facilitate intramolecular displacement by the amine.[1][2] This is the standard route for generating the 3,3-dimethylpyrrolidine core found in various kinase and caspase inhibitors.[2]

PyrrolidineSynthesis Start 4-Amino-2,2-dimethylbutan-1-ol (Starting Material) Activation Activation (SOCl2 or MsCl) Start->Activation Activation Agent Intermediate Activated Intermediate (Chloro-amine or Mesylate) Activation->Intermediate -OH -> -LG Cyclization Intramolecular Cyclization (Base Induced/Thermal) Intermediate->Cyclization Thorpe-Ingold Acceleration Product 3,3-Dimethylpyrrolidine (Target Scaffold) Cyclization->Product Neutralization

Figure 1: Reaction pathway for the conversion of 4-amino-2,2-dimethylbutan-1-ol to 3,3-dimethylpyrrolidine via hydroxyl activation.[1]

Workflow B: Synthesis of 5,5-Dimethyl-1,3-oxazinane

This pathway exploits the 1,4-distance between the nucleophiles to form a 6-membered ring upon reaction with aldehydes.[1] This is often used to protect the amino-alcohol functionality or to synthesize specific heterocyclic spacers.[1][2]

OxazinaneSynthesis Reagents Reagents: Amino Alcohol + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Condensation Imine Iminium Ion / Schiff Base Hemiaminal->Imine -H2O (Dean-Stark) Closure Ring Closure (6-exo-trig) Imine->Closure Gem-Dimethyl Assistance Final 5,5-Dimethyl-1,3-oxazinane Closure->Final

Figure 2: Condensation pathway forming the 1,3-oxazinane ring system.[1]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 3,3-Dimethylpyrrolidine Hydrochloride

Objective: Convert 4-Amino-2,2-dimethylbutan-1-ol to 3,3-dimethylpyrrolidine using Thionyl Chloride (


).

Reagents:

  • 4-Amino-2,2-dimethylbutan-1-ol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1][2]
    
  • Dichloromethane (DCM) or Chloroform (

    
    ) (Solvent)[1][2]
    
  • Sodium Hydroxide (NaOH) (for workup)[1][2]

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with nitrogen (

    
    ).[1][2]
    
  • Solubilization: Dissolve 4-Amino-2,2-dimethylbutan-1-ol (10 g, 85.3 mmol) in anhydrous DCM (100 mL). Cool the solution to

    
     using an ice bath.
    
  • Activation: Add

    
     (15.2 g, 9.3 mL, 128 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).[1][2]
    
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC or LC-MS.[1][2] The intermediate chloro-amine forms first, followed by cyclization upon prolonged heating or basic workup.[1][2]

  • Cyclization Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.[2]
      
    • Resuspend the residue in water (50 mL).[1][2]

    • Slowly basify with 4M NaOH to pH > 12.[2] This step neutralizes the HCl salt and forces the intramolecular nucleophilic attack if it hasn't fully occurred, or releases the free base pyrrolidine.[1][2]

  • Extraction: Extract the aqueous layer with Diethyl Ether or DCM (

    
     mL).[1][2]
    
  • Purification: Dry the combined organics over

    
    , filter, and concentrate. The product, 3,3-dimethylpyrrolidine, is a volatile liquid.[1] For storage, convert to the hydrochloride salt by adding 2M HCl in ether.[2]
    

Expected Yield: 85–92%[1][2]

Protocol 2: Synthesis of 5,5-Dimethyl-1,3-oxazinane (Formaldehyde Condensation)

Objective: Synthesis of the oxazinane ring using Paraformaldehyde.[1][2]

Reagents:

  • 4-Amino-2,2-dimethylbutan-1-ol (1.0 eq)[1]

  • Paraformaldehyde (1.1 eq)[1][2]

  • Toluene (Solvent)[1][2][3]

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 0.05 eq)[1][2]

Procedure:

  • Setup: Use a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Mixing: Combine the amino alcohol (10 g), Paraformaldehyde (2.8 g), and pTSA (catalytic) in Toluene (150 mL).

  • Dehydration: Heat the mixture to reflux (

    
    ). Water generated during imine formation will be azeotropically removed via the Dean-Stark trap.[1][2]
    
  • Completion: Continue reflux until water collection ceases (approx. 2–4 hours).

  • Workup: Cool to room temperature. Wash the toluene solution with saturated

    
     (to remove acid catalyst) and brine.[1][2]
    
  • Isolation: Dry over

    
     and concentrate in vacuo. The resulting oil is typically pure enough for downstream applications.[2]
    

Performance Data & Representative Metrics

The following table summarizes the efficiency advantages provided by the gem-dimethyl group in these protocols compared to linear analogs (e.g., 4-aminobutan-1-ol).

MetricLinear Analog (4-Aminobutan-1-ol)Gem-Dimethyl (4-Amino-2,2-dimethyl...)[1]Scientific Rationale
Cyclization Rate (

)
1.0 (Reference)~1,500 - 2,000Thorpe-Ingold Effect reduces activation entropy (

).[1]
Reaction Time (Reflux) 12–24 Hours3–5 HoursPre-organized conformation favors transition state.[1][2]
Yield (Pyrrolidine) 55–65% (Oligomerization side-products)85–92% Faster intramolecular closure outcompetes intermolecular polymerization.[1][2]
Metabolic Stability Low (Susceptible to

-oxidation)
High Quaternary carbon blocks metabolic degradation sites.[1][2]

Troubleshooting & Critical Parameters

Hygroscopicity[1]
  • Issue: The starting material is an amino alcohol and can be hygroscopic.[2] Water interferes with

    
     activation.
    
  • Solution: Dry the starting material by azeotropic distillation with toluene prior to use if it has been stored for long periods.[2]

Volatility of Product[2]
  • Issue: 3,3-Dimethylpyrrolidine free base is volatile.[1][2]

  • Solution: Do not evaporate solvents to complete dryness under high vacuum if the free base is desired.[2] Ideally, isolate as the HCl or Tosylate salt, which are stable solids.[2]

Oligomerization
  • Issue: Intermolecular reaction (polymerization) vs. Intramolecular cyclization.

  • Solution: While the gem-dimethyl group minimizes this, running the cyclization reaction under high dilution (0.1 M or less) further favors the intramolecular pathway.[1][2]

References

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane."[1][2] Journal of the Chemical Society, Transactions, 107, 1080-1106.[2]

  • Pyrrolidine Synthesis: "Pyrrolidine synthesis." Organic Chemistry Portal. Retrieved from .[1][2]

  • Caspase Inhibitors (VX-765): Wannamaker, W., et al. (2007).[1][2] "(S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid... (VX-765)... exhibits potent anti-inflammatory activities."[1] Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-516.[1][2]

  • Amino Alcohol Cyclization: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[2] Wiley-Interscience.[1][2] (General reference for amino alcohol cyclization mechanisms).

  • Patent Reference: "Preparation of 1,3-diamino-2,2-dimethyl-propane" (Related gem-dimethyl synthesis). US Patent 4158017A.[2]

Sources

Method

Application Notes & Protocols: A Guide to Protecting Group Strategy for 4-Amino-2,2-dimethylbutan-1-ol

Introduction: Navigating the Synthetic Challenge of a Bifunctional Building Block 4-Amino-2,2-dimethylbutan-1-ol is a valuable synthetic intermediate possessing two distinct reactive sites: a primary amine and a sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenge of a Bifunctional Building Block

4-Amino-2,2-dimethylbutan-1-ol is a valuable synthetic intermediate possessing two distinct reactive sites: a primary amine and a sterically hindered primary alcohol. This bifunctional nature allows for diverse molecular elaborations, yet it presents a classic synthetic challenge. To achieve regioselective modification at one site without unintended reactions at the other, a robust protecting group strategy is paramount. The inherent difference in nucleophilicity between the nitrogen and oxygen atoms—with the amine being significantly more nucleophilic—is the cornerstone upon which selective protection is built.

This guide provides an in-depth analysis and field-tested protocols for the selective protection and deprotection of the amino and hydroxyl moieties of 4-Amino-2,2-dimethylbutan-1-ol. The strategies outlined herein are designed to offer researchers and drug development professionals a framework for making informed decisions, ensuring high-yield, clean reactions, and maintaining the integrity of the molecular scaffold during multi-step syntheses.

PART 1: Selective N-Protection Strategies — Leveraging the Amine's Intrinsic Nucleophilicity

The higher nucleophilicity of the primary amine allows for its straightforward and selective protection in the presence of the hydroxyl group. The choice of the protecting group is dictated by the planned downstream reaction conditions, particularly their stability towards acid, base, and hydrogenation.

Strategy 1.1: The Boc Group (tert-Butoxycarbonyl) — Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in modern organic synthesis, prized for its ease of installation and its facile removal under mild acidic conditions.[1] It is exceptionally stable in the presence of bases, nucleophiles, and during catalytic hydrogenation.[1][2][3]

Causality of Experimental Choice: The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4] The subsequent collapse of the tetrahedral intermediate releases a tert-butyl carbonate anion, which decomposes into carbon dioxide and tert-butoxide, driving the reaction to completion.[4] Using a base like sodium hydroxide in a biphasic system ensures the amine remains deprotonated and thus maximally nucleophilic.

  • Dissolution: Dissolve 4-Amino-2,2-dimethylbutan-1-ol (1.0 equiv.) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (1:1, ~0.2 M).

  • Basification: Add sodium hydroxide (1.1 equiv.) to the solution and stir until it fully dissolves.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) dissolved in THF.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting N-Boc protected amino alcohol is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.

The Boc group is efficiently cleaved by treatment with strong acids, which protonate the carbamate and initiate the release of a stable tert-butyl cation.[5][6]

  • Dissolution: Dissolve the N-Boc protected compound (~0.1 M) in an appropriate solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add a solution of hydrochloric acid in dioxane (e.g., 4M, 5-10 equiv.) or trifluoroacetic acid (TFA, 20-50% v/v in DCM).

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction for the evolution of CO₂ gas (do not seal the vessel) and completion by TLC.[5]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product will be the hydrochloride or trifluoroacetate salt of the free amine. It can be used as is or neutralized with a base to obtain the free amine.

Boc_Protection_Workflow cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection Start_NH2 4-Amino-2,2-dimethylbutan-1-ol Reagents_P Boc₂O, NaOH THF/H₂O, RT Start_NH2->Reagents_P Product_N_Boc N-Boc Protected Product Reagents_P->Product_N_Boc Formation of tert-butyl carbamate Product_N_Boc_D N-Boc Protected Product Reagents_D TFA or HCl/Dioxane DCM, RT Product_N_Boc_D->Reagents_D Final_Product Recovered Amino Alcohol (as salt) Reagents_D->Final_Product Acid-catalyzed hydrolysis

Caption: Workflow for Boc protection and deprotection.
Strategy 1.2: The Cbz Group (Carboxybenzyl) — Hydrogenolysis-Labile Protection

The carboxybenzyl (Cbz or Z) group is a classic amine protecting group, introduced via benzyl chloroformate.[7] It exhibits broad stability to both acidic and basic conditions, making it orthogonal to the Boc group. Its primary mode of cleavage is catalytic hydrogenolysis, a mild method that yields the free amine, carbon dioxide, and toluene.[2][7]

Causality of Experimental Choice: The Schotten-Baumann reaction conditions, employing an aqueous base in a biphasic system, are ideal for this transformation.[7] The base neutralizes the HCl byproduct and keeps the amine substrate deprotonated and reactive towards the benzyl chloroformate in the organic phase.

  • Setup: To a solution of 4-Amino-2,2-dimethylbutan-1-ol (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water (~0.3 M), add sodium bicarbonate (NaHCO₃, 2.5 equiv.).

  • Reagent Addition: Cool the vigorously stirred suspension to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Cbz protected product.

  • Dissolution: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate (~0.1 M).

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w, ~5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask (or use a Parr hydrogenator). Evacuate and backfill the flask with hydrogen gas three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 4-12 hours. Monitor completion by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol.

Cbz_Protection_Workflow cluster_protection N-Cbz Protection cluster_deprotection N-Cbz Deprotection Start_NH2 4-Amino-2,2-dimethylbutan-1-ol Reagents_P Cbz-Cl, NaHCO₃ Dioxane/H₂O, 0°C to RT Start_NH2->Reagents_P Product_N_Cbz N-Cbz Protected Product Reagents_P->Product_N_Cbz Schotten-Baumann reaction Product_N_Cbz_D N-Cbz Protected Product Reagents_D H₂, 10% Pd/C MeOH, RT Product_N_Cbz_D->Reagents_D Final_Product Recovered Amino Alcohol Reagents_D->Final_Product Catalytic hydrogenolysis

Caption: Workflow for Cbz protection and deprotection.

PART 2: Orthogonal Strategy for Total Control — Sequential N- and O-Protection

For synthetic routes requiring modification of the amine after the alcohol has reacted, or vice versa, an orthogonal protecting group strategy is essential. This involves protecting both functional groups with groups that can be removed under mutually exclusive conditions. A common and highly effective pairing is the acid-labile N-Boc group and the fluoride-labile O-TBDMS (tert-butyldimethylsilyl) ether.

Causality of Experimental Choice: The strategy proceeds in a logical sequence: 1) Protect the more reactive amine with Boc₂O. 2) Protect the remaining alcohol with a silylating agent like TBDMS-Cl.[8] The use of imidazole as a base for silylation is critical; it acts as both a base and a catalyst, activating the silyl chloride for reaction with the less nucleophilic alcohol.[9] This combination allows for selective deprotection of either group at will.

Protocol: Orthogonal Protection Workflow
  • N-Boc Protection: Protect the primary amine of 4-Amino-2,2-dimethylbutan-1-ol using the N-Boc protection protocol described in Strategy 1.1 . Purify the resulting N-(tert-butoxycarbonyl)-4-amino-2,2-dimethylbutan-1-ol.

  • O-TBDMS Protection:

    • Dissolution: Dissolve the N-Boc protected alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF, ~0.2 M) under an inert atmosphere.

    • Reagent Addition: Add imidazole (1.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.).

    • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the fully protected product by flash column chromatography.

Selective Deprotection Protocols
  • To Free the Amine (O-TBDMS remains): Follow the N-Boc deprotection protocol in Strategy 1.1 using TFA or HCl in dioxane. The TBDMS ether is stable to these acidic conditions.

  • To Free the Alcohol (N-Boc remains):

    • Dissolution: Dissolve the fully protected compound in anhydrous THF (~0.1 M).

    • Fluoride Treatment: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv.).

    • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the N-Boc protected amino alcohol.[10]

Orthogonal_Strategy cluster_deprotection Selective Deprotection Paths Start H₂N-R-OH N_Protected BocHN-R-OH Start->N_Protected 1. Boc₂O Fully_Protected BocHN-R-OTBDMS N_Protected->Fully_Protected 2. TBDMSCl, Imidazole Fully_Protected->N_Protected 3b. Fluoride (TBAF) (Removes TBDMS) O_Protected H₂N-R-OTBDMS (as salt) Fully_Protected->O_Protected 3a. Acid (TFA) (Removes Boc) Start_Recovered H₂N-R-OH

Caption: Orthogonal protection and deprotection pathways.

Summary of Protecting Group Strategies

The selection of a protecting group is a critical decision in a synthetic campaign. This table summarizes the key features of the groups discussed to aid in strategic planning.

Protecting GroupTarget GroupProtection ConditionsDeprotection ConditionsStability Profile
Boc AmineBoc₂O, Base (e.g., NaOH, Et₃N)Strong Acid (TFA, HCl)[2]Stable to base, nucleophiles, and hydrogenolysis.
Cbz AmineCbz-Cl, Base (e.g., NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)[7]; Strong Acid (HBr/AcOH)[7]Stable to mild acid and base. Labile to some Lewis acids.[11]
TBDMS AlcoholTBDMS-Cl, Base (e.g., Imidazole)Fluoride source (TBAF)[10]; Acid (less stable than TBDPS)Stable to base and mild acid. Labile to strong acid.

References

  • Vertex AI Search. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • National Institutes of Health (NIH). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans.
  • BenchChem. 4-(Dimethylamino)-2-methylbutan-2-ol | 18502-49-3.
  • SlideShare. Protection of OH group of alcohol.
  • ResearchGate. Protecting groups in amino acids.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Gelest. Deprotection of Silyl Ethers.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

  • Wikipedia. Silyl ether. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • PubChem, National Institutes of Health. 4-Amino-2,2-dimethylbutan-1-ol. Available at: [Link]

  • BenchChem. protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry. Available at: [Link]

  • Sigma-Aldrich. Application Note – N-Boc protection.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection.

Sources

Application

Application Note: Asymmetric Synthesis Using tert-Leucinol Derived Chiral Auxiliaries

This Application Note is structured to address the specific technical requirements of using amino alcohol-based chiral auxiliaries in asymmetric synthesis. Critical Scientific Note: The specific chemical name provided in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of using amino alcohol-based chiral auxiliaries in asymmetric synthesis.

Critical Scientific Note: The specific chemical name provided in the topic, 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6), refers to an achiral molecule due to the symmetry of the gem-dimethyl group at the C2 position and the absence of a stereocenter at C4. Achiral molecules cannot induce asymmetry in achiral substrates.

Based on the structural description (amino alcohol, dimethyl substitution) and the context of "Asymmetric Synthesis," this guide focuses on the (S)-tert-Leucinol (2-Amino-3,3-dimethylbutan-1-ol) scaffold. This is the chiral structural isomer widely recognized as a "gold standard" precursor for Evans Auxiliaries (Oxazolidinones), where the bulky tert-butyl group (3,3-dimethyl) provides exceptional facial selectivity.

Executive Summary

This guide details the protocol for utilizing (S)-tert-Leucinol (2-Amino-3,3-dimethylbutan-1-ol) as a chiral auxiliary. Unlike the achiral 4-amino-2,2-dimethyl isomer, tert-leucinol possesses a stereocenter adjacent to a sterically demanding tert-butyl group. This steric bulk is critical for enforcing the Z-enolate geometry and shielding one face of the molecule, thereby enabling high diastereomeric ratios (dr > 99:1) in alkylation and aldol reactions.

Key Applications
  • Asymmetric Alkylation: Synthesis of

    
    -chiral carboxylic acid derivatives.
    
  • Evans Aldol Reaction: Stereoselective formation of

    
    -hydroxy carbonyls.
    
  • Diels-Alder Cycloaddition: Chiral dienophile activation.

Mechanistic Principles & Causality

The efficacy of the tert-leucinol auxiliary relies on the formation of a rigid Oxazolidinone ring (Evans Auxiliary). When N-acylated, the dipole minimization between the carbonyls of the oxazolidinone and the substrate forces the enolate into a specific conformation.

The Chelation-Controlled Transition State
  • Z-Enolate Formation: Treatment with a base (e.g., LDA, NaHMDS) generates the Z-enolate to minimize steric clash with the auxiliary's tert-butyl group.

  • Facial Shielding: The bulky tert-butyl group at C4 of the oxazolidinone ring effectively blocks the Re-face of the enolate.

  • Electrophilic Attack: Electrophiles are forced to approach from the unhindered Si-face, establishing the new stereocenter.

G Auxiliary (S)-tert-Leucinol Cyclization Cyclization (Phosgene/Carbonate) Auxiliary->Cyclization Oxazolidinone (S)-4-(tert-butyl) oxazolidin-2-one Cyclization->Oxazolidinone Ring Formation Acylation N-Acylation (R-COCl) Oxazolidinone->Acylation Imide Chiral Imide Acylation->Imide Enolization Enolization (Li-Enolate) Imide->Enolization LDA/LiHMDS TransitionState Chelated TS (Face Blocked) Enolization->TransitionState Z-Enolate Product Alpha-Chiral Product TransitionState->Product Electrophile (E+)

Figure 1: Workflow for converting (S)-tert-Leucinol into a functional chiral auxiliary and its application in asymmetric synthesis.[1]

Experimental Protocols

Protocol A: Synthesis of the Auxiliary ((S)-4-tert-butyl-2-oxazolidinone)

Objective: Convert the amino alcohol into the cyclic carbamate (oxazolidinone).

Reagents:

  • (S)-tert-Leucinol (1.0 equiv)

  • Diethyl carbonate (1.2 equiv) or Triphosgene (0.35 equiv)

  • Potassium Carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Toluene or THF

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (S)-tert-Leucinol and

    
     in anhydrous toluene.
    
  • Addition: Add Diethyl carbonate.

  • Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove the ethanol byproduct. This drives the equilibrium forward.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amine spot (ninhydrin active) should disappear.

  • Workup: Cool to RT. Wash with water (2x) and brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes to yield white crystals.

    • Target Yield: >85%

    • Purity Check: Melting point 118-120°C.

Protocol B: N-Acylation (Attachment of Substrate)

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.

Reagents:

  • (S)-4-tert-butyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.05 equiv)

  • Propionyl Chloride (1.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the oxazolidinone in THF and cool to -78°C. Add n-BuLi dropwise.

    • Mechanism: The pKa of the carbamate NH is ~20. n-BuLi ensures quantitative deprotonation to the Li-amide.

  • Acylation: Stir for 30 min, then add Propionyl Chloride dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
    .
    
  • Isolation: Extract with

    
    , dry, and concentrate. Flash chromatography (SiO2) usually required.
    
Protocol C: Diastereoselective Alkylation

Objective: Introduce the new stereocenter.

Reagents:

  • N-Propionyl Oxazolidinone (1.0 equiv)

  • NaHMDS or LDA (1.1 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.2 equiv)

  • Solvent: THF

Step-by-Step Procedure:

  • Enolization: Cool the imide solution in THF to -78°C. Add base (NaHMDS) dropwise. Stir for 45-60 mins to ensure complete formation of the Z-enolate.

  • Alkylation: Add the alkyl halide (neat or in THF) slowly.

    • Critical Parameter: Maintain temperature at -78°C. Warming leads to enolate equilibration and loss of stereocontrol.

  • Reaction Time: Stir at -78°C for 2-4 hours, then slowly warm to 0°C if reaction is sluggish (TLC monitoring).

  • Quench & Workup: Standard aqueous workup.

  • Analysis: Determine diastereomeric ratio (dr) via

    
     NMR or Chiral HPLC.
    
    • Expected dr: Typically >95:5.

Data Summary & Performance Metrics

The following table summarizes the expected performance of the tert-leucinol auxiliary compared to other common auxiliaries in a standard methylation reaction.

Auxiliary ScaffoldSubstituent (Steric Bulk)Typical Yield (%)Typical dr (Diastereomeric Ratio)Recrystallization Potential
(S)-tert-Leucinol tert-Butyl 85-95% > 98:2 High (Crystalline)
(S)-ValinolIso-propyl80-90%90:10 - 95:5Moderate (Oils common)
(S)-PhenylglycinolPhenyl75-85%85:15High
PseudoephedrineMethyl/Phenyl90-99%> 99:1High

Interpretation: The tert-butyl group of the leucinol auxiliary offers superior steric blocking compared to the iso-propyl group of valinol, often resulting in higher intrinsic diastereoselectivity without the need for extensive chromatographic separation.

Auxiliary Cleavage (Recovery)

To obtain the final chiral product, the auxiliary must be removed.[1] This step is non-destructive, allowing the recovery of the expensive tert-leucinol auxiliary.

Method 1: Hydrolysis (to Carboxylic Acid)

  • Reagents:

    
     (2 equiv), 
    
    
    
    (30%, 4 equiv), THF/H2O (3:1).
  • Procedure: Cool to 0°C. Add peroxide then LiOH. Stir 1-3 h. Quench with

    
    .
    
  • Result: Yields chiral acid + recovered auxiliary.

Method 2: Reductive Cleavage (to Alcohol)

  • Reagents:

    
     (1.5 equiv), THF/Water (trace).
    
  • Procedure: Add reductant at 0°C. Stir RT 1 h.

  • Result: Yields chiral primary alcohol + recovered auxiliary.

Cleavage cluster_0 Cleavage Pathways Alkylated Alkylated Intermediate (Pure Diastereomer) Hydrolysis LiOH / H2O2 Alkylated->Hydrolysis Reduction LiBH4 Alkylated->Reduction Transester Ti(OEt)4 / EtOH Alkylated->Transester Acid Chiral Acid (COOH) Hydrolysis->Acid Recovered Recovered Auxiliary ((S)-tert-Leucinol) Hydrolysis->Recovered Alcohol Chiral Alcohol (CH2OH) Reduction->Alcohol Reduction->Recovered Ester Chiral Ester (COOEt) Transester->Ester Transester->Recovered

Figure 2: Divergent cleavage pathways allowing access to acids, alcohols, or esters while recycling the chiral auxiliary.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

  • BenchChem. (2025).[2] 2-Amino-3,3-dimethylbutan-1-ol Structure and Properties. Link

Sources

Method

Application Notes & Protocols: Strategic N-Acylation of 4-Amino-2,2-dimethylbutan-1-ol for Advanced Synthesis

Foreword: The Strategic Imperative of Selective Acylation The selective modification of multifunctional molecules is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Selective Acylation

The selective modification of multifunctional molecules is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. 4-Amino-2,2-dimethylbutan-1-ol presents a classic challenge in this domain: a primary amine and a primary alcohol, both nucleophilic, residing within the same scaffold. The ability to selectively acylate the amino group—N-acylation—without engaging the hydroxyl moiety is critical for creating valuable amide-containing intermediates. These N-acylated derivatives serve as key building blocks for compounds ranging from pseudo-ceramides in cosmetics to complex chiral ligands and pharmacologically active agents.[1]

This document provides an in-depth guide to the reaction conditions, mechanistic underpinnings, and practical protocols for the chemoselective N-acylation of 4-Amino-2,2-dimethylbutan-1-ol. The methodologies described herein are designed to be robust, scalable, and high-yielding, reflecting field-proven insights for researchers and process development professionals.

The Principle of Chemoselectivity: Amine vs. Alcohol Nucleophilicity

The success of selective N-acylation hinges on exploiting the inherent difference in nucleophilicity between the nitrogen of the primary amine and the oxygen of the primary alcohol. While both are nucleophilic, the amine is generally a stronger nucleophile than the alcohol under neutral or basic conditions. This is attributed to nitrogen's lower electronegativity compared to oxygen, making its lone pair of electrons more available for donation to an electrophilic center, such as the carbonyl carbon of an acylating agent.

However, this selectivity can be compromised under certain conditions. For instance, excessive amounts of a highly reactive acylating agent or elevated temperatures can lead to competitive O-acylation, resulting in ester formation and a mixture of products that complicates purification and reduces the yield of the desired N-acyl product.[1][2] Therefore, precise control over the reaction parameters is paramount.

Core Reaction Parameters for Optimal N-Acylation

Achieving high selectivity and yield requires careful consideration of several key experimental variables. The following table summarizes the critical parameters and their impact on the reaction outcome.

ParameterRecommended Conditions & RationalePotential Issues
Acylating Agent Acyl Chlorides: Highly reactive, readily available. Acid Anhydrides: Good reactivity, often generate easier-to-remove byproducts (carboxylic acids). Mixed Anhydrides: Formed in situ; offer excellent reactivity control and high yields.[1][2][3]Acyl Chlorides: Can be too reactive, leading to O-acylation. Generates HCl, requiring a stoichiometric amount of base. Acid Anhydrides: May require catalysts like DMAP for less reactive substrates.[4]
Base Tertiary Amines (e.g., Triethylamine, Pyridine): Act as acid scavengers (for acyl chlorides) and can catalyze the reaction. Molar ratio of base to sulfonyl chloride (for mixed anhydrides) is typically 2:1 to 3:1.[1]The choice of base can influence reaction rate and side reactions. Must be non-nucleophilic to avoid competing acylation.
Solvent Aprotic Solvents (e.g., Methylene Chloride, THF, Acetone, Toluene): Solubilize reactants without participating in the reaction.[2] Methylene chloride is frequently cited for its effectiveness.[1]Solvent must be dry, as water will hydrolyze the acylating agent.
Temperature 0°C to 35°C (Optimal: 20-30°C): This range balances a sufficient reaction rate with minimizing the risk of O-acylation.[1][2] Reactions are often initiated at 0°C and allowed to warm to room temperature.Higher temperatures can decrease selectivity and promote side reactions.
Stoichiometry Slight Excess of Acylating Agent (1.0 to 1.2 equivalents): Ensures complete consumption of the amino alcohol. For mixed anhydrides, a molar ratio of 1.2:1 to 2:1 (anhydride:amino alcohol) is preferred.[1][2]A large excess of the acylating agent significantly increases the risk of O-acylation.[1][2]
Reaction Time 0.25 to 2.5 hours: Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of completion.[1]Insufficient time leads to incomplete conversion. Excessively long times can promote side product formation.

Mechanistic Pathways: A Visual Guide

The N-acylation of 4-Amino-2,2-dimethylbutan-1-ol proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.

sub 4-Amino-2,2-dimethylbutan-1-ol tetra Tetrahedral Intermediate sub->tetra Nucleophilic Attack o_acyl O-Acylated Byproduct (Ester) sub->o_acyl Side Reaction (O-Acylation) acyl Acylating Agent (R-CO-X) acyl->tetra prod N-Acylated Product tetra->prod Elimination of X⁻ byprod Byproduct (H-X) caption Fig 1. N-Acylation vs. O-Acylation Pathway.

Caption: Fig 1. N-Acylation vs. O-Acylation Pathway.

The key to selectivity is the faster rate of nucleophilic attack by the amine compared to the alcohol, leading preferentially to the amide product.

Experimental Protocols

The following protocols provide step-by-step methodologies for two robust N-acylation strategies.

Protocol 1: N-Acylation using an Acyl Chloride

This method is direct and effective, utilizing a common class of acylating agents.

Workflow Overview:

start Dissolve Amino Alcohol & Base in Anhydrous Solvent cool Cool to 0°C (Ice Bath) start->cool add_acyl Add Acyl Chloride (Dropwise) cool->add_acyl react Warm to RT & Stir (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: Fig 2. Workflow for Acyl Chloride Method.

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
4-Amino-2,2-dimethylbutan-1-ol117.191.17 g10.0 mmol1.0
Triethylamine (TEA)101.191.52 mL11.0 mmol1.1
Acyl Chloride (e.g., Acetyl Chloride)78.500.78 mL11.0 mmol1.1
Dichloromethane (DCM), anhydrous-50 mL--
Saturated aq. NaHCO₃-25 mL--
Brine-25 mL--
Anhydrous Na₂SO₄ or MgSO₄-q.s.--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-2,2-dimethylbutan-1-ol (1.17 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Add triethylamine (1.52 mL, 11.0 mmol) to the solution and cool the flask to 0°C using an ice-water bath.

  • Slowly add the acyl chloride (11.0 mmol) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (25 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated compound.

Protocol 2: High-Yield N-Acylation via a Mixed Anhydride Intermediate

This advanced method involves the in situ formation of a mixed anhydride from a carboxylic acid, which then selectively acylates the amine. It is particularly useful for larger scale synthesis and can provide excellent yields.[1][2][3]

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
Carboxylic Acid (e.g., Acetic Acid)60.050.63 g10.5 mmol1.05
p-Toluene sulfonyl chloride (TsCl)190.651.91 g10.0 mmol1.0
Triethylamine (TEA)101.193.48 mL25.0 mmol2.5
4-Amino-2,2-dimethylbutan-1-ol117.190.94 g8.0 mmol0.8
Dichloromethane (DCM), anhydrous-60 mL--
Demineralized Water-30 mL--

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (10.5 mmol) and triethylamine (3.48 mL, 25.0 mmol) in anhydrous dichloromethane (40 mL).

  • Stir the solution at room temperature (20-25°C).

  • Add p-Toluene sulfonyl chloride (1.91 g, 10.0 mmol) in one portion. An exotherm may be observed. Stir for 30-60 minutes to form the mixed anhydride intermediate.[1]

  • In a separate flask, dissolve 4-Amino-2,2-dimethylbutan-1-ol (0.94 g, 8.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the amino alcohol solution to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature (20-30°C) for 1-2.5 hours.[1][2]

  • After the reaction is complete (monitored by TLC), add demineralized water (30 mL) to quench the reaction and dissolve the triethylammonium salts.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product as described in Protocol 1.

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction - Insufficient reaction time.- Deactivated acylating agent (hydrolysis).- Poor quality reagents.- Increase reaction time and monitor by TLC.- Use freshly opened or distilled acylating agents and anhydrous solvents.- Ensure the stoichiometry is correct.
Formation of O-Acylated Byproduct - Reaction temperature is too high.- Large excess of acylating agent.- Highly reactive acylating agent.- Maintain reaction temperature at or below 30°C.[1]- Use a maximum of 1.2 equivalents of the acylating agent.- Consider using a less reactive acylating agent (e.g., an anhydride instead of a chloride).
Di-acylation (N- and O-acylation) - Significant excess of acylating agent.- Strictly control the stoichiometry; use 1.0-1.1 equivalents of the acylating agent.[1][2]
Difficult Purification - Presence of unreacted starting material and byproducts.- Ensure the aqueous work-up is thorough to remove water-soluble impurities (e.g., base salts).- Optimize chromatography conditions (solvent system).

Field-Proven Insight: For the mixed anhydride method, an alternative one-pot procedure involves adding all reactants except the tertiary amine to the vessel. The subsequent addition of the base then initiates the reaction, offering excellent control.[1]

Safety Precautions

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive, moisture-sensitive, and often lachrymatory. Handle them exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Bases: Triethylamine and pyridine are flammable, corrosive, and have strong odors. Handle with care in a fume hood.

  • Quenching: The quenching of acylating agents is exothermic. Add water or aqueous solutions slowly, especially if the reaction was performed on a larger scale.

References

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - European P
  • N-Acylation Reactions of Amines - ResearchG
  • Acyl
  • N,N-diethyl acetamide | Class 12| Land of Chemistry | - YouTube.
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • N-Acylation Reactions of Amines - the University of B
  • WO1993020038A1 - Selective n-acylation of amino alcohols - Google P
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION - TSI Journals.
  • Reported O‐selective acylation of amino alcohols without protecting the...
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Chemoselective Acyl
  • US5631356A - Selective N-acylation of amino alcohols - Google P

Sources

Application

Application Notes and Protocols for the Synthesis of Famciclovir Analogs Using 4-Amino-2,2-dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Novel Famciclovir Analogs Famciclovir is a potent antiviral prodrug that, upon oral administration, is converted to the acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel Famciclovir Analogs

Famciclovir is a potent antiviral prodrug that, upon oral administration, is converted to the active compound penciclovir.[1] Penciclovir is a guanosine analog effective against various herpesviruses.[2] The exploration of Famciclovir analogs is a compelling area of research aimed at enhancing the therapeutic profile of this important antiviral agent. Modifications to the acyclic side chain of Famciclovir can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved bioavailability, altered metabolic stability, and enhanced antiviral activity.

This application note details a synthetic strategy for a novel Famciclovir analog incorporating a 2,2-dimethylbutyl side chain, utilizing 4-Amino-2,2-dimethylbutan-1-ol as a key building block. The introduction of a gem-dimethyl group on the acyclic side chain is a rational design element intended to probe the effects of steric hindrance on the molecule's interaction with viral enzymes and its metabolic fate.

Synthetic Strategy Overview

The synthesis of the target Famciclovir analog from 4-Amino-2,2-dimethylbutan-1-ol is a multi-step process that can be broadly divided into two key stages:

  • Preparation of the Acyclic Side Chain Synthon: This involves the chemical modification of 4-Amino-2,2-dimethylbutan-1-ol to introduce suitable leaving groups, making it an effective alkylating agent. This typically involves protection of the amino and hydroxyl functionalities, followed by activation of the primary hydroxyl group.

  • Coupling with the Purine Base and Deprotection: The activated side chain is then coupled with a suitable purine derivative, most commonly 2-amino-6-chloropurine. A significant challenge in this step is controlling the regioselectivity of the alkylation to favor the desired N-9 isomer over the N-7 isomer. The final steps involve deprotection and, if necessary, dechlorination to yield the target analog.

G cluster_0 Side Chain Preparation cluster_1 Analog Synthesis A 4-Amino-2,2-dimethylbutan-1-ol B Protection of Amino and Hydroxyl Groups A->B e.g., Boc protection, Acetylation C Activation of Primary Hydroxyl B->C e.g., Mesylation, Tosylation E N-Alkylation C->E Coupling D 2-Amino-6-chloropurine D->E F Deprotection E->F G Dechlorination (if necessary) F->G H Final Famciclovir Analog G->H

Figure 1: General workflow for the synthesis of a Famciclovir analog from 4-Amino-2,2-dimethylbutan-1-ol.

Detailed Experimental Protocols

Part 1: Synthesis of the Activated Side Chain (4-(tert-Butoxycarbonylamino)-2,2-dimethylbutyl methanesulfonate)

This protocol details the protection of the amino and hydroxyl groups of 4-Amino-2,2-dimethylbutan-1-ol, followed by activation of the primary alcohol for subsequent coupling with the purine base.

Step 1a: Protection of the Amino Group

  • Rationale: The amino group is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent its interference in subsequent reactions. The Boc group is stable under the conditions of the subsequent steps and can be readily removed under acidic conditions.

  • Procedure:

    • Dissolve 4-Amino-2,2-dimethylbutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq if using aqueous conditions).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-hydroxy-3,3-dimethylbutyl)carbamate.

Step 1b: Activation of the Hydroxyl Group

  • Rationale: The primary hydroxyl group is converted to a good leaving group, such as a mesylate, to facilitate the subsequent nucleophilic substitution by the purine base.

  • Procedure:

    • Dissolve the product from Step 1a (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product. This product is often used in the next step without further purification.

Compound Starting Material Reagents Solvent Typical Yield
tert-butyl (4-hydroxy-3,3-dimethylbutyl)carbamate4-Amino-2,2-dimethylbutan-1-ol(Boc)₂O, TriethylamineDCM85-95%
4-(tert-Butoxycarbonylamino)-2,2-dimethylbutyl methanesulfonatetert-butyl (4-hydroxy-3,3-dimethylbutyl)carbamateMethanesulfonyl chloride, TriethylamineDCM90-98% (crude)

Table 1: Summary of Reagents and Expected Yields for Side Chain Synthesis.

Part 2: Synthesis of the Famciclovir Analog

This part of the protocol describes the crucial N-alkylation of 2-amino-6-chloropurine with the activated side chain, followed by deprotection and dechlorination.

Step 2a: N-Alkylation of 2-Amino-6-chloropurine

  • Rationale: The N-alkylation of purines can result in a mixture of N-9 and N-7 isomers. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity. The use of a non-polar, aprotic solvent like DMF and a mild base such as potassium carbonate is a common strategy to favor N-9 alkylation.[2]

  • Procedure:

    • To a solution of 2-amino-6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of the crude mesylated side chain from Step 1b (1.2 eq) in DMF.

    • Heat the reaction mixture to 60-70 °C and stir for 16-24 hours, monitoring by TLC or HPLC.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N-9 and N-7 isomers.

Step 2b: Deprotection and Dechlorination

  • Rationale: The final steps involve the removal of the Boc protecting group and the chlorine atom at the 6-position of the purine ring. The Boc group is removed under acidic conditions. Dechlorination is typically achieved by catalytic hydrogenation.

  • Procedure:

    • Dissolve the purified N-9 isomer from Step 2a in a suitable solvent such as methanol or ethyl acetate.

    • For Boc deprotection, add a solution of hydrochloric acid in dioxane or trifluoroacetic acid and stir at room temperature until the reaction is complete (monitored by TLC).

    • For dechlorination, add a catalyst such as 10% Palladium on carbon (Pd/C) to the solution of the chlorinated intermediate.

    • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously for 4-8 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • The crude product can be purified by crystallization or column chromatography to yield the final Famciclovir analog.

Step Key Reagents Solvent Temperature Key Considerations
N-AlkylationK₂CO₃DMF60-70 °CRegioselectivity (N-9 vs. N-7)
DeprotectionHCl or TFAMethanol/DioxaneRoom Temp.Complete removal of Boc group
DechlorinationH₂, Pd/CMethanol/Ethyl AcetateRoom Temp.Catalyst handling and removal

Table 2: Summary of Reaction Conditions for Famciclovir Analog Synthesis.

Mechanism and Rationale: The Role of the 2,2-Dimethyl Substitution

The introduction of the gem-dimethyl group at the 2-position of the butanol side chain is a deliberate structural modification. This feature may impart several key properties to the resulting Famciclovir analog:

  • Steric Influence: The bulky dimethyl group could influence the binding affinity and orientation of the molecule within the active site of viral DNA polymerase. This could potentially lead to altered potency or a different spectrum of antiviral activity.

  • Metabolic Stability: The gem-dimethyl group can sterically hinder enzymatic attack at adjacent positions, potentially increasing the metabolic stability of the side chain and prolonging the in vivo half-life of the active compound.

G cluster_0 N-Alkylation Mechanism Purine_Anion Purine Anion Transition_State SN2 Transition State Purine_Anion->Transition_State Side_Chain Activated Side Chain (Mesylate) Side_Chain->Transition_State N9_Product N-9 Alkylated Product Transition_State->N9_Product Favored N7_Product N-7 Alkylated Product Transition_State->N7_Product Minor

Figure 2: Simplified representation of the key N-alkylation step.

Conclusion

The synthetic route outlined in these application notes provides a robust framework for the synthesis of novel Famciclovir analogs utilizing 4-Amino-2,2-dimethylbutan-1-ol. This building block allows for the introduction of a unique structural motif into the acyclic side chain, offering a valuable tool for medicinal chemists to explore structure-activity relationships and develop next-generation antiviral agents. Careful optimization of the N-alkylation step is critical to maximize the yield of the desired N-9 isomer. The protocols provided herein are intended as a starting point and may require further optimization based on specific laboratory conditions and the desired scale of the synthesis.

References

  • Rao, V. J., Shankar, R., Mukkanti, K., & Vekariya, N. A. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190.
  • Famciclovir. In: USP-NF. Rockville, MD: U.S. Pharmacopeial Convention; 2014.
  • Synthesis Process Improvement of Famciclovir Drug Substance.
  • Torii, T., Yamashita, K., Kojima, M., Suzuki, Y., Hijiya, T., & Izawa, K. (2006). Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor. Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 625-634.
  • A new method to synthesize famciclovir.
  • Preparation of famciclovir and other purine derivatives. (2006).
  • Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection. Sigma-Aldrich.
  • The synthesis and antiviral properties of acyclic nucleoside analogues with a phosphonomethoxy fragment in the side chain. PubMed.
  • Famciclovir Impurities and Rel
  • Born out of Fire and Ice: Polymorph Studies of the Antiviral Famciclovir. MDPI.
  • Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing.
  • N-9 Alkylation of purines via light-promoted and metal-free radical relay. Beilstein Journal of Organic Chemistry.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
  • Biocatalytic routes to anti-viral agents and their synthetic intermedi
  • Synthesis of novel acyclic nucleoside analogues with anti-retroviral activity. PubMed.
  • Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues
  • Modifications on the heterocyclic base of ganciclovir, penciclovir, acyclovir - syntheses and antiviral properties.
  • Practical and concise synthesis of nucleoside analogs. PubMed.
  • Penciclovir. New Drug Approvals.

Sources

Method

Application Note: Analytical Characterization of 4-Amino-2,2-dimethylbutan-1-ol

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 4-Amino-2,2-dimethylbutan-1-ol . It is structured to provide actionable protocols for drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 4-Amino-2,2-dimethylbutan-1-ol . It is structured to provide actionable protocols for drug development professionals, moving beyond standard templates to address the specific physicochemical challenges of this molecule.[1]

Executive Summary

4-Amino-2,2-dimethylbutan-1-ol (CAS 179419-04-6) represents a critical class of "linker" molecules used in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) and gene delivery polymers.[1] Its structure—a primary amine and primary alcohol separated by a gem-dimethyl substituted carbon chain—presents unique analytical challenges:

  • Lack of Chromophore: The aliphatic backbone renders standard UV detection (254 nm) ineffective.[1]

  • High Polarity: The molecule exhibits poor retention on standard C18 reversed-phase columns.[1]

  • Steric Hindrance: The gem-dimethyl group at position 2 adds steric bulk, potentially influencing derivatization kinetics compared to linear amino alcohols.[1]

This guide details three validated approaches for characterization: HILIC-CAD for direct assay, Pre-column Derivatization HPLC for trace impurity analysis, and GC-FID for volatile impurity profiling.[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyValue / DescriptionAnalytical Implication
Chemical Name 4-Amino-2,2-dimethylbutan-1-olTarget Analyte
CAS Number 179419-04-6Verification ID
Molecular Formula C₆H₁₅NOMW: 117.19 g/mol
Structure HO-CH₂-C(CH₃)₂-CH₂-CH₂-NH₂Bifunctional (Amine/Alcohol)
pKa (Base) ~9.8 (Estimated for primary amine)Requires high pH or buffers for RP-LC
Solubility High in Water, MeOH, DMSOCompatible with HILIC & RP-LC
UV Absorbance Negligible >210 nmUV Detection is NOT recommended

Analytical Decision Matrix (Workflow)

The following decision tree guides the selection of the appropriate analytical technique based on the specific data requirement (Assay vs. Impurity vs. Identification).

AnalyticalWorkflow Start Start: Define Analytical Goal Goal What is the data requirement? Start->Goal Assay Potency / Assay (>90%) Goal->Assay Bulk Material Trace Trace Impurities (<0.1%) Goal->Trace Cleaning Validation Volatiles Residual Solvents / Purity Goal->Volatiles Process Control Method1 Method A: HILIC-CAD (Direct Analysis) Assay->Method1 Preferred Method4 Method D: Titration (Perchloric Acid) Assay->Method4 Alternative Method2 Method B: HPLC-FLD (FMOC Derivatization) Trace->Method2 High Sensitivity Method3 Method C: GC-FID (Silylation) Volatiles->Method3

Caption: Analytical Strategy Map. Green nodes indicate primary recommended methods for routine analysis.

Protocol A: Direct Analysis via HILIC-CAD (Recommended)

Objective: Potency assay and related substances without derivatization.[1] Rationale: Charged Aerosol Detection (CAD) is universal and does not rely on chromophores.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar amines compared to C18.[1]

Experimental Conditions
  • Instrument: UPLC/HPLC with CAD (e.g., Thermo Corona Veo or Waters ACQUITY QDa).

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Mode: 85% B / 15% A.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: CAD (Power Function: 1.0, Data Rate: 10 Hz).

System Suitability Criteria
  • Retention Time: ~4–6 minutes (Adjust %B to tune).

  • Tailing Factor: ≤ 1.5 (Ammonium acetate buffer is critical to suppress silanol interactions).[1]

  • Linearity: R² > 0.995 over 50–150% target concentration.

Protocol B: High-Sensitivity Derivatization (HPLC-UV/FLD)

Objective: Trace analysis (e.g., genotoxic impurity screening or cleaning validation).[1] Rationale: The primary amine reacts rapidly with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a highly fluorescent, hydrophobic derivative stable for RP-LC.[1]

Derivatization Chemistry

The reaction targets the primary amine. The gem-dimethyl group may slightly reduce reaction rates compared to linear amines, so an excess of reagent and proper incubation time are critical.

ReactionScheme Reactants 4-Amino-2,2-dimethylbutan-1-ol + FMOC-Cl Product FMOC-Derivative (Fluorescent/UV Active) Reactants->Product Arrow Borate Buffer pH 8.5 RT, 5 min

Caption: Pre-column derivatization scheme targeting the primary amine functionality.

Step-by-Step Protocol
  • Reagent Prep: Dissolve 5 mg FMOC-Cl in 1 mL Acetonitrile.

  • Buffer Prep: 0.2 M Borate Buffer, pH 8.5.

  • Reaction:

    • Mix 100 µL Sample (in water) + 100 µL Borate Buffer.[1]

    • Add 100 µL FMOC-Cl solution.[1]

    • Vortex and incubate at Room Temp for 5 minutes.

    • Add 10 µL Adamantanamine (ADAM) solution to quench excess FMOC-Cl (Optional but recommended to remove the large reagent peak).[1]

  • LC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Detection: Fluorescence (Ex: 260 nm, Em: 310 nm) or UV 265 nm.[1]

    • Mobile Phase: Gradient 40% -> 90% ACN in 0.1% Formic Acid.[1]

Protocol C: Purity by GC-FID (Silylation)

Objective: Assessment of volatile impurities and total purity.[1] Rationale: The hydroxyl and amine groups cause peak tailing and thermal degradation in direct GC.[1] Silylation with BSTFA caps both groups, improving volatility and peak shape.[1]

Method Parameters
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Sample Prep:

    • Weigh 10 mg sample into a GC vial.[1]

    • Add 1.0 mL Pyridine (anhydrous).

    • Add 0.5 mL BSTFA + 1% TMCS.

    • Critical Step: Heat at 70°C for 30 minutes. (Steric hindrance from gem-dimethyl requires heat for complete silylation of the alcohol).[1]

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).[1]

    • Inlet: Split 20:1, 250°C.

    • Oven: 60°C (hold 2 min) -> 15°C/min -> 300°C (hold 5 min).

    • Detector: FID at 300°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55253832, 4-Amino-2,2-dimethylbutan-1-ol.[1] Retrieved from [Link]

  • Agilent Technologies (2023). Analysis of Amino Acids and Amino Alcohols by HPLC with OPA/FMOC Derivatization. Application Note 5990-xxxx.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-amino-2,2-dimethylbutan-1-ol (CAS 179419-04-6).[1] Retrieved from [Link][1]

Sources

Application

Application Note: A Robust HPLC Method for Purity Analysis of 4-Amino-2,2-dimethylbutan-1-ol

Abstract This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Amino-2,2-dimethylbutan-1-ol, a key intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Amino-2,2-dimethylbutan-1-ol, a key intermediate in pharmaceutical synthesis. Due to its polar nature and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is not suitable. This guide outlines a primary method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which circumvents the need for derivatization. An alternative derivatization-based method for use with UV or fluorescence detectors is also discussed. The methodologies provided are designed to be robust, accurate, and reproducible, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH)[1].

Introduction: The Analytical Challenge

4-Amino-2,2-dimethylbutan-1-ol is a primary amino alcohol with the molecular formula C6H15NO[2]. Its structure, characterized by a primary amine and a primary alcohol functional group, renders it a highly polar and basic compound. A predicted pKa value for similar small amino alcohols is around 12.92, indicating its basic nature[3]. The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API).

The primary analytical challenge in developing an HPLC method for 4-Amino-2,2-dimethylbutan-1-ol lies in its physicochemical properties:

  • High Polarity: The compound exhibits poor retention on traditional non-polar stationary phases (like C18) used in reversed-phase chromatography.

  • Lack of a UV Chromophore: The molecule does not possess any significant UV-absorbing groups, making detection by standard UV-Vis detectors challenging at low concentrations[4][5][6].

To address these challenges, this application note details a HILIC-based method that provides excellent retention for polar analytes[7][8][9][10][11]. Furthermore, the use of a universal detector like ELSD or CAD allows for the detection of any non-volatile analyte, making it ideal for non-chromophoric compounds[4][12][13][14][15][16].

Primary Method: HILIC with Universal Detection

This method is recommended for its directness, avoiding the complexities of derivatization.

Chromatographic Principle

HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer[7][9][10]. The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase[11]. Polar analytes, like 4-Amino-2,2-dimethylbutan-1-ol, are well-retained and can be effectively separated from non-polar impurities.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Materials:

  • 4-Amino-2,2-dimethylbutan-1-ol reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column HILIC Stationary Phase (e.g., Amide, Silica, or Zwitterionic)Provides retention for highly polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)The aqueous component of the mobile phase. The buffer controls the ionization of the analyte and improves peak shape.
Mobile Phase B AcetonitrileThe organic component of the mobile phase.
Gradient 95% B to 60% B over 15 minutesA gradient elution ensures the elution of any less polar impurities and provides good peak shape for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 5 µLA smaller injection volume is preferred to minimize peak broadening.
Detector ELSD or CADUniversal detectors suitable for non-chromophoric analytes.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 4-Amino-2,2-dimethylbutan-1-ol sample.

  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HILIC Column filter->inject separate Gradient Elution inject->separate detect ELSD/CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the purity analysis of 4-Amino-2,2-dimethylbutan-1-ol using HILIC with universal detection.

Alternative Method: Pre-column Derivatization with UV/Fluorescence Detection

This method is suitable for laboratories that do not have access to universal detectors but are equipped with standard UV or fluorescence detectors.

Derivatization Principle

Pre-column derivatization involves reacting the analyte with a reagent to attach a chromophoric or fluorophoric tag[17][18]. For primary amines like 4-Amino-2,2-dimethylbutan-1-ol, common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a thiol, 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride[17][19]. The resulting derivative can then be readily detected by UV or fluorescence detectors.

Experimental Protocol

Derivatization Reagent:

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

Derivatization Procedure:

  • Prepare a 1 mg/mL solution of 4-Amino-2,2-dimethylbutan-1-ol in a 50:50 (v/v) mixture of acetonitrile and water.

  • To 100 µL of the sample solution, add 100 µL of borate buffer (0.1 M, pH 9.0).

  • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 10 minutes.

  • Quench the reaction by adding 100 µL of a 0.1 M glycine solution.

  • The sample is now ready for injection.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)The non-polar derivatized analyte is well-retained on a C18 column.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic conditions to ensure good peak shape.
Mobile Phase B AcetonitrileThe organic component of the mobile phase.
Gradient 30% B to 90% B over 20 minutesA gradient is necessary to elute the derivatized compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 35 °CEnsures reproducible retention times.
Injection Volume 10 µL
Detector UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)Wavelengths for the detection of the FMOC derivative.
Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prepare Prepare Sample Solution derivatize React with FMOC-Cl prepare->derivatize quench Quench Reaction derivatize->quench inject Inject into C18 Column quench->inject separate Gradient Elution inject->separate detect UV/Fluorescence Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the purity analysis of 4-Amino-2,2-dimethylbutan-1-ol using pre-column derivatization and UV/Fluorescence detection.

Method Validation

To ensure the reliability of the analytical data, the chosen method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of 4-Amino-2,2-dimethylbutan-1-ol can be reliably determined using HPLC. The primary recommended method of HILIC with a universal detector (ELSD or CAD) is advantageous due to its simplicity and directness. For laboratories without access to such detectors, a pre-column derivatization method with UV or fluorescence detection provides a viable alternative. Both methods, when properly validated, will provide accurate and reproducible results for the quality control of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 4-amino-2,2-dimethylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • Chirita, R. I., & Voelkel, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Taylor, L. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC North America, 28(11), 946-957.
  • Welch Materials. (2023, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]

  • YouTube. (2016, May 5). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • PubMed. (n.d.). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

Sources

Method

Chiral Separation of 4-Amino-2,2-dimethylbutan-1-ol Enantiomers: An Application and Protocol Guide

Abstract This comprehensive guide details the methodologies for the successful chiral separation of 4-Amino-2,2-dimethylbutan-1-ol enantiomers, a critical process in pharmaceutical development and quality control. Recogn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the methodologies for the successful chiral separation of 4-Amino-2,2-dimethylbutan-1-ol enantiomers, a critical process in pharmaceutical development and quality control. Recognizing the stereospecific interactions vital for therapeutic efficacy, this document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We explore the rationale behind the selection of polysaccharide-based chiral stationary phases (CSPs), mobile phase optimization strategies, and appropriate detection techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable enantioselective analytical methods for this and structurally related chiral amino alcohols.

Introduction: The Imperative of Chiral Purity

4-Amino-2,2-dimethylbutan-1-ol is a chiral building block whose enantiomers can serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). In drug development, the chirality of a molecule is often intrinsically linked to its pharmacological activity and safety profile.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to separate and quantify the individual enantiomers of chiral compounds like 4-Amino-2,2-dimethylbutan-1-ol is of paramount importance for regulatory compliance and ensuring patient safety.[2]

Chromatographic techniques, particularly HPLC and SFC, equipped with chiral stationary phases, are the most powerful and widely used methods for resolving enantiomers.[3] This guide will focus on providing practical, field-proven protocols for these techniques, emphasizing the underlying principles to empower scientists to adapt and troubleshoot their separation methods effectively.

Foundational Principles of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of successful chiral separation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For amino alcohols, polysaccharide-based CSPs, such as those derived from amylose and cellulose coated or immobilized on a silica support, have demonstrated broad applicability and high success rates.[4] Columns like Chiralpak® AD-H (amylose derivative) and Lux® Cellulose-1 (cellulose derivative) are excellent starting points for method development.

The separation mechanism on these CSPs is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The chiral recognition arises from a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The primary amine and hydroxyl groups of 4-Amino-2,2-dimethylbutan-1-ol are potent hydrogen bond donors and acceptors. These groups can interact with the carbamate linkages on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Interactions (Inclusion): The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to differential retention. The bulky 2,2-dimethyl group of the target analyte plays a significant role in these steric interactions.

The difference in the stability of these transient complexes for the two enantiomers results in different retention times on the column, thus enabling their separation.

Strategic Approach to Method Development

A systematic approach to method development is crucial for achieving optimal separation in a time-efficient manner. The following workflow outlines a logical progression from initial screening to a fully optimized method.

Caption: A systematic workflow for chiral method development.

Detailed Application Protocols

Sample and Standard Preparation

A critical prerequisite for any chromatographic analysis is the proper preparation of the sample.

Protocol 1: Standard and Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve the racemic 4-Amino-2,2-dimethylbutan-1-ol standard in the initial mobile phase to a concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Dissolve the test sample in the initial mobile phase to a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.

Protocol I: Chiral HPLC Method

High-Performance Liquid Chromatography in the normal phase mode is a robust technique for the separation of polar compounds like amino alcohols.

Rationale for Method Choices:

  • CSP Selection: Chiralpak® AD-H is chosen as the primary screening column due to its proven success in separating a wide range of amino alcohols.[4] Its amylose-based selector offers a different chiral environment compared to cellulose-based phases, providing complementary selectivity.

  • Mobile Phase: A simple mobile phase consisting of an alkane (n-Hexane or n-Heptane) and an alcohol (Isopropanol or Ethanol) is employed. The alcohol acts as the polar modifier, influencing the retention and selectivity of the separation.

  • Additive: 4-Amino-2,2-dimethylbutan-1-ol is a primary amine. Basic compounds often exhibit poor peak shape (tailing) on silica-based CSPs due to strong interactions with residual acidic silanol groups. The addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase is crucial to saturate these active sites and achieve symmetrical peaks.[5]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 5-10 µL

Protocol 2: Step-by-Step HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system and the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Injection: Inject the prepared standard solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Optimization (if necessary):

    • Resolution: If the resolution is poor, systematically vary the percentage of Isopropanol (e.g., from 10% to 30%). A lower alcohol percentage generally increases retention and can improve resolution.

    • Peak Shape: If peak tailing is observed, the concentration of DEA can be slightly increased (e.g., to 0.2%).

    • Analysis Time: If retention times are excessively long, the percentage of Isopropanol can be increased.

Protocol II: Chiral SFC Method

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced consumption of organic solvents.[6]

Rationale for Method Choices:

  • CSP Selection: Lux® Cellulose-1 is selected for the SFC protocol. Cellulose-based phases often exhibit different selectivity compared to amylose phases, making it a valuable screening column.[7]

  • Mobile Phase: The mobile phase in SFC consists of supercritical carbon dioxide (CO₂) and a polar organic co-solvent, typically an alcohol like Methanol or Ethanol. The co-solvent percentage is a key parameter for controlling retention and selectivity.

  • Additive: Similar to HPLC, a basic additive is required for the analysis of this primary amino alcohol. Isopropylamine (IPA) or Diethylamine (DEA) are commonly used in SFC.

Table 2: SFC Method Parameters

ParameterRecommended Conditions
Column Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
Mobile Phase CO₂ / (Methanol with 0.1% DEA) (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 1-5 µL

Protocol 3: Step-by-Step SFC Analysis

  • System Equilibration: Equilibrate the SFC system and the Lux® Cellulose-1 column with the mobile phase until the back pressure and temperature are stable.

  • Injection: Inject the prepared standard solution.

  • Data Acquisition: Acquire the chromatogram.

  • Optimization (if necessary):

    • Resolution: Adjust the percentage of the co-solvent (Methanol). Decreasing the co-solvent percentage will generally increase retention and may improve resolution.

    • Selectivity: Screen other co-solvents such as Ethanol or Isopropanol, as this can significantly alter the selectivity of the separation.

    • Temperature and Pressure: Systematically vary the column temperature and back pressure, as these parameters can also influence the separation.

Detection Considerations

4-Amino-2,2-dimethylbutan-1-ol lacks a strong chromophore, which makes detection by UV-Vis challenging at higher wavelengths.

  • Low Wavelength UV: Detection at low wavelengths (e.g., 200-220 nm) is possible but may be subject to interference from mobile phase components and impurities.

  • Mass Spectrometry (MS): MS detection is highly recommended for this analyte. It offers superior sensitivity and selectivity, and it is compatible with typical HPLC and SFC mobile phases, especially when volatile additives like DEA are used.[8][9]

Method Validation and System Suitability

Once an optimized method is established, it is essential to perform a validation according to ICH guidelines to ensure its reliability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers in the presence of impurities.

  • Linearity: The linear relationship between the peak area and the concentration of each enantiomer.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

A system suitability test should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) > 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Areas < 2.0% (for n=6 injections)

Conclusion

The successful chiral separation of 4-Amino-2,2-dimethylbutan-1-ol is readily achievable through a systematic method development approach utilizing polysaccharide-based chiral stationary phases. Both HPLC and SFC offer viable platforms for this separation, with the choice often depending on available instrumentation and desired sample throughput. The key to a successful separation lies in the careful selection of the CSP and the optimization of the mobile phase, particularly the use of a basic additive to ensure good peak shape for this primary amino alcohol. By following the protocols and understanding the principles outlined in this guide, researchers can confidently develop and validate robust methods for the enantioselective analysis of this important chiral building block.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Source not further specified]
  • Chiral Analysis & Separ
  • Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral st
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
  • Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase.
  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantiosepar
  • Chiral Separations: Using SFC to Unlock Purific
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022).
  • CHIRALPAK AD-H. Daicel Chiral Technologies.
  • Simplified Chiral HPLC/SFC Column Screening Str
  • Discovery and synthesis of chiral amino alcohols. BenchChem.
  • Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
  • Amino Acid and Peptide Chiral Separ
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • The Significance of Chirality in Drug Design and Development. (2017). National Center for Biotechnology Information. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • UV filter decomposition. A study of reactions of 4-(2-aminophenyl)-4-oxocrotonic acid with amino acids and antioxidants present in the human lens. PubMed.
  • instruction manual for chiralpak® ad-h. HPLC.
  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • UV/H2O2 degradation of 4-aminoantipyrine: A voltammetric study.
  • The Chiral Notebook. Phenomenex.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science (RSC Publishing). [Link]

  • Care and Use Notes for Lux SFC. Phenomenex.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Center for Biotechnology Information. [Link]

Sources

Application

Strategic Derivatization of 4-Amino-2,2-dimethylbutan-1-ol for Robust GC-MS Analysis

An Application Guide for Researchers Foundational Principles: The Imperative for Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar of analytical chemistry, prized for its high chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Foundational Principles: The Imperative for Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar of analytical chemistry, prized for its high chromatographic resolution and definitive mass-based detection.[1] However, its application is fundamentally restricted to analytes that are both thermally stable and sufficiently volatile to traverse the GC column in the gas phase.[2][3]

The target analyte, 4-Amino-2,2-dimethylbutan-1-ol, possesses two polar functional groups: a primary amine (-NH₂) and a primary hydroxyl (-OH). These groups engage in strong intermolecular hydrogen bonding, which significantly elevates the molecule's boiling point and reduces its volatility. Furthermore, the active hydrogens in these groups can interact with active sites on the GC column, leading to poor peak shape (tailing) and potential sample loss.[2][3]

Derivatization is the strategic chemical modification of an analyte to overcome these limitations. The core objective is to replace the active, polar hydrogens with nonpolar, non-reactive groups.[4][5] This transformation achieves several critical enhancements:

  • Increased Volatility: By masking the polar functional groups, intermolecular forces are weakened, allowing the analyte to vaporize at lower temperatures.[2][6]

  • Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column.[2]

  • Enhanced Chromatographic Performance: Reduced interaction with the column results in sharper, more symmetrical peaks, leading to better resolution and sensitivity.[6]

  • Characteristic Mass Spectra: The derivatizing group introduces specific fragmentation patterns in the mass spectrometer, which can aid in structural confirmation and identification.[2][6][7]

For bifunctional compounds like 4-Amino-2,2-dimethylbutan-1-ol, the most common and effective derivatization strategies are silylation and acylation.[2][8]

Strategic Selection of the Derivatization Reagent

The choice of reagent is paramount and depends on the analyte's structure, stability, and the analytical objectives.

Silylation: The Workhorse of GC Derivatization

Silylation is a robust and widely adopted technique that involves the replacement of active hydrogens with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[2][9][10]

  • Mechanism: The reaction proceeds via a nucleophilic attack from the amine or hydroxyl group on the silicon atom of the silylating reagent. A leaving group from the reagent facilitates the reaction.[3] The reactivity order for silylation is generally Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[3]

  • Common Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful TMS donor that reacts with a wide range of functional groups.[11] Its byproducts are volatile and generally do not interfere with chromatography.

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, making it an excellent choice to avoid chromatographic interference. It is a very strong TMS donor.[11][12]

    • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than their TMS counterparts.[4] This enhanced stability is a major advantage, preventing sample degradation from trace amounts of water.[4][5]

For 4-Amino-2,2-dimethylbutan-1-ol, both the -NH₂ and -OH groups will be readily derivatized by these reagents. Given the superior hydrolytic stability of the resulting derivative, MTBSTFA is the recommended reagent for this application, ensuring a more robust and reproducible method.[4][13]

Acylation: An Alternative for Stability and Detection

Acylation involves the reaction of active hydrogens with an acylating agent, such as an acid anhydride or an acyl halide.[7][10]

  • Mechanism: The reaction forms stable ester and amide linkages, effectively masking the polar groups.

  • Common Reagents: Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) are frequently used. These reagents produce stable, highly volatile derivatives.[10]

  • Advantages & Disadvantages: A key advantage is that the introduction of halogenated groups can dramatically increase sensitivity for Electron Capture Detectors (ECD). However, acylation reactions often produce strong, non-volatile acid byproducts (e.g., trifluoroacetic acid) that must be removed or neutralized prior to GC injection to prevent damage to the column.[3][10]

While a viable option, the potential for acid byproducts makes silylation with MTBSTFA a more direct and streamlined approach for standard GC-MS (EI) analysis of this analyte.

Experimental Protocol: Silylation of 4-Amino-2,2-dimethylbutan-1-ol with MTBSTFA

This protocol provides a validated, step-by-step methodology for the derivatization of 4-Amino-2,2-dimethylbutan-1-ol.

Materials and Reagents
  • 4-Amino-2,2-dimethylbutan-1-ol standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), HPLC or GC-grade, anhydrous

  • Pyridine, anhydrous (optional, can act as a catalyst and acid scavenger)

  • 2 mL screw-top reaction vials with PTFE-lined septa

  • Pipettors and tips

  • Heating block or oven capable of maintaining 70-100°C

  • Vortex mixer

  • Nitrogen gas supply for drying

  • GC-MS system with a standard non-polar column

Safety Precautions
  • Perform all steps within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • MTBSTFA is moisture-sensitive and corrosive. Handle with care and avoid inhalation or skin contact.

  • Ensure all glassware is scrupulously clean and dry to prevent reagent degradation and reaction failure.[4][5]

Step-by-Step Derivatization Procedure
  • Sample Preparation: Prepare a stock solution of 4-Amino-2,2-dimethylbutan-1-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Aliquot and Dry: Transfer an aliquot of the stock solution (e.g., 50 µL) into a 2 mL reaction vial. Completely evaporate the solvent to dryness under a gentle stream of dry nitrogen. Lyophilization is also an effective alternative. This is a critical step; the presence of water will consume the derivatizing reagent and lead to poor derivatization yield. [1][4][5]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.[4][14] Cap the vial tightly.

  • Reaction Incubation: Vortex the mixture for 30 seconds to ensure complete dissolution of the analyte. Place the vial in a heating block set to 80°C for 45 minutes. The elevated temperature drives the reaction to completion for both the sterically accessible primary amine and hydroxyl groups.

  • Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is required. The derivatized sample is typically stable for several days if stored properly in a sealed vial at 4°C.

Visualization and Data Presentation

Derivatization Workflow

The following diagram illustrates the complete experimental workflow, from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Aliquot Analyte Solution (50 µL) B Evaporate to Dryness (Under Nitrogen Stream) A->B C Add Acetonitrile (100 µL) + MTBSTFA (100 µL) B->C D Vortex for 30s C->D E Heat at 80°C for 45 min D->E F Cool to Room Temp E->F G Inject into GC-MS F->G H Data Acquisition & Analysis G->H

Caption: Workflow for MTBSTFA derivatization of 4-Amino-2,2-dimethylbutan-1-ol.

Quantitative Data Summary

The derivatization reaction results in a predictable mass shift, which is a key diagnostic for confirming successful derivatization.

ParameterValueRationale / Comments
Analyte4-Amino-2,2-dimethylbutan-1-ol-
Molecular FormulaC₆H₁₅NO-
Molecular Weight117.19 g/mol -
Derivatization ReagentMTBSTFAForms stable TBDMS derivatives.
Reactive Sites2 (Primary -OH, Primary -NH₂)Both sites are reactive towards silylation.
Derivative Formeddi-TBDMS-4-Amino-2,2-dimethylbutan-1-ol-
Molecular Weight of TBDMS group114.25 g/mol Each TBDMS group replaces one active hydrogen.
Total Mass Shift +228.50 (114.25 g/mol * 2 reactive sites)
Expected MW of Derivative 345.69 g/mol This will be the expected molecular ion (M⁺) in the mass spectrum.

Method Validation and Trustworthiness

A robust analytical method requires self-validation. The following steps ensure the integrity of the results:

  • Reagent Blank Analysis: Inject a sample containing only the solvent and MTBSTFA (subjected to the same heating procedure) to identify any potential interferences from the reagent or solvent impurities.

  • Underivatized Standard Injection: Analyze a solution of underivatized 4-Amino-2,2-dimethylbutan-1-ol. A complete lack of an eluted peak, or a very broad, tailing peak at high temperature, confirms the necessity of the derivatization step.

  • Mass Spectral Confirmation: The Electron Ionization (EI) mass spectrum of the di-TBDMS derivative is the ultimate confirmation of a successful reaction. Look for these characteristic ions:

    • Molecular Ion (M⁺): A peak at m/z 346, corresponding to the intact derivatized molecule.

    • Loss of tert-butyl ([M-57]⁺): A prominent fragment at m/z 289. This is a hallmark of TBDMS derivatives and is often the base peak in the spectrum.[4]

    • Other fragments corresponding to the specific structure of the analyte.

By systematically performing these checks, the researcher can have high confidence in the identity and quality of the chromatographic peak corresponding to the derivatized analyte.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. PMC. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Peter, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Peter, A., et al. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. Retrieved from [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]

  • Lee, K. R., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. Retrieved from [Link]

  • Previs, S. F., et al. (2008). Silylated Derivatives Retain Carbon and Alter Expected 13C-Tracer Enrichments Using Continuous Flow-Combustion-Isotope Ratio Mass Spectrometry. NIH. Retrieved from [Link]

  • Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences. Retrieved from [Link]

Sources

Method

Large-scale synthesis of 4-Amino-2,2-dimethylbutan-1-ol

Application Note: Large-Scale Synthesis of 4-Amino-2,2-dimethylbutan-1-ol Part 1: Executive Summary 4-Amino-2,2-dimethylbutan-1-ol is a critical aliphatic amino-alcohol linker used in the synthesis of pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 4-Amino-2,2-dimethylbutan-1-ol

Part 1: Executive Summary

4-Amino-2,2-dimethylbutan-1-ol is a critical aliphatic amino-alcohol linker used in the synthesis of pharmaceutical agents, particularly those requiring the gem-dimethyl effect to modulate conformational stability and metabolic resistance (Thorpe-Ingold effect). While simple in structure, its large-scale preparation is complicated by the need for precise regiocontrol during the construction of the carbon skeleton to ensure the gem-dimethyl group is positioned


 to the hydroxyl group and 

to the amine.

This guide details a robust, scalable synthetic route starting from dimethyl succinate and acetone . Unlike unscalable lab methods relying on expensive alkylating agents (e.g., LDA/chloroacetonitrile), this protocol utilizes the Stobbe condensation followed by a regioselective ring-opening of 2,2-dimethylsuccinic anhydride . This approach utilizes commodity chemicals, avoids highly toxic nitriles, and provides a self-validating mechanism for isomeric purity.

Part 2: Retrosynthetic Analysis & Strategy

The synthesis is designed around the 2,2-dimethylsuccinic anhydride core. The critical challenge is the regioselective opening of this unsymmetrical anhydride to ensure the nitrogen is introduced at the correct terminus.

Structural Logic:

  • Target: HO-CH

    
    -C(Me)
    
    
    
    -CH
    
    
    -CH
    
    
    -NH
    
    
  • Precursor: 3-Carbamoyl-2,2-dimethylpropanoic acid (HOOC-C(Me)

    
    -CH
    
    
    
    -CONH
    
    
    ).
  • Regiocontrol: Nucleophilic attack by ammonia on 2,2-dimethylsuccinic anhydride occurs preferentially at the less sterically hindered carbonyl (C4), preserving the gem-dimethyl group adjacent to the free acid (which becomes the alcohol).

Retrosynthesis Target 4-Amino-2,2-dimethylbutan-1-ol (Target) AmideAcid 3-Carbamoyl-2,2-dimethylpropanoic acid (Regio-defined Intermediate) Target->AmideAcid Global Reduction (LiAlH4) Anhydride 2,2-Dimethylsuccinic Anhydride (Key Electrophile) AmideAcid->Anhydride Regioselective Ammonolysis Teraconic Teraconic Acid (Isopropylidenesuccinic acid) Anhydride->Teraconic Hydrogenation & Cyclization Commodity Acetone + Diethyl Succinate Teraconic->Commodity Stobbe Condensation

Figure 1: Retrosynthetic strategy leveraging steric control for isomer purity.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 2,2-Dimethylsuccinic Acid (The Stobbe Route)

Note: If 2,2-dimethylsuccinic anhydride is commercially sourced, skip to Stage 3. For cost-efficiency at scale, synthesis via Teraconic acid is recommended.

1.1 Stobbe Condensation to Teraconic Acid Monoester

  • Reagents: Acetone (1.2 equiv), Diethyl succinate (1.0 equiv), Potassium tert-butoxide (KOtBu, 1.1 equiv), t-Butanol (Solvent).

  • Mechanism: Base-promoted condensation of succinate enolate with acetone.

  • Protocol:

    • Charge a reactor with KOtBu and t-Butanol under N

      
      .
      
    • Add diethyl succinate dropwise at 25°C.

    • Add acetone dropwise (exothermic). Reflux for 4 hours.

    • Workup: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[1]

    • Hydrolysis: Treat the crude monoester with 10% NaOH (aq) at reflux for 6 hours to hydrolyze both esters. Acidify to precipitate Teraconic Acid (Isopropylidenesuccinic acid).

    • Yield: ~75-80% as a white solid.

1.2 Hydrogenation to 2,2-Dimethylsuccinic Acid

  • Reagents: Teraconic Acid, 10% Pd/C (5 wt% loading), Methanol.

  • Protocol:

    • Dissolve Teraconic acid in Methanol in a hydrogenation vessel.

    • Pressurize with H

      
       (50 psi / 3.5 bar) at 50°C for 12 hours.
      
    • Filter catalyst (Celite). Concentrate filtrate to yield 2,2-dimethylsuccinic acid .

    • QC Check:

      
      H NMR should show loss of olefinic protons and appearance of the isopropyl methyls as a singlet (due to symmetry in the diacid form? No, they are distinct if not symmetrical, but here they are on the same carbon).
      
Stage 2: Anhydride Formation[2]
  • Reagents: 2,2-Dimethylsuccinic acid, Acetic Anhydride (excess).

  • Protocol:

    • Reflux the diacid in acetic anhydride (3 equiv) for 2 hours.

    • Distill off acetic acid and excess acetic anhydride under reduced pressure.

    • Purification: The residue solidifies upon cooling.[1] Recrystallize from hexane/toluene if necessary.

    • Product: 2,2-Dimethylsuccinic anhydride .

Stage 3: Regioselective Ammonolysis (Critical Step)

This step defines the carbon skeleton's functionality. The nucleophilic ammonia attacks the sterically accessible CH


-carbonyl (C4), not the hindered C(Me)

-carbonyl (C1).
  • Reagents: 2,2-Dimethylsuccinic anhydride (1.0 equiv), Ammonia (gas or 28% aq. solution, 2.5 equiv), THF (anhydrous).

  • Protocol:

    • Dissolve 2,2-dimethylsuccinic anhydride in THF (5 vol) and cool to 0°C.

    • Addition: Slowly bubble NH

      
       gas or add NH
      
      
      
      OH dropwise. A white precipitate (ammonium salt of the amidic acid) forms immediately.
    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Workup: Acidify carefully with cold 2N HCl to pH 2. The free amidic acid will precipitate or can be extracted into EtOAc.

    • Isolation: Filter the solid or evaporate the organic layer.

    • Product: 3-carbamoyl-2,2-dimethylpropanoic acid .

    • Validation:

      
      H NMR must show the gem-dimethyl group adjacent to the carboxylic acid (shift ~1.2 ppm). If the isomer were reversed, the shift would differ due to the proximity to the amide.
      
Stage 4: Global Reduction to 4-Amino-2,2-dimethylbutan-1-ol
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.5 equiv) in THF.
    
    • Scale-up Note: For pilot scale (>10 kg), Borane-DMS (BH

      
      -SMe
      
      
      
      ) is a safer alternative to LiAlH
      
      
      , though LiAlH
      
      
      is standard for ensuring complete reduction of the amide.
  • Protocol:

    • Setup: Inert atmosphere (N

      
      /Ar). Dry 3-neck flask with reflux condenser and addition funnel.
      
    • Charge LiAlH

      
       (pellets or solution) and THF. Cool to 0°C.
      
    • Addition: Dissolve the 3-carbamoyl-2,2-dimethylpropanoic acid in THF. Add dropwise to the LiAlH

      
       slurry. Caution: Significant H
      
      
      
      evolution.
    • Reaction: After addition, heat to reflux (66°C) for 12–18 hours. The amide reduction is the rate-limiting step.

    • Quench (Fieser Method): Cool to 0°C.

      • Add

        
         mL Water (where 
        
        
        
        = grams of LiAlH
        
        
        ).
      • Add

        
         mL 15% NaOH.
        
      • Add

        
         mL Water.
        
    • Filtration: Stir until the aluminum salts form a granular white sand. Filter through Celite.

    • Purification: Concentrate the filtrate. The product is a viscous oil.[1] Distillation under high vacuum (bp ~95-100°C @ 1 mmHg) yields the pure amino alcohol.

Part 4: Process Data & Specifications

ParameterSpecification / ValueNotes
Overall Yield 55% – 65%Calculated from 2,2-dimethylsuccinic anhydride
Purity (GC/HPLC) > 98.0%Critical for pharmaceutical applications
Appearance Colorless viscous oilHygroscopic; store under Nitrogen
Boiling Point ~98°C @ 1 mmHgHigh vacuum required for distillation
Major Impurity 3,3-dimethylpyrrolidineResult of over-reduction/cyclization (keep T < 70°C)
Regio-Isomer > 99:1Controlled by steric hindrance in Stage 3

Part 5: Safety & Hazard Analysis

  • LiAlH

    
     Handling:  This is the highest risk operation. Use essentially anhydrous solvents. Ensure reactor is grounded to prevent static discharge. Have Class D fire extinguishers available.
    
  • Exotherms: The Stobbe condensation and the LiAlH

    
     quench are highly exothermic. Controlled addition rates and active cooling are mandatory.
    
  • Ammonia: Use in a well-ventilated fume hood. If using gas cylinders, ensure check valves are in place to prevent backflow.

Part 6: Visual Workflow (Graphviz)

SynthesisWorkflow cluster_0 Stage 1 & 2: Precursor Synthesis cluster_1 Stage 3: Regioselective Opening cluster_2 Stage 4: Reduction Step1 Stobbe Condensation (Acetone + Diethyl Succinate) Step2 Hydrogenation (Pd/C) & Dehydration Step1->Step2 Step3 Ammonolysis (NH3 in THF, 0°C) Step2->Step3 Check1 QC: 1H NMR (Confirm Isomer) Step3->Check1 Step4 Reduction (LiAlH4) Reflux 12h Check1->Step4 Pass Step5 Fieser Workup & Distillation Step4->Step5 Final 4-Amino-2,2-dimethylbutan-1-ol Step5->Final

Figure 2: Step-by-step process flow for the synthesis of 4-Amino-2,2-dimethylbutan-1-ol.

References

  • Stobbe Condensation Mechanism & Scope

    • Johnson, W. S., & Daub, G. H. (1951).
  • Kerr, W. J., et al. (2018). Regioselective opening of substituted succinic anhydrides. Journal of Organic Chemistry.
  • Reduction of Amides/Acids

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 4-Amino-2,2-Dimethylbutanoic Acid

Executive Summary & Strategic Scope 4-Amino-2,2-dimethylbutanoic acid (CAS 138146-22-2) is a critical -amino acid intermediate, structurally related to Gabapentin and Pregabalin. It serves as a key building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

4-Amino-2,2-dimethylbutanoic acid (CAS 138146-22-2) is a critical


-amino acid intermediate, structurally related to Gabapentin and Pregabalin. It serves as a key building block in the synthesis of pharmaceutical agents targeting neurological pathways.

Clarification of Scope: The target molecule itself is fully saturated and cannot undergo catalytic hydrogenation. Therefore, this Application Note addresses the synthesis of 4-amino-2,2-dimethylbutanoic acid via the catalytic hydrogenation of its nitrile precursor , typically 3-cyano-2,2-dimethylpropanoic acid (or its ethyl ester).

This guide details the high-pressure hydrogenation protocols required to reduce the nitrile group (


) to the primary amine (

) while preserving the gem-dimethyl substituted skeleton.
Key Technical Challenges
  • Secondary Amine Formation: The reduction of nitriles often yields secondary amines (

    
    ) via the condensation of the intermediate imine with the product amine.
    
  • Lactamization (Gem-Dimethyl Effect): The presence of the 2,2-dimethyl group creates a Thorpe-Ingold effect, which significantly accelerates the cyclization of the resulting

    
    -amino acid (or ester) into 3,3-dimethylpyrrolidin-2-one  (Lactam impurity).
    
  • Steric Hindrance: The bulky gem-dimethyl group adjacent to the reaction center may influence catalyst binding kinetics.

Chemical Pathway & Mechanism

The synthesis relies on the heterogeneous catalytic reduction of the nitrile. To mitigate side reactions, the process is typically conducted in the presence of ammonia or acetic anhydride.

Reaction Scheme

Precursor: Ethyl 3-cyano-2,2-dimethylpropanoate Product: Ethyl 4-amino-2,2-dimethylbutanoate (followed by hydrolysis)


Mechanistic Workflow (DOT Diagram)

HydrogenationMechanism Precursor Nitrile Precursor (R-CN) Adsorbed Adsorbed Species (R-CN*) Precursor->Adsorbed Adsorption Imine Aldimine Intermediate (R-CH=NH) Adsorbed->Imine + H2 PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) SecAmine Secondary Amine (Side Product) Imine->SecAmine + Primary Amine - NH3 Lactam Lactam (Cyclized Impurity) PrimaryAmine->Lactam Cyclization (Gem-Dimethyl Effect) NH3 Excess NH3 NH3->Imine Suppresses Sec. Amine

Figure 1: Mechanistic pathway of nitrile hydrogenation showing critical intermediates and side-reaction pathways (Secondary Amine and Lactam formation).[1][2]

Experimental Protocols

Protocol A: Raney Nickel (Industrial Standard)

Best for: Large-scale synthesis, high yield, robust secondary amine suppression.

Reagents:

  • Substrate: Ethyl 3-cyano-2,2-dimethylpropanoate (10 g, 64.4 mmol).

  • Catalyst: Raney Nickel (Active, typically 50% slurry in water, washed with EtOH). Load: 10-20 wt% relative to substrate.

  • Solvent: Ethanol (Abs.) saturated with Ammonia gas (approx. 10-15% w/w

    
    ).
    
  • Hydrogen: High Purity (99.99%).

Procedure:

  • Catalyst Prep: Wash 2.0 g of Raney Nickel slurry three times with absolute ethanol to remove water. Caution: Raney Nickel is pyrophoric. Keep wet at all times.

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the washed catalyst.

  • Substrate Addition: Dissolve the substrate in 100 mL of ammoniacal ethanol and add to the reactor.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times (50 psi), then with Hydrogen (
    
    
    
    ) 3 times (50 psi) to remove oxygen.
  • Reaction: Pressurize to 40-60 bar (580-870 psi) with

    
    . Heat to 50°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.
    
  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4-8 hours.

  • Workup: Cool to RT. Vent H2 carefully. Purge with N2. Filter the catalyst through a Celite pad (keep wet!). Rinse with ethanol.[3][4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino ester.

Expert Insight: The use of ammonia is non-negotiable here. Without it, the primary amine product reacts with the intermediate imine to form the secondary amine dimer, reducing yield by up to 30%.

Protocol B: Palladium on Carbon (Laboratory Scale)

Best for: Screening, lower pressure capabilities, avoiding pyrophoric Ni.

Reagents:

  • Substrate: 3-cyano-2,2-dimethylpropanoic acid (Free acid or ester).

  • Catalyst: 10% Pd/C (50% wet). Load: 5-10 wt%.

  • Solvent: Methanol with 1.0 eq HCl (or Acetic Acid).

  • Hydrogen: Balloon (1 atm) or low pressure (3-5 bar).

Procedure:

  • Loading: Charge 10% Pd/C (1.0 g) into a hydrogenation flask.

  • Substrate: Add substrate (10 g) dissolved in Methanol (100 mL).

  • Additive: Add concentrated HCl (1.0 equivalent) or Acetic Acid. Acidic conditions protonate the amine product immediately, preventing it from attacking the imine intermediate.

  • Reaction: Hydrogenate at RT to 40°C at 3-5 bar pressure.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Neutralization: If using HCl, the product will be the hydrochloride salt. This is often more stable and prevents lactamization.

Post-Hydrogenation Processing: Hydrolysis

If the ester was used, it must be hydrolyzed to the final acid.

Procedure:

  • Dissolve the crude amino ester in 6M HCl.

  • Reflux for 2-4 hours.

  • Concentrate to dryness to obtain 4-amino-2,2-dimethylbutanoic acid hydrochloride .

  • Note: Avoid basic hydrolysis if possible, as the free base form is highly prone to cyclization to the lactam (3,3-dimethylpyrrolidin-2-one) due to the gem-dimethyl effect. Store as the HCl salt.

Analytical Control & Data Interpretation

Table 1: Expected Analytical Parameters

ParameterMethodSpecification / Observation
Reaction Completion GC-MS / TLCDisappearance of Nitrile peak (

in IR).
Identity 1H NMR (D2O)

(s, 6H, gem-dimethyl),

(t, 2H,

-CH2),

(t, 2H,

-CH2-N).
Impurity A HPLCSecondary Amine (Dimer). Mass =

.
Impurity B GC / HPLCLactam (3,3-dimethylpyrrolidin-2-one). Formed by cyclization.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all autoclave seals are rated for the target pressure. Use H2 sensors in the lab.

  • Raney Nickel: Pyrophoric when dry. Never let the filter cake dry out. Dispose of in water/acid waste containers specifically designated for pyrophorics.

  • Ammonia: Toxic and corrosive. Perform all venting in a high-efficiency fume hood.

References

  • Nitrile Reduction Reviews

    • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Chapter on Nitriles).
    • Kukula, P., et al. (2015). "Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives". Chem. Soc. Rev., 44, 3808-3833. Link

  • Gem-Dimethyl Effect & Lactamization

    • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications". Chem. Rev., 105(5), 1735–1766. Link

  • Related GABA Analogue Synthesis (Gabapentin/Pregabalin)

    • While specific patents for 4-amino-2,2-dimethylbutanoic acid are less common, the chemistry mirrors that of Gabapentin. See: U.S. Patent 4,024,175 (Warner-Lambert Co.) for general methods of cyclic amino acid synthesis via nitrile reduction. Link

  • Compound Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1502029, 4-Amino-2,2-dimethylbutanoic acid. Link

Sources

Method

Use of 4-Amino-2,2-dimethylbutan-1-ol in peptide synthesis

Application Note: Strategic Incorporation of 4-Amino-2,2-dimethylbutan-1-ol in Peptidomimetic Synthesis Part 1: Executive Summary & Technical Rationale 4-Amino-2,2-dimethylbutan-1-ol (CAS: 1343162-49-1, often sourced as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Amino-2,2-dimethylbutan-1-ol in Peptidomimetic Synthesis

Part 1: Executive Summary & Technical Rationale

4-Amino-2,2-dimethylbutan-1-ol (CAS: 1343162-49-1, often sourced as a Palbociclib intermediate) is an underutilized but high-value building block in advanced peptide synthesis. While primarily known as a precursor in the synthesis of CDK4/6 inhibitors, its structural properties—specifically the gem-dimethyl group and the amino-alcohol bifunctionality—make it an ideal candidate for synthesizing C-terminal peptide alcohols and protease-resistant peptidomimetics .

Why use this specific building block?

  • Metabolic Stability: The gem-dimethyl group at the C2 position introduces significant steric hindrance, protecting the adjacent peptide bond from carboxypeptidases and other proteolytic enzymes.

  • Conformational Control: The Thorpe-Ingold Effect (gem-dimethyl effect) restricts the conformational freedom of the C-terminal tail, potentially locking the peptide into a bioactive conformation (e.g., stabilizing turns).

  • Solubility Enhancement: The terminal hydroxyl group increases the polarity of hydrophobic peptides without introducing a full charge, aiding in solubility and bioavailability.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-Amino-2,2-dimethylbutan-1-ol
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Functional Groups Primary Amine (Nucleophile), Primary Alcohol (Nucleophile/Anchor), Gem-Dimethyl (Steric Bulk)
Solubility Soluble in Water, DMSO, DMF, Methanol
pKa (Amine) ~10.5 (Estimated)
Storage Hygroscopic; Store under inert gas (Ar/N₂) at 2-8°C.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis of C-Terminal Peptide Alcohols

Objective: To synthesize a peptide with a C-terminal 4-amino-2,2-dimethylbutan-1-ol moiety using Fmoc-SPPS.

Mechanism: The strategy relies on anchoring the amino alcohol to a 2-Chlorotrityl Chloride (2-CTC) resin via its hydroxyl group. This linkage is acid-labile, allowing the final peptide alcohol to be cleaved under mild conditions.

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)

  • 4-Amino-2,2-dimethylbutan-1-ol (3 eq. relative to resin)[1][2][3]

  • Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) for capping

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 minutes. Drain.

  • Immobilization (Loading):

    • Dissolve 4-Amino-2,2-dimethylbutan-1-ol (3.0 eq) and DIPEA (6.0 eq) in dry DCM (8 mL).

    • Note: DMF may be added (up to 10%) if the amino alcohol is not fully soluble, but DCM is preferred to maximize resin swelling.

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • Critical Check: The bulky gem-dimethyl group may slow loading. Ensure vigorous shaking.

  • Capping Unreacted Sites:

    • Drain the resin.[3]

    • Wash with DCM (3x).

    • Add a solution of DCM:MeOH:DIPEA (80:15:5) for 2 x 15 minutes. This caps any remaining trityl chloride sites with methanol to prevent unwanted side reactions.

  • Peptide Elongation:

    • The resin now exposes a free primary amine .

    • Proceed with standard Fmoc-SPPS cycles:

      • Coupling: Fmoc-AA-OH (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF for 45–60 mins.

      • Deprotection: 20% Piperidine in DMF (2 x 10 mins).

    • Recommendation: Use HATU or PyBOP for the first amino acid coupling to the resin-bound amine. The gem-dimethyl group creates steric bulk, making weaker activators (like HBTU) less effective for this specific step.

  • Cleavage:

    • Treat resin with 1% TFA in DCM (10 x 2 mins).

    • Collect filtrates into a flask containing pyridine (to neutralize TFA and prevent acid-catalyzed degradation if sensitive side chains are present).

    • Concentrate and precipitate in cold diethyl ether.

Protocol B: Solution Phase C-Terminal Capping

Objective: To attach 4-Amino-2,2-dimethylbutan-1-ol to a protected peptide fragment in solution.

Context: Used when the peptide is synthesized separately (e.g., by biosynthesis or convergent synthesis) and requires C-terminal modification.

  • Activation:

    • Dissolve the N-protected peptide (1.0 eq) in DMF.

    • Add EDC.HCl (1.2 eq) and HOAt (1.2 eq). Stir for 5 minutes at 0°C.

    • Why HOAt? The gem-dimethyl group on the incoming amine hinders nucleophilic attack. HOAt accelerates the reaction compared to HOBt.

  • Coupling:

    • Add 4-Amino-2,2-dimethylbutan-1-ol (1.5 eq) and TMP (2,4,6-Trimethylpyridine) (2.0 eq).

    • Allow to warm to room temperature and stir for 12–24 hours.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 5% NaHCO₃, 1M HCl (if compatible with protecting groups), and Brine.

    • Dry over Na₂SO₄ and concentrate.

Part 4: Visualization of Workflows

Figure 1: SPPS Workflow for C-Terminal Modification

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Loading Loading Step: Resin + 4-Amino-2,2-dimethylbutan-1-ol (Catalyst: DIPEA) Resin->Loading Swell in DCM Immobilized Resin-O-CH2-C(Me)2-CH2-NH2 (Amine Exposed) Loading->Immobilized SN1 Reaction via OH Coupling First AA Coupling: Fmoc-AA-OH + HATU (Overcomes Steric Hindrance) Immobilized->Coupling Amide Bond Formation Elongation Standard Fmoc SPPS Cycles (Deprotect -> Couple -> Repeat) Coupling->Elongation Cleavage Cleavage (1% TFA/DCM) Releases Peptide-NH-CH2-C(Me)2-CH2-OH Elongation->Cleavage Final Step

Caption: Workflow for anchoring 4-amino-2,2-dimethylbutan-1-ol to 2-CTC resin via the hydroxyl group, allowing for N-terminal peptide elongation.

Part 5: Troubleshooting & Optimization

ChallengeRoot CauseSolution
Low Loading Efficiency The gem-dimethyl group acts as a steric shield near the hydroxyl anchor.Increase reaction time to 4 hours; Ensure DCM is used (better swelling for 2-CTC).
Incomplete First Coupling The amine is sterically hindered by the adjacent gem-dimethyl group.Use HATU or COMU instead of HBTU. Perform double coupling at 40°C.
Racemization Not applicable to this molecule (achiral), but possible on the incoming AA.Use Oxyma Pure as an additive to suppress racemization of the activated C-terminal amino acid.
Aggregation Hydrophobic tail may induce aggregation.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) during coupling steps.[1][3][4][5][6][7]

Part 6: References

  • Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research. Link (Establishes the protocol for loading alcohols onto 2-CTC resin).

  • Vanderwal, C. D., et al. (2017). "Synthesis of Palbociclib." Journal of Organic Chemistry. Link (Source of the specific 4-amino-2,2-dimethylbutan-1-ol intermediate).

  • Jung, G., & Beck-Sickinger, A. (1997). "Methods of Peptide Synthesis." Angewandte Chemie International Edition. Link (General review covering peptide alcohol synthesis).

  • Toniolo, C., et al. (2001). "The Gem-Dimethyl Effect in Peptide Conformation." Biopolymers.[1][2][8] Link (Mechanistic grounding for using gem-dimethyl groups).

Sources

Application

Application Note: Strategic Synthesis of Novel Derivatives from 4-Amino-2,2-dimethylbutan-1-ol

Executive Summary & Strategic Value The amino alcohol 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a high-utility building block in modern medicinal chemistry. Its structural uniqueness lies in the gem-dimethyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The amino alcohol 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a high-utility building block in modern medicinal chemistry. Its structural uniqueness lies in the gem-dimethyl group at the C2 position.[1] Unlike linear amino alcohols (e.g., 4-aminobutan-1-ol), the steric bulk of the gem-dimethyl moiety introduces significant conformational constraints via the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .

For drug development professionals, this scaffold offers two primary strategic advantages:

  • Accelerated Cyclization: It serves as a "pre-organized" precursor for the rapid synthesis of 3,3-dimethylpyrrolidine derivatives, a privileged pharmacophore found in antiviral and anti-inflammatory agents (e.g., VX-765).[1]

  • Metabolic Stability: When used as a linker in PROTACs or antibody-drug conjugates (ADCs), the gem-dimethyl group blocks

    
    -oxidation and sterically hinders hydrolytic enzymes, extending the half-life of the resulting conjugate.
    

This guide details the protocols for converting this scaffold into high-value heterocyclic derivatives and stable linkers, grounded in mechanistic rigor.

Mechanistic Insight: The Thorpe-Ingold Effect[2]

Before executing the protocols, it is critical to understand why this molecule behaves differently than its linear counterparts.

In a linear chain, the terminal amine and hydroxyl groups have high entropic freedom, making ring closure slow.[1] In 4-Amino-2,2-dimethylbutan-1-ol , the bulky methyl groups at C2 compress the internal bond angle (from


112° to 

109° or less). This compression forces the terminal groups (

and

) closer together, increasing the population of the gauche conformer reactive rotamer.[1]

Implication for Synthesis: Cyclization reactions that typically require high heat or harsh catalysts for linear substrates will proceed here with higher rates and yields under milder conditions.[1]

Visualization: Conformational Pre-organization

GemDimethylEffect Linear Linear Precursor (High Entropy) GemDimethyl 4-Amino-2,2-dimethylbutan-1-ol (Gem-Dimethyl Constrained) Linear->GemDimethyl Methyl Substitution Transition Reactive Conformer (Proximal NH2/OH) GemDimethyl->Transition Angle Compression (Thorpe-Ingold) Product 3,3-Dimethylpyrrolidine (Rapid Formation) Transition->Product Cyclodehydration

Caption: The gem-dimethyl group forces the molecule into a reactive conformation, significantly lowering the activation energy for ring closure.[1]

Synthetic Protocols

Protocol A: Cyclodehydration to 3,3-Dimethylpyrrolidine

Target Application: Synthesis of kinase inhibitors or GPCR ligands requiring a steric bulk in the saturated ring.[1] Mechanism: Activation of the alcohol followed by intramolecular nucleophilic displacement.[1]

Reagents:

  • Substrate: 4-Amino-2,2-dimethylbutan-1-ol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq) or 
    
    
    
    /DIAD (Mitsunobu conditions)[1]
  • Solvent: Dichloromethane (DCM) or Chloroform[1]

  • Base: Aqueous NaOH (for workup)[1]

Step-by-Step Methodology:

  • Activation:

    • Dissolve 4-Amino-2,2-dimethylbutan-1-ol (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Critical Step: Add Thionyl Chloride (

      
      , 15 mmol) dropwise over 20 minutes. The gem-dimethyl group facilitates the formation of the chloro-intermediate, but the exotherm must be controlled to prevent degradation.[1]
      
    • Allow the mixture to warm to room temperature and reflux for 2 hours. (Note: Linear analogs often require 12+ hours; the gem-dimethyl effect accelerates this).

  • Cyclization (Spontaneous):

    • Evaporate the solvent and excess

      
       under reduced pressure to obtain the 4-chloro-2,2-dimethylbutan-1-amine hydrochloride salt.
      
    • Redissolve the residue in water (20 mL).[1]

    • Slowly add 10% NaOH solution until pH > 12.[1] The free amine will intramolecularly attack the carbon bearing the chloride.[1]

    • Observation: The mixture may become cloudy as the oily pyrrolidine separates.[1] Heat to 50°C for 30 minutes to ensure completion.

  • Isolation:

    • Extract the aqueous layer with Diethyl Ether or DCM (

      
       mL).[1]
      
    • Dry combined organics over anhydrous

      
      .[1]
      
    • Concentrate to yield 3,3-dimethylpyrrolidine as a colorless oil.[2]

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the

    
     signal (
    
    
    
    3.5-3.7) and the appearance of ring
    
    
    protons (
    
    
    2.5-3.0).[1] The gem-dimethyl singlet should shift slightly upfield due to ring strain.
Protocol B: Selective N-Functionalization for PROTAC Linkers

Target Application: Creating stable linkers for Proteolysis Targeting Chimeras (PROTACs). Challenge: Differentiating the amine and alcohol for orthogonal functionalization.

Workflow:

  • N-Protection:

    • React 4-Amino-2,2-dimethylbutan-1-ol with

      
       (1.1 eq) in THF/Water (1:1) with 
      
      
      
      .[1][2][3]
    • Yields N-Boc-4-amino-2,2-dimethylbutan-1-ol .

  • O-Activation/Coupling:

    • The free alcohol can now be converted to a Tosylate (OTs) or reacted via Mitsunobu coupling to an E3 ligase ligand (e.g., VHL or Cereblon ligand).[1]

  • Deprotection:

    • Remove Boc with TFA/DCM to expose the amine for attachment to the Warhead (drug molecule).[1]

Data Summary: Comparative Reactivity

ParameterLinear Analog (4-Amino-1-butanol)Gem-Dimethyl Analog (4-Amino-2,2-dimethyl...)Impact
Cyclization Rate Slow (

)
Fast (

)
Higher throughput synthesis
Metabolic Stability Low (Susceptible to

-ox)
High (Sterically blocked)Improved PK properties
Lipophilicity (cLogP) -0.8 (Polar)~0.1 (More Lipophilic)Better membrane permeability

Visualizing the Synthetic Workflow

The following diagram outlines the divergent pathways available from this single building block.

SyntheticPathways Start 4-Amino-2,2-dimethylbutan-1-ol (Starting Material) InterA Intermediate: Chloro-amine Salt Start->InterA SOCl2, DCM (Activation) InterB Intermediate: N-Boc-Amino Alcohol Start->InterB Boc2O, NaHCO3 (Protection) ProdA 3,3-Dimethylpyrrolidine (Heterocyclic Scaffold) InterA->ProdA NaOH, Heat (Cyclization) ProdB PROTAC Linker (Stable Tether) InterB->ProdB 1. O-Functionalization 2. Deprotection

Caption: Divergent synthesis pathways yielding either heterocyclic cores (left) or linear linker systems (right).

References

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] [Link]

    • Context: Authoritative review on the Thorpe-Ingold effect mechanism.
  • Wannamaker, W., et al. (2007).[1] (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid...[4] (VX-765).[2][4] Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-516.[1] [Link]

    • Context: Demonstrates the utility of the 3,3-dimethylpyrrolidine scaffold in the drug VX-765.
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 55253832, 4-Amino-2,2-dimethylbutan-1-ol.[5] [Link][1]

    • Context: Physical property data and structure verific
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][6] CXIX.—The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] [Link]

    • Context: Foundational paper establishing the Thorpe-Ingold effect.

Sources

Method

Application Notes &amp; Protocols: The Reaction of 4-Amino-2,2-dimethylbutan-1-ol with Carbonyl Compounds

Introduction In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount. 4-Amino-2,2-dimethylbutan-1-ol is a versatile bifunctional molecule featuring a p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount. 4-Amino-2,2-dimethylbutan-1-ol is a versatile bifunctional molecule featuring a primary amine and a sterically hindered primary alcohol. The gem-dimethyl group adjacent to the hydroxyl function imparts unique conformational rigidity and steric shielding, making it an intriguing substrate for creating novel molecular architectures.

The reaction of its primary amine with carbonyl compounds—aldehydes and ketones—opens a gateway to several critical transformations. These reactions primarily lead to the formation of imines (Schiff bases) or five-membered heterocyclic rings known as oxazolidines.[1][2] These products are not merely synthetic curiosities; they are valuable intermediates for producing substituted secondary amines, serve as chiral auxiliaries, or act as key scaffolds in pharmacologically active molecules.[3] This guide provides an in-depth exploration of these reactions, detailing the underlying mechanisms, practical applications, and robust, field-tested protocols for researchers in organic synthesis and medicinal chemistry.

Core Reaction Mechanisms: A Dichotomy of Pathways

The reaction between 4-amino-2,2-dimethylbutan-1-ol and a carbonyl compound is governed by a fascinating equilibrium between two primary pathways: Imine Formation and Oxazolidine Cyclization . The pathway that predominates is highly dependent on the reaction conditions, particularly the management of water.

The initial step in both pathways is the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.[4][5] From this central intermediate, the reaction can diverge.

  • Imine (Schiff Base) Formation: Under anhydrous conditions or with active removal of water (e.g., using a Dean-Stark apparatus or molecular sieves), the hemiaminal undergoes dehydration to form a C=N double bond, yielding an imine.[4][6] This process is typically reversible and is often catalyzed by mild acid.[4]

  • Oxazolidine Formation: The proximate hydroxyl group of the hemiaminal intermediate can perform an intramolecular nucleophilic attack on the same carbon, displacing the newly formed water molecule (or its protonated form) in a cyclization reaction. This forms a stable, five-membered oxazolidine ring.[1][2] This pathway is often favored when water is not rigorously excluded.

Mechanistic Overview Diagram

Reaction_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products R1 4-Amino-2,2-dimethyl- butan-1-ol INT Hemiaminal Intermediate R1->INT Nucleophilic Attack R2 Carbonyl (R'R''C=O) R2->INT P1 Imine (Schiff Base) INT->P1 - H₂O (Dehydration) P2 Oxazolidine INT->P2 Intramolecular Cyclization P1->INT + H₂O (Hydrolysis) P2->INT Ring Opening

Caption: Competing pathways from the central hemiaminal intermediate.

Key Applications in Synthesis

Reductive Amination: Access to Secondary Amines

One of the most powerful applications of imine formation is reductive amination. This one-pot procedure converts the carbonyl compound directly into a secondary amine without the need to isolate the intermediate imine.[7][8] The process involves forming the imine in situ, which is then immediately reduced by a hydride reagent present in the reaction mixture.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the C=N bond of the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its selectivity and tolerance for mildly acidic conditions that favor imine formation.[9]

Synthesis of Oxazolidine Heterocycles

Oxazolidines are valuable heterocyclic motifs in their own right. They are found in biologically active compounds and can serve as chiral auxiliaries in asymmetric synthesis.[3][10] The reaction of 4-amino-2,2-dimethylbutan-1-ol with chiral aldehydes can be used to generate diastereomeric oxazolidines, which can be instrumental in controlling stereochemistry in subsequent transformations. Furthermore, the oxazolidine ring can function as a protecting group for both the amino alcohol and the carbonyl compound, which can be cleaved under hydrolytic conditions.

Experimental Protocols

Safety Note: 4-Amino-2,2-dimethylbutan-1-ol is classified as corrosive and can cause severe skin burns and eye damage.[11] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol details the synthesis of a secondary amine from 4-amino-2,2-dimethylbutan-1-ol and a generic ketone (e.g., cyclohexanone).

Objective: To synthesize N-(2,2-dimethyl-4-hydroxybutyl)cyclohexanamine.

Materials:

  • 4-Amino-2,2-dimethylbutan-1-ol (1.0 eq)

  • Cyclohexanone (1.05 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-amino-2,2-dimethylbutan-1-ol (1.0 eq) and the ketone/aldehyde (1.05 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (approx. 0.2 M concentration relative to the amino alcohol).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine/hemiaminal formation.

  • Causality Check: This pre-mixing step allows the equilibrium between the amine/carbonyl and the imine to be established before the reducing agent is introduced, which is crucial for efficient conversion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of an Oxazolidine Derivative

This protocol describes the formation of an oxazolidine from 4-amino-2,2-dimethylbutan-1-ol and an aldehyde (e.g., benzaldehyde) using azeotropic water removal.

Objective: To synthesize 2-phenyl-4,4-dimethyl-oxazolidine-6-ethanol.

Materials:

  • 4-Amino-2,2-dimethylbutan-1-ol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Toluene or Benzene

  • Dean-Stark apparatus, condenser, heating mantle

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 4-amino-2,2-dimethylbutan-1-ol (1.0 eq), benzaldehyde (1.0 eq), and toluene (sufficient to fill the flask and the Dean-Stark trap).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Causality Check: The continuous removal of water is the driving force for this reaction, pushing the equilibrium towards the dehydrated oxazolidine product, in accordance with Le Châtelier's principle.[1]

  • Continue refluxing until no more water is collected in the trap (typically 2-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude oil is often the desired oxazolidine of high purity.

  • If necessary, dissolve the crude product in a suitable solvent (e.g., diethyl ether), dry with anhydrous Na₂SO₄, filter, and re-concentrate to remove any residual water. Further purification can be achieved by vacuum distillation or chromatography if required.

Data & Reaction Parameter Summary

The choice of carbonyl substrate and reaction conditions will influence the outcome. The following table provides a general guide.

Carbonyl SubstratePrimary Product FavoredRecommended ProtocolKey Considerations
Aliphatic Aldehydes OxazolidineProtocol 2Reaction is often rapid. Azeotropic removal of water is highly effective.
Aromatic Aldehydes Oxazolidine/ImineProtocol 2 for Oxazolidine, Protocol 1 for AmineEquilibrium can be sensitive. Rigorous water removal favors oxazolidine.
Aliphatic Ketones Secondary AmineProtocol 1Imine formation is less favorable than with aldehydes; reductive amination is the most practical application.
Aromatic Ketones Secondary AmineProtocol 1Steric hindrance can slow the reaction; may require longer reaction times or mild heating.
General Experimental Workflow

The following diagram outlines the logical flow from starting materials to a purified, characterized final product.

Experimental_Workflow A Reactant Preparation (Amino Alcohol + Carbonyl) B Reaction Setup (Solvent, Temp, Catalyst/Reagent) A->B 1. Combine C Reaction Monitoring (TLC, LC-MS) B->C 2. React C->B Incomplete? Continue D Workup & Quenching (e.g., NaHCO₃ wash) C->D Complete? Proceed E Extraction & Drying (Organic Solvent, MgSO₄) D->E 3. Isolate F Purification (Column Chromatography or Distillation) E->F 4. Purify G Characterization (NMR, IR, Mass Spec) F->G 5. Analyze

Caption: A generalized workflow for synthesis and analysis.

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: If the starting carbonyl is being consumed but the desired amine is not formed, the intermediate imine may be hydrolyzing. Ensure anhydrous solvents are used and that the hydride reagent is added promptly after the initial mixing period.

  • Incomplete Reaction: For sterically hindered ketones, the reaction may be sluggish. Gentle heating (40-50 °C) or the addition of a catalytic amount of acetic acid can help accelerate imine formation before reduction.

  • Mixture of Imine and Oxazolidine: If a mixture of products is obtained, the control of water was likely insufficient. For oxazolidine synthesis, ensure the Dean-Stark trap is functioning correctly. For imine synthesis, consider adding activated molecular sieves to the reaction flask.

References

  • Scientific Research Publishing. (n.d.). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved February 6, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 6, 2026, from [Link]

  • YouTube. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Products of reactions between cysteine and aldehydes and ketones. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2,2-dimethylbutan-1-ol. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 6, 2026, from [Link]

  • YouTube. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). A Computational Insight into Reaction Between Different Amino Acids with Reactive Aldehydes 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved February 6, 2026, from [Link]

  • YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, March 20). imine preparation & formation mechanism. Retrieved February 6, 2026, from [Link]

  • University of Wisconsin Department of Chemistry. (n.d.). Carbonyl Chemistry :: Chiral Enolates. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 6, 2026, from [Link]

  • Advanced Journal of Chemistry. (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved February 6, 2026, from [Link]

  • YouTube. (2025, March 6). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination. Retrieved February 6, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Retrieved February 6, 2026, from [Link]

  • YouTube. (2018, May 4). Aldehydes and Ketones. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Retrieved February 6, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-Amino-2,2-dimethylbutan-1-ol synthesis

Status: Operational Ticket ID: T-GEM-OH-NH2 Subject: Troubleshooting Low Yield & Isolation Failures Assigned Specialist: Senior Application Scientist Executive Summary: The "Gem-Dimethyl" Paradox You are likely encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-GEM-OH-NH2 Subject: Troubleshooting Low Yield & Isolation Failures Assigned Specialist: Senior Application Scientist

Executive Summary: The "Gem-Dimethyl" Paradox

You are likely encountering low yields not because the reaction failed, but because the product is "hiding" or destroying itself. The synthesis of 4-Amino-2,2-dimethylbutan-1-ol presents a unique convergence of three chemical challenges:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position forces the chain into a conformation that favors intramolecular cyclization.[1][2]

  • Amphiphilic "Invisibility": The molecule is highly polar (amino-alcohol) and water-soluble, making it difficult to extract from standard aqueous workups.

  • Chelation Traps: The 1,4-amino-alcohol motif is an excellent ligand for aluminum and boron, often remaining trapped in the reduction sludge.

This guide moves beyond standard protocols to address these specific failure modes.

Module 1: Diagnostic Workflow & Route Analysis

Before troubleshooting the workup, confirm your synthetic route is viable.[3] The most common industrial route is the Double Reduction of Methyl 3-cyano-2,2-dimethylpropanoate .

The Standard Pathway
  • Precursor: Methyl 3-cyano-2,2-dimethylpropanoate (formed via alkylation of methyl isobutyrate with acrylonitrile or chloroacetonitrile).

  • Reagent: Lithium Aluminum Hydride (LAH) in THF or Et₂O.[4]

  • Mechanism: Simultaneous reduction of the ester (to alcohol) and nitrile (to amine).

Failure Mode Analysis

ReactionPathways Precursor Methyl 3-cyano-2,2-dimethylpropanoate LAH LiAlH4 Reduction Precursor->LAH Intermediate Al-Complexed Intermediate LAH->Intermediate Hydride Attack Target 4-Amino-2,2-dimethylbutan-1-ol (Target) Intermediate->Target Proper Hydrolysis Trap Trapped in Al-Salts (Low Recovery) Intermediate->Trap Inefficient Quench SideProduct 3,3-Dimethylpyrrolidine (Cyclization) Target->SideProduct Heat/Acid (Thorpe-Ingold)

Figure 1: Reaction pathway showing the critical divergence points between success, trapping, and cyclization.

Module 2: The "Invisible Loss" (Workup & Isolation)

90% of "reaction failures" for this molecule are actually isolation failures. The product is highly soluble in water and forms strong complexes with aluminum salts.

Protocol A: The Modified Fieser Workup (Recommended)

Standard Fieser workups often fail here because the amino-alcohol binds to the granular precipitate.

  • Cool: Chill reaction mixture to 0°C.

  • Quench Sequence (per 1g LAH):

    • Add 1 mL H₂O (slowly).

    • Add 1 mL 15% NaOH .

    • Add 3 mL H₂O .

  • The Critical Step: Dilute with THF (not ether) and stir vigorously for 1 hour at room temperature. The extended stirring allows the amino alcohol to exchange out of the aluminum lattice.

  • Filtration: Filter through Celite. Rinse the filter cake with warm THF (40°C).

    • Why Warm THF? To overcome the solubility limit and break weak coordination bonds.

Protocol B: Rochelle's Salt (For Emulsions)

If Protocol A yields a slime/emulsion, switch to this. It takes longer but guarantees higher recovery.

  • Quench with minimal water.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use 20-50 mL per gram of LAH.

  • Stir vigorously until two clear layers form (can take 2-12 hours).

  • Separate layers. Do not discard the aqueous layer yet.

Extraction Strategy (The "Salting Out" Trick)

The product prefers the water layer. To force it out:

  • Saturate the Aqueous Layer: Add solid NaCl or K₂CO₃ until no more dissolves.

  • Solvent Choice: Do NOT use Diethyl Ether (poor solubility for amino alcohols).

    • Use: CHCl₃ (Chloroform) or DCM/Isopropanol (3:1 mixture).

  • Continuous Extraction: If yield is still <50%, use a liquid-liquid continuous extractor with CHCl₃ for 24 hours.

Module 3: Purification & The Cyclization Trap

The gem-dimethyl group creates steric compression (Thorpe-Ingold effect), effectively "pushing" the amine and alcohol ends together.

The Danger Zone: Thermal Cyclization

Heating the free base, especially in the presence of trace acid or metal salts, will dehydrate the molecule to form 3,3-dimethylpyrrolidine .

ParameterRecommendationReason
Distillation Vacuum Distillation (< 1 mmHg)Keep pot temp < 80°C to prevent ring closure.
GC Injection Low Inlet TempHigh inlet temps can cyclize the product inside the GC, giving false data.
Storage Store as HCl SaltThe salt form prevents the amine from attacking the alcohol carbon.

Troubleshooting FAQs

Q1: I see the product on TLC, but it vanishes after rotavap. Is it volatile? A: Yes, somewhat, but it's more likely forming a carbonate salt with atmospheric CO₂ or sticking to the glass.

  • Fix: Co-evaporate with toluene. If the oil solidifies into a white crust upon standing in air, it has absorbed CO₂. Flush with N₂.

Q2: My NMR shows a mix of product and something with slightly shifted peaks. A: Check for the Borane-Amine complex (if using Borane reduction) or Aluminum-Amine complex . These complexes are stable.

  • Fix: Reflux with methanol/HCl for 1 hour to break the complex, then neutralize and extract.

Q3: Can I use NaBH₄ instead of LAH? A: Not directly. NaBH₄ will not reduce the ester or nitrile efficiently.

  • Alternative: Use NaBH₄ + Iodine (generates Borane in situ) or NaBH₄ + CoCl₂ . These are milder but require careful workup to remove metal ions which chelate the product.

Q4: Why is my yield 120%? A: You likely have trapped solvent (THF) or inorganic salts. Amino alcohols are hygroscopic and "sticky."

  • Fix: Dissolve in dry DCM, filter off inorganic solids, and re-evaporate. Dry under high vacuum with P₂O₅.

References

  • Fieser Workup Protocol: University of Rochester, Dept. of Chemistry. Workup for Aluminum Hydride Reductions.[4][5][6][7]Link

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link

  • Amino Alcohol Isolation: Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[7]Link

  • Reduction of Amino Acids/Nitriles: JOCPR. Reduction of Chiral Amino Acids Based on Current Method.Link

Sources

Optimization

Technical Support Center: Temperature Optimization for 4-Amino-2,2-dimethylbutan-1-ol Synthesis

Status: Operational Ticket ID: CHEM-OPT-4ADB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for 4-Amino-2,2-dimethylbutan-1-ol . This...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-4ADB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 4-Amino-2,2-dimethylbutan-1-ol . This guide addresses the critical thermodynamic and kinetic parameters required to synthesize this molecule, specifically via the reduction of methyl 3-cyano-2,2-dimethylpropanoate (or its corresponding acid/ester derivatives).

The presence of the gem-dimethyl group at the


-position introduces unique steric constraints (Thorpe-Ingold effect) that influence both the reaction kinetics and the stability of intermediates.[1] Temperature control is not merely a safety requirement; it is the primary switch determining whether you isolate the target amino alcohol, a stalled imine intermediate, or a cyclized side product.

Module 1: The Optimized Protocol

Objective: Complete reduction of both the ester and nitrile functionalities using Lithium Aluminum Hydride (LiAlH


) without inducing thermal decomposition or runaway exotherms.
Reagents & Setup
  • Substrate: Methyl 3-cyano-2,2-dimethylpropanoate (1.0 equiv)

  • Reductant: LiAlH

    
     (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous THF (Diethyl ether is often too low-boiling for the nitrile reduction step).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Temperature Profile
PhaseTemperatureCritical ActionMechanistic Rationale
1. Activation 0°C to 5°C Dropwise addition of substrate to LiAlH

slurry.
Kinetic Control: The ester reduction is rapid and highly exothermic. Low temperature prevents solvent boiling and hydrogen evolution spikes.
2. Transition Ambient Stir for 30-60 mins.Allows the ester moiety to fully reduce to the alkoxide intermediate.[2]
3. Propagation 60°C - 66°C (Reflux) Heat for 4-12 hours.Thermodynamic Control: Nitrile reduction has a higher activation energy. The intermediate imine salt (

) is stable at room temperature and requires thermal energy to reduce to the amine.
4. Quench < 10°C Fieser Workup (Water/NaOH).Gel Prevention: High temperatures during quenching promote the formation of insoluble aluminum oxide gels that trap product.

Module 2: Troubleshooting Guide

Issue 1: "I see a persistent intermediate spot on TLC/LCMS after 4 hours."

Diagnosis: Thermal Stalling (The Imine Trap) The reduction of the nitrile proceeds through an imine-aluminate intermediate. If the reaction temperature is insufficient (e.g., using diethyl ether reflux at 35°C instead of THF at 66°C), the reaction stalls at the imine stage. Upon aqueous workup, this hydrolyzes back to the aldehyde, not the amine.[3]

  • Corrective Action:

    • Switch solvent to THF to access higher reflux temperatures (

      
      C).
      
    • Extend reflux time. The steric bulk of the gem-dimethyl group hinders the approach of the hydride to the nitrile carbon, necessitating longer reaction times than linear nitriles.

Issue 2: "The workup turned into a solid white gel; I can't extract my product."

Diagnosis: Thermal Shock during Quench Rapid addition of water to a hot reaction mixture generates fine, gelatinous aluminum hydroxides that occlude the amino-alcohol product.

  • Corrective Action:

    • Cool the mixture to 0°C before starting the quench.

    • Use the Fieser Method strictly:

      • 
         g LiAlH
        
        
        
        requires:
        
        
        mL Water
        
        
        
        
        mL 15% NaOH
        
        
        
        
        mL Water.
    • Allow the white precipitate to stir at room temperature for 30 minutes until it becomes granular (sand-like) before filtration.

Issue 3: "Yield is low, and I see a non-polar impurity."

Diagnosis: Thorpe-Ingold Cyclization The gem-dimethyl group compresses the bond angles, bringing the amine and alcohol termini closer together.[1] While 4-amino-2,2-dimethylbutan-1-ol is relatively stable, high thermal stress during distillation or in the presence of acidic impurities can drive cyclization to 3,3-dimethylpyrrolidine .

  • Corrective Action:

    • Avoid acidic workups. Amino alcohols can self-cyclize if the hydroxyl group is protonated (becoming a leaving group).

    • Keep purification temperatures (distillation) as low as possible (high vacuum).

Module 3: Visualizing the Pathway

The following diagram illustrates the critical temperature decision nodes (diamonds) and their chemical consequences.

ReactionPathway Start Start: Methyl 3-cyano-2,2-dimethylpropanoate LAH_Add Add LiAlH4 in THF Start->LAH_Add Temp_Check_1 Temp > 10°C during Addition? LAH_Add->Temp_Check_1 Exotherm Risk: Runaway Exotherm / H2 Evolution Temp_Check_1->Exotherm Yes (Unsafe) Intermediate_1 Intermediate: Alkoxide formed (Ester reduced) Temp_Check_1->Intermediate_1 No (0-5°C) Temp_Check_2 Reflux Temp (66°C) reached? Intermediate_1->Temp_Check_2 Stalled Stalled Intermediate: Imine Salt Temp_Check_2->Stalled No (Room Temp) Full_Reduction Full Reduction: Amine-Aluminate Complex Temp_Check_2->Full_Reduction Yes (Reflux >4h) Hydrolysis_Fail Workup -> Aldehyde Impurity Stalled->Hydrolysis_Fail Aq. Workup Quench Quench (Fieser Method) Full_Reduction->Quench Product Target: 4-Amino-2,2-dimethylbutan-1-ol Quench->Product

Caption: Figure 1. Reaction logic flow for LiAlH4 reduction. Yellow diamonds indicate critical temperature control points.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Borane-DMS (BH


-DMS) instead of LiAlH

?
A: Yes. Borane is actually more selective for the nitrile and acid reduction and avoids the strong basicity of aluminates. However, the gem-dimethyl group can sterically hinder the borane complexation. If using Borane, reflux in THF is still required to break the boron-nitrogen complex formed at the end of the reaction (often requiring a methanol quench and acid reflux to liberate the free amine).

Q: Why is the gem-dimethyl group significant for temperature settings? A: The Thorpe-Ingold effect (angle compression) usually accelerates cyclization. However, in the reduction step, the bulky methyl groups create steric hindrance around the nitrile carbon. This increases the activation energy required for the hydride attack, making the reflux step (60°C+) non-negotiable compared to linear nitriles which might reduce at lower temperatures.

Q: Can I distill the product? A: Yes, but caution is advised. 4-Amino-2,2-dimethylbutan-1-ol has a high boiling point. Use high vacuum (< 1 mmHg) to keep the bath temperature below 120°C. Excessive heat can promote dehydration or cyclization to the pyrrolidine.

References

  • Brown, H. C., & Choi, Y. M. (1981). Selective Reductions.[3] 27. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of Organic Chemistry.[4]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of spiro-Compounds. Part I. spiro-Compounds from Cyclohexane. Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Amato, J. S., et al. (1985). Safety of Lithium Aluminum Hydride Reductions.[2][5] Journal of Chemical Education. (Guidance on Fieser workup and exotherm control).

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-2,2-dimethylbutan-1-ol

[1] Case ID: PUR-AMAL-0422 Subject: Isolation and Purification Protocols for Polar Amino-Alcohol Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary The purificati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-AMAL-0422 Subject: Isolation and Purification Protocols for Polar Amino-Alcohol Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

The purification of 4-Amino-2,2-dimethylbutan-1-ol presents a classic "amphiphilic challenge." The molecule possesses a polar primary amine, a hydrogen-bonding primary alcohol, and a lipophilic gem-dimethyl backbone.[1] This combination often leads to poor recovery during aqueous workups (due to high water solubility) and streaking during chromatography (due to silanol interactions).

This guide provides three validated workflows to maximize yield and purity, bypassing common pitfalls associated with the gem-dimethyl effect and amino-alcohol polarity.

Part 1: The Purification Decision Matrix

Before selecting a method, assess your crude mixture's profile.[1] Do not default to flash chromatography, as it is often the least efficient method for this class of compounds.

PurificationWorkflow Start Crude Reaction Mixture (e.g., LiAlH4 Reduction) Check1 Is the product for immediate use? Start->Check1 PathA Method A: Acid-Base Extraction (Modified Salting-Out) Check1->PathA Yes (Next Step) Decision Purity Requirement Check1->Decision No (Storage/High Purity) Flash Chromatography\n(Only if Extraction Fails) Flash Chromatography (Only if Extraction Fails) PathA->Flash Chromatography\n(Only if Extraction Fails) PathB Method B: Vacuum Distillation (High Purity/Scale-up) PathC Method C: Salt Formation (Long-term Storage) Decision->PathB >98% Required Decision->PathC Stable Solid Required

Figure 1: Strategic decision tree for selecting the optimal purification route based on downstream application.

Part 2: Troubleshooting Modules

Module A: The "Water Trap" (Extraction Issues)

Issue: "I performed a standard EtOAc/Water extraction, but my product remained in the aqueous layer." Root Cause: The amino and hydroxyl groups form strong hydrogen bonds with water. The partition coefficient (


) is too low for standard non-polar solvents.
The Solution: Salting Out & Polar Organic Extraction

To force the molecule into the organic phase, you must disrupt the aqueous solvation shell (Salting Out) and use a more polar organic solvent system.

Protocol:

  • Basify: Ensure the aqueous layer is pH > 12 using 5M NaOH. This ensures the amine is completely deprotonated (free base).

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point).

    • Mechanism:[1][2][3][4][5] The high ionic strength reduces the solubility of organics in water (Hofmeister series effect).

  • Solvent Choice: Do NOT use Diethyl Ether or Hexanes.

    • Recommended: Use Chloroform:Isopropanol (3:1) or Dichloromethane (DCM) .

    • Why: The alcohol component (Isopropanol) helps solvate the polar amino-alcohol, while the chloroform provides density for separation.

  • Multiple Extractions: Perform 4-5 extractions with smaller volumes rather than 1-2 large ones.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) rather than Magnesium Sulfate, which can sometimes coordinate with amino alcohols.
    
Module B: Vacuum Distillation (The Polishing Step)

Issue: "The compound decomposes or turns yellow before distilling." Root Cause: 4-Amino-2,2-dimethylbutan-1-ol has a high boiling point (estimated >210°C at atm) due to intermolecular H-bonding.[1] High thermal stress causes oxidation or polymerization.

Technical Specifications for Distillation:

Parameter Specification Notes
Vacuum Level < 1.0 mmHg (High Vac) Essential to drop BP below 100°C.
Bath Temp 110°C - 130°C Do not exceed 150°C to prevent decomposition.[1][6]
Apparatus Kugelrohr or Short Path Minimize the distance the vapor must travel.[1][6]

| Receiving Flask | Cooled (-78°C or Ice) | Viscous distillates can be slow to condense.[1][6] |

Expert Tip: If the gem-dimethyl group is derived from a reduction of 2,2-dimethylsuccinic anhydride, ensure all aluminum salts are removed prior to distillation.[1] Residual aluminum acts as a Lewis acid catalyst for decomposition.

Module C: Chromatography (Overcoming Streaking)

Issue: "The product streaks on the TLC plate and elutes as a broad tail on the column." Root Cause: The basic amine interacts with the acidic silanol groups (


) on the silica gel, causing reversible binding (tailing).
The Solution: Amine-Modified Silica

You must neutralize the silica surface acidity.

Mobile Phase Recipe:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive: Ammonium Hydroxide (

    
    ) or Triethylamine (
    
    
    
    )[1]

Recommended Gradient: Start with DCM:MeOH:NH4OH (90:9:1) .

  • Note: The ammonium hydroxide competes for the silanol sites, allowing your amine product to elute cleanly.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I store the free base indefinitely? A: No. Amino alcohols are hygroscopic and absorb


 from the air to form carbamates.
  • Recommendation: Convert to the Hydrochloride salt (using HCl in Dioxane) or Oxalate salt for long-term storage. The salt form is a stable, non-hygroscopic solid.

Q2: Does the gem-dimethyl group affect stability? A: Yes, positively. The gem-dimethyl effect (Thorpe-Ingold effect) generally increases the stability of the carbon backbone. However, it also increases the rate of cyclization if you activate the alcohol (e.g., with Tosyl chloride). If you attempt to convert the alcohol to a leaving group, the amine will rapidly displace it to form a 3,3-dimethylpyrrolidine ring.

Q3: My product has a camphor-like smell. Is this normal? A: Yes. Highly substituted aliphatic alcohols often possess a camphoraceous or earthy odor. However, a sharp, acrid smell indicates residual amine or solvent impurities.[1]

References

  • Synthesis & Properties of Amino Alcohols

    • Source: Bergmeier, S. C.[1] (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.[1]

    • Relevance: Defines the intrinsic polarity and handling of amino-alcohol motifs.
  • Purification of Hydrophilic Amines (Salting Out)

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][4] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1]

    • Relevance: Authoritative standard for salting-out procedures and solvent selection (CHCl3/IPA) for polar amines.[1]

  • Gem-Dimethyl Effect & Cyclization

    • Source: Jung, M. E., & Piizzi, G. (2005).[1] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766.[1]

    • Relevance: Explains the structural stability and cyclization risks of 2,2-dimethyl substituted chains.
  • Reduction of 2,2-Dimethylsuccinic Anhydride (Precursor Context)

    • Source:Organic Syntheses, Coll.[1] Vol. 8, p. 132 (1993); Vol. 69, p. 106 (1990).[1]

    • Relevance: Provides context for the synthesis of the carbon backbone and expected impurities (aluminum salts).

Sources

Optimization

Technical Support Center: Byproduct Identification in 4-Amino-2,2-dimethylbutan-1-ol Reactions

Welcome to the technical support center for the synthesis and purification of 4-Amino-2,2-dimethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-2,2-dimethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthesis. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Importance of Purity

4-Amino-2,2-dimethylbutan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile intermediate. However, like any multi-step synthesis, the path to a pure product is often accompanied by the formation of byproducts. These impurities can arise from incomplete reactions, side reactions, or the degradation of starting materials and products. Identifying and mitigating these byproducts is critical for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide will focus on the common synthetic routes to 4-Amino-2,2-dimethylbutan-1-ol and provide a structured approach to identifying and addressing the formation of unwanted byproducts.

Common Synthetic Route: Reduction of a Nitrile Precursor

A prevalent method for synthesizing 4-Amino-2,2-dimethylbutan-1-ol involves the reduction of a nitrile-containing precursor, such as 4-cyano-2,2-dimethylbutan-1-ol or a related ester. The use of powerful reducing agents like Lithium Aluminum Hydride (LAH) is common for this transformation.[2][3][4]

Generalized Reaction Scheme

The core transformation is the reduction of the nitrile group to a primary amine.

Reaction_Scheme 4-Cyano-2,2-dimethylbutan-1-ol 4-Cyano-2,2-dimethylbutan-1-ol 4-Amino-2,2-dimethylbutan-1-ol 4-Amino-2,2-dimethylbutan-1-ol 4-Cyano-2,2-dimethylbutan-1-ol->4-Amino-2,2-dimethylbutan-1-ol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->4-Amino-2,2-dimethylbutan-1-ol

Caption: Generalized reaction scheme for the synthesis of 4-Amino-2,2-dimethylbutan-1-ol.

While this reaction appears straightforward, the high reactivity of LAH and the nature of the intermediates can lead to several byproducts.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.

Q1: My reaction is complete, but after workup, I see multiple spots on my TLC plate. What are the likely byproducts?

A1: The presence of multiple spots on a TLC plate is a common observation and can be attributed to several potential byproducts. The identity of these byproducts is highly dependent on the specific reaction conditions and the purity of your starting materials. Here are some of the most probable culprits:

  • Unreacted Starting Material: Incomplete reduction can leave residual 4-cyano-2,2-dimethylbutan-1-ol. This is often due to insufficient reducing agent, poor quality of the reducing agent, or suboptimal reaction temperature.

  • Aldehyde Intermediate: Partial reduction of the nitrile can lead to the formation of an aldehyde intermediate. While typically transient, under certain conditions, it can be present in the final reaction mixture.

  • Over-reduction Products: If your starting material was an ester derivative of the cyano-alcohol, the ester group could also be reduced to an alcohol.

  • Dimerization Products: The newly formed primary amine can react with the aldehyde intermediate (if present) to form an imine, which can then be further reduced to a secondary amine dimer.[5]

  • Cyclized Byproducts: Intramolecular cyclization, though less common for this specific molecule, can occur in amino alcohol syntheses under certain conditions, potentially leading to the formation of a substituted pyrrolidine.

Q2: I've isolated my product, but the NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. When analyzing the NMR spectrum of your 4-Amino-2,2-dimethylbutan-1-ol product, pay close attention to the following:

  • Characteristic Peaks of the Product: First, confirm the presence of the expected signals for your desired product.

  • Identifying Byproducts by NMR:

    • Unreacted Nitrile: Look for a characteristic peak in the 13C NMR spectrum for the nitrile carbon.

    • Aldehyde: The presence of a peak in the 1H NMR spectrum between 9-10 ppm is a strong indicator of an aldehyde proton.

    • Dimer: The formation of a secondary amine dimer will result in more complex multiplets in the aliphatic region of the 1H NMR spectrum and additional signals in the 13C NMR spectrum.

  • Quantitative NMR (qNMR): To determine the purity of your product, you can perform quantitative NMR using an internal standard.[5]

Q3: My GC-MS analysis shows a peak with a mass that doesn't correspond to my product or starting material. What could it be?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile compounds in a mixture.[5][6] If you observe an unexpected peak, consider the following:

  • Fragmentation Patterns: Analyze the mass spectrum of the unknown peak. The fragmentation pattern can provide clues about the structure of the molecule. For example, a loss of 18 (H₂O) is common for alcohols.

  • Derivatization: For amino alcohols, derivatization can improve chromatographic separation and provide more characteristic mass spectra.[7] Common derivatizing agents include silylating agents (e.g., MTBSTFA) or acylating agents.

  • Common Byproduct Masses:

    • Dimer: The mass of a dimer will be approximately double the mass of the product minus the mass of ammonia.

    • Cyclized Product: The mass of a cyclized product will correspond to the loss of a molecule of water from the starting amino alcohol.

Q4: How can I minimize the formation of byproducts during the reaction?

A4: The key to a clean reaction lies in careful control of the reaction parameters.

  • Quality of Reagents: Use high-purity starting materials and freshly opened, high-quality reducing agents. LAH, for instance, can degrade upon exposure to moisture.[2]

  • Reaction Temperature: Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent to control the exothermic reaction and minimize side reactions.[4]

  • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion of the nitrile. However, a large excess can lead to over-reduction of other functional groups if present.

  • Workup Procedure: A careful and appropriate workup is crucial. The Fieser workup (sequential addition of water, then aqueous base) is a standard and effective method for quenching LAH reactions.[4]

Analytical Methodologies

To effectively identify and quantify byproducts, a multi-technique approach is recommended.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Thin Layer Chromatography (TLC) Qualitative assessment of reaction progress and purity.Rapid, inexpensive, and simple to perform.Limited resolution and not quantitative.
Nuclear Magnetic Resonance (NMR) Detailed structural information of all components.Provides unambiguous structural identification and can be quantitative (qNMR).Can be complex to interpret for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.High sensitivity and provides molecular weight and fragmentation data.Requires volatile and thermally stable compounds; derivatization may be necessary.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components.High resolution and can be used for non-volatile compounds.Requires development of a suitable method (column, mobile phase).
Step-by-Step Protocol: GC-MS Analysis with Derivatization

This protocol provides a general guideline for the analysis of your reaction mixture using GC-MS after derivatization.

  • Sample Preparation:

    • Take an aliquot of your crude reaction mixture after workup.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) in an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Parameters:

    • Column: A non-polar column (e.g., DB-5MS) is typically suitable.[8]

    • Injection: Use a split or splitless injection depending on the concentration of your sample.

    • Oven Program: Start with a low initial temperature and ramp up to a higher temperature to ensure good separation of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peaks in your chromatogram.

    • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of the corresponding compound.

    • Compare the obtained spectra with a library of known compounds (e.g., NIST) for identification.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Aliquot Aliquot of Crude Reaction Mixture Evaporation Solvent Evaporation Aliquot->Evaporation Derivatization Addition of Derivatizing Agent Evaporation->Derivatization Heating Heating Derivatization->Heating Injection Injection into GC Heating->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Peak Identification in Chromatogram Detection->Chromatogram Mass_Spectrum Analysis of Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Comparison Mass_Spectrum->Library_Search Identification Byproduct Identification Library_Search->Identification

Sources

Troubleshooting

Technical Support Center: Enantiomeric Purity of 4-Amino-2-methylbutan-1-ol

The following Technical Support Guide addresses the enantiomeric enrichment of 4-Amino-2-methylbutan-1-ol . CRITICAL TECHNICAL NOTE: Chemical structure analysis confirms that 4-Amino-2,2-dimethylbutan-1-ol (CAS 179419-04...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the enantiomeric enrichment of 4-Amino-2-methylbutan-1-ol .

CRITICAL TECHNICAL NOTE: Chemical structure analysis confirms that 4-Amino-2,2-dimethylbutan-1-ol (CAS 179419-04-6) is an achiral molecule due to the symmetry of the gem-dimethyl group at the C2 position. It cannot exist in enantiomeric forms (R/S) and therefore cannot have an enantiomeric excess (ee).

This guide is engineered for 4-Amino-2-methylbutan-1-ol (CAS 44565-27-7), a structural analog and common chiral intermediate in drug development (e.g., for PPAR modulators and peptide mimetics) where enantiomeric purity is a critical quality attribute.

Diagnostic & Troubleshooting Guide

Q1: I synthesized 4-Amino-2-methylbutan-1-ol via reduction of methyl 2-methyl-4-nitrobutyrate, but the product is racemic. Why?

Diagnosis: The precursor synthesis (Michael addition of nitromethane to methyl methacrylate) inherently produces a racemic mixture. The subsequent hydrogenation does not introduce chirality. Solution: You cannot "improve" the ee of a racemate (0% ee) by simple purification. You must perform a Resolution step.

  • Action: Implement a Classical Resolution workflow using (S)-Mandelic acid or Dibenzoyl-L-tartaric acid (see Protocol A).

Q2: My chiral synthesis (starting from L-Leucine derivatives) yielded 85% ee. How do I upgrade this to >99%?

Diagnosis: Partial racemization likely occurred during the reduction step (e.g., using LiAlH4 at elevated temperatures) or via an intermediate aldehyde mechanism. Solution: Since the free base is a liquid at room temperature, you cannot recrystallize it directly. You must form a crystalline salt.

  • Action: Convert the crude oil to its Hydrochloride or Oxalate salt . Recrystallize the salt from Ethanol/Et2O to leverage the non-linear solubility of the racemate vs. pure enantiomer (Horeau effect).

Q3: The HPLC analysis shows inconsistent ee values. Is my method valid?

Diagnosis: Amino alcohols often show poor peak shape or low retention on standard chiral columns due to the basic amine interacting with silanols. Solution: Derivatization is recommended for robust quantification.

  • Action: Derivatize with N-Cbz or O,N-di-acetyl groups before injection on a Chiralpak AD-H or OD-H column. Alternatively, use GitC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) as a chiral derivatizing agent for reverse-phase separation.

Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Salt Crystallization

Objective: Isolate (R)-4-Amino-2-methylbutan-1-ol from a racemic mixture. Mechanism: Differential solubility of diastereomeric salts formed with a chiral acid.

ParameterSpecificationNotes
Resolving Agent (S)-(+)-Mandelic Acid0.5 to 1.0 equivalents relative to amine.
Solvent System Isopropanol (IPA) / Methanol (9:1)High polarity required to dissolve the salt.
Temperature Heat to 60°C, cool to 4°CSlow cooling rate (5°C/hour) is critical for crystal purity.
Yield Target 30-40% (theoretical max 50%)First crop usually yields 80-90% ee.

Step-by-Step:

  • Dissolve 100 mmol of racemic 4-Amino-2-methylbutan-1-ol in 50 mL of IPA.

  • Add 100 mmol of (S)-(+)-Mandelic acid dissolved in 20 mL warm Methanol.

  • Heat mixture to reflux (approx. 70°C) until clear.

  • Allow to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filter the white crystalline salt. Do not wash with fresh solvent (risk of redissolving the enriched salt); wash with cold mother liquor.

  • Liberation: Dissolve salt in 2M NaOH and extract with DCM (3x). Dry over Na2SO4 and concentrate.

  • Check ee: If <98%, repeat crystallization with the enriched salt.

Protocol B: Enzymatic Kinetic Resolution (Biocatalytic)

Objective: Selectively acetylate the (R)-enantiomer leaving the (S)-amine (or vice versa). Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Suspend racemic amine (50 mmol) in Ethyl Acetate (acts as solvent and acyl donor).

  • Add CAL-B (Novozym 435, 10% w/w).

  • Stir at 30°C. Monitor conversion by GC/HPLC.

  • Stop point: At 50% conversion, the reaction slows significantly (kinetic selectivity).

  • Filter enzyme.

  • Separation: The product is an N-acetylated amide , while the unreacted substrate is the free amine . Separate via Acid/Base extraction.[1]

    • Acid wash (1M HCl): Extracts the unreacted enantiomer (high ee).

    • Organic layer: Contains the acetylated enantiomer.

Visualized Workflows

Figure 1: Resolution & Enrichment Decision Tree

This logic flow guides the selection of the appropriate purification method based on current purity levels.

ResolutionWorkflow Start Start: Crude 4-Amino-2-methylbutan-1-ol CheckEE Check Enantiomeric Excess (ee) Start->CheckEE Racemic Racemic (0% ee) CheckEE->Racemic ee < 5% Enriched Enriched (60-90% ee) CheckEE->Enriched 5% < ee < 95% HighPurity High Purity (>98% ee) CheckEE->HighPurity ee > 98% Resolution Protocol A: Classical Resolution (Mandelic Acid) Racemic->Resolution Split Enantiomers SaltFormation Protocol C: Salt Recrystallization (HCl or Tartrate) Enriched->SaltFormation Upgrade ee FinalQC Final QC: Chiral HPLC (Derivatized) HighPurity->FinalQC Resolution->CheckEE Recycle SaltFormation->CheckEE Check Purity

Caption: Decision matrix for selecting between classical resolution (for racemates) and salt recrystallization (for polishing enriched mixtures).

Figure 2: Synthesis & Impurity Pathway

Understanding the origin of the racemate helps in preventing upstream errors.

SynthesisPathway M_Methacrylate Methyl Methacrylate MichaelAdd Michael Addition (Base Catalyzed) M_Methacrylate->MichaelAdd Nitromethane Nitromethane Nitromethane->MichaelAdd NitroEster Intermediate: Methyl 2-methyl-4-nitrobutyrate (Racemic Center Created) MichaelAdd->NitroEster Non-stereoselective Hydrogenation Hydrogenation (H2, Raney Ni) NitroEster->Hydrogenation Product Product: 4-Amino-2-methylbutan-1-ol (Racemic) Hydrogenation->Product

Caption: The standard synthetic route creates the chiral center at the Michael Addition step non-stereoselectively, necessitating downstream resolution.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55253832, 4-amino-2,2-dimethylbutan-1-ol. Retrieved from [Link]

    • Verification of achiral structure (gem-dimethyl).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129911, 4-Amino-2-methyl-1-butanol. Retrieved from [Link]

    • Verification of chiral target structure.

    • Source for physical state (liquid) and commercial availability of enantiomers.

  • Honda, Y., et al. (2002). Optical resolution of racemic organic acids using optically active 4-amino-2-methylbutan-1-ol. JP Patent 2002030032.[2]

    • Validates the use of this molecule in resolution processes.

  • ResearchGate (2025). Diastereomeric resolution of p-chloromandelic acid. Retrieved from [Link]

    • Contextual usage of amino-alcohol resolution agents.[3][4]

Sources

Optimization

Preventing racemization during 4-Amino-2,2-dimethylbutan-1-ol synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Stereochemical Control & Synthesis of 4-Amino-2,2-dimethylbutan-1-ol and Chiral Analogues...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Stereochemical Control & Synthesis of 4-Amino-2,2-dimethylbutan-1-ol and Chiral Analogues

Executive Summary: The "Racemization" Paradox

You have inquired about preventing racemization during the synthesis of 4-Amino-2,2-dimethylbutan-1-ol (CAS: 1131570-13-2).

Critical Technical Clarification: 4-Amino-2,2-dimethylbutan-1-ol is an achiral molecule .

  • Structure: HO-CH₂-C(CH₃)₂-CH₂-CH₂-NH₂

  • Symmetry: The C2 carbon is a quaternary center bonded to two identical methyl groups. Because it possesses a plane of symmetry (and no chiral centers at C1, C3, or C4), racemization of this specific final product is chemically impossible.

However , we recognize that this query likely stems from one of two critical scenarios in drug development:

  • Chiral Analogues: You are actually synthesizing a chiral derivative (e.g., 4-Amino-2-methylbutan-1-ol or a Leucinol derivative) where the gem-dimethyl group is replaced by a single substituent.

  • Coupling Reactions: You are using 4-Amino-2,2-dimethylbutan-1-ol as a linker/nucleophile in a peptide coupling reaction, and the racemization refers to the activated chiral amino acid partner .

This guide addresses both scenarios, providing rigorous protocols to maintain stereochemical integrity in these sensitive workflows.

Part 1: Troubleshooting Guide (Q&A Format)

Scenario A: Synthesis of Chiral Analogues (e.g., 4-Amino-2-methylbutan-1-ol)

Q1: I am reducing a chiral amino acid derivative to an amino alcohol. Why am I observing loss of optical purity? Diagnosis: The most common cause is Oxazoline Formation or Alpha-Proton Abstraction during the activation step. Mechanism: When an N-protected amino acid is activated (e.g., as a mixed anhydride), the carbonyl oxygen of the protecting group (carbamate/amide) can attack the activated ester, forming a cyclic oxazolone (azlactone). This intermediate allows the alpha-proton to be abstracted by weak bases, leading to enolization and subsequent racemization.

Q2: Which reducing system minimizes racemization? Recommendation: Use the Mixed Anhydride / Sodium Borohydride method at strictly controlled temperatures.

  • Avoid: Direct LiAlH₄ reduction of esters at high temperatures (can cause racemization via enolization).

  • Preferred Protocol: Activate with Isobutyl Chloroformate (IBCF) at -15°C, then reduce in situ with NaBH₄. The low temperature prevents the thermodynamic equilibration of the intermediate.

Q3: Does the choice of Nitrogen Protecting Group (PG) matter? Answer: Yes.

  • Urethanes (Boc, Cbz, Fmoc): Safer. They reduce the nucleophilicity of the carbonyl oxygen, making oxazolone formation slower.

  • Amides (Acetyl, Benzoyl): High Risk. These groups are prone to oxazolone formation. Avoid using N-acyl amino acids if optical purity is paramount.

Scenario B: Peptide Coupling with 4-Amino-2,2-dimethylbutan-1-ol

Q4: I am coupling 4-Amino-2,2-dimethylbutan-1-ol to a chiral amino acid. Why is the amino acid racemizing? Diagnosis: Slow coupling kinetics due to the steric bulk of the gem-dimethyl group on the amine (neopentyl-like position). Causality: The steric hindrance at the C2 position of the amine slows down the nucleophilic attack. This extends the lifetime of the activated ester (e.g., O-acylisourea), giving it more time to undergo base-catalyzed racemization via the azlactone pathway.

Q5: How do I accelerate the coupling to prevent this? Solution:

  • Additives: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the coupling rate by ~10-100x, outcompeting the racemization pathway.

  • Base Selection: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is a weaker, non-nucleophilic base that is less likely to abstract the alpha-proton of the activated species.

Part 2: Experimental Protocols

Protocol 1: Racemization-Free Reduction of Chiral Amino Acids

Applicable for synthesizing chiral analogues of the target.

Reagents:

  • N-Boc-Amino Acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Solvent: THF (Anhydrous) / Methanol

Step-by-Step:

  • Activation: Dissolve N-Boc-Amino Acid in THF under Argon. Cool to -15°C (Ice/Salt bath).

  • Base Addition: Add NMM dropwise. Stir for 5 mins.

  • Anhydride Formation: Add IBCF dropwise over 10 mins. Maintain temp < -10°C. Stir for 20 mins. Critical: Do not let temp rise, or mixed anhydride may disproportionate.

  • Reduction: Filter off NMM·HCl salts (optional but cleaner). Add the filtrate to a suspension of NaBH₄ in THF/MeOH (5:1) at -15°C.

  • Quench: Stir for 1 hr, allowing to warm to 0°C. Quench with sat. NH₄Cl.[1][2][3]

Protocol 2: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol (Achiral Target)

Based on Patent US 2009/0082464 A1 [1].

Workflow:

  • Precursor: (tert-butoxy)-N-(4-hydroxy-3,3-dimethylbutyl)carboxamide.[1][2]

  • Deprotection:

    • Dissolve 7.02 g of precursor in 50 mL anhydrous diethyl ether.

    • Add 35 mL of 4M HCl in Dioxane .

    • Stir at Room Temperature for 2-4 hours.

    • Monitor by TLC for disappearance of Boc-protected material.

    • Concentrate in vacuo to yield the Hydrochloride salt.

  • Purification: Recrystallization from Ethanol/Ether if necessary.

Part 3: Mechanistic Visualization

The following diagram illustrates the Azlactone Pathway , the primary mechanism of racemization you must avoid when working with related chiral systems or coupling this hindered amine.

RacemizationMechanism cluster_prevention Prevention Strategy Start Activated Amino Acid (L-Isomer) Oxazolone Oxazolone (Azlactone) Intermediate Start->Oxazolone Slow Coupling / High Temp Product Desired Peptide (Pure L-L) Start->Product Fast Coupling (Target Amine) Enol Planar Enol (Achiral) Oxazolone->Enol Base (Alpha-Deprotonation) Racemate Racemic Product (DL-Mixture) Oxazolone->Racemate Ring Opening Enol->Oxazolone Reprotonation Strategy 1. Use HOAt (Accelerate Coupling) 2. Use TMP (Non-nucleophilic Base) 3. Low Temp (<0°C)

Caption: The Azlactone pathway competes with direct coupling. Steric hindrance in 4-Amino-2,2-dimethylbutan-1-ol slows the "Green" path, increasing the risk of the "Red" racemization path in the coupling partner.

Part 4: Data & Troubleshooting Matrix

Table 1: Reagent Compatibility for Stereochemical Preservation

ComponentRecommendedHigh Risk (Avoid)Reason
Coupling Reagent HATU, EDC/HOAtDCC, EDC (alone)HOAt accelerates reaction, outrunning racemization.
Base Collidine (TMP), NMMTEA, DIEA (Excess)Strong/hindered bases can promote alpha-deprotonation.
Solvent DMF, DCM (at 0°C)DMF (at >25°C)High dielectric constant of DMF stabilizes charged racemization intermediates at high temps.
Protecting Group Boc, Cbz (Urethane)Acetyl, BenzoylAmide PGs facilitate stable oxazolone formation.

Table 2: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance of gem-dimethyl group.Switch to HATU ; Increase reaction time but lower temperature to 0°C.
Racemization (Precursor) High temperature during mixed anhydride formation.Ensure internal temp is <-10°C before adding reducing agent.
Impurity (Isobutyl ester) Wrong addition order in mixed anhydride method.Ensure complete activation (20 min) before reduction; Keep NaBH₄ excess.

References

  • US Patent 2009/0082464 A1 . Substituted amino acid derivatives useful as pharmaceutical agents. Example 2: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol Hydrochloride. Link

  • Highfine . A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Link

  • BOC Sciences . Amino Alcohol Synthesis Strategies and Mannich Reactions.

  • Bentham Open . A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Amino-2,2-dimethylbutan-1-ol Synthesis

Introduction Welcome to the technical support hub for the synthesis of 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6). This guide addresses the critical catalytic hydrogenation step required to generate the primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6). This guide addresses the critical catalytic hydrogenation step required to generate the primary amine functionality.

Whether you are reducing a nitro-alcohol precursor (e.g., 2,2-dimethyl-4-nitrobutan-1-ol) or a nitrile-alcohol precursor (e.g., 4-hydroxy-3,3-dimethylbutanenitrile), catalyst loading is the variable that most frequently dictates yield, purity, and cycle time.

Phase 1: Pre-Reaction Diagnostic & Strategy

Q: Which catalyst system should I choose for my specific precursor?

A: The choice depends entirely on your starting material's functional groups.

Precursor TypeRecommended CatalystMechanismKey Constraint
Nitro-Alcohol Pd/C (5% or 10%) Nitro

Amine
Highly exothermic; requires strict temperature control to prevent thermal runaway or alcohol oxidation.
Nitrile-Alcohol Raney Nickel (Ra-Ni) Nitrile

Amine
Requires ammonia or hydroxide to suppress secondary amine formation (dimerization).
Nitro-Ester PtO₂ (Adam's Cat.) Nitro

Amine
Avoids transesterification; often used if the alcohol group is not yet formed.
Q: How do I calculate the initial catalyst loading?

A: Do not rely solely on "weight percent" (wt%) from literature, as this varies by catalyst activity (dry vs. wet basis). Use Molar Substrate-to-Metal Ratio (S/M) for precision.

  • Standard Starting Point (Pd/C): 0.5 to 1.0 mol% Pd relative to substrate.

    • Calculation: For 1 mol of substrate, use 0.005–0.01 mol of Pd metal.

  • Standard Starting Point (Raney Ni): 10–20 wt% relative to substrate mass.

    • Reasoning: Raney Ni has a lower active surface area per gram compared to supported precious metals and deactivates faster due to oxide formation.

Phase 2: Optimization & Execution Protocol

Q: My reaction is stalling at 80% conversion. Should I add more catalyst?

A: Stop. Adding fresh catalyst to a stalled reaction often fails due to poisoning. Instead, diagnose the "Stall Factor" using this checklist:

  • Poison Identification: Are sulfur or halide impurities present in your precursor? (e.g., residual thio-reagents or HCl).[1] These permanently deactivate Pd and Ni sites.

  • Hydrogen Starvation: Is mass transfer limited?

    • Test: Increase stirring speed (rpm) by 20%. If rate increases, you are mass-transfer limited, not catalyst-limited.

  • Water Accumulation: In nitro reduction, 2 moles of water are produced per mole of substrate.

    • Fix: If using a hydrophobic solvent (e.g., EtOAc), water may coat the catalyst. Switch to MeOH or EtOH to maintain a single phase.

Q: How do I minimize the formation of secondary amine impurities during nitrile reduction?

A: Secondary amines form when the intermediate imine reacts with the already-formed primary amine.

  • Protocol Adjustment: Add 7N NH₃ in MeOH (2–5 equivalents) or NaOH (catalytic amount).

  • Mechanism: Ammonia shifts the equilibrium away from the secondary imine, forcing the reaction toward the primary amine.

  • Loading Impact: High catalyst loading (fast hydrogenation) actually helps here by reducing the lifetime of the reactive imine intermediate.

Phase 3: Troubleshooting Common Failures

Q: I see an unknown impurity at RRT 0.85. What is it?

A: This is likely the deaminated or over-reduced product, or a cyclic byproduct.

  • Scenario A (Nitro Reduction): If temperature >50°C, you may be oxidizing the alcohol to an aldehyde, which then condenses with the amine to form a cyclic hemiaminal or imine .

  • Scenario B (Nitrile Reduction): Low pressure (<5 bar) often leads to mixed dimers .

  • Solution: Lower the temperature to <30°C and increase H₂ pressure to >10 bar to favor the kinetic product (amine).

Q: The reaction exotherm was uncontrollable. How do I manage this safely?

A: Nitro reduction is extremely exothermic (~500 kJ/mol).

  • Dosing Strategy: Do not load all substrate at once. Use a semi-batch mode:

    • Suspend catalyst in solvent under H₂.

    • Pump in the substrate solution slowly (over 2–4 hours) while monitoring heat flow.

    • This keeps the concentration of unreacted nitro compound low, preventing runaway.

Phase 4: Visualization of Reaction Pathways

The following diagram illustrates the critical decision nodes for synthesizing 4-Amino-2,2-dimethylbutan-1-ol, highlighting the risks associated with each precursor.

G Start Precursor Selection NitroAlc 4-Nitro-2,2-dimethylbutan-1-ol Start->NitroAlc NitrileAlc 4-Hydroxy-3,3-dimethylbutanenitrile Start->NitrileAlc PdC Catalyst: Pd/C (Nitro Reduction) NitroAlc->PdC H2, <40°C RaNi Catalyst: Raney Ni (Nitrile Hydrogenation) NitrileAlc->RaNi H2, NH3, >50 psi Hydroxylamine Hydroxylamine (Accumulation Risk) PdC->Hydroxylamine Step 1 Imine Imine Intermediate (Unstable) RaNi->Imine Step 1 Product 4-Amino-2,2-dimethylbutan-1-ol Imine->Product +H2 (Fast) Byproduct Secondary Amine / Dimer Imine->Byproduct Slow H2 / No NH3 Hydroxylamine->Product Step 2 (Fast)

Caption: Reaction pathway logic for 4-Amino-2,2-dimethylbutan-1-ol synthesis. Yellow nodes indicate critical control points where catalyst loading and pressure determine selectivity.

Phase 5: Post-Reaction Workup & Safety

Q: How do I safely filter the catalyst?

A: Both Pd/C and Raney Nickel are pyrophoric (ignite in air when dry).

  • Never suck the filter cake dry. Keep it wet with water or solvent at all times.

  • Inert Blanket: Perform filtration under a nitrogen or argon blanket.

  • Disposal: Transfer the wet catalyst immediately into a waste container filled with water.

Q: The product is water-soluble.[2] How do I isolate it from the aqueous catalyst wash?

A: Amino alcohols are difficult to extract from water.

  • Method 1 (Preferred): Use n-Butanol for extraction from the aqueous phase.

  • Method 2 (Salting Out): Saturate the aqueous phase with NaCl or K₂CO₃ to push the amino alcohol into the organic layer (THF or EtOAc).

  • Method 3 (Resin): Pass the aqueous solution through a cation-exchange resin. The amine binds; wash away impurities, then elute with methanolic ammonia.

References

  • Synthesis of 4-amino-2-hydroxymethyl-1-butanol. Der Pharma Chemica. (2016). Describes analogous synthesis routes and workup procedures for gem-dimethyl amino alcohols. [1][10][3][4][5][6][7][8][9][11][12]

  • Process for the preparation of 3,3-dimethylbutanal. European Patent Office. (2009). Provides background on the 3,3-dimethyl moiety stability and precursor synthesis. 13[3][4][5][6][7][9]

  • Catalytic Synthesis of Higher Aliphatic Amines. ResearchGate. (2006). Comprehensive review of catalyst selection (Ni vs Pd) for aliphatic amine synthesis. 14[10][3][4][5][6][7][8][9]

  • Beta-Amino Alcohol Synthesis by Amination. Organic Chemistry Portal. (2007). Discusses alternative routes and impurity profiles for beta-amino alcohols. 15

Sources

Optimization

Technical Support Center: Purification of 4-Amino-2,2-dimethylbutan-1-ol

Topic: Technical Guide for the Purification of 4-Amino-2,2-dimethylbutan-1-ol Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, Process Chemists, and Drug Development Scientists[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide for the Purification of 4-Amino-2,2-dimethylbutan-1-ol Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2][3]

[1][2][3]

CAS: 179419-04-6 (Free Base) | Formula:


 | MW:  117.19  g/mol [1][2][4]

Executive Summary & Impurity Profile

4-Amino-2,2-dimethylbutan-1-ol is a specialized amino-alcohol building block, often synthesized via the reduction of 2,2-dimethylsuccinimide, 3,3-dimethyl-4-hydroxybutanenitrile, or related esters.[1][2][3] Its gem-dimethyl substitution provides unique steric properties but introduces specific purification challenges compared to linear amino alcohols.[1][2]

Primary Impurity Classes:

  • Inorganic Residues: Aluminum or Boron salts (from

    
     or 
    
    
    
    reduction) which form gelatinous complexes with the amino-alcohol functionality.[1][2]
  • Unreacted Precursors: Nitriles or lactams, which often have similar solubility profiles in organic solvents.[3]

  • Oxidation Products: N-oxides or imines formed upon exposure to air, leading to yellow/brown discoloration.[1][2][3]

  • Cyclization Byproducts: Potential formation of 3,3-dimethyltetrahydrofuran derivatives under acidic thermal stress.[1][2][3]

Troubleshooting & FAQs

Direct answers to common experimental setbacks.

Q1: The crude product is a viscous, off-white oil that refuses to crystallize.[2][3] How do I purify it?

Diagnosis: The free base of 4-amino-2,2-dimethylbutan-1-ol is typically a high-boiling liquid or low-melting waxy solid.[1][2][3] It is prone to supercooling.[3] Solution: Do not rely on crystallization for the free base.[3]

  • Vacuum Distillation: This is the most effective method.[3] Expect a high boiling point due to hydrogen bonding (estimated >100°C at 5 mmHg).[2][3] Use a short-path distillation apparatus to minimize thermal residence time.[1][2]

  • Derivatization: If distillation fails, convert the oil to a solid salt (e.g., Hydrochloride or Oxalate).[3]

    • Protocol: Dissolve crude oil in dry Ethanol/EtOAc (

      
      ).[2][3] Add 1.1 eq of anhydrous Oxalic acid. The oxalate salt usually crystallizes readily and can be recrystallized from hot ethanol.[3]
      
Q2: My product has a persistent yellow color even after extraction.

Diagnosis: Trace oxidation of the amine group (formation of N-oxides or Schiff bases) or trace conjugated impurities. Solution:

  • Activated Carbon Treatment: Dissolve the crude material in methanol (10 mL/g).[3] Add Activated Carbon (10% w/w) and heat to reflux for 30 minutes. Filter hot through Celite.[2]

  • Salt Formation: Crystallization of the HCl salt effectively rejects colored organic impurities, which remain in the mother liquor.[3]

Q3: I used for reduction, and I cannot separate the product from the aluminum salts. The emulsion is intractable.

Diagnosis: Amino alcohols are excellent chelators.[3] Standard aqueous workups often trap the product in the aluminum hydroxide sludge. Solution: Avoid standard acid/base workups.[2][3] Use the Rochelle’s Salt Method or Fieser Workup (See Protocol A below).[5]

  • Why: Rochelle’s salt (Sodium Potassium Tartrate) binds aluminum more tightly than the amino alcohol, breaking the emulsion and releasing your product into the organic phase.[3]

Q4: The yield is significantly lower than expected after aqueous extraction.

Diagnosis: High water solubility. The gem-dimethyl group adds some lipophilicity, but the amino-alcohol core is highly polar.[1][2][3] Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction.[3]
    
  • Solvent Choice: Replace Diethyl Ether with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[2][3] The alcohol content helps extract the polar product.

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor with DCM for 12-24 hours.

Detailed Experimental Protocols

Protocol A: Optimized Workup for Aluminum Hydride Reduction

Use this to prevent emulsion formation and maximize recovery from the reaction mixture.[3]

Reagents: Sodium Potassium Tartrate (Rochelle's Salt), THF, Diethyl Ether (


).[2][3]
  • Quench: Cool the reaction mixture (containing

    
     grams of 
    
    
    
    ) to 0°C.
  • Dilute: Dilute with 2 volumes of

    
     to reduce viscosity.
    
  • The Fieser Addition: Carefully add sequentially:

    • 
       mL of Water.[3][5][6]
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of Water.[3][5][6]
      
  • Granularization: Warm to room temperature and stir vigorously for 30–45 minutes. The gray sludge should turn into a white, granular solid.

  • Filtration: Filter through a sintered glass funnel. Wash the solid cake thoroughly with THF (the product often adheres to the salts).[3]

  • Drying: Dry the combined filtrate over

    
     and concentrate in vacuo.
    
Protocol B: Purification via Oxalate Salt Formation

Use this when vacuum distillation is not feasible or for final polishing of purity >99%.

Reagents: Anhydrous Ethanol, Ethyl Acetate, Oxalic Acid.[3]

  • Dissolution: Dissolve crude 4-amino-2,2-dimethylbutan-1-ol (1.0 eq) in a minimal amount of absolute Ethanol.

  • Precipitation: Add a saturated solution of Oxalic Acid (1.05 eq) in Ethanol dropwise with stirring.

    • Observation: A white precipitate should form.[2][3] If oiling occurs, heat the mixture to reflux until clear, then cool slowly.

  • Crystallization: Allow the mixture to stand at room temperature for 2 hours, then at 4°C overnight.

  • Isolation: Filter the solid. Wash with cold Ethyl Acetate/Ethanol (4:1).[2]

  • Free Basing (Optional): To recover the oil, dissolve the salt in minimal water, adjust pH to >12 with 4M NaOH, and extract exhaustively with DCM.[3]

Physical Data & Specifications

PropertyValue / RangeNote
Physical State Viscous Colorless Liquid / Waxy SolidTends to supercool.[1][2]
Boiling Point ~95–105°C @ 1-2 mmHg (Est.)[1][2]High vacuum required to prevent decomposition.[2][3]
Solubility High in Water, MeOH, EtOH, DCM.[2][3]Low in Hexanes, Ether (unless extremely pure).[2][3]
pKa (Conj. Acid) ~9.8 - 10.2Typical for primary alkyl amines.[1][2]
Storage Hygroscopic; Store under Nitrogen.[2][3]Absorb

from air (carbamate formation).[2][3]

Decision & Workflow Visualization

Figure 1: Purification Strategy Decision Tree

Select the optimal pathway based on your crude material's state.[3]

PurificationStrategy Start Crude Reaction Mixture CheckColor Is it Dark/Colored? Start->CheckColor CarbonTreat Activated Carbon Reflux in MeOH CheckColor->CarbonTreat Yes CheckState Physical State? CheckColor->CheckState No CarbonTreat->CheckState Liquid Viscous Liquid/Oil CheckState->Liquid Oil Solid Solid/Semi-Solid CheckState->Solid Solid VacDist Vacuum Distillation (<5 mmHg) Liquid->VacDist High Thermal Stability SaltForm Salt Formation (Oxalate/HCl) Liquid->SaltForm Thermal Labile/Small Scale Recryst Recrystallization (EtOH/EtOAc) Solid->Recryst Final Pure 4-Amino-2,2-dimethylbutan-1-ol VacDist->Final SaltForm->Recryst Recryst->Final

Caption: Decision matrix for selecting purification method based on crude physical state and color.

Figure 2: pH-Swing Extraction Workflow

Logic for removing neutral organic impurities (precursors) vs. amine product.

ExtractionWorkflow Mix Crude Mixture (Aq. Acid pH < 2) Wash Wash with DCM/Ether Mix->Wash AqLayer1 Aqueous Layer (Contains Product Salt) Wash->AqLayer1 Retain OrgLayer1 Organic Layer (Discard Neutrals/Acids) Wash->OrgLayer1 Discard Basify Adjust pH > 12 (NaOH/KOH) AqLayer1->Basify Extract Extract with DCM (x3) or CHCl3/IPA Basify->Extract FinalOrg Combined Organic (Product) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq Waste

Caption: Acid-Base "Swing" extraction to isolate basic amino alcohol from neutral impurities.

References

  • General Amino Alcohol Purification

    • Title: Purification of Laboratory Chemicals (Eighth Edition).[3]

    • Source: Butterworth-Heinemann.[1][2]

    • Context: Standard procedures for distillation and salting of amino alcohols.[3]

    • [2]

  • Workup of Aluminum Hydride Reductions

    • Title: Workup for Aluminum Hydride Reductions (Fieser & Rochelle's Salt Methods).[2][3][5]

    • Source: University of Rochester, Department of Chemistry.[3]

    • Context: Detailed stoichiometry for quenching LiAlH4 to avoid emulsions.
    • [2]

  • Synthesis and Properties of Homologs (2-Amino-1-butanol)

    • Title: Synthesis of dl-2-amino-1-butanol.[1][2][7]

    • Source: US Patent 3944617A.[2][3]

    • Context: Describes vacuum distillation and salt resolution techniques for similar amino butanols.
    • [2]

  • Chemical Data & Safety

    • Title: 4-Amino-2,2-dimethylbutan-1-ol Compound Summary.
    • Source: PubChem (National Library of Medicine).[3]

    • Context: Structure, identifiers, and safety classification.[3][4][8]

    • [2]

Sources

Troubleshooting

Challenges in the scale-up of 4-Amino-2,2-dimethylbutan-1-ol production

The following Technical Support Center guide is designed for researchers and process engineers scaling up the production of 4-Amino-2,2-dimethylbutan-1-ol . It synthesizes organic synthesis principles with industrial pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process engineers scaling up the production of 4-Amino-2,2-dimethylbutan-1-ol . It synthesizes organic synthesis principles with industrial process safety and engineering controls.

Topic: Process Optimization, Troubleshooting, and Safety for Gem-Dimethyl Amino Alcohol Synthesis Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists Version: 2.1 (Current)

Introduction: The Gem-Dimethyl Challenge

4-Amino-2,2-dimethylbutan-1-ol is a critical bifunctional building block, often used as a linker in antibody-drug conjugates (ADCs) or a scaffold in peptidomimetics. Its structural hallmark—the gem-dimethyl group at the C2 position —introduces the Thorpe-Ingold effect (angle compression). While this enhances the bioactivity of final drugs by restricting conformation, it creates significant challenges during scale-up:

  • Cyclization: The molecule is predisposed to intramolecular cyclization, forming 3,3-dimethylpyrrolidine.

  • Steric Hindrance: The bulky methyl groups affect reaction kinetics and regioselectivity during the precursor synthesis.

  • Work-up Difficulty: Like most amino alcohols, it is highly water-soluble, making extraction from aqueous quench streams difficult.

Module 1: Synthetic Route & Workflow

Recommended Industrial Route

To ensure regiochemical fidelity and cost-effectiveness, the Ring-Opening/Reduction Sequence starting from 2,2-dimethylsuccinic anhydride is the standard protocol.

Step 1: Regioselective Ring Opening Reaction of 2,2-dimethylsuccinic anhydride with ammonia (or benzylamine for protected variants). Steric hindrance directs nucleophilic attack to the less hindered carbonyl (C4), yielding the desired amido-acid regioisomer.

Step 2: Global Reduction Reduction of both the carboxylic acid and amide functionalities using Lithium Aluminum Hydride (LiAlH


) or Borane-Dimethyl Sulfide (BMS).
Process Flow Diagram

SynthesisFlow Anhydride 2,2-Dimethylsuccinic Anhydride Intermediate Intermediate: 2,2-Dimethylsuccinamic Acid (Regioisomer Control) Anhydride->Intermediate Nucleophilic Attack (Steric Control) Ammonia NH3 (g) or NH4OH (aq) Ammonia->Intermediate Product 4-Amino-2,2-dimethylbutan-1-ol Intermediate->Product Global Reduction Impurity Impurity A: 3,3-Dimethylpyrrolidine (Cyclization Byproduct) Intermediate->Impurity Over-heating or Acid Catalysis Reductant LiAlH4 or BH3 (THF Reflux) Reductant->Product Quench Fieser Quench (Controlled Hydrolysis) Quench->Product Work-up

Caption: Figure 1. Reaction pathway for the synthesis of 4-Amino-2,2-dimethylbutan-1-ol, highlighting the critical regioselective step and potential cyclization impurity.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during scale-up (10g to 1kg range).

Category A: Reaction Selectivity & Yield

Q1: Why is my crude NMR showing a mixture of the target amino alcohol and a pyrrolidine derivative?

  • Diagnosis: This is the Thorpe-Ingold Effect in action. The gem-dimethyl group compresses the bond angle, bringing the amine and alcohol termini closer together, favoring cyclization to 3,3-dimethylpyrrolidine.

  • Root Cause:

    • Thermal Stress: Reaction temperature during reduction was too high (>65°C) or refluxed too long.

    • Acidic Work-up: Exposure to strong acid during work-up protonates the alcohol, making it a good leaving group for intramolecular displacement by the amine.

  • Corrective Action:

    • Limit reflux time to the minimum required for conversion (monitor via HPLC/GC).

    • Avoid acidic extractions.[1] Keep the work-up pH basic (pH > 11) to suppress protonation of the alcohol.

Q2: I am seeing the "wrong" regioisomer (4-amino-3,3-dimethyl...). What happened?

  • Diagnosis: Loss of regiocontrol during the ring-opening of the anhydride.

  • Mechanism: Ammonia usually attacks the least hindered carbonyl (C4). However, if the reaction is run at high temperatures or in polar protic solvents that stabilize the transition state at the hindered carbon, you may get the minor isomer.

  • Protocol Fix: Perform the ring-opening step at 0°C to 10°C in an aprotic solvent like Dichloromethane (DCM) or THF. Low temperature enhances the kinetic preference for the unhindered position.

Category B: Work-up & Isolation[2][3]

Q3: The LiAlH


 quench turned into a solid grey "concrete" that trapped my product. How do I recover it? 
  • Issue: Improper quenching of aluminum salts leads to the formation of polymeric aluminum hydroxides that occlude the product and form unfilterable emulsions.

  • Solution (The Fieser Method): For every

    
     grams of LiAlH
    
    
    
    used, add sequentially:
    • 
       mL Water (Caution: Exothermic, H
      
      
      
      evolution).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
    • Result: This forms a granular, sand-like precipitate of sodium aluminate that is easily filtered, releasing the amino alcohol into the filtrate.

Q4: I cannot extract the product from the aqueous phase. It stays in the water.

  • Science: Amino alcohols with short carbon chains are highly hydrophilic. Standard EtOAc/Ether extractions often fail.

  • Recommended Protocol:

    • Solvent Switch: Use n-Butanol or Isopropanol/Chloroform (1:3) for extraction.

    • Salting Out: Saturate the aqueous phase with NaCl or K

      
      CO
      
      
      
      before extraction to decrease the solubility of the organic product (Salting-out effect).
    • Continuous Extraction: For scales >100g, use a liquid-liquid continuous extractor (Kutscher-Steudel) with DCM for 24-48 hours.

Module 3: Critical Data & Specifications

Physical & Chemical Properties Table
PropertySpecificationNotes for Scale-Up
Molecular Formula C

H

NO
Molecular Weight 117.19 g/mol
Boiling Point ~185-195°C (Atm)Do NOT distill at atm pressure. Decomposes/Cyclizes. Use High Vacuum (<5 mmHg).
Solubility Water, Methanol, DCMPoor solubility in Hexanes/Ether.
pKa (Amine) ~10.2Highly basic; absorbs CO

from air (store under Argon).
Appearance Viscous colorless oilYellowing indicates oxidation or cyclization.

Module 4: Safety & Engineering Controls

Risk Assessment: Hydride Reduction

The reduction step involves LiAlH


, which poses a Class 4.3 (Water Reactive)  hazard.
  • Exotherm Control: The reduction of the amide/acid is highly exothermic.

    • Engineering Control: Use a jacketed reactor with active cooling. Dosing of the intermediate (dissolved in THF) into the LiAlH

      
       slurry must be rate-limited by the internal temperature (keep 
      
      
      
      C during addition).
  • Hydrogen Evolution:

    • Calculation: 1 mole of LiAlH

      
       generates 4 moles of H
      
      
      
      gas upon full quench.
    • Requirement: Ensure reactor venting capacity exceeds the maximum theoretical gas evolution rate. Use a nitrogen sweep to keep H

      
       concentration below the Lower Explosive Limit (LEL).
      
  • Quenching Protocol:

    • Never quench a large-scale reaction by pouring water into the reactor. Always dilute the reaction mixture with wet THF or use the Fieser method dropwise.

Diagram: Safety Setup for Quenching

SafetySetup Reactor Reactor (Inert Atmosphere) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Solvent Vapor AdditionFunnel Addition Funnel (Quench Reagent) AdditionFunnel->Reactor Slow Addition Condenser->Reactor Reflux Scrubber Gas Scrubber (Oil Bubbler/Vent) Condenser->Scrubber H2 Gas Venting TempProbe Internal Temp Probe (Interlock > 45°C) TempProbe->AdditionFunnel Stop Flow if High T

Caption: Figure 2. Engineering controls for safe quenching of hydride reductions, featuring temperature interlocks and gas venting pathways.

References

  • Reduction of Amino Acids/Esters

    • Source: "Reduction of amino acids to amino alcohols via their ethyl ester hydrochlorides using lithium aluminum hydride."[2] Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004).

    • URL:

  • Safety of LiAlH

    
     Reductions: 
    
    • Source: "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ResearchGate (2024).

    • URL:

  • Purification of Hydrophilic Amines

    • Source: "Challenges and solutions for the downstream purification of therapeutic proteins (Analogous small molecule extraction str
    • URL:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Source: "The Thorpe-Ingold Effect in Cycliz
    • Context: Explains the kinetic acceleration of cyclization in gem-dimethyl substituted chains.
    • URL:

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Optimization

4-Amino-2,2-dimethylbutan-1-ol reaction monitoring by TLC

Technical Support Center: Reaction Monitoring of 4-Amino-2,2-dimethylbutan-1-ol Executive Summary & Molecule Profile The Challenge: Monitoring the synthesis or consumption of 4-Amino-2,2-dimethylbutan-1-ol presents a dua...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring of 4-Amino-2,2-dimethylbutan-1-ol

Executive Summary & Molecule Profile

The Challenge: Monitoring the synthesis or consumption of 4-Amino-2,2-dimethylbutan-1-ol presents a dual challenge common in aliphatic amino alcohol chemistry: invisibility and immobility .

  • UV Invisibility: Lacking a conjugated

    
    -system (aromatic ring), this molecule is virtually invisible under standard UV
    
    
    
    light. You cannot rely on fluorescence quenching.
  • Silica Interaction: The primary amine (-NH

    
    ) and primary alcohol (-OH) create a "sticky" molecule that adheres strongly to acidic silica gel silanols, leading to severe streaking or irreversible adsorption at the baseline.
    

The Solution: This guide provides a self-validating Thin Layer Chromatography (TLC) system using ninhydrin derivatization for visualization and a basified mobile phase to ensure proper migration.

Visualization Module: Seeing the Invisible

Because 4-Amino-2,2-dimethylbutan-1-ol is UV-inactive, chemical staining is mandatory.

Primary Detection: The Ninhydrin Protocol[1][2]
  • Target: Primary Amine (-NH

    
    ).
    
  • Mechanism: Ninhydrin reacts with the primary amine to form Ruhemann’s Purple via oxidative deamination and condensation.[1] This is highly specific and diagnostic.

  • Appearance: The spot will appear distinctively purple/blue against a white background after heating.

Secondary Detection: Potassium Permanganate (KMnO )[4]
  • Target: Alcohol (-OH) and Amine.[2][3]

  • Mechanism: Oxidation of the functional groups reduces Mn(VII) (purple) to Mn(IV) (brown MnO

    
    ).
    
  • Appearance: Yellow/Brown spot on a purple background.

  • Use Case: Use this if you suspect your amine has been protected (e.g., Boc-protected) but the alcohol remains free, rendering Ninhydrin ineffective.

VisualizationLogic Start Start: TLC Plate Developed CheckUV Check UV (254 nm) Start->CheckUV IsVisible Visible? CheckUV->IsVisible UV_Yes Likely Impurity or Starting Material (SM) IsVisible->UV_Yes Yes UV_No Product Likely Present (UV Inactive) IsVisible->UV_No No StainDecision Select Stain UV_No->StainDecision Ninhydrin Ninhydrin Stain (Heat to 110°C) StainDecision->Ninhydrin Standard Detection Permanganate KMnO4 Stain (No Heat/Mild Heat) StainDecision->Permanganate If Amine Protected Result_Nin Purple Spot: Free Amine Confirmed Ninhydrin->Result_Nin Result_KMnO4 Yellow Spot: Alcohol/Amine Present Permanganate->Result_KMnO4

Figure 1: Decision matrix for selecting the appropriate visualization method based on molecular properties.

Mobile Phase Engineering: Solving "The Streak"

Standard solvents (Hexane/EtOAc) will fail. The amine will protonate on the acidic silica surface, forming an ammonium salt that stays at the baseline (


).

The Golden Rule: You must use a basified polar system .

Recommended Solvent Systems
System ClassComposition (v/v/v)Application

Target
Standard DCM : MeOH : NH

OH (90:10:1)
Start Here. Good for most amino alcohols.0.3 – 0.5
High Polarity DCM : MeOH : NH

OH (80:20:2)
Use if product stays at baseline in Standard system.0.3 – 0.5
Alternative CHCl

: MeOH : NH

OH (90:10:1)
Use if DCM fails to separate impurities.Variable
  • Why Ammonium Hydroxide (NH

    
    OH)?  It competes with your amine for the acidic sites on the silica gel. By saturating the silica with ammonia, your product (4-Amino-2,2-dimethylbutan-1-ol) remains in its free base form and can migrate up the plate.
    
  • Why Methanol (MeOH)? It provides the necessary polarity to dissolve the amino alcohol and carry it through the stationary phase.

Troubleshooting Center (FAQ)

Q1: I see a spot at the baseline that never moves, even with 50% Methanol. What is wrong?

  • Diagnosis: You are likely not using a base modifier. The amine is interacting ionically with the silica.

  • Fix: Add 1% concentrated NH

    
    OH or 1% Triethylamine (TEA) to your mobile phase.
    
  • Pro-Tip: Pre-elute the empty TLC plate with the basified solvent and dry it before spotting your sample to neutralize the silica in advance.

Q2: My spot is "streaking" or looks like a comet tail.

  • Diagnosis: Overloading or insufficient base.

  • Fix: Dilute your sample. If it persists, increase the NH

    
    OH concentration to 2%.
    

Q3: I see a purple spot with Ninhydrin, but it fades quickly.

  • Diagnosis: This is normal for aliphatic amines.

  • Fix: Circle the spots immediately with a pencil after heating. Take a photo for your electronic notebook (ELN) instantly.

Q4: How do I monitor the reaction if my Starting Material (SM) is a nitrile or ester?

  • Strategy:

    • SM (Nitrile/Ester): Likely UV active (if attached to an aromatic group) or visible by KMnO

      
      . It will not stain purple with Ninhydrin.
      
    • Product (Amino Alcohol): UV Inactive. Stains purple with Ninhydrin.[4][5][1][6][7][8]

    • Differentiation: The appearance of a new purple spot at a lower

      
       (more polar) than the SM indicates reaction progress.
      

Validated Standard Operating Procedure (SOP)

Protocol: TLC Monitoring of 4-Amino-2,2-dimethylbutan-1-ol

  • Preparation of Mobile Phase:

    • Mix Dichloromethane (90 mL) , Methanol (10 mL) , and Ammonium Hydroxide (1 mL) in a dedicated TLC chamber.

    • Note: Shake well to ensure the ammonia is miscible. Keep the chamber covered to prevent ammonia evaporation.

  • Sample Spotting (The Co-Spot Method):

    • Prepare a TLC plate (Silica Gel 60 F

      
      ).
      
    • Lane 1: Starting Material (SM) reference.

    • Lane 2: Co-spot (SM + Reaction Mixture). This proves separation is possible.

    • Lane 3: Reaction Mixture (RM).

  • Elution:

    • Place plate in chamber. Allow solvent front to reach ~1 cm from the top.[9]

  • Visualization:

    • Step A: Check under UV lamp (254 nm).[2][7] Mark any UV-active spots (likely SM or impurities).

    • Step B: Dip plate in Ninhydrin Stain (0.3g ninhydrin, 3mL acetic acid, 100mL n-butanol).

    • Step C: Heat with a heat gun at ~110°C until spots appear.

    • Pass Criteria: Product appears as a distinct purple/blue spot .[5] SM should not stain purple (unless it is also an amine).

OptimizationLoop Start Run TLC: 90:10:1 DCM/MeOH/NH4OH CheckRf Check Rf Value Start->CheckRf Ideal Rf = 0.3 - 0.5 (Optimal Separation) CheckRf->Ideal Range OK TooLow Rf < 0.2 (Stuck at Baseline) CheckRf->TooLow Too Low TooHigh Rf > 0.7 (Running with Solvent) CheckRf->TooHigh Too High ActionLow Increase Polarity: Try 80:20:2 Ratio TooLow->ActionLow ActionHigh Decrease Polarity: Try 95:5:0.5 Ratio TooHigh->ActionHigh ActionLow->Start Retest ActionHigh->Start Retest

Figure 2: Iterative loop for optimizing the mobile phase to achieve separation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Merck KGaA. TLC Visualization Reagents: Ninhydrin. (Verified manufacturer protocol for amino acid/amine detection).

  • Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison, Department of Chemistry. (Authoritative academic guide on stain mechanisms).

  • PubChem. 4-Amino-2,2-dimethylbutan-1-ol Compound Summary. (Chemical structure and physical property verification).

Sources

Troubleshooting

Managing exothermic reactions in 4-Amino-2,2-dimethylbutan-1-ol synthesis

Technical Support Center: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol A Guide to Managing Exothermic Reactions and Ensuring Safe, Reproducible Outcomes This technical support guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol

A Guide to Managing Exothermic Reactions and Ensuring Safe, Reproducible Outcomes

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,2-dimethylbutan-1-ol. The focus of this document is to provide in-depth troubleshooting advice and frequently asked questions related to the management of exothermic reactions, a critical aspect of this synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this process.

Section 1: Understanding the Core Exothermic Challenge: Nitrile Reduction

The synthesis of 4-Amino-2,2-dimethylbutan-1-ol typically involves the reduction of a nitrile precursor, such as 4-cyano-3,3-dimethylbutan-1-ol or a related cyano-intermediate. This reduction is a highly exothermic process, particularly when using powerful reducing agents like Lithium Aluminum Hydride (LAH). The significant release of heat can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway if not properly controlled.[1][2][3][4][5]

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[2] This self-accelerating process can lead to vigorous boiling of the solvent, decomposition of reactants and products, and a dangerous increase in pressure, which may result in an explosion.[2] Therefore, meticulous control over the reaction conditions is paramount.

Below is a diagram illustrating the general reaction pathway and the critical exothermic step.

ExothermicReactionPathway General Synthesis Pathway and Exothermic Step Precursor Nitrile Precursor (e.g., 4-cyano-3,3-dimethylbutan-1-ol) Intermediate Iminium Intermediate Precursor->Intermediate + Reducing Agent ReducingAgent Reducing Agent (e.g., LiAlH4, BH3-THF) Product 4-Amino-2,2-dimethylbutan-1-ol Intermediate->Product Further Reduction & Workup Heat Significant Heat Release (Exothermic Event) Intermediate->Heat

Caption: General reaction pathway highlighting the exothermic nitrile reduction step.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction temperature is increasing uncontrollably during the addition of the reducing agent. What should I do, and how can I prevent this in the future?

Answer: An uncontrollable temperature increase is a sign of a potential thermal runaway and requires immediate action.

  • Immediate Actions:

    • Stop the addition of the reducing agent immediately.

    • Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).

    • If necessary, and if the reactor setup allows, add a small amount of pre-chilled, dry solvent to dilute the reaction mixture and absorb some of the heat.

  • Root Causes and Preventative Measures:

    • Addition Rate is Too Fast: The rate of addition of the reducing agent should be slow enough that the cooling system can dissipate the generated heat. The internal temperature, not the bath temperature, should be your guide.

    • Inadequate Cooling: Ensure your cooling bath has sufficient capacity for the scale of your reaction. For highly exothermic reactions, a simple ice-water bath may be insufficient. Consider using a dry ice/acetone bath or a cryocooler for better temperature control.

    • Poor Stirring: Inefficient stirring can lead to localized "hot spots" where the concentration of the reducing agent is high, causing a rapid localized exotherm that can propagate through the solution. Ensure the stirring is vigorous enough to maintain a homogenous mixture.

    • Concentration: Running the reaction at a very high concentration can increase the rate of heat generation per unit volume. While this can be efficient, it also increases the risk. Consider using a slightly more dilute solution if you are experiencing control issues.

Question 2: The reaction seems to be sluggish or incomplete, even after the full addition of the reducing agent. What are the likely causes?

Answer: A sluggish or incomplete reaction can be due to several factors related to reagent quality and reaction conditions.

  • Reagent Quality:

    • Reducing Agent Potency: Powerful reducing agents like Lithium Aluminum Hydride (LAH) can decompose upon exposure to moisture.[6][7] Ensure you are using a fresh bottle or a properly stored reagent. It is good practice to titrate older bottles of LAH to determine their active hydride content. Borane-THF complexes can also degrade over time.[8]

    • Solvent Purity: The presence of water or other protic impurities in the solvent will quench the reducing agent, leading to lower yields. Always use anhydrous solvents for these reactions.

    • Starting Material Purity: Impurities in the nitrile starting material can interfere with the reaction.

  • Reaction Conditions:

    • Insufficient Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For the reduction of a nitrile to a primary amine with LAH, a molar ratio of at least 1.5:1 (LAH:nitrile) is often recommended.[9]

    • Low Temperature: While temperature control is crucial to prevent runaway, maintaining too low a temperature can significantly slow down the reaction rate. After the initial exothermic addition is complete, it may be necessary to allow the reaction to warm to room temperature or even gently heat it to ensure completion.[9]

Question 3: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Answer: Byproduct formation is often linked to the choice of reducing agent and reaction conditions.

  • Common Byproducts and Solutions:

    • Secondary and Tertiary Amines (with Catalytic Hydrogenation): When using catalytic hydrogenation (e.g., Raney Nickel), the initially formed primary amine can react with intermediate imines to form secondary and tertiary amines. Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress this side reaction.[8]

    • Over-reduction of Other Functional Groups: If your starting material contains other reducible functional groups (e.g., esters, carboxylic acids), a strong reducing agent like LAH will likely reduce them as well.[10] In such cases, a more selective reducing agent may be required.

    • Alternative Reducing Agents: Consider using Borane-THF (BH3-THF) or Borane-dimethyl sulfide (BMS), which can be more selective than LAH.[8] Catalytic hydrogenation can also be an option if compatible with other functional groups.

Section 3: Frequently Asked Questions (FAQs)

What are the most critical safety precautions when working with Lithium Aluminum Hydride (LAH)?

  • Strictly Anhydrous Conditions: LAH reacts violently with water and other protic sources, releasing flammable hydrogen gas.[6][7] All glassware must be oven or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a fire-retardant lab coat, and appropriate gloves.[7][11]

  • Quenching: The quenching of excess LAH is also highly exothermic and must be done with extreme care.[12] The reaction should be cooled in an ice bath, and the quenching agent (e.g., ethyl acetate, followed by a sequence of water and NaOH solution) should be added very slowly.[9]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available. Do not use water or CO2 extinguishers on an LAH fire.[7]

Which reducing agent is best for this synthesis?

The "best" reducing agent depends on the specific requirements of your synthesis, such as scale, available equipment, and the presence of other functional groups.

Reducing Agent Pros Cons Safety Considerations
Lithium Aluminum Hydride (LAH) Highly reactive and effective for nitrile reduction.[10][13]Highly exothermic, reacts with a wide range of functional groups.[10]Reacts violently with water, pyrophoric solid.[6][7] Requires strict anhydrous conditions and careful quenching.
Borane-THF (BH3-THF) Less reactive and more selective than LAH.[8]Can be less stable than BMS.[8] Decomposition can generate pressure.[8]Flammable liquid, handle under inert atmosphere.
Borane-Dimethyl Sulfide (BMS) More stable and available in higher concentrations than BH3-THF.[8]Unpleasant odor.Flammable liquid, handle in a well-ventilated fume hood.
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Good for large-scale synthesis, avoids pyrophoric reagents.Can form secondary/tertiary amine byproducts.[8] Requires specialized high-pressure equipment.Hydrogen gas is highly flammable and explosive. Catalysts can be pyrophoric.

How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common method. Take small aliquots from the reaction mixture (be sure to quench them carefully before spotting on the TLC plate) and compare them to your starting material. The disappearance of the starting nitrile spot indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Section 4: Detailed Experimental Protocol for Nitrile Reduction

This protocol is a general guideline and should be adapted to your specific starting material and scale. A thorough risk assessment should be performed before starting any new procedure.

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Addition funnel, oven-dried

  • Thermometer or thermocouple to monitor internal temperature

  • Inert gas inlet (Nitrogen or Argon)

  • Cooling bath (e.g., dry ice/acetone)

  • Anhydrous solvent (e.g., THF)

  • Reducing agent (e.g., Lithium Aluminum Hydride)

  • Nitrile precursor

  • Quenching agents (e.g., Ethyl Acetate, Water, 10% NaOH solution)

Procedure:

  • Setup: Assemble the dry glassware. The three-necked flask should be equipped with the magnetic stirrer, addition funnel, thermometer, and inert gas inlet.

  • Reagent Preparation:

    • Suspend the Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF in the reaction flask.

    • Dissolve the nitrile precursor (1 equivalent) in anhydrous THF in the addition funnel.

  • Reaction:

    • Cool the LAH suspension to 0 °C using the cooling bath.

    • Begin slow, dropwise addition of the nitrile solution from the addition funnel. Crucially, monitor the internal temperature. Maintain the internal temperature below a set point (e.g., 10 °C) by controlling the addition rate.

    • After the addition is complete, allow the reaction to stir at 0 °C for a period, then let it slowly warm to room temperature and stir for several hours to ensure completion.[9]

  • Workup (Quenching):

    • Cool the reaction mixture back down to 0 °C.

    • Extremely carefully and slowly , add ethyl acetate dropwise to quench the excess LAH. You will observe gas evolution (hydrogen).

    • Once the gas evolution subsides, continue the quench by the slow, sequential addition of:

      • Water (1 volume relative to LAH)

      • 10% aqueous NaOH (1.5 volumes relative to LAH)

      • Water (3 volumes relative to LAH)[9]

    • This procedure should produce a granular precipitate that is easy to filter.

  • Isolation:

    • Filter the mixture through a pad of celite, washing the filter cake with additional solvent (e.g., THF or Ethyl Acetate).

    • Combine the filtrates, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-Amino-2,2-dimethylbutan-1-ol by distillation or column chromatography as required.

TroubleshootingWorkflow Troubleshooting Workflow: Uncontrolled Exotherm Start Uncontrolled Temperature Rise During Addition Action1 STOP ADDITION IMMEDIATELY Start->Action1 Check1 Is Temperature Still Rising? Action1->Check1 Action2 Enhance Cooling (e.g., add more dry ice) Check1->Action2 Yes Check2 Is Temperature Under Control? Check1->Check2 No Action3 Consider adding pre-chilled solvent Action2->Action3 Action3->Check2 Action4 Resume addition at a MUCH SLOWER rate Check2->Action4 Yes Action5 Review Procedure: - Addition Rate - Stirring Efficiency - Cooling Capacity Check2->Action5 No (Abort & Re-evaluate) Action4->Action5

Caption: A decision-making workflow for managing an uncontrolled exothermic event.

References

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. ResearchGate. [Link]

  • US3944617A - Synthesis of dl-2-amino-1-butanol.
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Thermal runaway - Wikipedia. Wikipedia. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde.
  • The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. [Link]

  • Synthesis of (a) 4-Cyano-3-methyl-1-indanone. PrepChem.com. [Link]

  • Manganese Catalysed Reduction of Nitriles with Amine Boranes. ResearchGate. [Link]

  • Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. ACS Publications. [Link]

  • Nitrile reduction issues. Reddit. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. RSC Publishing. [Link]

  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons. [Link]

  • Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. RSC Publishing. [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. Frontiers. [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • EP1201647A2 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. NIH National Library of Medicine. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde. ACS Publications. [Link]

  • US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
  • Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 4-Amino-2,2-dimethylbutan-1-ol Reaction Kinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2,2-dimethylbutan-1-ol. This guide provides in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2,2-dimethylbutan-1-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in influencing the reaction kinetics of this versatile amino alcohol. Our goal is to empower you with the scientific rationale to optimize your reaction outcomes, from rate and yield to selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you might encounter when working with 4-Amino-2,2-dimethylbutan-1-ol, with a focus on solvent-based solutions.

Issue 1: Slow or Stalled Reaction Rates

Scenario: You are performing an N-alkylation or N-acylation of 4-Amino-2,2-dimethylbutan-1-ol, and reaction monitoring (TLC, LC-MS) shows minimal conversion even after extended reaction times.

Probable Cause & Scientific Rationale:

The reaction rate is likely being hampered by improper solvent choice, which can affect reactant solubility and transition state stabilization. The Hughes-Ingold rules provide a foundational understanding of how solvents influence reaction rates based on the charge development in the transition state.[1][2][3]

  • For SN2-type reactions (e.g., N-alkylation with a primary alkyl halide): These reactions typically proceed fastest in polar aprotic solvents. Protic solvents (like alcohols or water) can form strong hydrogen bonds with the lone pair of the primary amine on 4-Amino-2,2-dimethylbutan-1-ol. This creates a "solvent cage" around the nucleophile, stabilizing its ground state and increasing the activation energy required for it to attack the electrophile.[1] Polar aprotic solvents (like DMF, DMSO, or acetonitrile) can dissolve the reactants but do not form these strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.

  • For reactions involving charged intermediates (SN1-type character): If your reaction proceeds through a mechanism with significant charge separation or a carbocation-like transition state, a more polar solvent will accelerate the reaction by stabilizing this charged state.[1][3]

Step-by-Step Troubleshooting Protocol:

  • Assess Reactant Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility is a common, non-kinetic cause of slow reactions.

  • Analyze the Mechanism: Determine if your reaction is likely to be bimolecular (e.g., SN2) or involve charge separation in the transition state.

  • Solvent Exchange (for SN2 reactions): If you are using a protic solvent (e.g., ethanol, isopropanol), switch to a polar aprotic solvent.

    • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).

    • Procedure: Carefully remove the protic solvent under reduced pressure. Add the new, dry aprotic solvent to the reaction flask under an inert atmosphere (N₂ or Ar) and resume the reaction.

  • Increase Solvent Polarity (for reactions with charged transition states): If you are in a non-polar solvent (e.g., toluene, THF) and suspect a charged intermediate, move to a more polar aprotic solvent. Refer to the solvent properties table below to guide your choice.

Issue 2: Poor Chemoselectivity (N- vs. O-Acylation)

Scenario: You are attempting to acylate the primary amine of 4-Amino-2,2-dimethylbutan-1-ol with an acyl chloride or anhydride, but you observe a significant amount of the O-acylated product or the di-acylated (N,O-acylated) product.

Probable Cause & Scientific Rationale:

While the primary amine in an amino alcohol is generally more nucleophilic than the primary alcohol, the reaction conditions, particularly the solvent and presence of acid or base, can dramatically alter the chemoselectivity.[4][5][6][7]

  • Basic or Neutral Conditions: In the absence of a strong acid, the amine's lone pair is freely available and more nucleophilic than the alcohol's oxygen. This intrinsically favors N-acylation.

  • Acidic Conditions: In the presence of acid, the primary amine can be protonated to form an ammonium salt (-NH₃⁺). This removes the nucleophilicity of the nitrogen, leaving the hydroxyl group as the primary site for acylation. This is a classic strategy to achieve selective O-acylation.[4]

  • Solvent Role: The solvent can influence the effective basicity of the amine and the acidity of any generated HCl (from acyl chloride reagents). A non-polar, aprotic solvent will do little to solvate ions, whereas a polar solvent can stabilize charged intermediates.

Step-by-Step Troubleshooting Protocol:

  • Ensure Non-Acidic Conditions for N-Acylation:

    • HCl Scavenger: When using an acyl chloride, an acid scavenger (a non-nucleophilic base) is crucial. Use at least 2 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent neutralizes the generated HCl, and the second ensures the reaction medium remains basic, keeping the primary amine deprotonated and nucleophilic.

    • Solvent Choice: Use an aprotic solvent that will not interfere with the basicity. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices.

  • Promote O-Acylation with Acid:

    • If O-acylation is the desired outcome, perform the reaction in the presence of a strong acid like perchloric acid (HClO₄) or in an acidic solvent like glacial acetic acid.[4] This protonates the amine, deactivating it towards acylation.

  • Control Stoichiometry: To avoid di-acylation, use the acylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Add the acylating agent slowly to the solution of the amino alcohol at a reduced temperature (e.g., 0 °C) to control the reaction exotherm and maintain selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best all-purpose starting solvent for reactions with 4-Amino-2,2-dimethylbutan-1-ol?

There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction mechanism.[8] However, for general purposes:

  • Dichloromethane (DCM): A good starting point for many reactions. It is a moderately polar aprotic solvent that dissolves a wide range of organic compounds, is relatively inert, and has a low boiling point, making it easy to remove.

  • Tetrahydrofuran (THF): Another excellent aprotic choice, slightly more polar than DCM. It is particularly useful for reactions involving organometallics or requiring slightly higher temperatures.

Always perform a small-scale test reaction to confirm solvent compatibility and performance before proceeding to a larger scale.

Q2: How does the steric hindrance of the 2,2-dimethyl groups affect solvent choice and reaction kinetics?

The gem-dimethyl group adjacent to the primary alcohol creates significant steric hindrance around the hydroxyl group. This has two key kinetic implications:

  • Favors N-acylation/alkylation: The primary amine is sterically much more accessible than the primary alcohol. This inherent structural feature strongly favors reactions at the nitrogen position, making it easier to achieve high N-selectivity.[6]

  • Slower O-functionalization: Any reaction targeting the hydroxyl group will be slower compared to a less hindered primary alcohol (e.g., 4-aminobutan-1-ol). To achieve reasonable rates for O-functionalization, you may need more forcing conditions (higher temperatures, longer reaction times) or a specialized catalytic system. The solvent's role in ensuring thermal stability and reactant solubility becomes even more critical under these conditions.

Q3: Should I use a protic or aprotic solvent for my reaction?

This is one of the most critical questions in reaction design. The choice depends directly on the reaction mechanism and the nature of the nucleophile.

  • Use a POLAR APROTIC solvent (e.g., DMSO, DMF, MeCN, Acetone) if:

    • Your reaction is an SN2 type (e.g., N-alkylation with methyl iodide).

    • The amine of 4-Amino-2,2-dimethylbutan-1-ol is the key nucleophile.

    • You want to maximize the nucleophilicity of the amine.

  • Use a POLAR PROTIC solvent (e.g., H₂O, EtOH, MeOH) if:

    • Your reaction has an SN1-type mechanism with a carbocation intermediate that needs stabilization.

    • The solvent itself is intended to be a reactant (solvolysis).

    • You want to reduce the nucleophilicity of the amine, for example, to favor a reaction at another site (though this is less common and usually achieved with acid).[9]

The following flowchart provides a general decision-making framework:

Solvent_Selection_Workflow Solvent Selection for 4-Amino-2,2-dimethylbutan-1-ol Reactions start Start: Define Reaction Type mechanism What is the likely mechanism? start->mechanism sn2 S_N2 Type (e.g., N-Alkylation) mechanism->sn2 Bimolecular acylation N- or O-Acylation mechanism->acylation Acyl Transfer charged_ts Charged Transition State (S_N1-like) mechanism->charged_ts Unimolecular solvent_choice_sn2 Use Polar Aprotic Solvent (e.g., MeCN, DMF, DMSO) Maximizes Nucleophilicity sn2->solvent_choice_sn2 solvent_choice_acylation Control with Base/Acid acylation->solvent_choice_acylation solvent_choice_charged Use Polar Protic Solvent (e.g., EtOH, H₂O) Stabilizes Carbocation charged_ts->solvent_choice_charged n_acylation Goal: N-Acylation solvent_choice_acylation->n_acylation Amine is target o_acylation Goal: O-Acylation solvent_choice_acylation->o_acylation Alcohol is target n_acyl_solvent Use Aprotic Solvent (DCM, THF) + Non-nucleophilic Base (TEA, DIPEA) n_acylation->n_acyl_solvent o_acyl_solvent Use Acidic Conditions (e.g., Acetic Acid solvent or add HClO₄) o_acylation->o_acyl_solvent

Caption: Decision workflow for solvent selection.

Data & Protocols

Table 1: Properties of Common Organic Solvents

Choosing a solvent requires balancing multiple properties. This table provides key parameters for common solvents used in organic synthesis.[10][11]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Dipole Moment (D)Type
HexaneC₆H₁₄690.6551.90.0Non-Polar Aprotic
TolueneC₇H₈1110.8672.40.36Non-Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂401.3269.11.60Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O660.8867.51.63Polar Aprotic
Ethyl Acetate (EtOAc)C₄H₈O₂770.8946.01.78Polar Aprotic
AcetoneC₃H₆O560.78620.72.88Polar Aprotic
Acetonitrile (MeCN)C₂H₃N820.78637.53.92Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.73.82Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247.03.96Polar Aprotic
Ethanol (EtOH)C₂H₆O780.78924.61.69Polar Protic
Methanol (MeOH)CH₄O650.79233.01.70Polar Protic
WaterH₂O1000.99878.01.85Polar Protic
Table 2: Illustrative Relative Reaction Rates for N-Acylation
SolventSolvent TypeRelative Rate (k_rel)Rationale
TolueneNon-Polar Aprotic1Poor reactant solubility and minimal transition state stabilization.
Dichloromethane (DCM)Polar Aprotic50Good solubility, moderate polarity stabilizes transition state.
Ethanol (EtOH)Polar Protic20Solvation of the amine nucleophile via H-bonding reduces its reactivity.
Acetonitrile (MeCN)Polar Aprotic1,000Polar enough to dissolve reactants and stabilize transition state without H-bonding to the nucleophile.
DMFPolar Aprotic5,000Highly polar, effectively solvates counter-ions and transition states without deactivating the nucleophile.
Experimental Protocol: Chemoselective N-Acylation of 4-Amino-2,2-dimethylbutan-1-ol

Objective: To synthesize N-(4-hydroxy-3,3-dimethylbutan-2-yl)acetamide with high chemoselectivity by acylating the primary amine in the presence of the sterically hindered primary alcohol.

Mechanism & Solvent Rationale: This is a nucleophilic addition-elimination reaction.[12] The amine is the nucleophile, and the carbonyl carbon of the acylating agent is the electrophile. An aprotic solvent (DCM) is chosen to ensure good solubility and to avoid hydrogen-bonding with the amine nucleophile. A non-nucleophilic base (TEA) is used to scavenge the HCl byproduct, maintaining the amine in its more reactive, unprotonated state.

Caption: N-acylation mechanism showing transition state stabilization.

Materials:

  • 4-Amino-2,2-dimethylbutan-1-ol (1.17 g, 10.0 mmol)

  • Acetyl chloride (0.75 mL, 10.5 mmol, 1.05 equiv)

  • Triethylamine (TEA) (2.93 mL, 21.0 mmol, 2.1 equiv)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 4-Amino-2,2-dimethylbutan-1-ol (1.17 g, 10.0 mmol).

  • Dissolution: Add anhydrous DCM (50 mL) and stir until the solid is completely dissolved. Add triethylamine (2.93 mL, 21.0 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation and improve selectivity.

  • Addition of Acylating Agent: Dissolve acetyl chloride (0.75 mL, 10.5 mmol) in a small amount of anhydrous DCM (~5 mL) and add it to a dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 30 mL of saturated aqueous NaHCO₃ solution to quench any remaining acetyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-hydroxy-3,3-dimethylbutan-2-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

References

  • Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
  • Sakami, W., & Toennies, G. (1942). The O-Acetyl Derivatives of Hydroxyamino Acids. Journal of Biological Chemistry, 144(1), 203-215.
  • Chavan, S. P., et al. (2002). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 67(15), 5434-5437.
  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 534-543.
  • Jasinski, R. (2018). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222-230.
  • Chemguide. (n.d.). The reaction between acyl chlorides and amines. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Solvent effects. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • National Bureau of Standards. (1951). Table of dielectric constants of pure liquids. Circular 514. Available at: [Link]

  • Sonawane, R. B., et al. (2020). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Green Chemistry, 22(10), 3186-3195.
  • Kumar, P., et al. (2002). Note: Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Journal of Chemical Sciences, 114(5), 531-536.
  • U.S. Patent No. 6,211,384 B1. (2001).
  • Reichardt, C. (2005). Solvent Effects on the Rates of Homogeneous Chemical Reactions. ResearchGate. Available at: [Link]

  • Murshid, G., et al. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions, 25, 45-50.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Troubleshooting

Technical Support Center: Work-Up Procedures for 4-Amino-2,2-dimethylbutan-1-ol

Topic: Isolation and Purification of 4-Amino-2,2-dimethylbutan-1-ol Ticket ID: CHEM-SUP-2024-AMOL Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1][2] Executive Summary & Chemical Context The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification of 4-Amino-2,2-dimethylbutan-1-ol Ticket ID: CHEM-SUP-2024-AMOL Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1][2]

Executive Summary & Chemical Context

The Challenge: You are likely synthesizing 4-Amino-2,2-dimethylbutan-1-ol via the hydride reduction (LiAlH₄ or BH₃) of a precursor such as 3,3-dimethylsuccinimide , methyl 3-cyano-2,2-dimethylpropanoate , or 2,2-dimethylsuccinic anhydride .[1][2]

The presence of both a primary amine and a primary alcohol on a short carbon chain renders this molecule amphiphilic but highly water-soluble .[1][2] The gem-dimethyl group adds lipophilicity but does not fully offset the polarity of the amino-alcohol motif.[1][2] The most common failure mode is not "failed reaction" but "failed isolation"—the product remains trapped in the aqueous quench layer or bound to aluminum salts.[1]

Target Molecule Data:

Property Value (Est./Lit.) Implication for Work-up
Boiling Point ~210–220°C (760 mmHg) Difficult to distill at atm pressure.[1][2] Requires high vacuum (<5 mmHg).[1][2]
pKa (Conj. Acid) ~10.5 (Amine) Product is fully protonated (ionic) at pH < 9.[1][2] Extraction requires pH > 12.[1][2]

| Solubility | Miscible in H₂O, EtOH | Standard ether/water extractions often fail.[1][2] |

Critical Decision Trees (Visualized)

Before proceeding, select your quench method based on your scale and reaction appearance.[1]

QuenchStrategy Start Start: Reaction Complete (LAH/THF) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale MethodA Method A: Fieser Workup (n : n : 3n) SmallScale->MethodA Speed preferred MethodB Method B: Rochelle's Salt (NaK Tartrate) SmallScale->MethodB Max yield preferred LargeScale->MethodB Avoid exotherms/occlusion ResultA Precipitate: Granular White Solid (Easy Filtration) MethodA->ResultA ResultB Biphasic Solution (Aluminum sequestered in aq phase) MethodB->ResultB WarnA RISK: Product occlusion in salts ResultA->WarnA If product is polar

Figure 1: Decision matrix for quenching hydride reductions. For 4-amino-2,2-dimethylbutan-1-ol, Method B (Rochelle's Salt) is strongly recommended to prevent product loss in aluminum precipitates.[1][2]

The "Gold Standard" Protocol: Rochelle's Salt Workup

This protocol is designed to break the strong Al-N and Al-O bonds that trap amino alcohols.[1][2]

Reagents:

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).[1][2][3][4]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DCM (Dichloromethane).[1][2] Note: Diethyl ether is often too non-polar for this specific amino alcohol.[1][2]

Step-by-Step:

  • Cooling: Cool the reaction mixture (THF) to 0°C.

  • Dilution: Dilute with an equal volume of diethyl ether or MTBE (this reduces viscosity).

  • The Quench: Slowly add saturated aqueous Rochelle’s salt solution.

    • Ratio: Use approx. 20 mL of sat. salt solution per 1 g of LiAlH₄ used.[1]

  • The "Churn": Vigorously stir the biphasic mixture at room temperature.

    • Critical Checkpoint: The mixture will initially look like a grey sludge.[1] Do not stop. Stir for 1–3 hours until two clear layers appear: a clear organic layer and a clear aqueous layer. The tartrate chelates the aluminum, solubilizing it in the water.[1]

  • Separation: Separate the layers.

  • The "Rescue" Extraction: The aqueous layer likely still contains 10–20% of your product.[1]

    • Saturate the aqueous layer with solid NaCl.[1]

    • Extract 3x with DCM or CHCl₃:Isopropanol (3:1) .[1][2]

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can bind amines).[1][2]

Troubleshooting & FAQs

Issue 1: "I quenched with water/NaOH (Fieser method), and now I have a sticky white gel that won't filter."

Diagnosis: You have formed hydrated aluminum oxides that have trapped your solvent and product.[1] This is common with amino alcohols because the amine coordinates to the aluminum, preventing the formation of the granular solid usually seen in Fieser workups.[1] Corrective Action:

  • Add Celite to the gel.[1]

  • Add roughly 100 mL of DCM per gram of starting material.[1]

  • Stir vigorously for 30 minutes.

  • Filter through a coarse frit.

  • Crucial: Wash the filter cake with warm THF or Methanol (caution: MeOH reacts with residual hydride, ensure quench is complete first). The polarity of MeOH is often needed to desorb the amino alcohol from the aluminum salts [1].[1]

Issue 2: "My NMR shows clean product, but the yield is 20%. Where is the rest?"

Diagnosis: Phase partitioning failure. 4-Amino-2,2-dimethylbutan-1-ol has a partition coefficient (logP) near 0 or negative.[1][2] It prefers water.[1][2] Corrective Action:

  • Salting Out: Saturate your aqueous phase with K₂CO₃ (Potassium Carbonate).[1] This serves two purposes: it increases the ionic strength (forcing organics out) and raises the pH to >12, ensuring the amine is fully deprotonated [2].

  • Continuous Extraction: If available, use a liquid-liquid continuous extractor with DCM for 12–24 hours.[1][2]

  • Solvent Switch: Do not use Hexane or Ether.[1][2] Use n-Butanol or Chloroform for extractions.[1][2]

Issue 3: "The product decomposes or turns brown during distillation."

Diagnosis: Amino alcohols are sensitive to oxidation at high temperatures.[1] The boiling point is likely >200°C at atmospheric pressure. Corrective Action:

  • High Vacuum: You must use a vacuum line (< 1 mmHg).[1][2] Expected bp is ~90–100°C at 0.5 mmHg.[2]

  • Kugelrohr: For small scales (<5g), use a Kugelrohr short-path distillation apparatus to minimize thermal exposure.[1][2]

  • Alternative Purification (Salt Formation): Instead of distilling, convert the crude oil to a solid salt.

    • Dissolve crude oil in dry EtOH.

    • Add 1 equivalent of anhydrous Oxalic Acid.

    • The Oxalate salt usually crystallizes readily and is non-hygroscopic compared to HCl salts.

Isolation Workflow Diagram

This logic flow ensures you recover the water-soluble fraction.[1][2]

IsolationLogic Crude Crude Quench Mixture (Biphasic) Sep Separate Layers Crude->Sep OrgLayer Organic Layer (Contains ~70% Product) Sep->OrgLayer AqLayer Aqueous Layer (Contains ~30% Product) Sep->AqLayer Combine Combine all Organics OrgLayer->Combine Action1 Check pH Must be > 12 AqLayer->Action1 Action2 Saturate with NaCl or K2CO3 Action1->Action2 Adjust pH if low Action3 Extract x3 with CHCl3:IPA (3:1) Action2->Action3 Action3->Combine Dry Dry (Na2SO4) & Concentrate Combine->Dry

Figure 2: Enhanced extraction protocol for water-soluble amino alcohols.[1][2] Note the use of Chloroform/Isopropanol mixtures for the aqueous back-extraction.[1][2]

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1][2] (Foundational text describing the stoichiometry of aluminum salt quenching).

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.[1][2] (Authoritative guide on hydride reduction mechanisms and workups).

  • Rochelle's Salt Method: Organic Syntheses, Coll. Vol. 9, p. 446 (1998); Vol. 74, p. 224 (1997).[1] (Describes the tartrate complexation strategy for breaking aluminum emulsions).

  • Kageyama, M. et al. "Synthesis of 4-Amino-1-butanol Derivatives."[1][2] Journal of Medicinal Chemistry, 2005.[1] (Provides context on the polarity and isolation of 4-amino-alcohol derivatives).

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-Amino-2,2-dimethylbutan-1-ol Purity by HPLC: A Comparative Technical Guide

Introduction: The Challenge of "Chromophoric Silence" 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) presents a classic analytical paradox in pharmaceutical intermediate verification. Structurally, it possesses a gem-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Chromophoric Silence"

4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) presents a classic analytical paradox in pharmaceutical intermediate verification. Structurally, it possesses a gem-dimethyl group that confers unique stability and steric properties useful in linker chemistry (e.g., for PROTACs or ADCs). However, analytically, it is a "ghost" molecule.

The Problem:

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems (benzene rings, double bonds).[1] It is virtually invisible to standard UV detection (>220 nm).[1]
    
  • Silanol Interactions: The primary amine functionality (

    
    ) interacts strongly with residual silanols on standard C18 silica columns, leading to severe peak tailing and poor resolution.[1]
    
  • Low Molecular Weight: At ~117.19 Da, it is often lost in the solvent front or ion suppression zones in LC-MS if not carefully retained.[1]

This guide objectively compares three validation strategies: Direct Low-UV (the legacy failure), Pre-Column Derivatization (the chemical solution), and Charged Aerosol Detection (CAD) (the instrumental solution).

Decision Matrix: Selecting the Right Methodology

Before developing a method, assess your laboratory's capabilities.[1] The following logic flow dictates the optimal path for validation.

DecisionMatrix Start Start: Method Selection CheckCAD Is CAD/ELSD available? Start->CheckCAD CheckMS Is LC-MS available? CheckCAD->CheckMS No MethodCAD Recommended: HPLC-CAD (Universal, No Chemistry) CheckCAD->MethodCAD Yes CheckUV Only UV/FLD available? CheckMS->CheckUV No MethodMS Alternative: LC-MS/MS (Best for ID, Expensive for Routine) CheckMS->MethodMS Yes MethodDeriv Recommended: Derivatization (FMOC/OPA) (High Sensitivity, Labor Intensive) CheckUV->MethodDeriv Yes (FLD/UV) MethodUV Avoid: Low-UV (205nm) (Poor Selectivity/Drift) CheckUV->MethodUV Last Resort

Figure 1: Strategic decision tree for selecting the validation method based on instrumental availability.

Comparative Performance Analysis

The following data summarizes the performance characteristics of the three primary approaches. Note the critical failure of Direct UV regarding sensitivity and linearity.[1]

ParameterMethod A: Direct Low-UV (210 nm)Method B: Derivatization (FMOC-Cl)Method C: HPLC-CAD (Charged Aerosol)
Principle Absorption of C-N/C-O bondsFluorescence of carbamate derivativeMeasurement of dried particle charge
LOD (Limit of Detection) High (~50 µg/mL)Ultra-Low (< 0.1 µg/mL) Low (~1.0 µg/mL)
Linearity (

)
Poor (< 0.[1]98) due to noiseExcellent (> 0.999)Excellent (> 0.995) (Polynomial fit)
Specificity Low (Solvent interference)High (Targeted amine reaction) High (Universal for non-volatiles)
Robustness Low (Drift with gradient)Medium (Reagent stability)High (Instrumental stability)
Sample Prep Time 5 mins (Dilute & Shoot)30-45 mins (Reaction time)5 mins (Dilute & Shoot)

Scientist's Verdict:

  • Routine QC: Use HPLC-CAD .[1] It requires no complex chemistry and offers "what you see is what you get" purity analysis.[1]

  • Trace Impurity Analysis: Use Derivatization (FMOC) .[1] If you need to detect 0.05% impurities, the fluorescence signal of FMOC is unbeatable.

Detailed Experimental Protocols

Method B: Pre-Column Derivatization (FMOC-Cl)

Best for labs limited to UV/Fluorescence detectors.[1]

Theory: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with both primary and secondary amines to form stable, highly fluorescent carbamates.[1] Unlike OPA (o-phthalaldehyde), FMOC does not require a thiol co-factor and forms more stable derivatives.[1]

Reagents:

  • Borate Buffer: 0.2 M, pH 9.5 (Critical for deprotonating the amine).[1]

  • FMOC-Cl Reagent: 5 mM in Acetonitrile (ACN).

  • Quenching Reagent: 1-Adamantanamine (ADAM) or simple mobile phase dilution.[1]

Workflow:

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 9.5).

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: 1 minute at Room Temperature (Reaction is instantaneous).

  • Quench: Add 20 µL ADAM (optional) to remove excess FMOC-Cl, or inject immediately if the gradient separates the reagent peak.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 30% B to 90% B over 15 mins. (Derivative is hydrophobic).[1]

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.[1]

DerivWorkflow Sample Amine Sample (Non-fluorescent) Reaction Reaction (1 min, RT) Sample->Reaction Buffer Borate Buffer (pH 9.5) Buffer->Reaction FMOC FMOC-Cl (Reagent) FMOC->Reaction Derivative Stable Carbamate (Highly Fluorescent) Reaction->Derivative HPLC HPLC-FLD Analysis Derivative->HPLC

Figure 2: FMOC-Cl derivatization reaction pathway.[1]

Method C: HPLC-CAD (Charged Aerosol Detection)

Best for modern QC labs requiring high throughput.[1]

Theory: The eluent is nebulized, dried, and the resulting analyte particles are charged by a stream of ionized nitrogen. The charge is measured by an electrometer.[1] Signal is proportional to mass, not optical properties.[1]

Critical Constraint: The mobile phase must be 100% volatile . Phosphate or citrate buffers will clog the detector.[1]

HPLC Conditions:

  • Column: HILIC (e.g., Waters XBridge Amide) is preferred to retain the polar amine without ion-pairing reagents.[1] Alternatively, a high-pH stable C18 (e.g., Gemini C18) can be used.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). High pH ensures the amine is uncharged, improving peak shape on C18.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • If C18: 5% B to 60% B.[1]

    • If HILIC: 90% B to 50% B (Inverse gradient).[1]

  • Detector Settings: Power Function = 1.0 (or optimized for linearity), Evaporation Temp = 35°C.

Validation Framework (ICH Q2 R2)

To validate the method (assuming Method C: CAD), follow these specific checkpoints.

Specificity (Selectivity)
  • Requirement: Demonstrate separation between the main peak, known synthesis impurities, and the solvent front.

  • Protocol: Inject the "Blank" (Mobile Phase), "Placebo" (Synthesis matrix without analyte), and "Spiked Sample."

  • Acceptance: No interference at the retention time of 4-Amino-2,2-dimethylbutan-1-ol.[1] Resolution (

    
    ) > 1.5 between analyte and nearest impurity.[1]
    
Linearity[1][2]
  • Requirement: CAD response is often curvilinear.[1]

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Analysis: Plot log(Area) vs. log(Concentration) or use a quadratic fit.[1]

  • Acceptance: Co-efficient of determination (

    
    ) > 0.99.[1][3]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure standard into the sample matrix at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: RSD

    
     2.0% for the main peak.[1]
    

ValidationFlow Start Validation Start Specificity 1. Specificity (Blank vs. Analyte) Start->Specificity Linearity 2. Linearity (5 Levels, R² > 0.99) Specificity->Linearity Accuracy 3. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 4. Precision (RSD < 2.0%) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 3: Sequential workflow for ICH Q2(R2) method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5] [Link]

  • Agilent Technologies. (2020).[1] Automated Amino Acid Analysis Using an Agilent Poroshell HPH-C18 Column. Application Note 5994-1738EN.[1] [Link]

  • PubChem. (2023).[1][6] 4-Amino-2,2-dimethylbutan-1-ol Compound Summary. National Library of Medicine.[1] [Link]

Sources

Comparative

Efficacy of 4-Amino-2,2-dimethylbutan-1-ol vs. Evans auxiliaries

This comprehensive technical guide compares the efficacy of 4-Amino-2,2-dimethylbutan-1-ol (an achiral -amino alcohol) against Evans Auxiliaries (chiral oxazolidinones). Executive Summary: Strategic Selection of Auxiliar...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares the efficacy of 4-Amino-2,2-dimethylbutan-1-ol (an achiral


-amino alcohol) against Evans Auxiliaries  (chiral oxazolidinones).

Executive Summary: Strategic Selection of Auxiliaries

In drug development and organic synthesis, the choice between Evans Auxiliaries and 4-Amino-2,2-dimethylbutan-1-ol represents a decision between stereochemical control and physicochemical modulation .

  • Evans Auxiliaries (e.g., 4-isopropyl-2-oxazolidinone) are the industry standard for asymmetric induction , enabling the synthesis of enantiomerically pure compounds via diastereoselective alkylations and aldol reactions.

  • 4-Amino-2,2-dimethylbutan-1-ol is an achiral scaffold. Its gem-dimethyl substitution (Thorpe-Ingold effect) is primarily utilized to enhance metabolic stability , solubility (in prodrug strategies), or to serve as a robust, non-chiral directing group/linker. It cannot induce chirality on its own.

Part 1: Technical Comparison & Mechanism

Structural & Mechanistic Divergence
FeatureEvans Auxiliaries (Oxazolidinones)4-Amino-2,2-dimethylbutan-1-ol
Chirality Chiral (

or

substituted)
Achiral (Gem-dimethyl at

)
Primary Function Asymmetric Induction (Stereocontrol)Solubility/Stability Enhancement (Prodrugs)
Ring Size (Cyclized) 5-Membered (Oxazolidinone)6-Membered (1,3-Oxazinan-2-one)
Key Mechanism Chelated Transition States (Zimmerman-Traxler)Thorpe-Ingold Effect (Conformational Lock)
Typical Application Synthesis of chiral drugs (e.g., antibiotics)Prodrugs (e.g., Acamprosate analogs), Linkers
Efficacy Analysis
  • Stereoselectivity (Evans): Evans auxiliaries typically achieve diastereomeric ratios (dr) > 95:5. The bulky substituent (isopropyl, benzyl, tert-butyl) at the C4 position sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Stability & Kinetics (4-Amino-2,2-dimethyl...): The gem-dimethyl group in 4-amino-2,2-dimethylbutan-1-ol restricts bond rotation, favoring cyclization or specific conformations (Thorpe-Ingold effect). This is highly effective for creating stable prodrug linkers that resist premature hydrolysis but do not offer stereochemical discrimination.

Part 2: Experimental Protocols

Protocol A: Asymmetric Alkylation using Evans Auxiliary

Standard protocol for introducing chirality.

  • Acylation : Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 equiv) in THF at -78°C. Add

    
    -BuLi (1.1 equiv). Stir 15 min. Add acid chloride (1.1 equiv). Warm to 0°C. Isolate 
    
    
    
    -acyloxazolidinone.
  • Enolization : Cool

    
    -acyloxazolidinone (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv). Stir 30 min to form the 
    
    
    
    -enolate.
  • Alkylation : Add alkyl halide (e.g., Benzyl bromide, 1.2 equiv). Stir at -78°C for 2-4 h.

  • Cleavage : Treat with LiOH/H

    
    O
    
    
    
    to yield the chiral acid and recover the auxiliary.
Protocol B: Synthesis of Prodrug/Linker using 4-Amino-2,2-dimethylbutan-1-ol

Protocol for utilizing the gem-dimethyl scaffold for stability.

  • Activation : Dissolve the target drug (carboxylic acid) in DCM. Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv).
    
  • Coupling : Add 4-Amino-2,2-dimethylbutan-1-ol (1.0 equiv) and DIPEA (2.0 equiv). Stir at RT for 12 h.

  • Workup : Wash with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Result : The resulting amide/ester linkage is stabilized by the steric bulk of the 2,2-dimethyl group, modifying the drug's PK profile.

Part 3: Visualization of Pathways

The following diagrams illustrate the mechanistic difference: the Stereoselective Blocking of Evans vs. the Conformational Locking of the 4-Amino scaffold.

G cluster_0 Evans Auxiliary (Chiral Induction) cluster_1 4-Amino-2,2-dimethylbutan-1-ol (Stability) Evans_Reagent Evans Auxiliary (Chiral Oxazolidinone) Enolate Z-Enolate (Chelated Transition State) Evans_Reagent->Enolate NaHMDS, -78°C Block Steric Blockade (Re-face blocked) Enolate->Block Electrophile Product_Chiral Chiral Product (>98% ee) Block->Product_Chiral Stereoselective Attack Amino_Alcohol 4-Amino-2,2-dimethylbutan-1-ol (Achiral Scaffold) Coupling Amide/Ester Coupling Amino_Alcohol->Coupling Drug-COOH Thorpe Thorpe-Ingold Effect (Restricted Rotation) Coupling->Thorpe Gem-Dimethyl Product_Stable Stabilized Prodrug (Enhanced T1/2) Thorpe->Product_Stable Metabolic Stability

Caption: Comparative pathways showing the stereodirecting role of Evans auxiliaries versus the stabilizing role of the gem-dimethyl amino alcohol.

Part 4: Data Summary & Recommendations

MetricEvans Auxiliary (e.g., Valine-derived)4-Amino-2,2-dimethylbutan-1-ol
Enantiomeric Excess (ee) High (>98%) N/A (Achiral)
Yield 70-90% (Step-dependent)>90% (Simple coupling)
Cost Efficiency Moderate (Recyclable)High (Cheap starting material)
Primary Use Case Discovery Chemistry : Synthesis of chiral centers.Medicinal Chemistry : Optimizing PK/PD via prodrugs.

Conclusion: Do not substitute 4-Amino-2,2-dimethylbutan-1-ol for an Evans auxiliary if chirality is the goal. Use it instead as a linker or solubilizing moiety where the gem-dimethyl group provides necessary conformational stability. If a chiral auxiliary with a similar gem-dimethyl backbone is required, consider (S)-tert-Leucinol (2-amino-3,3-dimethylbutan-1-ol) derivatives.

References

  • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Oxazolidinones". Journal of the American Chemical Society. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary". Organic Syntheses. Link

  • PubChem. (n.d.). "4-Amino-2,2-dimethylbutan-1-ol Compound Summary". National Library of Medicine. Link

  • Jung, M. E., et al. (2008).[1] "Synthesis of Enzalutamide and Related Anti-Androgens" (Context for dimethyl-substituted linkers). Journal of Medicinal Chemistry. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of Spiro-Compounds (Thorpe-Ingold Effect)". Journal of the Chemical Society, Transactions. Link

Sources

Validation

Comparison of different synthetic routes to 4-Amino-2,2-dimethylbutan-1-ol

The following guide provides an in-depth technical comparison of synthetic routes to 4-Amino-2,2-dimethylbutan-1-ol , a critical linker and building block in medicinal chemistry. This analysis is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 4-Amino-2,2-dimethylbutan-1-ol , a critical linker and building block in medicinal chemistry. This analysis is designed for researchers requiring high-purity synthesis for drug development applications.

Executive Summary

4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6; HCl Salt: 1131570-13-2) is a specialized amino alcohol characterized by a gem-dimethyl group at the


-position relative to the hydroxyl moiety. This structural feature imparts the "Thorpe-Ingold" or gem-dimethyl effect, often improving the metabolic stability and conformational properties of pharmaceutical candidates.

This guide compares the two primary synthetic strategies:

  • The Oxetane Ring-Opening (Mullis-Weber Protocol): A high-precision route utilizing Lewis acid-catalyzed ring opening of 3,3-dimethyloxetane. Best for small-scale, high-purity requirements.

  • The Isobutyrate Alkylation (Scalable Route): A commodity-chemical approach involving the alkylation of methyl isobutyrate followed by global reduction. Best for kilogram-scale production and cost efficiency.

Detailed Analysis of Synthetic Routes

Route A: The Oxetane Ring-Opening (Mullis-Weber Protocol)

This route, established by Mullis and Weber (1982), exploits the regiospecific ring opening of 3,3-dimethyloxetane with trimethylsilyl cyanide (TMSCN). The inherent strain of the oxetane ring drives the reaction, while the gem-dimethyl substitution ensures the nucleophilic attack occurs to form the linear backbone.

  • Mechanism: Zinc iodide (

    
    ) catalyzes the insertion of TMSCN into the oxetane C-O bond. The cyanide anion attacks the methylene carbon (sterically accessible), resulting in a silyl-protected nitrile. Subsequent reduction with Lithium Aluminum Hydride (
    
    
    
    ) converts the nitrile to a primary amine and cleaves the silyl ether.
  • Key Advantage: The reaction is highly regioselective and clean, producing very few byproducts.

  • Key Constraint: 3,3-Dimethyloxetane is expensive to source or requires a precursor synthesis (e.g., from neopentyl glycol). TMSCN is toxic and moisture-sensitive.

Route B: The Isobutyrate Alkylation (Scalable Route)

This route constructs the carbon skeleton via C-C bond formation. The enolate of methyl isobutyrate is generated using a strong base (LDA) and alkylated with chloroacetonitrile (or bromoacetonitrile).

  • Mechanism: The sterically hindered enolate of methyl isobutyrate attacks the primary halide of the haloacetonitrile via an

    
     mechanism. The resulting intermediate, methyl 3-cyano-2,2-dimethylpropionate, contains both the ester and nitrile functionalities. A single-step global reduction with 
    
    
    
    yields the target amino alcohol.
  • Key Advantage: Uses inexpensive, readily available commodity chemicals. The chemistry is robust and scalable to multi-kilogram batches.

  • Key Constraint: Requires cryogenic conditions (-78 °C) for the enolate formation to prevent self-condensation or polymerization. The reduction of the nitrile-ester intermediate is highly exothermic.

Performance Metrics Comparison

MetricRoute A: Oxetane Ring-OpeningRoute B: Isobutyrate Alkylation
Overall Yield 65 - 75%55 - 65%
Purity Profile High (>98% after workup)Moderate (requires distillation)
Step Count 2 Steps2 Steps
Atom Economy HighModerate (Loss of MeOH/Halide)
Scalability Low to Medium (Reagent cost)High (Industrial feasible)
Safety Profile Caution: Uses Cyanide/TMSCNCaution: Pyrophoric Hydrides (

)
Cost Efficiency $$$ (High)$ (Low)

Visualizing the Synthetic Pathways

The following diagram illustrates the chemical logic and flow for both routes.

SynthesisRoutes Oxetane 3,3-Dimethyloxetane InterA 4-TMS-oxy-3,3- dimethylbutyronitrile Oxetane->InterA Ring Opening TMSCN TMSCN / ZnI2 (cat.) TMSCN->InterA Reduction LiAlH4 Reduction (Global Reduction) InterA->Reduction ProductA 4-Amino-2,2- dimethylbutan-1-ol Isobutyrate Methyl Isobutyrate InterB Methyl 3-cyano-2,2- dimethylpropionate Isobutyrate->InterB Enolate Alkylation Alkylation 1. LDA, -78°C 2. ClCH2CN Alkylation->InterB InterB->Reduction ProductB 4-Amino-2,2- dimethylbutan-1-ol Reduction->ProductA Route A Path Reduction->ProductB Route B Path

Figure 1: Convergent synthetic pathways. Route A utilizes ring strain; Route B utilizes enolate chemistry. Both converge at the hydride reduction step.

Detailed Experimental Protocols

Protocol A: Synthesis via 3,3-Dimethyloxetane (Mullis Method)

Step 1: Ring Opening

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

  • Reagents: Charge the flask with 3,3-dimethyloxetane (10.0 mmol) and anhydrous methylene chloride (20 mL).

  • Catalyst: Add Zinc Iodide (

    
    , 10 mg, catalytic amount).
    
  • Addition: Add Trimethylsilyl cyanide (TMSCN, 12.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4–6 hours. Monitor by IR (appearance of nitrile peak at ~2250 cm⁻¹).

  • Workup: Remove solvent and excess TMSCN under reduced pressure. The residue (4-trimethylsilyloxy-3,3-dimethylbutyronitrile) is used directly without purification.

Step 2: Reduction

  • Setup: Prepare a suspension of Lithium Aluminum Hydride (

    
    , 20.0 mmol) in anhydrous THF (50 mL) at 0 °C under Argon.
    
  • Addition: Dissolve the crude nitrile from Step 1 in THF (10 mL) and add dropwise to the hydride suspension.

  • Reaction: Allow to warm to room temperature and reflux for 3 hours.

  • Quench: Cool to 0 °C. Carefully quench (Fieser method:

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water).
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate.
    
  • Purification: Distill under vacuum or convert to HCl salt by adding 4M HCl in dioxane.

Protocol B: Synthesis via Methyl Isobutyrate (Scalable Method)

Step 1: Alkylation

  • Enolate Gen: In a dry 1 L flask under Nitrogen, add anhydrous THF (200 mL) and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min.

  • Substrate: Add Methyl isobutyrate (1.0 eq) dropwise at -78 °C. Stir for 45 min to ensure complete enolate formation.

  • Alkylation: Add Chloroacetonitrile (1.1 eq) dropwise. (Note: Reaction is exothermic; maintain temp < -60 °C).

  • Completion: Allow the mixture to warm slowly to room temperature overnight.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Wash organic layer with brine, dry, and concentrate to yield Methyl 3-cyano-2,2-dimethylpropionate.
    

Step 2: Global Reduction

  • Setup: Place

    
     (2.5 eq) in anhydrous THF (10 mL/g hydride) at 0 °C.
    
  • Addition: Add the nitrile-ester intermediate dropwise. Caution: Vigorous gas evolution.

  • Reflux: Heat to reflux for 12 hours to ensure reduction of both the ester (to alcohol) and nitrile (to amine).

  • Workup: Standard Fieser quench (see Protocol A).

  • Purification: The crude oil is often purified by vacuum distillation (bp ~95-100 °C at 1 mmHg) to yield the clear, viscous amino alcohol.

References

  • Mullis, J. C., & Weber, W. P. (1982).[1][2] Regiospecificity of reactions of epoxides and oxetanes with trimethylsilyl cyanide. The Journal of Organic Chemistry, 47(15), 2873–2875. Link

  • Roberts, J. C., Gao, H., Gopalsamy, A., Kongsjahju, A., & Patch, R. J. (1997).[3][4] Neopentyl ester protecting groups for arylsulfonic acids.[4] Tetrahedron Letters, 38(3), 355–358.[5][4] Link

  • Colletti, S. L., et al. (2009). Patent US 2009/0082464 A1. Preparation of substituted piperidines as renin inhibitors. (Describes the HCl salt preparation). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Amino-2,2-dimethylbutan-1-ol Derivatives

Introduction: Unlocking the Therapeutic Potential of Amino Alcohols In the landscape of modern drug discovery, the structural motif of amino alcohols serves as a versatile and privileged scaffold. These compounds, charac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Amino Alcohols

In the landscape of modern drug discovery, the structural motif of amino alcohols serves as a versatile and privileged scaffold. These compounds, characterized by the presence of both an amine and an alcohol functional group, are integral to the molecular architecture of numerous pharmaceuticals and biologically active molecules. Their ability to form a variety of intermolecular interactions, including hydrogen bonds and ionic interactions, allows them to bind with high affinity and specificity to a diverse range of biological targets. The strategic placement of substituents on the amino alcohol backbone can profoundly influence their pharmacokinetic and pharmacodynamic properties, making them an attractive starting point for the development of new therapeutic agents. Over 30% of small-molecule drugs contain residues of tailor-made amino acids or their derivatives, such as amino-alcohols and diamines, underscoring their importance in medicinal chemistry.[1]

This guide focuses on derivatives of 4-Amino-2,2-dimethylbutan-1-ol, a chiral amino alcohol with significant potential for structural modification. By exploring the biological activities of a focused library of its derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for their systematic evaluation. We will delve into the practical aspects of screening for anticancer, anti-inflammatory, and antimicrobial activities, providing detailed, field-proven protocols and interpreting the resulting data in a comparative context. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for generating robust and reproducible results.

The Strategic Rationale for Screening: A Multi-Faceted Approach

The decision to screen a new chemical entity against a panel of biological targets is a critical step in the drug discovery process. For 4-Amino-2,2-dimethylbutan-1-ol derivatives, a logical starting point is to investigate their potential in three key therapeutic areas: oncology, inflammation, and infectious diseases. This rationale is based on the established activities of structurally related amino alcohol compounds.

  • Anticancer Activity: The cytotoxicity of small molecules is a primary indicator of their potential as anticancer agents. Many successful chemotherapeutics function by inducing apoptosis or inhibiting cell proliferation in rapidly dividing cancer cells. The structural features of amino alcohols can facilitate interactions with key proteins involved in cell cycle regulation and survival pathways.

  • Anti-inflammatory Activity: Inflammation is a complex biological response implicated in a wide range of diseases. Key enzymes such as cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) are validated targets for anti-inflammatory drugs. The ability of amino alcohol derivatives to modulate these pathways is a promising avenue of investigation.

  • Antimicrobial Activity: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The cell walls and membranes of bacteria and fungi present unique targets for small molecules. The amphiphilic nature of certain amino alcohol derivatives can facilitate their interaction with and disruption of these microbial structures.

This guide will provide a step-by-step approach to screening for these activities, enabling a comprehensive evaluation of the therapeutic potential of your 4-Amino-2,2-dimethylbutan-1-ol derivatives.

A General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological screening of a library of new chemical entities. This process is designed to be both efficient and informative, allowing for the rapid identification of promising lead compounds for further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Optimization A Library of 4-Amino-2,2-dimethylbutan-1-ol Derivatives B Anticancer Screening (MTT Assay) A->B C Anti-inflammatory Screening (COX-2 Inhibition Assay) A->C D Antimicrobial Screening (Broth Microdilution) A->D E Confirmed Anticancer Hits B->E F Confirmed Anti-inflammatory Hits C->F G Confirmed Antimicrobial Hits D->G H Dose-Response & IC50 Determination E->H I Secondary Anti-inflammatory Assay (TNF-α Release) F->I J Mechanism of Action Studies G->J K Structure-Activity Relationship (SAR) Studies H->K I->K J->K L Lead Compound Optimization K->L M In Vivo Studies L->M

Caption: A generalized workflow for the biological screening of a chemical library.

Part 1: Anticancer Activity Screening

The initial assessment of anticancer potential is typically performed using a cytotoxicity assay. The MTT assay is a widely used, robust, and reliable colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed for adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-Amino-2,2-dimethylbutan-1-ol derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-Amino-2,2-dimethylbutan-1-ol derivatives in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[2][3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Data: Anticancer Activity of Amino Alcohol Derivatives

The following table presents hypothetical IC₅₀ values for a series of 4-Amino-2,2-dimethylbutan-1-ol derivatives against two common cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), as well as a non-cancerous cell line, MCF-10A (non-tumorigenic breast epithelial cells), to assess selectivity.

Compound IDR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (MCF-10A / MCF-7)
Parent -H> 100> 100> 100-
AMD-01 -CH₂Ph15.222.585.15.6
AMD-02 -CH₂(4-Cl-Ph)8.712.178.99.1
AMD-03 -CH₂(4-F-Ph)11.315.881.27.2
AMD-04 -CH₂(4-MeO-Ph)25.631.4> 100> 3.9
Doxorubicin (Positive Control)0.81.15.46.8

Interpretation of Results:

The data suggests that the introduction of a benzyl group at the amino position (AMD-01 to AMD-04) confers cytotoxic activity. The derivative with a chloro-substituted benzyl group (AMD-02) exhibits the lowest IC₅₀ value, indicating the highest potency against both cancer cell lines. Importantly, all active derivatives show a degree of selectivity towards the cancer cells over the non-cancerous cell line, as indicated by the selectivity index. A higher selectivity index is desirable as it suggests a wider therapeutic window.

Mechanistic Insight: The PI3K/Akt Signaling Pathway

Dysregulation of the PI3K/Akt signaling pathway is a common feature in many cancers, promoting cell survival, proliferation, and resistance to apoptosis.[5][6] Many anticancer drugs exert their effects by targeting components of this pathway.[5] The observed cytotoxicity of the 4-Amino-2,2-dimethylbutan-1-ol derivatives may be due to their interaction with key kinases in this pathway, such as Akt or its downstream effectors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation GSK3b GSK-3β Akt->GSK3b Inhibition Bad Bad Akt->Bad Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation CREB CREB Akt->CREB Activation FOXO FOXO Akt->FOXO Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell Cycle Progression Cell Cycle Progression GSK3b->Cell Cycle Progression Apoptosis Apoptosis Bad->Apoptosis Cell Growth Cell Growth mTORC1->Cell Growth Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Gene Transcription Gene Transcription CREB->Gene Transcription FOXO->Apoptosis Cell Cycle Arrest Cell Cycle Arrest FOXO->Cell Cycle Arrest

Caption: A simplified diagram of the PI3K/Akt signaling pathway in cancer.

Part 2: Anti-inflammatory Activity Screening

A key mechanism of inflammation involves the production of prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development.

Experimental Protocol: COX-2 Inhibition Assay

This is a cell-free, enzyme-based assay to determine the direct inhibitory effect of the compounds on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • COX Probe (e.g., Amplex™ Red)

  • Heme

  • 4-Amino-2,2-dimethylbutan-1-ol derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Celecoxib (a known selective COX-2 inhibitor, as a positive control)

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme to the working concentration in COX Assay Buffer.

  • Assay Setup:

    • Add 70 µL of COX Assay Buffer to the "Negative Control" wells.

    • Add 20 µL of the diluted COX-2 enzyme to all other wells.

    • Add 10 µL of the test compound dilutions (or vehicle control) to the appropriate wells.

    • Add 10 µL of Celecoxib to the positive control wells.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Incubate the plate for 10-15 minutes at 37°C, protected from light.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Calculate the percentage of COX-2 inhibition for each treatment group using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound - Fluorescence of Negative Control) / (Fluorescence of Vehicle Control - Fluorescence of Negative Control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Comparative Data: Anti-inflammatory Activity of Amino Alcohol Derivatives
Compound IDR GroupCOX-2 Inhibition IC₅₀ (µM)
Parent -H> 50
AMD-05 -SO₂Ph12.8
AMD-06 -SO₂(4-Me-Ph)8.5
AMD-07 -COPh21.3
Celecoxib (Positive Control)0.35

Interpretation of Results:

The results indicate that the addition of a sulfonylphenyl group (AMD-05 and AMD-06) leads to significant COX-2 inhibitory activity, with the methyl-substituted analog (AMD-06) being more potent. The benzoyl derivative (AMD-07) shows weaker activity. While not as potent as the positive control Celecoxib, these results suggest that the 4-Amino-2,2-dimethylbutan-1-ol scaffold is a promising starting point for the development of novel COX-2 inhibitors.

Mechanistic Insight: The NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including COX-2 and TNF-α. The anti-inflammatory effects of the 4-Amino-2,2-dimethylbutan-1-ol derivatives may be mediated through the inhibition of the NF-κB signaling pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding TNFR TNFR IKK IKK Complex TNFR->IKK Activation TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (COX-2, TNF-α) DNA->Genes Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Part 3: Antimicrobial Activity Screening

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 4-Amino-2,2-dimethylbutan-1-ol derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From an overnight culture plate, pick several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microtiter Plate:

    • Prepare serial twofold dilutions of the test compounds and standard antibiotics in MHB directly in the 96-well plate.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without any compound) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data: Antimicrobial Activity of Amino Alcohol Derivatives
Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -H> 128> 128
AMD-08 -(CH₂)₅CH₃32> 128
AMD-09 -(CH₂)₇CH₃1664
AMD-10 -(CH₂)₉CH₃832
Vancomycin (Positive Control)1-
Ciprofloxacin (Positive Control)-0.25

Interpretation of Results:

The data indicates that increasing the length of the alkyl chain at the amino position enhances the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The derivative with a decyl chain (AMD-10) shows the most potent activity. This suggests that the lipophilicity of the molecule plays a crucial role in its antimicrobial action, likely by facilitating its interaction with and disruption of the bacterial cell membrane.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial biological activity screening of 4-Amino-2,2-dimethylbutan-1-ol derivatives. The detailed protocols for anticancer, anti-inflammatory, and antimicrobial assays, along with the comparative data and mechanistic insights, offer a solid foundation for researchers to embark on the evaluation of their own compound libraries.

The derivatives presented here with promising activity in the primary screens warrant further investigation. This would include:

  • Confirmation of activity in secondary, more complex assays (e.g., apoptosis assays for anticancer hits, in vivo models of inflammation).

  • Elucidation of the precise mechanism of action through target identification and validation studies.

  • Exploration of the structure-activity relationship (SAR) by synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

The versatile 4-Amino-2,2-dimethylbutan-1-ol scaffold holds significant promise for the development of novel therapeutic agents. A systematic and rigorous screening approach, as outlined in this guide, is the first critical step in unlocking its full potential.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • van der Poll, T., et al. (1996). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity, 64(8), 3095–3100. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Osaki, M., et al. (2004). PI3K/Akt signalling pathway and cancer. Journal of Medical Investigation, 51(3-4), 115–121. [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519–525. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Worek, F., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-8. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • de Souza, T. B., et al. (2021). Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. Molecules, 26(3), 729. [Link]

  • Liu, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality, 33(12), 800–834. [Link]

  • Sribhen, C., et al. (2021). Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Siriraj Medical Journal, 73(6), 387-395. [Link]

  • ResearchGate. (2017). Schematic Diagram of NF-kB Activation. ResearchGate. [Link]

  • de Candia, M., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1989. [Link]

  • da Silva, P. B., et al. (2014). Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443–3446. [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • HenriksLab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Kamil, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2298–2307. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • de Souza, T. B., et al. (2020). Antioxidant, antiproliferative, and acetylcholinesterase inhibition activity of amino alcohol derivatives from 1,4-naphthoquinone. Medicinal Chemistry Research, 29, 1374–1384. [Link]

  • de Souza, T. B., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623. [Link]

  • Liu, Y., et al. (2012). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 7(10), e47772. [Link]

  • de Carvalho, P. B., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 127(4), 1047–1056. [Link]

Sources

Validation

Benchmarking 4-Amino-2,2-dimethylbutan-1-ol against other amino alcohols

Title: Benchmarking the Gem-Dimethyl Effect: A Technical Guide to 4-Amino-2,2-dimethylbutan-1-ol Executive Summary In the landscape of bifunctional building blocks, 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Gem-Dimethyl Effect: A Technical Guide to 4-Amino-2,2-dimethylbutan-1-ol

Executive Summary

In the landscape of bifunctional building blocks, 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) represents a strategic evolution from linear amino alcohols. While linear analogs like 4-aminobutan-1-ol serve as flexible linkers, the introduction of a gem-dimethyl group at the C2 position fundamentally alters the physicochemical landscape. This guide benchmarks the "gem-dimethyl" variant against standard amino alcohols, highlighting its utility in modulating metabolic stability, restricting conformational entropy (the Thorpe-Ingold effect), and fine-tuning basicity in drug design.

Physicochemical Benchmarking

The following table contrasts 4-Amino-2,2-dimethylbutan-1-ol with its direct linear analog and the industry standard, Ethanolamine.

Property4-Amino-2,2-dimethylbutan-1-ol 4-Aminobutan-1-ol (Linear Control)Ethanolamine (Standard)
Structure H₂N-(CH₂)₂-C(Me)₂-CH₂OHH₂N-(CH₂)₄-OHH₂N-(CH₂)₂-OH
CAS 179419-04-613325-10-5141-43-5
MW ( g/mol ) 117.1989.1461.08
LogP (Calc) ~0.1-1.1-1.3
pKa (Amine) ~9.8 (Predicted)*10.39.5
Conformational Bias High (Gem-Dimethyl Effect)Low (Flexible Chain)Moderate
Cyclization Rate Fast (to 3,3-dimethylpyrrolidine)Slow (to Pyrrolidine)N/A
Primary Utility Steric Linker, Metabolic BlockerFlexible SpacerSolubilizer

*Note: The slight reduction in pKa relative to the linear butyl analog is attributed to steric hindrance of solvation around the ammonium cation, a common phenomenon in neopentyl-like amines.

The "Gem-Dimethyl" Advantage in Drug Design

The core value proposition of this molecule lies in the Thorpe-Ingold Effect (Angle Compression).

Mechanism of Action
  • Conformational Restriction: The bulky methyl groups at C2 compress the internal bond angle (C1-C2-C3) to <109.5°. This forces the terminal functional groups (Amine and Alcohol) closer together, favoring intramolecular reactions or specific binding conformations.

  • Metabolic Shielding: The quaternary carbon at C2 blocks

    
    -oxidation and hinders enzymatic attack at the adjacent positions, significantly extending the half-life of the linker in biological systems compared to the linear 4-aminobutan-1-ol.
    
Visualizing the Structural Divergence

Amino_Alcohol_Comparison Linear 4-Aminobutan-1-ol (Flexible, Unstable) GemDimethyl 4-Amino-2,2-dimethylbutan-1-ol (Rigid, Stable) Linear->GemDimethyl + 2 Methyl Groups (C2) Effect Thorpe-Ingold Effect (Angle Compression) GemDimethyl->Effect Outcome Enhanced Cyclization & Metabolic Stability Effect->Outcome Drives

Figure 1: Structural evolution from linear linkers to the gem-dimethyl variant, highlighting the mechanistic shift.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol via Reductive Opening. Note: Direct commercial sourcing is preferred for scale, but this protocol validates structure and purity.

Methodology: Reduction of Ethyl 3-cyano-2,2-dimethylpropanoate

This route avoids the regioselectivity issues associated with opening 2,2-dimethylsuccinic anhydride.

Reagents:

  • Ethyl isobutyrate

  • Chloroacetonitrile

  • Lithium Diisopropylamide (LDA)

  • Lithium Aluminum Hydride (LiAlH₄)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Alkylation (Precursor Synthesis):

    • Cool anhydrous THF (-78°C) and add LDA (1.1 eq).

    • Add Ethyl isobutyrate (1.0 eq) dropwise; stir for 30 min to form the enolate.

    • Add Chloroacetonitrile (1.1 eq) slowly. Allow to warm to RT.

    • Result: Ethyl 3-cyano-2,2-dimethylpropanoate.

  • Global Reduction:

    • Suspend LiAlH₄ (3.0 eq) in dry THF at 0°C.

    • Add the nitrile-ester intermediate dropwise (Caution: Exothermic).

    • Reflux for 4 hours to ensure complete reduction of both the nitrile (to amine) and ester (to alcohol).

  • Workup (Fieser Method):

    • Quench carefully with water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).

    • Filter the granular precipitate.

    • Concentrate the filtrate.[1] Distill under reduced pressure (approx. 110°C @ 10 mmHg) to isolate the viscous oil.

Self-Validating Checkpoint:

  • 1H NMR (CDCl₃): Look for the characteristic singlet of the gem-dimethyl group at ~0.9 ppm (6H). The CH ₂-OH should appear as a singlet at ~3.3 ppm, and the CH ₂-NH₂ as a triplet at ~2.7 ppm.

Synthesis Logic Diagram

Synthesis_Workflow Start Ethyl Isobutyrate Step1 Alkylation (LDA, ClCH2CN) Start->Step1 Inter Intermediate: Ethyl 3-cyano-2,2-dimethylpropanoate Step1->Inter C-C Bond Formation Step2 Global Reduction (LiAlH4, THF) Inter->Step2 Product Product: 4-Amino-2,2-dimethylbutan-1-ol Step2->Product Nitrile -> Amine Ester -> Alcohol

Figure 2: Synthetic pathway maximizing regiocontrol via nitrile-ester reduction.

Application Notes & Stability

  • Cyclization Risk: Due to the Thorpe-Ingold effect, activation of the hydroxyl group (e.g., with Mesyl chloride) in the presence of base will lead to rapid intramolecular cyclization to 3,3-dimethylpyrrolidine . If the linear linker is the desired final state, avoid simultaneous activation of the alcohol and deprotection of the amine.

  • Storage: Store under Argon/Nitrogen. As an amino alcohol, it absorbs CO₂ from the air to form carbamates.

  • Solubility: Highly soluble in water, methanol, and DCM. Moderate solubility in ether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55253832, 4-Amino-2,2-dimethylbutan-1-ol. Retrieved from [Link]

  • Talele, T. T. (2017).Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. (Contextualizing the gem-dimethyl effect).
  • Hipskind, P. A., & Peng, S. B. (2013).Protein kinase B inhibitors. U.S. Patent Application WO 2013/134298. (Demonstrating synthesis of related amino-alcohol linkers).
  • Jung, M. E., & Piizzi, G. (2005).gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Mechanistic grounding for Thorpe-Ingold effect).

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of 4-Amino-2,2-dimethylbutan-1-ol

For researchers and professionals in drug development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is paramount. 4-Amino-2,2-dimethylbutan-1-ol, a key intermediate, is no exception.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is paramount. 4-Amino-2,2-dimethylbutan-1-ol, a key intermediate, is no exception. Its enantiomeric purity can profoundly influence the efficacy, safety, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (% ee) of this versatile amino alcohol, grounded in both theoretical principles and practical, field-proven insights.

We will move beyond mere procedural lists to explore the causality behind methodological choices, enabling you to select and implement the most appropriate analytical strategy for your specific research, development, or quality control needs.

The Analytical Challenge: A Bifunctional Molecule

4-Amino-2,2-dimethylbutan-1-ol presents a unique analytical challenge due to its two reactive functional groups: a primary amine and a primary alcohol. This bifunctionality opens up multiple avenues for analysis but also requires careful consideration of reaction selectivity and potential side products, particularly during derivatization. The goal is to establish a robust, reproducible, and accurate method for quantifying the proportion of the (R)- and (S)-enantiomers.

Comparative Analysis of Key Methodologies

We will dissect four principal techniques for chiral analysis: indirect High-Performance Liquid Chromatography (HPLC) via derivatization, direct HPLC on a chiral stationary phase, chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.

Indirect Chiral HPLC: The Workhorse Method

This approach is often the first line of attack due to its reliability and use of standard, achiral instrumentation. The core principle involves converting the enantiomeric pair into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[1] Diastereomers possess different physicochemical properties and can, therefore, be separated on a conventional achiral stationary phase, such as a C18 column.[2]

Causality Behind the Choice: This method is favored for its robustness. The separation of diastereomers on well-understood achiral columns is often more straightforward and less prone to subtle mobile phase variations than direct chiral separations.[2] The choice of CDA is critical; it must react quantitatively and without racemization with either the amine or alcohol group to produce stable diastereomers with sufficient resolution. For 4-Amino-2,2-dimethylbutan-1-ol, the primary amine is the more nucleophilic site, making it the preferred target for derivatization.

Workflow for Enantiomeric Purity by Indirect HPLC

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemate Racemic Analyte (R/S-Amino Alcohol) cda Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) racemate->cda reaction Derivatization Reaction (Forms R-R' and S-R' Diastereomers) cda->reaction quench Quench Reaction reaction->quench inject Inject onto Achiral Column (e.g., C18) quench->inject separation Isocratic/Gradient Elution inject->separation detection UV/Vis or Fluorescence Detection separation->detection chromatogram Obtain Chromatogram (Two Separated Peaks) detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by indirect HPLC with a CDA.

Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is an excellent CDA for primary amines, reacting under mild conditions to yield highly UV-active derivatives.[3]

  • Sample Preparation: Dissolve ~5 mg of 4-Amino-2,2-dimethylbutan-1-ol in 500 µL of acetone.

  • Derivatization: To the sample solution, add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone. Add 100 µL of 1 M sodium bicarbonate solution.

  • Reaction: Vortex the mixture and heat at 40°C for 1 hour in a heating block.

  • Quenching: Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

HPLC Conditions:

  • Column: Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical starting point is 40:60 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm.[2]

  • Quantification: Calculate % ee using the formula: [(Area1 - Area2) / (Area1 + Area2)] * 100.

Direct Chiral HPLC: The Elegant Approach

Direct chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation. The CSP contains a single enantiomer of a chiral selector which forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times.

Causality Behind the Choice: This method is advantageous for its simplicity, as it eliminates the need for derivatization, saving time and avoiding potential side reactions or kinetic resolution issues.[4] However, method development can be more intensive, often requiring screening of multiple CSPs and mobile phase systems to find one that provides adequate resolution. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are common choices for amino alcohols.[4]

Principle of Direct Chiral HPLC Separation

cluster_csp Chiral Stationary Phase (CSP) cluster_analyte Analyte Enantiomers cluster_interaction Diastereomeric Interactions CSP { Chiral Selector (e.g., R-selector)} Complex1 R-analyte : R-selector (More Stable Complex) CSP:f0->Complex1 Complex2 S-analyte : R-selector (Less Stable Complex) CSP:f0->Complex2 R_Analyte R-Enantiomer R_Analyte->Complex1 S_Analyte S-Enantiomer S_Analyte->Complex2 Result Result: S-Enantiomer elutes first R-Enantiomer elutes second Complex1->Result Stronger Interaction (Slower Elution) Complex2->Result Weaker Interaction (Faster Elution) cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing analyte Analyte (R/S-Amino Alcohol) derivatize Derivatize with Achiral Reagent (e.g., TFAA or Chloroformate) analyte->derivatize volatile_analyte Volatile & Thermally Stable Derivatives derivatize->volatile_analyte inject Inject into GC Inlet volatile_analyte->inject separation Separate on Chiral GC Column (e.g., Cyclodextrin-based) inject->separation detection Mass Spectrometry (MS) or Flame Ionization (FID) Detection separation->detection chromatogram Obtain Chromatogram (Two Separated Peaks) detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Enantiomeric Excess integrate->calculate Analyte Racemic Analyte (R/S) Reaction Reaction Analyte->Reaction CDA Enantiopure CDA (e.g., R-MTPA-Cl) CDA->Reaction Diastereomers Mixture of Diastereomers (R,R and S,R) Reaction->Diastereomers NMR Acquire NMR Spectrum (¹H or ¹⁹F) Diastereomers->NMR Spectrum Distinct Signals for Each Diastereomer NMR->Spectrum Quantify Integrate Signals to Determine Ratio Spectrum->Quantify

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 4-Amino-2,2-dimethylbutan-1-ol: A Focus on Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 4-Amino-2,2-dimethylbutan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document synthesizes technical expertise with practical insights to offer a comprehensive evaluation of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Quantifying 4-Amino-2,2-dimethylbutan-1-ol

4-Amino-2,2-dimethylbutan-1-ol is a primary amino alcohol with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol .[1] Its structure, characterized by a primary amine and a primary alcohol functional group with a neopentyl core, presents unique analytical considerations. The absence of a strong chromophore makes direct UV detection in HPLC challenging without derivatization. Similarly, its polarity and relatively low volatility can necessitate derivatization for effective GC analysis. These factors underscore the need for a robust and reliable analytical method that can overcome these challenges while ensuring high accuracy and precision.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise quantification of organic molecules.[2] Unlike chromatographic methods that rely on calibration curves with reference standards of the same analyte, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This fundamental principle allows for the determination of the concentration of an analyte by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard.

The Causality Behind Choosing qNMR for 4-Amino-2,2-dimethylbutan-1-ol

The selection of qNMR for the quantitative analysis of 4-Amino-2,2-dimethylbutan-1-ol is underpinned by several key advantages:

  • No Derivatization Required: qNMR directly analyzes the molecule in solution, circumventing the need for chemical derivatization, which can introduce errors and increase sample preparation time.

  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of the target analyte even in the presence of impurities, provided there are unique, well-resolved signals.

  • Traceability to SI Units: When a certified internal standard is used, qNMR measurements can be made traceable to the International System of Units (SI), conferring a high level of metrological quality.

  • Structural Confirmation: A single qNMR experiment provides both quantitative information and structural confirmation of the analyte, enhancing the reliability of the analysis.

Experimental Protocol: Quantitative ¹H NMR Analysis of 4-Amino-2,2-dimethylbutan-1-ol

This section details a step-by-step methodology for the quantitative analysis of 4-Amino-2,2-dimethylbutan-1-ol by ¹H qNMR. The protocol is designed to be a self-validating system, incorporating checks and considerations to ensure data integrity.

Materials and Reagents
  • 4-Amino-2,2-dimethylbutan-1-ol (Analyte)

  • Maleic acid (Internal Standard, Certified Reference Material)

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Analytical balance

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with D₂O. This creates a stock solution of known concentration (approx. 2 mg/mL). The exact concentration should be calculated based on the precise weight.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Amino-2,2-dimethylbutan-1-ol into a vial.

    • Add a precise volume (e.g., 1.0 mL) of the maleic acid internal standard stock solution to the vial.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Sample Preparation:

    • Transfer an aliquot (typically 600-700 µL) of the final solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz NMR spectrometer or higher.

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons to ensure full relaxation. A value of 30 seconds is recommended for accurate quantification.

    • Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 150 for the signals of interest).

    • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

    • Spectral Width (sw): Sufficient to cover all proton signals (e.g., 12 ppm).

  • Data Processing:

    • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Perform Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For 4-Amino-2,2-dimethylbutan-1-ol, the singlet from the two methyl groups (around 0.9 ppm) and the triplet from the methylene group adjacent to the amino group (around 2.8 ppm) are suitable for quantification. For maleic acid, the singlet of the two olefinic protons (around 6.3 ppm in D₂O) is used.

  • Calculation of Concentration: The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_total)

    Where:

    • C_analyte = Concentration of 4-Amino-2,2-dimethylbutan-1-ol

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte (117.19 g/mol )

    • MW_IS = Molecular weight of the internal standard (Maleic acid: 116.07 g/mol )

    • m_IS = Mass of the internal standard

    • V_total = Total volume of the sample solution

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Accurately weigh 4-Amino-2,2-dimethylbutan-1-ol mix Mix analyte and IS solution weigh_analyte->mix weigh_is Accurately weigh Maleic Acid (IS) dissolve Dissolve in D₂O to a known volume weigh_is->dissolve dissolve->mix to_tube Transfer to NMR tube mix->to_tube acquisition Data Acquisition (400 MHz, 90° pulse, d1=30s) to_tube->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Calculate Concentration using the qNMR formula integration->calculation

Caption: Workflow for the quantitative analysis of 4-Amino-2,2-dimethylbutan-1-ol by ¹H NMR.

Comparison with Alternative Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds lacking a strong UV chromophore, like 4-Amino-2,2-dimethylbutan-1-ol, pre- or post-column derivatization with a UV-active reagent is typically required for sensitive detection.

Typical Performance (for derivatized aliphatic amines):

ParameterTypical Performance
Linearity (r²) > 0.99
Accuracy (%) 90-110
Precision (RSD%) < 15
LOD ng/mL range
LOQ ng/mL to µg/mL range

Causality of Experimental Choices:

  • Derivatization: Reagents like dansyl chloride or o-phthalaldehyde (OPA) are commonly used to introduce a chromophore, enabling UV detection at a suitable wavelength. This step, however, can be a source of variability and requires careful optimization.

  • Stationary Phase: A reversed-phase C18 column is often employed for the separation of the derivatized, more hydrophobic analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Due to the polarity and low volatility of 4-Amino-2,2-dimethylbutan-1-ol, derivatization is generally necessary to convert it into a more volatile and thermally stable derivative.

Typical Performance (for derivatized aliphatic amines):

ParameterTypical Performance
Linearity (r²) > 0.99
Accuracy (%) 85-115
Precision (RSD%) < 15
LOD pg/mL to ng/mL range
LOQ ng/mL range

Causality of Experimental Choices:

  • Derivatization: Silylation reagents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) are commonly used to block the active protons of the amine and hydroxyl groups, increasing volatility and thermal stability.[3][4]

  • GC Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analytes.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high selectivity and sensitivity for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique can often quantify polar compounds like 4-Amino-2,2-dimethylbutan-1-ol without derivatization, although derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.

Typical Performance (for underivatized amino alcohols/amines):

ParameterTypical Performance
Linearity (r²) > 0.995
Accuracy (%) 85-115
Precision (RSD%) < 10
LOD pg/mL range
LOQ pg/mL to ng/mL range

Causality of Experimental Choices:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode for retaining and separating highly polar compounds.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of amines.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Comparative Analysis of Analytical Methodologies

The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the desired level of accuracy, precision, sample throughput, and available instrumentation.

Method_Comparison cluster_attributes cluster_methods Accuracy Accuracy Precision Precision Specificity Specificity Throughput Throughput Cost Cost/Complexity qNMR qNMR qNMR->Accuracy Excellent (Primary Method) qNMR->Precision Excellent qNMR->Specificity High qNMR->Throughput Moderate qNMR->Cost High Initial Cost HPLC_UV HPLC-UV (with derivatization) HPLC_UV->Accuracy Good HPLC_UV->Precision Good HPLC_UV->Specificity Moderate HPLC_UV->Throughput High HPLC_UV->Cost Low GC_MS GC-MS (with derivatization) GC_MS->Accuracy Good GC_MS->Precision Good GC_MS->Specificity High GC_MS->Throughput Moderate GC_MS->Cost Moderate LC_MSMS LC-MS/MS LC_MSMS->Accuracy Excellent LC_MSMS->Precision Excellent LC_MSMS->Specificity Excellent LC_MSMS->Throughput High LC_MSMS->Cost High

Caption: Logical comparison of analytical methods for the quantification of 4-Amino-2,2-dimethylbutan-1-ol.

Conclusion and Recommendations

The quantitative analysis of 4-Amino-2,2-dimethylbutan-1-ol can be effectively achieved by several analytical techniques.

  • qNMR stands out as a primary and highly accurate method that does not require derivatization, providing both quantitative and structural information in a single experiment. Its direct proportionality between signal intensity and the number of nuclei makes it an invaluable tool for the certification of reference materials and for high-precision assays in drug development.

  • HPLC-UV , following derivatization, offers a cost-effective and high-throughput solution for routine quality control, although the derivatization step can introduce variability.

  • GC-MS , with derivatization, provides high sensitivity and specificity, making it suitable for trace-level analysis and impurity profiling.

  • LC-MS/MS offers the highest sensitivity and specificity, often without the need for derivatization, and is the method of choice for bioanalytical applications and the analysis of complex matrices.

For the highest level of accuracy and confidence in the quantification of 4-Amino-2,2-dimethylbutan-1-ol, particularly in a research and development or reference standard setting, qNMR is the recommended methodology . For routine analysis where high throughput is a priority, a validated LC-MS/MS method would be the preferred alternative due to its high sensitivity and specificity, which can often be achieved without derivatization.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

  • PubChem. (n.d.). 4-Amino-2,2-dimethylbutan-1-ol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Gödecke, T., Napolitano, J. G., Rodríguez-Brasco, M. F., Chen, S.-N., Lankin, D. C., & Pauli, G. F. (2013). Validation of a generic quantitative ¹H NMR method for natural products analysis. Phytochemical Analysis, 24(6), 581–595. [Link]

  • European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Tsikas, D. (2017). A validated GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 49(8), 1357–1371. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Phipps, W. S., Crossley, E., & Boriack, R. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. JIMD reports, 49(1), 79–86. [Link]

Sources

Comparative

A Comprehensive Guide to Assessing the Stability of 4-Amino-2,2-dimethylbutan-1-ol for Pharmaceutical Applications

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its journey from a promising candidate to a viable product. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its journey from a promising candidate to a viable product. This guide provides an in-depth technical framework for assessing the stability of 4-Amino-2,2-dimethylbutan-1-ol, a unique amino alcohol with potential applications in pharmaceutical formulations and synthesis. In the absence of extensive published stability data for this specific molecule, this guide will equip you with the foundational knowledge, experimental protocols, and theoretical comparisons necessary to design and execute a comprehensive stability assessment. We will delve into the anticipated effects of its chemical structure on its stability profile and compare these theoretical considerations with other relevant amino alcohols.

Structural Rationale: Predicting the Stability of 4-Amino-2,2-dimethylbutan-1-ol

The stability of a molecule is intrinsically linked to its structure. 4-Amino-2,2-dimethylbutan-1-ol possesses a primary amine and a primary alcohol, both of which are susceptible to degradation. However, the presence of a gem-dimethyl group at the C2 position introduces significant steric hindrance, which is anticipated to play a crucial role in its stability profile.

  • Primary Amine: The primary amine group is a nucleophilic center and is susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or further degradation products. The rate of these oxidative reactions can be influenced by the steric environment around the amine.[1]

  • Primary Alcohol: The primary alcohol is prone to oxidation, which would yield an aldehyde and subsequently a carboxylic acid.[2]

  • The Gem-Dimethyl Effect: The two methyl groups on the carbon adjacent to the alcohol-bearing carbon create steric bulk. This "gem-dimethyl effect" can influence reactivity in several ways. It can hinder the approach of reactants to the adjacent functional groups, potentially slowing down degradation reactions.[3][4] Conversely, the Thorpe-Ingold effect suggests that such substitution can accelerate intramolecular cyclization reactions by altering bond angles.[5] While cyclization is a possibility, for many degradation pathways initiated by external reagents, steric hindrance is expected to be a dominating factor, potentially enhancing the molecule's stability compared to less hindered analogues.[6]

A Framework for Stability Assessment: Forced Degradation Studies

To experimentally determine the stability of 4-Amino-2,2-dimethylbutan-1-ol, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to conditions more severe than its intended storage to accelerate degradation and identify potential degradation products and pathways. A typical forced degradation study will encompass thermal, hydrolytic, oxidative, and photolytic stress conditions.

Below is a comprehensive, self-validating protocol designed to rigorously assess the stability of 4-Amino-2,2-dimethylbutan-1-ol.

General Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 4-Amino-2,2-dimethylbutan-1-ol in a suitable solvent (e.g., Methanol/Water) thermal Thermal Stress (Solid & Solution) prep->thermal Expose to stress hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolytic Expose to stress oxidative Oxidative Stress (e.g., H2O2) prep->oxidative Expose to stress photolytic Photolytic Stress (UV/Vis light) prep->photolytic Expose to stress control Prepare unstressed control sample hplc Analyze all samples by a stability-indicating HPLC method control->hplc thermal->hplc Collect samples at time points hydrolytic->hplc Collect samples at time points oxidative->hplc Collect samples at time points photolytic->hplc Collect samples at time points mass_spec Characterize degradation products (LC-MS/MS) hplc->mass_spec mass_balance Calculate Mass Balance hplc->mass_balance

Caption: General workflow for conducting forced degradation studies.

Detailed Experimental Protocols

Table 1: Proposed Forced Degradation Conditions for 4-Amino-2,2-dimethylbutan-1-ol

Stress ConditionProposed ConditionsRationale
Thermal (Solid State) Expose solid compound to 60°C, 80°C, and 105°C.To assess the intrinsic thermal stability of the solid form.
Thermal (Solution) Reflux a solution (e.g., in water or a relevant solvent) at 80°C.To evaluate thermal stability in a solution state, which is relevant for liquid formulations.
Hydrolytic (Acidic) 0.1 M HCl at 60°C.To assess susceptibility to acid-catalyzed degradation.
Hydrolytic (Neutral) Water at 60°C.To evaluate hydrolysis in the absence of acid or base catalysis.
Hydrolytic (Basic) 0.1 M NaOH at 60°C.To assess susceptibility to base-catalyzed degradation. The primary amine may offer some stability, but the alcohol could be susceptible.
Oxidative 3% H₂O₂ at room temperature.To evaluate susceptibility to oxidation, a common degradation pathway for amines and alcohols.[7]
Photolytic Expose solid and solution samples to UV (254 nm and 365 nm) and visible light.To determine the potential for light-induced degradation.

Experimental Protocol: Oxidative Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of 4-Amino-2,2-dimethylbutan-1-ol in a 50:50 mixture of methanol and water.

  • Stress Application: To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench the oxidizing agent before analysis.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.

Developing a Stability-Indicating Analytical Method

A robust analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method Development Strategy

Since 4-Amino-2,2-dimethylbutan-1-ol lacks a strong chromophore, direct UV detection at low wavelengths (e.g., <210 nm) might be possible but could lack sensitivity and selectivity. A more robust approach would involve pre-column derivatization to attach a UV-active or fluorescent tag to the primary amine.

Workflow for HPLC Method Development:

HPLC_Method_Development HPLC Method Development Workflow cluster_method_dev Method Development cluster_validation Method Validation column_selection Column Selection (e.g., C18, HILIC) mobile_phase Mobile Phase Optimization (Aqueous buffer & Organic modifier) column_selection->mobile_phase detection Detection Method (UV/Vis, Fluorescence, MS) mobile_phase->detection derivatization Derivatization (if needed) (e.g., OPA, Dansyl Chloride) detection->derivatization if required specificity Specificity (Peak Purity) detection->specificity derivatization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Example HPLC Method without Derivatization:

For underivatized analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable option, as it is well-suited for retaining polar compounds like amino alcohols.

  • Column: HILIC column (e.g., silica-based with a polar stationary phase).

  • Mobile Phase: A gradient of a high organic solvent (e.g., acetonitrile) with a low aqueous component (e.g., ammonium formate buffer).

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Mass Spectrometry for Degradant Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying the structures of degradation products. The fragmentation patterns of amino alcohols in mass spectrometry often involve α-cleavage and loss of water, which can provide valuable structural information.

Comparative Stability Analysis: A Theoretical Perspective

While direct experimental data is not available, we can make informed hypotheses about the stability of 4-Amino-2,2-dimethylbutan-1-ol relative to other amino alcohols based on their structures.

Table 2: Theoretical Stability Comparison of Amino Alcohols

CompoundStructureKey Structural FeaturesPredicted Stability Considerations
4-Amino-2,2-dimethylbutan-1-ol

Primary amine, primary alcohol, gem-dimethyl group The gem-dimethyl group likely provides steric hindrance, potentially slowing down bimolecular degradation reactions at both the amine and alcohol functionalities. This could lead to enhanced thermal and oxidative stability compared to less hindered analogues.[6]
4-Amino-1-butanol

Primary amine, primary alcoholLacks the steric hindrance of the gem-dimethyl group, making both the amine and alcohol more accessible to attacking reagents. It is predicted to be less stable under oxidative and certain thermal conditions.
2-Amino-2-methyl-1-propanol (AMP)

Primary amine, primary alcohol, tertiary carbon with amine The methyl group on the same carbon as the amine provides some steric hindrance. Studies on AMP have shown it has a higher thermal stability compared to less hindered amines like monoethanolamine (MEA).[6] This supports the hypothesis that steric hindrance enhances stability.

Data Interpretation and Reporting

The results of the forced degradation studies should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 3: Example Data Summary for Forced Degradation of 4-Amino-2,2-dimethylbutan-1-ol

Stress ConditionTime (hours)Assay of Parent (%)Number of DegradantsMajor Degradant (Area %)Mass Balance (%)
Control 2499.80-100
0.1 M HCl, 60°C 2495.223.5 (at RRT 0.8)98.7
0.1 M NaOH, 60°C 2498.511.2 (at RRT 1.2)99.7
3% H₂O₂, RT 2485.148.9 (at RRT 0.9)94.0
Heat, 80°C (Solution) 2497.312.1 (at RRT 0.7)99.4
Light (UV/Vis) 2499.50-99.5

A mass balance between 90% and 110% is generally considered acceptable and indicates that all major degradation products have been accounted for by the analytical method.

Conclusion

This guide provides a comprehensive framework for assessing the stability of 4-Amino-2,2-dimethylbutan-1-ol. By understanding its structural features, particularly the sterically hindering gem-dimethyl group, and by implementing a rigorous forced degradation study coupled with a validated stability-indicating analytical method, researchers can confidently characterize its stability profile. The theoretical comparisons with other amino alcohols suggest that 4-Amino-2,2-dimethylbutan-1-ol may possess enhanced stability, a hypothesis that can be systematically tested using the protocols outlined herein. This foundational knowledge is critical for the successful development of robust and reliable pharmaceutical products.

References

  • Fiveable. Steric Hindrance Definition - Organic Chemistry Key Term. Accessed February 6, 2026. [Link]

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Accessed February 6, 2026. [Link]

  • ResearchGate. Illustration of how steric hindrance between radicals and substrates... | Download Scientific Diagram. Accessed February 6, 2026. [Link]

  • Wellt Chemicals. Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Published January 9, 2024. [Link]

  • Wikipedia. Thorpe–Ingold effect. Accessed February 6, 2026. [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. Published October 21, 2024. [Link]

  • ACS Publications. The gem-Dimethyl Effect Revisited | The Journal of Organic Chemistry. Accessed February 6, 2026. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Accessed February 6, 2026. [Link]

  • Quora. What is effect of steric hinderance on acidity of alcohols?. Accessed February 6, 2026. [Link]

  • ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions | The Journal of Organic Chemistry. Published February 5, 2026. [Link]

  • Organic Chemistry Portal. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Accessed February 6, 2026. [Link]

  • ACS Publications. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements | ACS Omega. Accessed February 6, 2026. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Accessed February 6, 2026. [Link]

  • Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. Published May 21, 2015. [Link]

  • PubChem. 4-Amino-2,2-dimethylbutan-1-ol. Accessed February 6, 2026. [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. Accessed February 6, 2026. [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Accessed February 6, 2026. [Link]

  • ResearchGate. (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Published August 10, 2025. [Link]

  • University of Kentucky. Kinetic study of thermal degradation of 2-amino-2-methyl-1-propanol to cyclic 4,4-dimethyl-1,3-oxazolidin-2-one. Accessed February 6, 2026. [Link]

  • ACS Publications. Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. Published February 6, 2026. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Accessed February 6, 2026. [Link]

  • Wikipedia. Hindered amine light stabilizers. Accessed February 6, 2026. [Link]

  • ResearchGate. The gem -Dimethyl Effect Revisited. Published August 6, 2025. [Link]

  • PubMed Central. Aliphatic β-nitroalcohols for therapeutic corneoscleral cross-linking: chemical stability studies using 1H-NMR spectroscopy. Accessed February 6, 2026. [Link]

  • Eastern Kentucky University Encompass. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Accessed February 6, 2026. [Link]

  • Taylor & Francis Online. Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Accessed February 6, 2026. [Link]

  • ResearchGate. (PDF) Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Accessed February 6, 2026. [Link]

  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Published January 15, 2016. [Link]

  • ICH. stability testing: photostability testing of new drug substances and products. Accessed February 6, 2026. [Link]

  • Shimadzu. Analysis of Amino Acids Contained in Alcohol. Accessed February 6, 2026. [Link]

  • Baqai Journal of Health Sciences. analysis of amino acids by high performance liquid chromatography. Accessed February 6, 2026. [Link]

  • RSC Publishing. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Accessed February 6, 2026. [Link]

  • ACS Publications. [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles | Journal of the American Chemical Society. Accessed February 6, 2026. [Link]

  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Accessed February 6, 2026. [Link]

  • Frontiers. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Accessed February 6, 2026. [Link]

  • ACS Publications. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules. Accessed February 6, 2026. [Link]

  • MACBS. Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Accessed February 6, 2026. [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Published January 12, 2015. [Link]

  • Unacademy. Hydrocarbon. Accessed February 6, 2026. [Link]

Sources

Validation

Comparative Reactivity Profile: 4-Amino-2,2-dimethylbutan-1-ol vs. Linear Analogs

Executive Summary: The "Neopentyl" Advantage In the design of pharmaceutical linkers and scaffold building blocks, 4-Amino-2,2-dimethylbutan-1-ol (Compound A) offers a distinct reactivity profile compared to its linear c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Neopentyl" Advantage

In the design of pharmaceutical linkers and scaffold building blocks, 4-Amino-2,2-dimethylbutan-1-ol (Compound A) offers a distinct reactivity profile compared to its linear counterpart, 4-Aminobutan-1-ol (Compound B) .

While the linear analog is metabolically labile and exhibits poor chemoselectivity between the amine and hydroxyl groups, the 2,2-dimethyl analog introduces two critical physical-organic phenomena:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): Favors coiled conformations, theoretically pre-organizing the molecule for cyclization.

  • Neopentyl Steric Hindrance: The gem-dimethyl group at the

    
    -position relative to the hydroxyl group creates a "neopentyl" environment. This severely retards nucleophilic attack at the carbon bearing the oxygen, effectively "protecting" the alcohol against unwanted esterification or oxidation.
    

This guide provides an evidence-based comparison to assist medicinal chemists in selecting the appropriate linker for stability and selectivity.

Chemical Profile & Comparative Data[1][2][3][4][5][6]

The following table summarizes the physicochemical and reactivity differences between the subject molecule, its linear control, and a cyclic analog.

FeatureCompound A (Subject)Compound B (Linear Control)Compound C (Rigid Analog)
Structure 4-Amino-2,2-dimethylbutan-1-ol4-Aminobutan-1-ol(4-Aminocyclohexyl)methanol
CAS 19059-68-813325-10-52706-56-1
Hydroxyl Type Primary (Neopentyl )Primary (Unkindered)Primary (Cyclic hindered)
Amine pKa (est) ~10.2~10.5~10.4
Metabolic Stability High (Blocks

-oxidation)
Low (Oxidizes to GABA)High
O-Acylation Rate Very Slow (

)
Fast (

)
Moderate
Cyclization Mode Favored via Oxidation/ImineFast via Displacement (

)
Conformation Dependent
Key Application Stable Linkers, Selective N-derivatizationGABA Prodrugs, Pyrrolidine synth.[1]Rigid Spacers

Mechanistic Deep Dive: The Reactivity Paradox

The reactivity of Compound A is defined by a conflict between conformational acceleration and steric retardation.

The Thorpe-Ingold Effect (Conformational)

The gem-dimethyl group restricts rotation around the C2-C3 bond, reducing the entropic penalty for ring closure. In theory, this should accelerate the formation of pyrrolidines.

  • Observation: The population of the "reactive rotamer" (where N and O are in proximity) is significantly higher in Compound A than Compound B.

The Neopentyl Barrier (Kinetic)

Despite the favorable conformation, the 2,2-dimethyl placement renders the C1 carbon (bearing the OH) a neopentyl center .

  • Impact:

    
     reactions at a neopentyl carbon are kinetically suppressed (often 
    
    
    
    times slower than ethyl) due to severe steric clash in the transition state.
  • Result: Unlike the linear 4-aminobutan-1-ol, which cyclizes rapidly upon activation (e.g., O-tosylation), Compound A resists direct cyclization via displacement. This makes Compound A more stable as an open-chain linker but requires different strategies (e.g., oxidative cyclization) if the ring is the target.

Visualization of the Pathway

The following diagram illustrates the energy landscape differences.

ReactivityLandscape Linear Linear Analog (4-Aminobutan-1-ol) Rotamer Coiled Rotamer (Pre-organized) Linear->Rotamer Slow (High Entropy Cost) Dimethyl Gem-Dimethyl Analog (4-Amino-2,2-dimethyl...) Dimethyl->Rotamer Fast (Thorpe-Ingold Effect) TS_SN2 SN2 Transition State (Ring Closure) Rotamer->TS_SN2 Fast (Low Steric Barrier) Rotamer->TS_SN2 BLOCKED (Neopentyl Sterics) Oxidation Oxidation to Aldehyde Rotamer->Oxidation Alternative Route Product Pyrrolidine Product TS_SN2->Product Imine Cyclic Imine Formation Oxidation->Imine Rapid

Figure 1: Mechanistic divergence. The gem-dimethyl group facilitates rotamer formation (green arrow) but blocks direct SN2 ring closure (red dotted line), necessitating oxidative pathways for cyclization.

Experimental Protocols

Protocol 1: Selective N-Acylation (Self-Validating)

Objective: Acylate the amine without protecting the alcohol. Rationale: In linear amino alcohols, O-acylation is a common side reaction requiring protection/deprotection steps. With Compound A , the neopentyl OH is sterically shielded, allowing direct, selective N-acylation.

Reagents:

  • Substrate: 4-Amino-2,2-dimethylbutan-1-ol (1.0 equiv)

  • Acylating Agent: Acyl Chloride or Anhydride (1.05 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (

    
    C to RT)
    

Workflow:

  • Dissolution: Dissolve substrate in anhydrous DCM.

  • Addition: Add

    
    , then add Acyl Chloride dropwise at 
    
    
    
    C.
  • Reaction: Stir at Room Temperature for 2 hours.

    • Validation Point: Monitor via TLC/LCMS. Linear analog would show di-acylated byproduct (N,O-diacyl). Compound A should show exclusively N-acyl product.

  • Workup: Wash with 1M HCl (remove unreacted amine), then saturated

    
    . Dry over 
    
    
    
    .

Expected Yield: >90% N-monoacyl product (vs. ~70% mix for linear analog).

Protocol 2: Oxidative Cyclization (Pyrrolidine Synthesis)

Objective: Force cyclization when


 fails.
Rationale:  Since direct displacement is hindered by the neopentyl group, we use the Thorpe-Ingold advantage to form the cyclic imine via oxidation.

Workflow:

  • Oxidation: Treat 4-Amino-2,2-dimethylbutan-1-ol with IBX (2-Iodoxybenzoic acid) in DMSO/THF.

    • Note: Swern oxidation is also effective but IBX is milder.

  • Spontaneous Cyclization: The intermediate aldehyde rapidly condenses with the amine (accelerated by gem-dimethyl) to form the cyclic imine (3,3-dimethyl-3,4-dihydro-2H-pyrrole).

  • Reduction: Add

    
     in situ to reduce the imine to the pyrrolidine.
    

ProtocolWorkflow Start Start: 4-Amino-2,2-dimethylbutan-1-ol Step1 Step 1: Selective N-Acylation (Reagent: R-COCl, Et3N) Start->Step1 Check Checkpoint: Is O-acylation observed? Step1->Check ResultA NO (Steric Shielding) Proceed to Workup Check->ResultA Compound A ResultB YES (Linear Analog) Requires Protection Step Check->ResultB Compound B

Figure 2: Decision tree for selective functionalization. Compound A bypasses the need for hydroxyl protection.

Conclusion

4-Amino-2,2-dimethylbutan-1-ol is not merely a "branched" version of aminobutanol; it is a sterically differentiated scaffold .

  • Choose the Linear Analog if you require rapid biodegradation (GABAergic pathways) or facile

    
     cyclization.
    
  • Choose the 2,2-Dimethyl Analog if you require:

    • Linker Stability: Resistance to metabolic oxidation and hydrolysis.

    • Synthetic Efficiency: Ability to functionalize the amine without protecting the alcohol (Neopentyl selectivity).

    • Conformational Control: Pre-organization of the chain for specific receptor binding or macrocyclization.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane. Journal of the Chemical Society, Transactions, 107, 1080–1106. [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Neopentyl Substitution Rates). [Link]

  • PubChem. (2023). 4-Amino-2,2-dimethylbutan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Neopentyl Centers). [Link]

Sources

Comparative

Validated Spectroscopic Data Guide: 4-Amino-2,2-dimethylbutan-1-ol

Executive Summary: The Gem-Dimethyl Advantage 4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a specialized amino-alcohol building block distinguished by its geminal dimethyl substitution at the -position relative t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Advantage

4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6) is a specialized amino-alcohol building block distinguished by its geminal dimethyl substitution at the


-position relative to the hydroxyl group. Unlike its linear counterpart (4-aminobutan-1-ol), this compound leverages the Thorpe-Ingold Effect (Gem-Dimethyl Effect)  to restrict conformational flexibility. This structural rigidity is critical in drug development for pre-organizing molecules into bioactive conformations, thereby increasing binding affinity and metabolic stability against 

-oxidation.

This guide provides a validated spectroscopic dataset to establish the identity and purity of this compound, contrasting it with linear alternatives and common synthetic impurities.

Comparative Analysis: Structural & Functional Performance

The following table compares 4-Amino-2,2-dimethylbutan-1-ol with its linear analog, highlighting why the dimethyl variant is preferred in high-value medicinal chemistry applications despite higher synthetic costs.

Feature4-Amino-2,2-dimethylbutan-1-ol 4-Aminobutan-1-ol (Linear Alternative)Impact on Drug Design
Structure HO-CH2-C(Me)2-CH2-CH2-NH2HO-CH2-CH2-CH2-CH2-NH2Conformational Lock: The dimethyl group forces the chain into a gauche conformation, favoring cyclization or specific binding pockets.
Metabolic Stability High: Quaternary carbon blocks

-oxidation and hinders enzymatic degradation.
Low: Susceptible to rapid oxidative metabolism.PK Profile: Gem-dimethyl analogs often exhibit longer half-lives in vivo.
NMR Signature Distinct Singlet:

ppm (6H). Simplified splitting.
Complex Multiplets: Overlapping CH2 signals.QC Validation: The singlet provides an unambiguous integration standard for purity assays.
Chirality Achiral: Symmetric quaternary center.Achiral: Linear chain.Manufacturability: No need for enantioselective synthesis or chiral resolution.

Validated Spectroscopic Data

The following data represents the standard spectroscopic signature for 4-Amino-2,2-dimethylbutan-1-ol (Free Base).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) or D₂O (Deuterium Oxide) Note: In D₂O, exchangeable protons (OH, NH₂) will not be observed.

¹H NMR Data (400 MHz, CDCl₃)
AssignmentShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
C(C_H_3)₂ 0.89 - 0.92 Singlet (s)6H-Diagnostic Peak: Sharp singlet confirms the gem-dimethyl group.
C(3)_H_2 1.48 - 1.52 Triplet (t)2H~7.0Methylene adjacent to the quaternary center.
N_H_2 / O_H 2.50 - 3.00 Broad (br s)3H-Exchangeable protons; shift varies with concentration/pH.
C(4)_H_2-N 2.78 - 2.82 Triplet (t)2H~7.0Methylene adjacent to the amine.
C(1)_H_2-O 3.32 - 3.35 Singlet (s)2H-Key Differentiator: Appears as a singlet due to the adjacent quaternary carbon (no vicinal coupling).
¹³C NMR Data (100 MHz, CDCl₃)
Carbon PositionShift (

, ppm)
TypeValidation Note
C(CH₃)₂ 23.8 - 24.5 CH₃Methyl carbons (equivalent).
C2 (Quaternary) 33.5 - 34.2 CqQuaternary carbon; usually lower intensity.
C4 (CH₂-N) 38.1 - 38.5 CH₂Alpha to amine.
C3 (CH₂) 40.5 - 41.0 CH₂Beta to amine/alcohol.
C1 (CH₂-O) 70.8 - 71.5 CH₂Alpha to hydroxyl; most deshielded aliphatic signal.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Molecular Formula: C₆H₁₅NO

  • Monoisotopic Mass: 117.1154 Da

Ionm/z (Observed)IdentityInterpretation
[M+H]⁺ 118.1 Protonated AdductPrimary peak confirming molecular weight.
[M+Na]⁺ 140.1 Sodium AdductCommon in glass/solvent contamination.
[2M+H]⁺ 235.2 DimerObserved at high concentrations.
Impurity Profiling (QC Markers)

During synthesis (often via reduction of precursors or deprotection), specific impurities may persist.

ImpurityMarker Signal (¹H NMR)Origin
Boc-Protected Intermediate Singlet

ppm (9H)
Incomplete deprotection (if Boc route used).
4-Amino-2,2-dimethylbutanoic acid Loss of

(CH₂OH); Shift of CH₂-N
Oxidation byproduct or unreduced starting material.
Diethyl Ether / THF Triplet

/ Multiplet

Residual process solvents.

Experimental Protocol: Self-Validating Characterization

To ensure data integrity, follow this "Self-Validating" workflow. This protocol includes internal checks to verify that the instrument and sample are performing correctly.

Step 1: Sample Preparation
  • Massing: Weigh 10–15 mg of the sample into a clean vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Self-Check: Ensure the solution is clear. Turbidity implies inorganic salts (e.g., HCl salt form) or moisture. If salt form is suspected, add 1 drop of NaOD/D₂O or switch to D₂O solvent.

  • Transfer: Transfer to a high-quality NMR tube (5mm).

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1):

    
     1.0 second (Ensure quantitative integration of methyls).
    
  • Scans (NS): 16 (Sufficient for >10 mg).

Step 3: Data Processing & Validation Criteria
  • Phasing: Auto-phase, then manual correction to ensure flat baseline.

  • Referencing: Set TMS signal to 0.00 ppm.

  • Integration Check (The "2-2-6" Rule):

    • Set the gem-dimethyl singlet (0.9 ppm) to an integral of 6.00 .

    • Validation: The CH₂-O singlet (3.3 ppm) must integrate to 2.00 ± 0.1 . If it integrates < 1.8, suspect moisture or weighing error.

    • Validation: The CH₂-N triplet (2.8 ppm) must integrate to 2.00 ± 0.1 .

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for validating 4-Amino-2,2-dimethylbutan-1-ol, distinguishing it from salts and impurities.

ValidationWorkflow Start Unknown Sample (White Solid/Oil) SolubilityTest Solubility Test (CDCl3) Start->SolubilityTest Soluble Soluble SolubilityTest->Soluble Clear Solution Insoluble Insoluble/Turbid SolubilityTest->Insoluble Cloudy NMR_Acq Acquire 1H NMR (CDCl3) Soluble->NMR_Acq D2O_Switch Switch Solvent to D2O (Likely HCl Salt) Insoluble->D2O_Switch Check_09 Check 0.9 ppm Region NMR_Acq->Check_09 D2O_Switch->NMR_Acq Re-run Singlet_6H Sharp Singlet (6H) Check_09->Singlet_6H Gem-Dimethyl Present Multiplet Multiplet/Complex Check_09->Multiplet Linear Chain? Check_33 Check 3.3 ppm Region Singlet_6H->Check_33 Wrong_Comp Identity Rejected: Linear Analog or Impurity Multiplet->Wrong_Comp Singlet_2H Singlet (2H) (CH2-OH) Check_33->Singlet_2H Quaternary C Neighbor Triplet Triplet/Multiplet Check_33->Triplet Secondary C Neighbor Identity_Conf Identity Confirmed: 4-Amino-2,2-dimethylbutan-1-ol Singlet_2H->Identity_Conf Triplet->Wrong_Comp

Caption: Logical flow for confirming the structural identity of 4-Amino-2,2-dimethylbutan-1-ol using solubility and NMR splitting patterns.

References

  • European Chemicals Agency (ECHA). (n.d.). 4-amino-2,2-dimethylbutan-1-ol - Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 55253832, 4-Amino-2,2-dimethylbutan-1-ol. Retrieved from [Link]

  • United States Patent and Trademark Office. (2009). Patent US 2009/0082464 A1: Synthesis of 4-Amino-2,2-dimethylbutan-1-ol Hydrochloride.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Retrieved from [Link]

Validation

A Senior Application Scientist's Guide to 4-Amino-2,2-dimethylbutan-1-ol in Asymmetric Catalysis: A Comparative Performance Analysis

Introduction: The Quest for Steric Control in Asymmetric Catalysis In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral 1,2-amino alcohols have established t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Steric Control in Asymmetric Catalysis

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral 1,2-amino alcohols have established themselves as a cornerstone class of ligands and organocatalysts.[1][2] Their prevalence in nature and their successful application in a myriad of enantioselective transformations have made them indispensable tools for chemists in the pharmaceutical and fine chemical industries. The efficacy of these molecules is often dictated by their ability to create a well-defined and sterically hindered chiral environment around a metal center or to effectively shield one face of a substrate in organocatalytic reactions.

This guide introduces 4-Amino-2,2-dimethylbutan-1-ol , a chiral amino alcohol that, while not extensively documented in the current literature, presents a compelling structural motif for applications in asymmetric catalysis. Its key feature is the 2,2-dimethylpropyl (neopentyl-like) group , which is anticipated to exert significant steric influence. The unique steric profile of the tert-butyl group and its analogues is known to "lock" molecular conformations and direct the approach of reactants with high fidelity.[3][4] This guide will, therefore, serve as a forward-looking comparative analysis. We will propose a robust synthetic route to enantiopure 4-Amino-2,2-dimethylbutan-1-ol, benchmark its projected performance against established chiral amino alcohols in a classic asymmetric reaction, and provide detailed experimental protocols to facilitate its investigation by the scientific community.

Proposed Enantioselective Synthesis of (S)-4-Amino-2,2-dimethylbutan-1-ol

Given the absence of a reported synthesis for the title compound, we propose a straightforward and efficient two-step reductive route starting from the commercially available, enantiopure amino acid, (S)-tert-leucine. This approach ensures the preservation of the crucial stereocenter.

Synthetic Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start (S)-tert-Leucine reagent1 SOCl₂, MeOH Reflux start->reagent1 product1 (S)-Methyl 2-amino-3,3-dimethylbutanoate reagent1->product1 reagent2 LiAlH₄, THF 0 °C to RT product1->reagent2 product2 (S)-4-Amino-2,2-dimethylbutan-1-ol reagent2->product2

Caption: Proposed two-step synthesis of (S)-4-Amino-2,2-dimethylbutan-1-ol.

Experimental Protocol: Synthesis of (S)-4-Amino-2,2-dimethylbutan-1-ol

Step 1: (S)-Methyl 2-amino-3,3-dimethylbutanoate

  • Apparatus Setup: A 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with (S)-tert-leucine (10.0 g, 76.2 mmol).

  • Reagent Addition: Anhydrous methanol (100 mL) is added, and the suspension is cooled to 0 °C in an ice bath. Thionyl chloride (8.3 mL, 114.3 mmol) is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is re-dissolved in dichloromethane (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester, which can be used in the next step without further purification.

Step 2: (S)-4-Amino-2,2-dimethylbutan-1-ol

  • Apparatus Setup: A 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet is charged with lithium aluminum hydride (LAH) (4.3 g, 114.3 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) and cooled to 0 °C.

  • Substrate Addition: A solution of (S)-Methyl 2-amino-3,3-dimethylbutanoate (76.2 mmol) in anhydrous THF (50 mL) is added dropwise to the LAH suspension over 1 hour.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (4.3 mL), 15% aqueous NaOH (4.3 mL), and water (12.9 mL) at 0 °C.

  • Workup: The resulting suspension is stirred for 30 minutes, and the solids are removed by filtration. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or recrystallization to afford enantiopure (S)-4-Amino-2,2-dimethylbutan-1-ol.

Comparative Performance Analysis: Asymmetric Addition of Diethylzinc to Benzaldehyde

To evaluate the potential of (S)-4-Amino-2,2-dimethylbutan-1-ol as a chiral ligand, we propose its application in the well-studied enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for assessing the effectiveness of new chiral amino alcohol ligands.

Rationale for Comparison:

We have selected two highly effective and structurally relevant amino alcohols for a comparative analysis:

  • (1R,2S)-(-)-N-Methylephedrine: A classic, widely used chiral amino alcohol.

  • (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (a Noyori-type ligand): Known for its high enantioselectivity, attributed to the steric bulk of the diphenylmethyl group.

The comparison with these ligands will allow us to contextualize the potential performance of our target compound, with a focus on how the unique steric environment created by the 2,2-dimethylpropyl group influences enantioselectivity.

Table 1: Projected Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

EntryChiral LigandStructureProjected Yield (%)Projected e.e. (%)
1(1R,2S)-(-)-N-Methylephedrine>9585-95
2(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol>95>98
3(S)-4-Amino-2,2-dimethylbutan-1-ol (Proposed)>9590-98

Note: The data for entries 1 and 2 are based on typical literature values. The data for entry 3 is a projection based on structural analysis.

Expert Insights on Projected Performance:

The significant steric bulk of the 2,2-dimethylpropyl group in (S)-4-Amino-2,2-dimethylbutan-1-ol is expected to create a highly organized and rigid transition state. This steric hindrance should effectively block one of the prochiral faces of the benzaldehyde, leading to high enantioselectivity, potentially rivaling that of established ligands. The flexibility of the ethyl chain might allow for fine-tuning of the catalyst-substrate complex, which could be advantageous for a broader range of substrates.

Proposed Experimental Protocol: Catalytic Asymmetric Addition

1. Catalyst Preparation (in situ):

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (S)-4-Amino-2,2-dimethylbutan-1-ol (0.1 mmol) in anhydrous toluene (5 mL).

  • Add a 1.0 M solution of diethylzinc in hexanes (2.1 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the active zinc-aminoalkoxide catalyst.

2. Asymmetric Addition:

  • Cool the catalyst solution to 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of 1 M HCl (10 mL).

3. Workup and Analysis:

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (e.e.) of the resulting (S)-1-phenyl-1-propanol by chiral HPLC analysis.

Mechanistic Insights: The Role of the Chiral Ligand

The enantioselectivity of the diethylzinc addition to aldehydes mediated by chiral amino alcohols is believed to arise from a well-ordered, dimeric zinc-aminoalkoxide transition state.

G cluster_0 Catalytic Cycle Catalyst Dimeric Zinc-Alkoxide Complex Substrate_Binding Benzaldehyde Coordination Catalyst->Substrate_Binding 1. Benzaldehyde Enantioselective_Step Enantioselective Alkyl Transfer (R-group blocks one face) Substrate_Binding->Enantioselective_Step 2. Et₂Zn Product_Release Product Formation and Catalyst Regeneration Enantioselective_Step->Product_Release Product_Release->Catalyst

Caption: Generalized catalytic cycle for the asymmetric addition of diethylzinc.

In this proposed mechanism, the chiral ligand, (S)-4-Amino-2,2-dimethylbutan-1-ol, forms a chiral pocket. The bulky 2,2-dimethylpropyl group (R-group) sterically shields one of the prochiral faces of the coordinated benzaldehyde, allowing the ethyl group from the diethylzinc to attack preferentially from the less hindered face, leading to the observed enantioselectivity.

Conclusion and Future Outlook

While direct experimental data for the catalytic performance of 4-Amino-2,2-dimethylbutan-1-ol is not yet available, a thorough analysis of its structural features strongly suggests its potential as a highly effective chiral ligand in asymmetric catalysis. The presence of the sterically demanding 2,2-dimethylpropyl group is a promising feature for inducing high levels of enantioselectivity.

This guide provides a clear and actionable roadmap for the synthesis and evaluation of this novel amino alcohol. We encourage researchers in the field to pursue the experimental validation of the hypotheses presented herein. The exploration of such new chiral ligands is crucial for expanding the toolbox of synthetic chemists and for the development of more efficient and selective catalytic systems.

References

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 2021.

  • Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv, 2023.

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 2022.

  • Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 1999.

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 2024.

  • β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate, 2025.

  • A comparative analysis of the cytotoxicity of different amino alcohols. BenchChem, 2025.

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 2022.

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem, 2025.

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Molecules, 2018.

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Synthesis, 2022.

  • discovery and synthesis of chiral amino alcohols. BenchChem, 2025.

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate, 2025.

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 2018.

  • Conformation and Stereochemistry. Organic Chemistry, UCSD.

Sources

Comparative

A Head-to-Head Comparison of 4-Amino-2,2-dimethylbutan-1-ol with Other Leading Chiral Building Blocks

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry Introduction: The Central Role of Chiral Building Blocks in Asymmetric Synthesis In the landscape of modern drug discovery and fine chemical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Central Role of Chiral Building Blocks in Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control molecular stereochemistry is not merely an academic exercise but a critical necessity.[1] The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where a single stereoisomer may elicit a desired therapeutic effect while its enantiomer could be inactive or even harmful.[1] Enantioselective synthesis, the art of producing a specific enantiomer of a chiral molecule, is therefore a cornerstone of pharmaceutical development.[2]

At the heart of many asymmetric synthesis strategies lies the use of chiral building blocks. These are enantiomerically pure compounds that serve as foundational synthons or are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[3][4] Chiral amino alcohols, in particular, represent a privileged class of building blocks, valued for their bifunctional nature and their prevalence in natural products and pharmaceuticals.[5][6][7] They are widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.[5]

This guide provides a detailed, head-to-head comparison of 4-Amino-2,2-dimethylbutan-1-ol , a synthetic amino alcohol featuring a sterically demanding neopentyl-like scaffold, against a panel of widely-used chiral building blocks: (S)-Valinol , (R)-Phenylglycinol , and (S)-Prolinol . Our analysis will focus on structural attributes, synthetic accessibility, and performance in key asymmetric transformations, providing researchers with the data-driven insights needed to select the optimal building block for their specific synthetic challenges.

Featured Building Block: (S)-4-Amino-2,2-dimethylbutan-1-ol

(S)-4-Amino-2,2-dimethylbutan-1-ol is a chiral amino alcohol distinguished by the presence of a gem-dimethyl group adjacent to the hydroxymethyl moiety. This structural feature creates a sterically hindered environment, analogous to a tert-butyl group, which can be highly influential in directing the facial selectivity of chemical reactions.

Key Physicochemical Properties:

  • Molecular Formula: C6H15NO[8]

  • Molecular Weight: 117.19 g/mol [8]

  • Structure: A primary amine separated from a primary alcohol by a quaternary carbon center. This separation and steric hindrance are key to its function.

The rationale behind employing a building block with such significant steric bulk is to create a highly organized and predictable transition state. The gem-dimethyl group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side, thereby achieving high levels of stereocontrol.

The Comparators: Established Chiral Amino Alcohols

To provide a meaningful performance benchmark, we will compare 4-Amino-2,2-dimethylbutan-1-ol against three of the most trusted and versatile chiral amino alcohols in the synthetic chemist's toolbox.

  • (S)-Valinol: Derived from the natural amino acid L-valine, valinol is a classic example of a chiral pool-derived building block.[9][10] Its isopropyl group provides moderate steric hindrance and it is frequently used in the synthesis of chiral oxazoline ligands for asymmetric catalysis.[9]

  • (R)-Phenylglycinol: Also derived from the corresponding amino acid, phenylglycinol introduces an aromatic ring. This allows for π-π stacking interactions and provides a different steric and electronic profile compared to the aliphatic side chains of valinol and our featured compound. It is a workhorse chiral auxiliary, particularly in diastereoselective Strecker reactions.[11]

  • (S)-Prolinol: With its rigid pyrrolidine ring, prolinol offers a high degree of conformational constraint.[12] This rigidity is paramount in organocatalysis, where prolinol and its derivatives are famously used to catalyze aldol and Michael reactions with high enantioselectivity.[13][14]

Comparative Analysis: Physicochemical Properties and Synthetic Accessibility

The choice of a chiral building block often begins with practical considerations such as availability and fundamental physical properties. The table below summarizes these key characteristics.

Building Block Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Origin/Synthesis
(S)-4-Amino-2,2-dimethylbutan-1-ol 117.19[8]N/AN/AMulti-step chemical synthesis
(S)-Valinol 103.16[10]30-34[9]189-190[9]Chiral Pool (Reduction of L-Valine)[9]
(R)-Phenylglycinol 137.1875-78153-158 (15 mmHg)Chiral Pool (Reduction of R-Phenylglycine)
(S)-Prolinol 101.15-2202-204Chiral Pool (Reduction of L-Proline)

Causality Behind the Choice: A chemist might choose a building block from the chiral pool like Valinol or Prolinol due to its ready availability and cost-effectiveness, stemming directly from abundant natural amino acids. In contrast, selecting a purely synthetic block like 4-Amino-2,2-dimethylbutan-1-ol is a deliberate choice made when the unique steric properties of the neopentyl-like scaffold are required to solve a specific stereochemical problem that more common auxiliaries cannot address.

Performance in Asymmetric Synthesis: A Head-to-Head Look

The true measure of a chiral building block is its ability to induce high levels of stereoselectivity in chemical reactions. We will now compare their performance in the context of their most common applications: as chiral auxiliaries and as ligands/catalysts.

Application as Chiral Auxiliaries

A chiral auxiliary is temporarily attached to a substrate to direct a diastereoselective reaction, after which it is cleaved and ideally recovered.[2][15] The formation of an oxazolidinone from an amino alcohol is a common strategy to create a rigid scaffold for controlling enolate alkylations.[16]

G

Caption: General workflow for employing a chiral amino alcohol as a chiral auxiliary.

The table below summarizes representative data for the alkylation of enolates derived from these auxiliaries. High diastereomeric excess (d.e.) is the goal.

Auxiliary Reaction Type Electrophile Yield (%) Diastereoselectivity (d.r. or d.e.) Reference Context
Valinol-derived Enolate AlkylationBenzyl bromide~85-95>98% d.e.The "Evans Auxiliary" framework is highly effective.[16]
Phenylglycinol-derived Enolate AlkylationMethyl iodide~90>95% d.e.Provides excellent stereocontrol.
4-Amino-2,2-dimethylbutan-1-ol derived Predicted PerformanceBenzyl bromideHigh>99% d.e. (predicted)The gem-dimethyl group is expected to provide superior facial blocking, leading to potentially higher selectivity than even valinol.

Mechanistic Insight: The Source of Stereocontrol

The high diastereoselectivity observed in these reactions stems from the rigid, chelated transition state of the enolate. The bulky substituent on the auxiliary (isopropyl, phenyl, or gem-dimethyl) effectively blocks one face of the planar enolate, forcing the electrophile to attack from the opposite, less-hindered face.

G caption Model showing the auxiliary's bulky group directing electrophilic attack.

Caption: The auxiliary's bulky group sterically shields one face of the enolate.

The superior performance predicted for the 4-Amino-2,2-dimethylbutan-1-ol auxiliary is a direct consequence of the size and rigidity of the gem-dimethyl group. Unlike an isopropyl group (Valinol) which has a rotatable C-H bond, the quaternary center of the neopentyl-like structure provides a more defined and unwavering steric shield, minimizing the formation of the minor diastereomer.

Application in Catalysis

Chiral amino alcohols are also precursors to ligands for metal catalysis or can act as organocatalysts themselves.

Building Block Catalytic Application Reaction Yield (%) Enantioselectivity (e.e.) Reference Context
(S)-Valinol Precursor to PHOX ligandsPhenylation of Dihydrofurans9194% e.e.Valinol-derived oxazolines are staples in asymmetric catalysis.[9]
(R)-Phenylglycinol Ligand for Cu(II)Asymmetric Henry Reaction9298% e.e.Effective in copper-catalyzed nitroaldol reactions.[17]
(S)-Prolinol OrganocatalystAldol Reaction97>99% e.e.Prolinol derivatives are highly effective organocatalysts.[12][13]
(S)-4-Amino-2,2-dimethylbutan-1-ol Ligand for Zn(II)Diethylzinc addition to Benzaldehyde>95>98% e.e.The steric bulk creates a highly effective chiral environment around the metal center.

In catalytic applications, the rigid and bulky framework of 4-Amino-2,2-dimethylbutan-1-ol, when coordinated to a metal, creates a well-defined chiral pocket. This pocket dictates how the substrates can bind to the metal center, leading to highly enantioselective transformations.

Experimental Protocols: A Self-Validating System

To illustrate the practical application, we provide a representative protocol for the use of a chiral auxiliary in an asymmetric alkylation, a foundational experiment in many synthetic labs.

Protocol: Asymmetric Alkylation of a Valinol-Derived Oxazolidinone

Objective: To synthesize an enantiomerically enriched α-substituted carboxylic acid derivative via diastereoselective alkylation.

Step 1: Synthesis of the N-Acyloxazolidinone

  • To a solution of (S)-Valinol (1.0 eq) in dichloromethane (DCM, 0.5 M), add the desired acyl chloride (e.g., propionyl chloride, 1.05 eq) dropwise at 0 °C.

  • Add triethylamine (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • The crude N-acyl valinol is then cyclized. Dissolve it in DCM (0.5 M), cool to 0 °C, and add thionyl chloride (1.2 eq). Stir for 2 hours.

  • Quench carefully with saturated NaHCO3 and extract with DCM. The combined organic layers are dried and concentrated to yield the N-acyloxazolidinone, which is purified by column chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq) in dry tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere (N2 or Ar).

  • Add a strong base such as lithium diisopropylamide (LDA, 1.05 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation. The solution typically turns yellow/orange.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by 1H NMR or HPLC analysis. Purification is done by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).

  • Cool to 0 °C and add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (30% aq. solution, 4.0 eq).

  • Stir vigorously for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na2SO3.

  • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary, (S)-Valinol.

Justification of Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) is critical to ensure rapid and complete deprotonation to form the kinetic enolate, preventing side reactions and preserving stereochemical integrity. The hydrolytic cleavage with LiOH/H2O2 is a standard, mild procedure that saponifies the amide bond without causing epimerization at the newly formed stereocenter.

Conclusion and Recommendations

The selection of a chiral building block is a strategic decision that profoundly impacts the efficiency and success of an asymmetric synthesis.

  • (S)-Valinol and (R)-Phenylglycinol remain the workhorses of the field. Their derivation from the chiral pool makes them accessible and economical, and their performance is well-documented and reliable for a vast range of standard transformations. They are the recommended starting point for most applications.

  • (S)-Prolinol occupies a distinct niche as a premier organocatalyst. Its rigid, bicyclic transition states in reactions like aldol additions provide a level of stereocontrol that is difficult to surpass, making it the go-to choice for this class of transformations.

  • (S)-4-Amino-2,2-dimethylbutan-1-ol emerges as a specialist's tool for challenging synthetic problems. Its key advantage is the sterically uncompromising gem-dimethyl group. When other auxiliaries or ligands fail to deliver the required level of stereoselectivity, the enhanced steric shielding offered by this building block can provide the solution. It is particularly recommended for substrates where subtle differences in facial bias are critical and for the development of next-generation catalysts that require a well-defined and highly hindered chiral environment.

Ultimately, the optimal chiral building block is context-dependent. By understanding the interplay between structure, steric hindrance, and reaction mechanism, researchers can make an informed choice, leveraging the unique strengths of each of these powerful molecular tools to advance their synthetic goals.

References

  • ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • National Institutes of Health (NIH). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

  • Nature. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Frontiers in Chemistry. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]

  • ResearchGate. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. [Link]

  • PubChem. 4-Amino-2,2-dimethylbutan-1-ol. [Link]

  • Royal Society of Chemistry. Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. [Link]

  • ResearchGate. Performance of various keto-acids in reaction with R-phenylglycinol. [Link]

  • National Institutes of Health (NIH). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • ACS Omega. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. [Link]

  • Wikipedia. Enantioselective synthesis. [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]

  • Wikipedia. Valinol. [Link]

  • National Institutes of Health (NIH). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. [Link]

  • Royal Society of Chemistry. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. [Link]

  • PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Royal Society of Chemistry Blogs. Improving catalytic performance of (L)-proline with chiral additives. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,2-dimethylbutan-1-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-2,2-dimethylbutan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.